Technical Documentation Center

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate
  • CAS: 950603-70-0

Core Science & Biosynthesis

Foundational

"synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate"

An In-Depth Technical Guide to the Synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate Authored by: A Senior Application Scientist Introduction: The Significance of the Oxazole Scaffold The oxazole ring is a privil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a privileged five-membered heterocycle containing one nitrogen and one oxygen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic molecules with significant biological activities.[1] Oxazole derivatives are known to interact with a wide spectrum of enzymes and receptors, exhibiting properties that include antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2]

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, the subject of this guide, is a highly functionalized building block. The presence of three key features—the core oxazole scaffold, a reactive primary amine on the phenyl ring, and an ethyl ester—makes it an exceptionally versatile synthon for the development of more complex pharmaceutical agents and for the construction of compound libraries in drug discovery programs. This guide provides a comprehensive, mechanistically-grounded approach to its synthesis, designed for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule points toward a two-stage synthetic strategy. The primary amine can be derived from the reduction of a more stable nitro group. The core oxazole ring, being a 4,5-disubstituted pattern, can be efficiently constructed from an appropriately substituted aldehyde and an isocyanide component.

This analysis leads to a robust and field-proven synthetic pathway:

  • Step 1: Oxazole Ring Formation. A cyclization reaction between 4-nitrobenzaldehyde and ethyl isocyanoacetate to form the intermediate, Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. This reaction is a variation of the renowned Van Leusen oxazole synthesis.

  • Step 2: Nitro Group Reduction. A standard catalytic hydrogenation or metal-mediated reduction to convert the nitro intermediate into the final target amine.

The following diagram illustrates this overarching synthetic workflow.

G cluster_0 Starting Materials cluster_1 Step 1: Oxazole Formation cluster_2 Step 2: Nitro Reduction SM1 4-Nitrobenzaldehyde O₂N-C₆H₄-CHO Intermediate Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (Intermediate) SM1->Intermediate Van Leusen-type Cyclization SM2 Ethyl Isocyanoacetate CN-CH₂-COOEt SM2->Intermediate Product Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (Final Product) Intermediate->Product Catalytic Reduction G cluster_mechanism Reaction Mechanism: Oxazole Formation start Ethyl Isocyanoacetate + 4-Nitrobenzaldehyde step1 1. Deprotonation (Base, e.g., K₂CO₃) start->step1 α-proton abstraction step2 2. Nucleophilic Attack on Aldehyde step1->step2 Forms carbanion step3 3. Intramolecular Cyclization (5-endo-dig) step2->step3 Forms oxazoline intermediate step4 4. Dehydration & Aromatization step3->step4 Elimination of H₂O end_product Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate step4->end_product

Caption: Key Mechanistic Steps of the Van Leusen-Type Reaction.

Experimental Protocol: Synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

This protocol is a representative procedure adapted from established methodologies for synthesizing 4,5-disubstituted oxazoles. [3] Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
4-Nitrobenzaldehyde151.121.51 g10.0Electrophile
Ethyl Isocyanoacetate113.121.24 g11.0Nucleophile/Ring Component
Potassium Carbonate (K₂CO₃)138.212.07 g15.0Base
Methanol (MeOH)32.0450 mL-Solvent

Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzaldehyde (1.51 g, 10.0 mmol) and anhydrous methanol (50 mL). Stir until the aldehyde is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol) to the solution. The mixture will become a suspension.

  • Addition of Isocyanide: Add ethyl isocyanoacetate (1.24 g, 11.0 mmol) dropwise to the stirring suspension at room temperature over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v), checking for the consumption of the starting aldehyde.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a solid, can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure nitro-intermediate.

Part 2: Reduction of the Nitro Group

The final step is the chemoselective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the cleanest and most efficient method for this transformation.

Experimental Protocol: Synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate262.222.10 g8.0Substrate
Palladium on Carbon (10% Pd/C)-210 mg-Catalyst
Hydrogen Gas (H₂)2.021 atm (balloon)ExcessReducing Agent
Ethyl Acetate (EtOAc)88.1180 mL-Solvent

Procedure

  • Setup: Dissolve the Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (2.10 g, 8.0 mmol) in ethyl acetate (80 mL) in a 250 mL round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (210 mg, 10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the flask with a septum, and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.

  • Reaction: Stir the suspension vigorously at room temperature for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. The product is typically more polar.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate (20 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the target compound, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, which can be further purified by recrystallization if necessary.

Expected Analytical Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Nitro Intermediate ~8.3 (d, 2H, Ar-H), ~8.1 (d, 2H, Ar-H), ~4.4 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃)~162 (C=O), ~155 (Oxazole C), ~148 (Ar-C-NO₂), ~140 (Oxazole C), ~130 (Ar-CH), ~124 (Ar-CH), ~62 (OCH₂), ~14 (CH₃)
Amino Product ~7.5 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~4.3 (q, 2H, OCH₂), ~3.9 (s, 2H, NH₂), ~1.3 (t, 3H, CH₃)~163 (C=O), ~153 (Oxazole C), ~148 (Ar-C-NH₂), ~138 (Oxazole C), ~128 (Ar-CH), ~115 (Ar-CH), ~61 (OCH₂), ~14 (CH₃)

Note: Predicted chemical shifts are approximate and should be confirmed by experimental data.

Conclusion

The synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is reliably achieved through a two-step sequence involving a Van Leusen-type oxazole formation followed by catalytic hydrogenation. This strategy is efficient, high-yielding, and utilizes readily available starting materials. The protocols described herein are robust and scalable, providing drug development professionals with a clear and validated pathway to a key heterocyclic building block essential for modern medicinal chemistry research.

References
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Shaikh, A. et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1600. [Link]

  • Shaikh, A. et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Kaur, R. et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 272-286. [Link]

  • Synthesis of oxazole derivatives from solid phase TosMIC. ResearchGate. [Link]

  • Chavan, L. N. et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

CAS 950603-70-0 This technical guide provides a comprehensive overview of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is inte...

Author: BenchChem Technical Support Team. Date: March 2026

CAS 950603-70-0

This technical guide provides a comprehensive overview of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, and potential applications.

Introduction to the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The unique electronic properties and the ability of the oxazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an attractive moiety for the design of new therapeutic agents.[2] Oxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[4][5]

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate incorporates several key pharmacophoric features: the core oxazole ring, an aminophenyl group at the 5-position, and an ethyl carboxylate at the 4-position. The presence of the primary aromatic amine offers a handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is presented in the table below.

PropertyValueSource
CAS Number 950603-70-0Internal Data
Molecular Formula C₁₂H₁₂N₂O₃PubChem CID: 53407291[6]
Molecular Weight 232.24 g/mol PubChem CID: 53407291[6]
Appearance Expected to be a solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsInferred from related compounds
InChI InChI=1S/C12H12N2O3/c1-2-17-12(16)10-7-14-11(15-10)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3PubChem CID: 53407291[6]
SMILES CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)NPubChem CID: 53407291[6]

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

A robust method for the synthesis of the target compound involves the reaction of an appropriate α-amino ketone with an activated carboxylic acid. A particularly efficient modern approach involves the direct reaction of a carboxylic acid with an isocyanoacetate derivative, which can be adapted for this synthesis.[7]

The following diagram illustrates a potential synthetic workflow:

Synthetic_Pathway cluster_0 Step 1: Formation of Isocyanoacetate cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Reduction of Nitro Group Ethyl_Isocyanoacetate Ethyl Isocyanoacetate Intermediate Oxazole Intermediate Ethyl_Isocyanoacetate->Intermediate DMAP-Tf, Base 4_Nitrobenzoic_Acid 4-Nitrobenzoic Acid 4_Nitrobenzoic_Acid->Intermediate Target_Compound Ethyl 5-(4-aminophenyl)oxazole- 4-carboxylate Intermediate->Target_Compound Reduction (e.g., H₂, Pd/C)

A proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

  • To a solution of 4-nitrobenzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a carboxylic acid activating agent such as DMAP-Tf (1.3 equivalents).[7]

  • To this mixture, add ethyl isocyanoacetate (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate.

Step 2: Reduction to Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

  • Dissolve the synthesized Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this specific compound is not publicly available. However, based on the analysis of structurally similar compounds, the following characteristic signals can be predicted.[6][9]

1H NMR (400 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80s1HOxazole C2-H
~7.65d2HAromatic (ortho to oxazole)
~6.70d2HAromatic (ortho to -NH₂)
~4.35q2H-OCH₂CH₃
~3.90br s2H-NH₂
~1.35t3H-OCH₂CH₃
13C NMR (100 MHz, CDCl3)
Chemical Shift (δ, ppm)Assignment
~162.0C=O (ester)
~155.0Oxazole C5
~148.0Aromatic C-NH₂
~140.0Oxazole C2
~130.0Aromatic CH (ortho to oxazole)
~125.0Aromatic C (ipso to oxazole)
~115.0Aromatic CH (ortho to -NH₂)
~114.0Oxazole C4
~61.0-OCH₂CH₃
~14.0-OCH₂CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretch (amine)
~3100C-H stretch (aromatic)
~2980C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1620C=N stretch (oxazole)
~1520N-H bend (amine)
~1250C-O stretch (ester)
Mass Spectrometry (MS)

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 232.08.

Reactivity and Chemical Transformations

The chemical reactivity of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is dictated by its constituent functional groups. The following diagram illustrates potential reaction sites:

Key reactive sites on the molecule.
  • Amino Group: The primary aromatic amine is a versatile functional group that can undergo a variety of reactions, including acylation to form amides, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a range of substituents.

  • Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides or be involved in other transformations.

  • Aromatic Ring: The aminophenyl ring is activated towards electrophilic aromatic substitution, with new substituents directing to the ortho and para positions relative to the amino group.

  • Oxazole Ring: The oxazole ring is generally stable to many reaction conditions but can participate in cycloaddition reactions under specific conditions.

Potential Applications in Drug Discovery

While specific biological data for Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is not available in the public domain, the structural motifs present in the molecule suggest several potential areas of application in drug discovery.

  • Anticancer Agents: Many oxazole-containing compounds have demonstrated potent anticancer activity.[1][3] For instance, some 2-anilino-5-aryloxazoles have been identified as inhibitors of VEGFR2 kinase, a key target in angiogenesis.[10] The aminophenyl group in the target molecule could mimic the anilino moiety in these inhibitors.

  • Anti-inflammatory Agents: The oxazole scaffold is present in the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[1] This suggests that derivatives of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate could be explored for their potential as anti-inflammatory agents.

  • Antimicrobial Agents: Numerous oxazole derivatives have been reported to possess antibacterial and antifungal properties.[11] The combination of the oxazole core and the aminophenyl substituent could lead to compounds with significant antimicrobial activity.

Safety and Handling

No specific safety data for Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate has been published. Therefore, it should be handled with the standard precautions for a novel chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is a promising heterocyclic building block for the development of new chemical entities with potential therapeutic applications. Its synthesis can be readily achieved through established methodologies, and its functional groups offer multiple avenues for further chemical diversification. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. [Link]

  • Singh, S. K., & Gaikwad, A. K. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-25. [Link]

  • (2023). Chemistry and Pharmacological Applications of 1,3-Oxazoles. ResearchGate. [Link]

  • (2025). Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Organic Chemistry. [Link]

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, Crystal Structure, and Hirschfeld Surface Analysis of Novel Ethyl 5-Bromo-2-(4-Methoxyphenyl) Oxazole-4-Carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 123-130. [Link]

  • (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • Verrier, C., Martin, T., Hoarau, C., & Marsais, F. (2008). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of organic chemistry, 73(18), 7383–7386. [Link]

  • Chandra, K., et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o229. [Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of organic chemistry. [Link]

  • Rawat, B.S., & Shukla, S.K. (2016). Synthesis and evaluation of some new thiazole/oxazole derivatives for their biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1473-1482. [Link]

  • (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

  • Orita, A., et al. (2024). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Beilstein Journal of Organic Chemistry, 20, 269-276. [Link]

  • Chandra, K., et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

  • (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

  • Balskus, E. P., & Walsh, C. T. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. The Journal of organic chemistry, 86(1), 1083–1089. [Link]

  • (1996). Isoxazole-4-carboxamides and hydroxyalkylidenecyanoacetamides, pharmaceuticals containing these compounds and their use.
  • (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • (2005). United States Patent. Googleapis. [Link]

  • Harris, P. A., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of medicinal chemistry, 48(5), 1610–1619. [Link]

  • S. Mohamed, G. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2), 738-750. [Link]

  • PubChem. (n.d.). Ethyl 2-(2-aminophenyl)-1,3-oxazole-4-carboxylate. PubChem. [Link]

  • (2001). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Googleapis. [Link]

  • Frimpong, K., & Appiagyei, G. (2013). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Arkivoc, 2013(3), 209-224. [Link]

  • (1983). Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole and substituted derivatives.
  • Šačkus, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 59-68. [Link]

Sources

Foundational

"physicochemical properties of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate"

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The oxazole scaffold is a privileged structure known for its diverse biological activities, making a thorough understanding of its derivatives' properties crucial for rational drug design and development. This document synthesizes available data on structurally related compounds with expert scientific insights to present a detailed profile of the title compound. We will delve into its structural features, predicted and known physicochemical parameters, and provide detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction and Molecular Overview

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate belongs to the family of 1,3-oxazoles, five-membered heterocyclic rings containing one oxygen and one nitrogen atom. The presence of an aminophenyl group at the 5-position and an ethyl carboxylate group at the 4-position imparts specific electronic and steric characteristics that are critical to its molecular interactions and overall physicochemical behavior. The aromatic amine introduces a basic center, while the ethyl ester provides a hydrogen bond acceptor and contributes to its lipophilicity. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential as a lead compound in drug discovery programs.

Table 1: Core Molecular Identifiers

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₃-
Molecular Weight 232.24 g/mol [1]
InChI Key QJLXIUARLYJCRR-UHFFFAOYSA-N[1]
Canonical SMILES CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)N-

Structural and Spectral Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aminophenyl ring, typically as two doublets in the aromatic region (δ 6.5-7.5 ppm). The oxazole proton will likely appear as a singlet at a downfield chemical shift (δ ~8.0 ppm). The ethyl group of the ester will exhibit a characteristic quartet for the methylene protons (OCH₂) and a triplet for the methyl protons (CH₃). The protons of the amino group (NH₂) may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (δ ~160-170 ppm), the carbons of the oxazole ring (with C=N typically more downfield than C-O), and the aromatic carbons of the aminophenyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), C=N and C=C stretching of the oxazole and aromatic rings (in the 1500-1650 cm⁻¹ region), and C-O stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the oxazole ring.

Physicochemical Properties: Predicted and Comparative Data

Direct experimental data for many physicochemical properties of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate are not available. However, we can infer expected values based on its structure and data from similar compounds.

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Comparative ValueRationale/Comments
Melting Point (°C) Likely in the range of 100-150The related ethyl 5-phenyl-1,3-oxazole-4-carboxylate has a melting point of 32-35 °C.[4] The addition of the amino group is expected to increase intermolecular hydrogen bonding, leading to a higher melting point.
Boiling Point (°C) > 300 (with decomposition)High molecular weight and polar functional groups suggest a high boiling point, likely with decomposition under atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols.The aromatic amine and ester groups provide some polarity, but the overall structure is largely nonpolar. The related ethyl 4-methyl-5-imidazolecarboxylate is soluble in chloroform/methanol.[5]
pKa Basic pKa (amine): ~4-5; Acidic pKa (oxazole C-H): >14The aromatic amine is expected to have a pKa similar to aniline (4.6). The oxazole ring is very weakly acidic.[6][7]
LogP (Lipophilicity) Estimated to be in the range of 2-3The presence of the ethyl ester and the phenyl ring contributes to lipophilicity, while the amino group adds some polarity. This value is a critical determinant of cell membrane permeability.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following are detailed, self-validating protocols for the experimental determination of the key physicochemical properties of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used for identification and purity assessment.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

  • Validation: The calibration of the apparatus should be verified using certified standards (e.g., caffeine, vanillin).

Determination of Aqueous Solubility

Principle: The equilibrium solubility of a compound in an aqueous medium is a critical parameter for drug development. The shake-flask method is the gold standard.

Methodology:

  • Sample Preparation: An excess amount of the compound is added to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4.

  • Equilibration: The suspension is agitated in a sealed vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is filtered through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The experiment should be performed in triplicate. The solid-state form of the compound before and after the experiment should be analyzed (e.g., by XRPD) to ensure no phase transformation has occurred.

G cluster_workflow Solubility Determination Workflow A Add excess compound to PBS (pH 7.4) B Equilibrate at constant temperature (24-48h) A->B Shake-flask method C Filter through 0.22 µm syringe filter B->C Separate phases E Analyze solid residue (XRPD) B->E Validate solid form D Quantify concentration by HPLC-UV C->D Analyze filtrate

Caption: Workflow for Aqueous Solubility Determination.

Determination of Lipophilicity (LogP)

Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability.

Methodology:

  • System Preparation: Equal volumes of n-octanol and water (or PBS pH 7.4) are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in the aqueous phase, and an equal volume of the pre-saturated n-octanol is added.

  • Equilibration: The mixture is vigorously shaken for a set period (e.g., 1 hour) and then allowed to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Validation: The experiment should be performed at different initial concentrations to ensure that the partition coefficient is independent of concentration.

G cluster_workflow LogP Determination Workflow A Prepare pre-saturated octanol and aqueous phases B Dissolve compound in aqueous phase A->B C Add octanol and shake to equilibrate B->C D Separate phases C->D E Quantify concentration in both phases D->E F Calculate LogP = log([C]octanol / [C]aqueous) E->F

Caption: Workflow for LogP Determination.

Determination of pKa

Principle: The pKa is the pH at which a compound is 50% ionized. It governs the charge state of the molecule at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Measurement: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

  • Validation: The pH meter and electrode should be calibrated with standard buffers before the experiment. The experiment should be repeated to ensure reproducibility.

Conclusion and Future Directions

This guide provides a foundational understanding of the physicochemical properties of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, combining available data with predictive insights and robust experimental protocols. While further experimental validation is necessary to confirm the predicted values, the information presented here serves as a valuable resource for researchers working with this compound. Future studies should focus on obtaining precise experimental data for the properties discussed, as well as investigating its solid-state properties (polymorphism, crystallinity) and chemical stability under various conditions. Such data will be instrumental in advancing the development of this and related oxazole derivatives as potential therapeutic agents.

References

  • Supporting Information, RSC Advances.
  • ethyl 5-phenyl-1,3-oxazole-4-carboxylate - ChemSynthesis. (2025, May 20). [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (2023, February 6). [Link]

  • pKa Data Compiled by R. Williams. [Link]

  • pKa Data Compiled by R. Williams page-1 pKa Values. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Executive Summary Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Featuring a rigid oxazole cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Featuring a rigid oxazole core flanked by an electrophilic ethyl ester and a nucleophilic aniline moiety, this scaffold enables the rapid, orthogonal synthesis of complex pharmacophores. This whitepaper details the physicochemical properties of the compound—specifically its molecular formula (C12H12N2O3) and molecular weight (232.24 g/mol )[1]—and provides field-proven methodologies for its synthesis and downstream derivatization.

Physicochemical Data & Molecular Properties

Accurate physicochemical profiling is critical for predicting the pharmacokinetic behavior of downstream active pharmaceutical ingredients (APIs). The fundamental properties of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate are summarized below[1],[2].

PropertyValue
Chemical Name Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate
CAS Registry Number 950603-70-0
Molecular Formula C12H12N2O3
Molecular Weight 232.24 g/mol
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 5 (Oxazole N/O, Ester O atoms)
Rotatable Bonds 4
Structural Class Substituted Heteroaromatic

Structural Rationale & Bifunctional Utility

The architectural design of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is intentionally modular. In drug discovery, the selection of this specific scaffold is driven by the following causal relationships:

  • The Oxazole Core: Acts as a bioisostere for amide bonds and provides conformational restriction. Unlike highly lipophilic phenyl rings, the oxazole heteroatoms serve as hydrogen bond acceptors, improving the aqueous solubility of the final drug candidate.

  • The Aniline Moiety (C-5): The para-substituted primary amine (-NH2) serves as a potent nucleophilic center. The para geometry ensures a linear vector projection of attached functional groups (e.g., amides, ureas, sulfonamides), which is often required to probe deep, narrow binding pockets such as kinase hinge regions.

  • The Ethyl Ester (C-4): Serves as an electrophilic handle. It can be retained as a lipophilic prodrug moiety, saponified to a carboxylic acid for subsequent amide coupling, or reduced to a primary alcohol to explore alternative hydrogen-bonding networks.

Scaffold A Aniline Moiety (C-5) Nucleophilic Center (Amidation/Sulfonylation) B Oxazole Core Rigid Heteroaromatic Spacer (H-Bond Acceptor) A->B C-C Bond C Ethyl Ester (C-4) Electrophilic Center (Saponification/Reduction) B->C C-C Bond

Structural mapping of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate highlighting its bifunctionality.

Synthetic Methodologies and Grounding

The most robust and scalable method to synthesize 5-aryloxazole-4-carboxylates is the palladium-catalyzed Suzuki-Miyaura cross-coupling[3],[4]. By reacting ethyl 5-bromooxazole-4-carboxylate with 4-aminophenylboronic acid, the scaffold can be assembled in a single, high-yielding step[5].

Causality of Reagent Selection:

  • Catalyst (Pd(PPh3)4 or Pd(dppf)Cl2): Palladium(0) catalysts are essential for the oxidative addition into the relatively strong C-Br bond of the oxazole[4]. Phosphine ligands stabilize the palladium center and prevent catalyst aggregation (blacking out).

  • Base (K2CO3): A mild, inorganic base is required to activate the boronic acid via the formation of a reactive boronate complex, which facilitates the transmetalation step[3]. Potassium carbonate is specifically chosen over stronger bases (like NaOH) to prevent the premature saponification of the C-4 ethyl ester during the high-temperature coupling[5].

  • Solvent System (Toluene/H2O or Dioxane/H2O): A biphasic solvent system ensures the solubility of both the lipophilic oxazole halide and the inorganic base/boronic acid, driving the reaction kinetics forward[3].

Experimental Protocols

The following self-validating protocols detail the synthesis of the core scaffold and its subsequent orthogonal derivatization.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add ethyl 5-bromooxazole-4-carboxylate (1.0 equiv) and 4-aminophenylboronic acid (1.2 equiv). The slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and Potassium Carbonate (2.0 equiv).

  • Solvent & Degassing: Suspend the mixture in a 4:1 ratio of Toluene:H2O. Degas the biphasic mixture by bubbling argon or nitrogen through the solution for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.

  • Heating: Heat the reaction mixture to 80–90 °C under an inert atmosphere for 12–16 hours. Monitor completion via LC-MS or TLC (UV active).

  • Work-up: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate.

Protocol B: Orthogonal Derivatization (Amide Bond Formation)

Once the scaffold is synthesized, the nucleophilic aniline can be derivatized without affecting the ester.

  • Activation: In a dry flask, dissolve a target carboxylic acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes. Causality: HATU rapidly forms an active highly reactive OAt-ester, ensuring fast coupling kinetics with the somewhat deactivated, electron-deficient aniline.

  • Coupling: Add Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.0 equiv) to the activated mixture. Stir at room temperature for 4 hours.

  • Isolation: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate, and purify to obtain the N-acylated oxazole derivative.

Workflow cluster_derivatization Orthogonal Derivatization Pathways Step1 Ethyl 5-bromooxazole-4-carboxylate + 4-Aminophenylboronic acid Step2 Suzuki-Miyaura Cross-Coupling Pd(PPh3)4, K2CO3, Toluene/H2O, 80°C Step1->Step2 Step3 Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (Target Scaffold) Step2->Step3 Step4A N-Acylation (HATU/DIPEA) Derivatization at Aniline Step3->Step4A Pathway A Step4B Saponification (LiOH/THF) Derivatization at Ester Step3->Step4B Pathway B

Synthetic workflow for the preparation and orthogonal derivatization of the oxazole scaffold.

References

  • Sigma-Aldrich Product Data. "Ethyl 5-(4-fluorobenzyl)oxazole-4-carboxylate | Sigma-Aldrich" (Contains product specifications for Ethyl 5-(4-Aminophenyl)oxazole-4-carboxylate, CAS 950603-70-0). 1

  • CymitQuimica Product Data. "Ethyl 5-(4-Aminophenyl)oxazole-4-carboxylate | CymitQuimica". 2

  • Meringdal, J. W., & Menche, D. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations." Chemical Society Reviews, 2025. 3

  • Kriegeskorte, A., et al. "Synthesis and Biological Investigation of Oxazole Hydroxamates as Highly Selective Histone Deacetylase 6 (HDAC6) Inhibitors." Journal of Medicinal Chemistry, 2015.5

  • Biffis, A., et al. "Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review." Chemical Reviews, 2018. 4

Sources

Foundational

A Comprehensive Technical Guide to the Characterization of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Foreword: The Oxazole Scaffold in Modern Drug Discovery The oxazole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Oxazole Scaffold in Modern Drug Discovery

The oxazole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Derivatives of this five-membered heterocycle have demonstrated potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][3] Specifically, the 5-aryloxazole-4-carboxylate motif serves as a privileged scaffold. The strategic placement of functional groups on this framework allows for fine-tuning of pharmacological properties, making it a highly attractive starting point for drug development campaigns.[4] The title compound, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, is of particular interest due to the presence of a primary aromatic amine. This functional group provides a versatile handle for subsequent chemical modifications, enabling the exploration of extensive chemical space in the search for novel therapeutic agents.

This guide provides an in-depth, technically-grounded overview of the synthesis and comprehensive characterization of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust approach to its analysis.

Chemical Synthesis: A Mechanistic Approach

The synthesis of substituted oxazoles can be achieved through various methods. One of the most reliable and classic approaches is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[5][6] This method is highly versatile for generating 2,5-di- and 2,4,5-trisubstituted oxazoles.[7]

The proposed synthesis for Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate involves a multi-step sequence starting from a protected p-aminophenyl precursor, typically a nitro-substituted analog, to avoid unwanted side reactions with the amine functionality. The nitro group can then be reduced in the final step to yield the target compound.

Proposed Synthetic Workflow

The logical pathway begins with the synthesis of an α-acylamino ketone intermediate, which is then cyclized to form the oxazole ring. A final reduction step unmasks the key amine group.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Robinson-Gabriel Cyclodehydration cluster_2 Step 3: Nitro Group Reduction A Ethyl 2-(benzamido)-3-(4-nitrophenyl)-3-oxopropanoate B Ethyl 5-(4-nitrophenyl)-2-phenyloxazole-4-carboxylate A->B H₂SO₄ or P₂O₅ (Dehydrating Agent) C Ethyl 5-(4-aminophenyl)-2-phenyloxazole-4-carboxylate (Target Analog) B->C H₂, Pd/C or SnCl₂ (Reducing Agent)

Caption: Proposed synthetic workflow for an amino-substituted oxazole.

Detailed Experimental Protocol (Illustrative)

This protocol outlines the cyclization and reduction steps for a closely related analog, which is a common strategy.

Step 1: Synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

  • Reagents & Setup: To a solution of the precursor, ethyl 2-amino-3-oxo-3-(4-nitrophenyl)propanoate (1 equivalent), in a suitable solvent like dichloromethane (DCM), add an acylating agent such as benzoyl chloride (1.1 equivalents) and a base like triethylamine (1.2 equivalents). Stir at room temperature.

  • Acylation: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8] This forms the key 2-acylamino-ketone intermediate.

  • Cyclodehydration: The crude intermediate is then treated with a strong dehydrating agent. Concentrated sulfuric acid (H₂SO₄) is a common choice.[9] The mixture is heated (e.g., to 60°C) for several hours.[9]

    • Causality: The acid protonates the ketone and amide carbonyls, facilitating intramolecular nucleophilic attack by the amide oxygen onto the ketone carbon, followed by elimination of water to form the aromatic oxazole ring.[7]

  • Work-up & Purification: The reaction mixture is cooled and carefully poured onto ice, then neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification is achieved via column chromatography or recrystallization.[1]

Step 2: Reduction to Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

  • Reagents & Setup: Dissolve the synthesized ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Reduction: Add a catalyst, such as 10% Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator). Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in ethanol can be employed.

  • Monitoring & Isolation: The reaction is monitored by TLC. Upon completion, the catalyst (if used) is filtered off, and the solvent is removed in vacuo to yield the crude product.

  • Purification: The final compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate as a solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[10] This involves a suite of analytical techniques that provide complementary information.[11]

Physical Properties
PropertyExpected Value
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
Appearance Likely a pale yellow to white crystalline solid
Melting Point Expected to be a defined solid; a similar, non-aminated compound, ethyl 5-phenyl-1,3-oxazole-4-carboxylate, has a melting point of 32-35 °C. The amino group will likely increase this value due to hydrogen bonding.[12]
Solubility Soluble in common organic solvents like DMSO, chloroform, and methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound by mapping the carbon-hydrogen framework.[10][11]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy data for Ethyl 5-(4-a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy data for Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate. This molecule, possessing a trifunctional architecture—an aminophenyl moiety, an oxazole heterocycle, and an ethyl carboxylate group—serves as a valuable model for understanding the application of NMR in the structural elucidation of complex organic molecules relevant to pharmaceutical and materials science. This document details the predicted spectral data, provides an in-depth interpretation of chemical shifts and coupling patterns, and outlines a rigorous, field-proven experimental protocol for data acquisition. The methodologies and analyses presented herein are designed to offer researchers, scientists, and drug development professionals a practical framework for the characterization of novel heterocyclic compounds.

Introduction to Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is a heterocyclic compound featuring a core oxazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The molecule is further functionalized with a p-aminophenyl group, a common pharmacophore, and an ethyl carboxylate ester, which influences solubility and can serve as a synthetic handle. Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.[1] This guide aims to demystify the NMR spectrum of this specific molecule, providing both a predictive analysis and a practical guide to obtaining high-quality data.

The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] The power of NMR lies in its ability to map the carbon-hydrogen framework of a molecule. Key parameters derived from an NMR spectrum include:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus.[1] Electronegative atoms or groups deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[2][3]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons generating that signal, providing a quantitative proton count.[1]

  • Spin-Spin Coupling (J): This phenomenon, which splits a signal into a multiplet, reveals information about the number of adjacent, non-equivalent nuclei, thus establishing connectivity within the molecule.[1][4]

  • ¹³C NMR: While ¹³C has a much lower natural abundance and sensitivity than ¹H, its spectrum provides a direct count of non-equivalent carbon atoms over a much wider chemical shift range, making it invaluable for analyzing the carbon skeleton.[2][5]

Predicted NMR Spectral Data and Structural Assignment

A robust analysis begins with a clear assignment system. The molecular structure and a proposed atom numbering scheme are presented below.

Molecular Structure and Atom Numbering

Caption: Molecular structure and atom numbering for spectral assignment.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR signals. The prediction is based on established chemical shift ranges for analogous functional groups and assumes a standard deuterated solvent like DMSO-d₆.[3][4][6]

Atom Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Justification
H28.3 - 8.7Singlet (s)-1HProtons on oxazole rings are highly deshielded and typically appear as singlets.[7][8]
H11, H157.5 - 7.8Doublet (d)~8-92HAromatic protons ortho to the oxazole ring. Part of an AA'BB' system.
H12, H146.6 - 6.9Doublet (d)~8-92HAromatic protons ortho to the amino group, which is strongly electron-donating, causing a significant upfield shift.[9]
H16 (NH₂)5.0 - 5.5Broad Singlet (br s)-2HAmine protons are exchangeable, often broad, and their position is concentration-dependent.[10]
H8 (CH₂)4.2 - 4.4Quartet (q)~7.12HMethylene protons of the ethyl ester, split by the adjacent methyl group.[11][12]
H9 (CH₃)1.2 - 1.4Triplet (t)~7.13HMethyl protons of the ethyl ester, split by the adjacent methylene group.[11][12]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a complementary view of the carbon framework.[2]

Atom Assignment Predicted δ (ppm) Justification
C6 (C=O)160 - 165Carbonyl carbon of an α,β-unsaturated ester.[13][14]
C2, C5 (Oxazole)150 - 160Heteroaromatic carbons adjacent to two heteroatoms are significantly downfield.[15][16]
C4 (Oxazole)135 - 145Quaternary carbon of the oxazole ring attached to the carboxylate.
C13 (C-NH₂)148 - 152Aromatic carbon directly attached to the electron-donating amino group.
C11, C15 (Ar-CH)128 - 132Aromatic carbons ortho to the oxazole substituent.
C10 (Ar-C)118 - 122Quaternary aromatic carbon ipso to the oxazole ring.
C12, C14 (Ar-CH)113 - 116Aromatic carbons ortho to the amino group, shielded by its electron-donating effect.[2]
C8 (-OCH₂)60 - 62Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen.[5][12]
C9 (-CH₃)14 - 15Methyl carbon of the ethyl ester, a typical upfield aliphatic signal.[5][12]

In-Depth Spectral Analysis and Interpretation

A detailed examination of the predicted regions reveals the logic behind the assignments.

  • Aromatic Region (6.5-8.0 ppm): The para-substituted phenyl ring is expected to produce a classic AA'BB' splitting pattern, which often simplifies to two distinct doublets if the substituent effects are strong enough.[10] The electron-donating amino group will shield the ortho protons (H12, H14), shifting them significantly upfield, while the protons ortho to the electron-withdrawing oxazole ring (H11, H15) will remain downfield.

  • Oxazole Proton (H2): The lone proton on the oxazole ring is in an electron-deficient environment, flanked by nitrogen and oxygen, leading to a characteristic downfield singlet.[7] Its distinct chemical shift and lack of coupling make it a key diagnostic signal.

  • Ethyl Ester Group: This group provides a textbook example of spin-spin coupling. The H8 methylene protons are adjacent to the three H9 methyl protons, resulting in a quartet (n+1 = 3+1 = 4). Conversely, the H9 methyl protons are adjacent to the two H8 methylene protons, resulting in a triplet (n+1 = 2+1 = 3).[4] The coupling constant (J) for both multiplets will be identical.

  • Amine Protons (NH₂): The signal for the amine protons is often broad due to quadrupole effects from the nitrogen atom and chemical exchange with trace amounts of water in the solvent. This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.

A Field-Proven Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires a systematic and validated approach. The following protocol is designed for small organic molecules like the topic compound.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

Detailed Experimental Steps
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate for ¹H NMR (or 50 mg for ¹³C NMR) into a clean, dry vial.[17]

    • Add 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for solubilizing polar compounds and observing NH protons). Chloroform-d (CDCl₃) is another common choice.[17]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.

    • Trustworthiness Check: The choice of a high-purity deuterated solvent is critical to minimize interfering impurity peaks. Always consult tables of common NMR solvent impurities.[18][19][20][21]

  • Instrumental Setup and ¹H NMR Acquisition:

    • The experiment should be performed on a spectrometer with a field strength of at least 300 MHz, though 400-600 MHz is preferable for better signal dispersion.

    • Insert the sample and lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining field stability.

    • Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 8-16 scans, a relaxation delay of 1-2 seconds).

  • ¹³C NMR Acquisition:

    • Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 256 to 1024 or more, depending on concentration) and a longer acquisition time are required.

    • The spectrum is typically acquired with proton decoupling to simplify the signals to singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

    • Expertise Insight: For quaternary carbons (like C4, C5, C6, C10, and C13), which lack attached protons and thus receive less NOE enhancement, a longer relaxation delay (e.g., 5-10 seconds) may be necessary to ensure they are properly observed and can be integrated quantitatively if needed.

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide a wealth of information, complex molecules often require 2D NMR experiments to definitively connect the signals and validate the structure.

  • COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key confirmation would be the cross-peak between the H8 quartet and the H9 triplet of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal with the carbon to which it is directly attached.[1] It would definitively link H2 to C2, H8 to C8, H9 to C9, and the aromatic protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments.[22] For instance, the H2 proton should show a correlation to the C4 and C5 carbons, and the H8 protons should show a correlation to the C6 carbonyl carbon, confirming the connectivity of the ester group.

Conclusion

The ¹H and ¹³C NMR spectra of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate are rich with information that, when properly interpreted, provides an unambiguous confirmation of its molecular structure. The key diagnostic features include the downfield oxazole singlet, the distinct AA'BB' system of the aminophenyl ring, and the characteristic quartet-triplet pattern of the ethyl ester. By following a rigorous experimental protocol and leveraging both 1D and advanced 2D NMR techniques, researchers can confidently characterize this and other structurally related molecules, ensuring the scientific integrity required for applications in drug discovery and materials science.

References

  • Emery Pharma. NMR Solvent Chart. Available from: [Link]

  • Claridge, T. D. W., et al. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Available from: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. Available from: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available from: [Link]

  • Lorigan, G. A., et al. (2021). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 16, 3327-3351. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • University of Bath. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • Royal Society of Chemistry. (2025). Supplementary Information for [Example Article]. Available from: [Link]

  • ResearchGate. (2024). ¹H NMR spectrum of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4b. Available from: [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. Available from: [Link]

  • Kiss, L., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 69-78. Available from: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. Available from: [Link]

  • ResearchGate. ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. Available from: [Link]

  • ResearchGate. (2017). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Available from: [Link]

  • Srivastava, R. M., et al. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 246-248. Available from: [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Available from: [Link]

  • Reich, H. J. (2020). ¹³C Chemical Shift Effects on sp³ Carbons. Organic Chemistry Data. Available from: [Link]

  • Doc Brown's Chemistry. (2026). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Available from: [Link]

  • Royal Society of Chemistry. Supporting information for [Example Article on thioxopyrimidines]. Available from: [Link]

  • Small, D. M., & Hamilton, J. A. (1981). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of Lipid Research, 22(6), 986-993. Available from: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3256. Available from: [Link]

  • University of California, Los Angeles. ¹³C NMR Chemical Shift Table. Available from: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available from: [Link]

  • Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University. Available from: [Link]

  • University College London. Chemical shifts. Available from: [Link]

  • ChemSynthesis. ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Available from: [Link]

  • ResearchGate. (2018). Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. Available from: [Link]

  • e-PG Pathshala. (n.d.). Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

Sources

Foundational

"FT-IR spectrum of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate"

An In-Depth Technical Guide to the FT-IR Spectrum of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FT-IR Spectrum of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Intended for researchers, scientists, and drug development professionals, this document details the principles of spectral acquisition, offers a step-by-step experimental protocol, and presents a thorough interpretation of the compound's characteristic vibrational modes. By correlating specific absorption bands to the molecule's distinct functional groups—the aromatic amine, the ethyl ester, the oxazole ring, and the substituted phenyl ring—this guide serves as a definitive reference for the structural characterization of this and related molecular scaffolds.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for identifying the functional groups within a molecule.[3][4] The method operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.[5][6][7] This fingerprint provides both qualitative and quantitative information about the molecular structure.[6]

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is a multi-functionalized heterocyclic compound. The oxazole core is a privileged scaffold found in numerous natural products and pharmaceutically active agents.[1] The presence of an aromatic amine and an ethyl ester group further enhances its utility as a versatile building block for synthesizing more complex molecules. Accurate structural confirmation is the first critical step in any research and development workflow, and FT-IR provides a rapid, non-destructive, and highly reliable method to achieve this.

This guide explains the causality behind experimental choices, provides a self-validating protocol for acquiring a high-fidelity spectrum, and offers an expert interpretation of the spectral data grounded in established spectroscopic principles.

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching, bending, wagging) that appear in predictable regions of the infrared spectrum.

The key functional groups in Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate are:

  • Primary Aromatic Amine (-NH₂): Attached to the phenyl ring.

  • Ethyl Ester (-COOCH₂CH₃): Comprising a carbonyl (C=O) group and C-O linkages.

  • Oxazole Ring: A five-membered heterocycle containing C=N and C=C bonds.

  • Aromatic System: Two substituted phenyl rings.

  • Aliphatic Chains (-CH₂CH₃): Part of the ethyl group.

The following diagram illustrates the molecular structure and maps these key functional groups to their expected wavenumber regions in an FT-IR spectrum.

G Figure 1: Key Functional Groups and Their Expected FT-IR Regions cluster_molecule Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate cluster_spectrum Simplified FT-IR Spectrum Axis (cm⁻¹) mol Structure spec 4000 N-H / O-H Stretch 3000 C-H Stretch 2000 C=O / C=N / C=C Stretch 1500 Fingerprint Region (Bending, C-O, C-N) 500 amine Aromatic Amine (N-H) amine->spec:f1 ester_co Ester (C=O) ester_co->spec:f5 aromatic_ch Aromatic/Aliphatic (C-H) aromatic_ch->spec:f3 heterocycle Oxazole & Phenyl (C=N, C=C) heterocycle->spec:f5 fingerprint Ester (C-O) & Amine (C-N) fingerprint->spec:f7 G Figure 2: FT-IR Data Acquisition Workflow start Start step1 Step 1: Instrument Preparation - Purge spectrometer with dry air or N₂. - Clean ATR crystal with isopropanol. start->step1 step2 Step 2: Background Collection - Lower ATR anvil. - Collect a background spectrum (scan of empty crystal). step1->step2 step3 Step 3: Sample Application - Place a small amount (~1-2 mg) of the solid sample onto the crystal. - Apply consistent pressure with the anvil. step2->step3 step4 Step 4: Sample Spectrum Acquisition - Collect the sample spectrum using predefined parameters (e.g., 4 cm⁻¹ resolution, 16 scans). step3->step4 step5 Step 5: Data Processing - Perform automatic background subtraction. - Apply ATR correction if necessary. - Baseline correct the final spectrum. step4->step5 end End: Interpretable Spectrum step5->end

Caption: Figure 2: FT-IR Data Acquisition Workflow

Detailed Step-by-Step Methodology:

  • Instrumentation and Setup:

    • Spectrometer: A Fourier-Transform Infrared Spectrometer (e.g., Bruker Alpha II, Thermo Fisher Nicolet iS5).

    • Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

    • Environment: The instrument should be situated in a controlled environment to minimize atmospheric interference. Purging with dry nitrogen or air is recommended for high-sensitivity measurements.

  • Background Measurement (Self-Validation Step):

    • Ensure the ATR crystal surface is immaculately clean. Wipe with a lint-free cloth dampened with a volatile solvent like isopropanol and allow it to fully evaporate.

    • Lower the ATR pressure clamp to its measurement position.

    • Acquire a background spectrum. This critical step measures the ambient environment (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum. [5]

  • Sample Measurement:

    • Place a small quantity (a few milligrams) of the crystalline Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate powder onto the center of the ATR crystal.

    • Lower the pressure clamp to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality signal.

    • Acquire the sample spectrum.

  • Data Acquisition Parameters:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹ (Sufficient to resolve characteristic peaks for this class of molecule).

    • Number of Scans: 16-32 scans (Co-adding multiple scans improves the signal-to-noise ratio).

    • Data Mode: Transmittance or Absorbance (Absorbance is generally preferred for quantitative analysis as it is directly proportional to concentration).

Spectral Interpretation and Detailed Analysis

The FT-IR spectrum of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate can be divided into two main areas: the diagnostic region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹). [3][8] A. Diagnostic Region (4000-1500 cm⁻¹): Identifying Key Functional Groups

  • N-H Stretching (Aromatic Amine): The primary aromatic amine (-NH₂) is expected to show two distinct, medium-intensity bands in the 3500-3300 cm⁻¹ region. [9]These correspond to the asymmetric and symmetric N-H stretching vibrations. Their presence is a clear indicator of the primary amine group. For instance, aniline exhibits these bands around 3442 and 3360 cm⁻¹. [9]* C-H Stretching (Aromatic and Aliphatic):

    • Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). [10] * Aliphatic C-H stretching from the ethyl group (-CH₂CH₃) will produce strong bands just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). [8]* C=O Stretching (Ethyl Ester): This is one of the most prominent and easily identifiable peaks in the spectrum. For an aliphatic ester, a very strong, sharp absorption band is expected between 1750-1735 cm⁻¹ . [10][11]Conjugation with the oxazole ring may shift this peak slightly to a lower wavenumber (1730-1715 cm⁻¹). [11]Its high intensity is due to the large change in dipole moment during the C=O bond vibration.

  • C=N and C=C Stretching (Aromatic and Heterocyclic Rings): The vibrations of the carbon-carbon double bonds in the phenyl ring and the carbon-nitrogen/carbon-carbon double bonds in the oxazole ring give rise to a series of medium-to-strong bands in the 1650-1450 cm⁻¹ region. [10]The N-H bending (scissoring) vibration of the primary amine also appears in this region, typically between 1650-1580 cm⁻¹. [9] B. Fingerprint Region (1500-500 cm⁻¹): Confirming the Molecular Skeleton

This region contains a complex series of overlapping peaks that are unique to the molecule as a whole. [8]While individual assignments can be challenging, key group vibrations provide powerful confirmatory evidence.

  • C-N Stretching (Aromatic Amine): A strong band is expected in the 1335-1250 cm⁻¹ range, characteristic of the C-N bond in aromatic amines. [9]* C-O Stretching (Ester): The ester group exhibits two characteristic C-O stretching bands. These typically appear as strong absorptions in the 1300-1000 cm⁻¹ region. [11]* N-H Wagging: A broad, strong band between 910-665 cm⁻¹ can often be attributed to the out-of-plane N-H wag of the primary amine. [9]* C-H Out-of-Plane Bending (Aromatic Ring Substitution): The substitution pattern on the phenyl rings gives rise to strong bands in the 900-675 cm⁻¹ region. For the 1,4-disubstituted (para) aminophenyl ring, a strong band is expected around 850-800 cm⁻¹ .

Summary of Characteristic Absorption Bands

The following table summarizes the expected key peaks in the FT-IR spectrum of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500-3300N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineMedium, Two Bands
3100-3000C-H StretchAromatic RingsMedium to Weak
2980-2850C-H StretchAliphatic (Ethyl Group)Strong
1750-1715C=O StretchEthyl EsterVery Strong, Sharp
1650-1580N-H Bend (Scissoring)Primary Aromatic AmineMedium to Strong
1620-1450C=C and C=N StretchAromatic & Oxazole RingsMedium to Strong
1335-1250C-N StretchAromatic AmineStrong
1300-1000C-O StretchEthyl EsterStrong, Two Bands
850-800C-H Out-of-Plane Bend1,4-Disubstituted PhenylStrong

Conclusion

The FT-IR spectrum of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate provides a wealth of structural information. By following the robust experimental protocol detailed in this guide, a high-quality, interpretable spectrum can be reliably obtained. The key to accurate analysis lies in a systematic approach: first identifying the major functional groups in the diagnostic region—the dual N-H stretches of the amine, the intense C=O stretch of the ester, and the C-H stretches—and then confirming the molecular framework by examining the complex absorptions in the fingerprint region, such as the C-O and C-N stretching bands. This guide equips researchers with the necessary expertise to confidently use FT-IR spectroscopy for the structural elucidation and quality control of this important heterocyclic compound.

References

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Google Cloud.
  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16).
  • Infrared Spectroscopy.
  • [Influence of solvents on IR spectrum of aromatic amines]. (2000, October 15). PubMed.
  • Infrared spectrum of ethyl ethano
  • IR Spectroscopy Tutorial: Amines. University of Calgary.
  • IR Spectroscopy Tutorial: Esters. University of Calgary.
  • A Beginner's Guide to Interpreting & Analyzing FTIR Results. (2019, October 30).
  • THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: II.
  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). Spectroscopy Online.
  • Guide to FT-IR Spectroscopy. Bruker.
  • The physical properties, elemental analysis and FT-IR spectral data of compounds 4B x,y,z.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online.
  • Modeling the structure and infrared spectra of omega-3 fatty acid esters. (2020, July 21). PubMed.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025, September 24). Journal of Pharmaceutical and Applied Chemistry.
  • FTIR spectra of the three oxadiazole derivatives.
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019, October 28). The Journal of Organic Chemistry.
  • ethyl 5-phenyl-1,3-oxazole-4-carboxyl
  • Synthesis of 5-Amino-oxazole-4-carboxylates
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023, July 11). Journal of Pharmaceutical Chemistry.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022, January 12). Beilstein Journal of Organic Chemistry.
  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (2021). Research Journal of Science and Technology.

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Abstract This technical guide provides a comprehensive framework for the mass spectrometric analysis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct mass spectral data for this specific molecule is not widely published, this document, written from the perspective of a Senior Application Scientist, synthesizes foundational principles with predictive analysis based on its constituent functional groups: an ethyl ester, an oxazole core, and a 4-aminophenyl moiety. We will detail a robust Liquid Chromatography-Mass Spectrometry (LC-MS) workflow, from sample preparation to data interpretation, emphasizing the rationale behind methodological choices. This guide establishes a self-validating protocol by integrating high-resolution mass spectrometry (HRMS) for confirmation. Key discussions include the selection of electrospray ionization (ESI) and the elucidation of predictable fragmentation pathways in tandem mass spectrometry (MS/MS), providing researchers with a reliable methodology for the characterization of this and structurally related compounds.

Introduction: The Analytical Imperative for Novel Oxazoles

Oxazole derivatives are a cornerstone in modern pharmacology and materials science, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate represents a specific scaffold within this class, combining several key functional groups that contribute to its chemical reactivity and potential applications. Accurate structural confirmation and purity assessment are non-negotiable in the drug development pipeline, making mass spectrometry an indispensable analytical tool.[2][3]

This guide addresses the analytical challenge of characterizing such novel compounds. We will employ a first-principles approach to develop a robust analytical method, focusing on Liquid Chromatography coupled with Mass Spectrometry (LC-MS), a technique prized for its sensitivity, selectivity, and applicability to non-volatile and thermally labile molecules.[4][5] The core of our investigation will be tandem mass spectrometry (MS/MS), which provides detailed structural information through controlled fragmentation of a selected precursor ion.[6][7]

Foundational Strategy: Physicochemical Properties and Ionization

A successful mass spectrometry experiment begins with a thorough understanding of the analyte's structure and physicochemical properties.

Molecular Structure and Properties
  • Compound: Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

  • Molecular Formula: C₁₂H₁₂N₂O₃

  • Monoisotopic Mass: 232.0848 Da

  • Key Functional Groups:

    • Primary Aromatic Amine (-NH₂): A basic site, readily protonated.

    • Ethyl Ester (-COOCH₂CH₃): Susceptible to characteristic neutral losses.

    • Oxazole Ring: A five-membered aromatic heterocycle, which can undergo ring-opening or fragmentation.[8]

The presence of the basic aromatic amine makes this molecule an ideal candidate for positive mode electrospray ionization.

Rationale for Ionization Technique: ESI in Positive Mode

Electrospray Ionization (ESI) is the premier "soft" ionization technique for polar, thermally sensitive molecules.[5][9] It transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for identifying the intact molecule.[4][9]

Justification for Positive Ion Mode (+ESI): The 4-aminophenyl group contains a primary amine that is basic in nature. In a slightly acidic mobile phase (e.g., containing 0.1% formic acid), this amine group will be readily protonated. This process is highly efficient and results in a strong signal for the protonated molecule, [M+H]⁺, which will be the precursor ion for our subsequent MS/MS analysis.[4][10]

Experimental Workflow: From Sample to Spectrum

A reproducible and robust workflow is critical for obtaining high-quality data. The following sections detail a comprehensive protocol for the LC-MS/MS analysis of the target compound.

Experimental Workflow Diagram

The overall process can be visualized as a linear progression from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis A 1. Stock Solution (1 mg/mL in Methanol) B 2. Working Solution (10 µg/mL in 50:50 ACN:H₂O) A->B Dilution C 3. LC Separation (C18 Column) B->C D 4. ESI Source (+) (Ionization) C->D E 5. MS1 Scan (Detect [M+H]⁺) D->E F 6. MS/MS Scan (Fragment [M+H]⁺) E->F G 7. Spectrum Interpretation (Identify Fragments) F->G H 8. Structural Confirmation G->H

Caption: High-level workflow for LC-MS/MS analysis.

Step-by-Step Experimental Protocols

Protocol 1: Sample Preparation

  • Stock Solution Preparation: Accurately weigh ~1 mg of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Ensure complete dissolution using sonication if necessary.

  • Working Solution Preparation: Perform a serial dilution of the stock solution. A typical starting concentration for analysis is 1-10 µg/mL. Dilute the stock solution with a mixture of 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures the analyte is protonated prior to injection.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.

Protocol 2: LC-MS/MS Instrumentation and Parameters

The following parameters are a robust starting point for a standard High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[3][11]

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µmC18 is a versatile reversed-phase column suitable for retaining moderately polar aromatic compounds.
Mobile Phase AWater + 0.1% Formic AcidThe aqueous phase. Formic acid aids in protonation for better ESI efficiency and sharpens peak shape.
Mobile Phase BAcetonitrile + 0.1% Formic AcidThe organic phase for eluting the analyte.
Gradient5% B to 95% B over 5 minA standard gradient to ensure elution of the compound while separating it from potential impurities.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources.
Column Temperature40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume5 µLA standard volume to avoid overloading the column while ensuring sufficient analyte for detection.
Mass Spectrometry
Ionization ModeESI PositiveAs justified in Section 2.2, to efficiently form the [M+H]⁺ ion.
MS1 Scan Rangem/z 50 - 500A range that comfortably includes the expected precursor ion (m/z 233.1).
Precursor Ion (MS/MS)m/z 233.1The protonated molecule [C₁₂H₁₂N₂O₃ + H]⁺.
Collision Energy (CE)10-40 eV (Ramped)Ramping the collision energy allows for the observation of both low-energy (stable) and high-energy fragments, providing a more complete fragmentation map.
Gas Temperature300-350 °CTo aid in desolvation of the ESI droplets.
Capillary Voltage3.5 - 4.5 kVTo create a stable electrospray.

Data Interpretation: Predicting and Analyzing the Mass Spectrum

The crux of structural elucidation lies in interpreting the fragmentation patterns observed in the MS/MS spectrum.[12][13]

MS1 Spectrum: Identifying the Precursor Ion

In the full scan (MS1) mode, the primary goal is to identify the protonated molecule.

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 233.0921 (for [C₁₂H₁₃N₂O₃]⁺) A prominent peak at this m/z value confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm this with high mass accuracy (<5 ppm), providing strong evidence for the elemental composition.[2][14]

MS/MS Spectrum: Elucidating the Fragmentation Pathway

By selecting the m/z 233.1 ion and subjecting it to Collision-Induced Dissociation (CID), we can predict several key fragmentation pathways based on the stability of the resulting ions and neutral losses.[15][16]

Predicted Fragmentation Pathways:

Fragmentation M [M+H]⁺ m/z 233.1 F1 Fragment A m/z 187.1 M->F1 - C₂H₅OH (46 Da) Loss of Ethanol F2 Fragment B m/z 205.1 M->F2 - C₂H₄ (28 Da) Loss of Ethylene F3 Fragment C m/z 159.1 F1->F3 - CO (28 Da) F4 Fragment D m/z 120.1 F3->F4 - C₂HNO (39 Da) Oxazole Ring Cleavage F5 Fragment E m/z 92.1 F4->F5 - CO (28 Da)

Caption: Predicted fragmentation cascade for [M+H]⁺ of the target molecule.

Analysis of Key Fragmentation Pathways:

  • Loss of Ethanol (Neutral Loss of 46.04 Da): The ethyl ester group is prone to fragmentation via elimination of a neutral ethanol molecule.[17] This is often a dominant pathway for ethyl esters, leading to a highly stable acylium ion.

    • [M+H]⁺ (m/z 233.1) → [C₁₀H₇N₂O₂]⁺ (m/z 187.1) + C₂H₅OH

  • Loss of Ethylene (Neutral Loss of 28.03 Da): A McLafferty-type rearrangement or similar process can lead to the loss of ethylene, leaving a carboxylic acid fragment.[18]

    • [M+H]⁺ (m/z 233.1) → [C₁₀H₉N₂O₃]⁺ (m/z 205.1) + C₂H₄

  • Sequential Loss of Carbon Monoxide (CO, 28.00 Da): Following the loss of ethanol, the resulting acylium ion (m/z 187.1) can readily lose a molecule of carbon monoxide. This is a very common fragmentation for ions containing a carbonyl group.

    • [C₁₀H₇N₂O₂]⁺ (m/z 187.1) → [C₉H₇N₂O]⁺ (m/z 159.1) + CO

  • Oxazole Ring Cleavage: The fragmentation of the oxazole ring itself can be complex.[8] A common route involves cleavage to produce a protonated aminophenyl fragment or related structures. Cleavage of the bond between the phenyl ring and the oxazole ring can generate the 4-aminophenyl cation.

    • [C₉H₇N₂O]⁺ (m/z 159.1) → [C₆H₆N]⁺ (m/z 92.1) + C₃HNO (Represents a complex rearrangement and cleavage)

Summary of Predicted Ions

The following table summarizes the key ions expected in the MS/MS spectrum.

m/z (Predicted)Proposed FormulaDescription of Loss/Fragment
233.1[C₁₂H₁₃N₂O₃]⁺Precursor Ion, [M+H]⁺
205.1[C₁₀H₉N₂O₃]⁺Neutral loss of ethylene (-C₂H₄) from [M+H]⁺
187.1[C₁₀H₇N₂O₂]⁺Neutral loss of ethanol (-C₂H₅OH) from [M+H]⁺
159.1[C₉H₇N₂O]⁺Sequential loss of CO from m/z 187.1
120.1[C₇H₆NO]⁺Fragment containing the aminophenyl and carbonyl group
92.1[C₆H₆N]⁺Fragment corresponding to the protonated aniline moiety

Conclusion: A Validated Approach to Structural Elucidation

This guide has outlined a comprehensive and scientifically grounded strategy for the mass spectrometric analysis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate. By beginning with an analysis of the molecule's fundamental chemical properties, we justified the selection of a +ESI LC-MS/MS methodology. The detailed experimental protocols provide a clear and reproducible path for data acquisition.

The core of this work lies in the predictive fragmentation analysis, which serves as a roadmap for interpreting the resulting MS/MS spectra. The identification of characteristic neutral losses (ethanol, ethylene) and subsequent fragmentations (loss of CO, ring cleavage) provides a multi-point confirmation of the compound's structure. For absolute confidence, all proposed fragment identities should be confirmed using high-resolution mass spectrometry to verify their elemental compositions. This systematic approach ensures trustworthiness and technical accuracy, empowering researchers in drug development and related fields to confidently characterize this and other novel heterocyclic compounds.

References

  • Chan, E. C. Y., & Wee, P. Y. (2010). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical and Experimental Pharmacology and Physiology, 37(7), 654-662. [Link]

  • PubMed. (2010). Electrospray ionisation mass spectrometry: principles and clinical applications. National Center for Biotechnology Information. [Link]

  • CUSABIO. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. CUSABIO TECHNOLOGY LLC. [Link]

  • Lam, C. W., & Siu, T. S. (2002). Electrospray ionisation mass spectrometry: principles and clinical applications. Hong Kong Medical Journal, 8(5), 357-365. [Link]

  • PubMed. (2002). Electrospray ionisation mass spectrometry: principles and clinical applications. National Center for Biotechnology Information. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

  • Zhang, D., Cheng, P. T., & Zhang, H. (2007). Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar. Drug Metabolism Letters, 1(4), 287-292. [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • Thieme. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Brown, P. (2026). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. Doc Brown's Chemistry. [Link]

  • Acta Scientiarum Naturalium Universitatis Pekinensis. (n.d.). The Study of the Mass Spectrum of 2-Ar-4-phenyl-oxazole derivates. Journal of Peking University (Natural Science). [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Whitman College. [Link]

  • O'Neil, K. L., et al. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 32(8), 2132-2142. [Link]

  • PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ. [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1564. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • CORESTA. (n.d.). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. [Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-heterocyclic Compounds. Scientific & Academic Publishing. [Link]

  • Khakwani, S., et al. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

Sources

Foundational

X-Ray Crystallographic Analysis of Aminophenyl Oxazole Derivatives: Structural Insights into Kinase and Epigenetic Target Inhibition

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary The rational design of targeted therapeutics relies heavily on...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise atomic-level interactions between small-molecule ligands and their protein targets. Aminophenyl oxazole derivatives have emerged as highly versatile pharmacophores in modern drug discovery, functioning as potent inhibitors for both kinase domains (e.g., Janus Kinase 2) and epigenetic modulators (e.g., Lysine-specific demethylase 1, LSD1).

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical drug design and practical structural biology. This whitepaper elucidates the crystallographic behavior of aminophenyl oxazoles, analyzes their unique binding modalities, and provides a self-validating experimental protocol for protein-ligand co-crystallization and X-ray structure determination.

The Pharmacological Rationale for Aminophenyl Oxazole Scaffolds

The selection of an oxazole ring in drug design is rarely arbitrary; it is driven by specific physicochemical and spatial requirements.

  • Physicochemical Profile: Oxazole is a five-membered heteroaromatic ring with a relatively low lipophilicity (octanol/water logP≈0.12 ), making it significantly more water-soluble than its furan ( logP≈1.34 ) or thiophene ( logP≈1.81 ) counterparts[1].

  • Hydrogen Bonding Dynamics: In the highly constrained environment of a protein binding pocket, the oxazole nitrogen acts as a potent hydrogen-bond acceptor. Conversely, the oxazole oxygen atom rarely participates in hydrogen bonding due to a high desolvation penalty upon entering the hydrophobic pocket[1].

  • Bioisosterism: The rigid, planar nature of the oxazole ring allows it to act as a cyclic bioisostere for amino acids and amide bonds, locking the molecule into a favorable conformation while avoiding the metabolic liabilities of exposed peptides[2].

Structural Biology of Aminophenyl Oxazoles in Target Inhibition

Case Study A: Selective Inhibition of JAK2 JH2 Pseudokinase

Janus kinase 2 (JAK2) is a critical enzyme in the JAK-STAT signaling pathway. While the JH1 domain is the active kinase, the JH2 domain is a pseudokinase that allosterically regulates JH1. The V617F mutation in the JH2 domain causes hyperactivation of JH1, leading to myeloproliferative neoplasms. Inhibiting wild-type JH1 causes severe side effects (e.g., anemia), making the selective targeting of the JH2 pseudokinase domain a highly desirable therapeutic strategy[3].

Pathway cluster_JAK2 JAK2 Enzyme Complex Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor Binds JH2 JH2 Pseudokinase Domain (V617F Mutant Target) Receptor->JH2 Activates JH1 JH1 Kinase Domain (Active Catalytic Site) JH2->JH1 Allosteric Regulation STAT STAT Proteins JH1->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates

Figure 1: JAK-STAT signaling pathway highlighting the regulatory role of the JAK2 JH2 domain.

Recent high-resolution X-ray crystallographic studies of bound to JAK2 JH2 reveal profound structural insights[1].

  • PDB ID 6OBF (1.71 Å Resolution): The carboxylate group of the oxazole derivative extends with a COCC dihedral angle of 170°, mimicking the terminal phosphate group of ATP. It forms critical hydrogen bonds with the backbone NH and side-chain OH of Thr555 (lengths of 3.06 Å and 2.83 Å, respectively)[1].

  • Solvent Networks: A highly localized, striking triangle of water molecules bridges the ligand's carboxylate group to the Asp699 residue. The central water molecule in this cluster forms a direct 2.79 Å hydrogen bond with the nitrogen atom of the oxazole ring, anchoring the ligand deeply within the pseudokinase ATP-binding pocket[1].

Case Study B: Epigenetic Modulation via LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme frequently overexpressed in breast and cervical cancers. 3-aminophenyl oxazole derivatives have been synthesized as novel LSD1 inhibitors, where the oxazole linker serves as a cyclic bioisostere to prevent metabolic degradation[2].

Molecular docking and crystallographic extrapolation reveal that the free −NH2​ group and the oxazole nitrogen of these derivatives engage in crucial hydrogen bonding with Thr624 and Arg316 of LSD1, while the oxazole ring itself participates in a π -cation interaction with Arg316[2].

Quantitative Structural Data Summary

To facilitate rapid comparison, the crystallographic and binding parameters of key aminophenyl oxazole derivatives are summarized below.

Compound DesignationPrimary TargetPDB IDResolution (Å)Key Crystallographic InteractionsBiological Activity
Compound 4 JAK2 JH26OBB1.90H-bond with Thr555 (backbone NH)High Affinity ( Kd​ ~nM)
Compound 10 JAK2 JH26OBF1.71H-bonds with Thr555; Water network bridging Asp699 & Oxazole NHigh Affinity ( Kd​ ~nM)
Compound 12 JAK2 JH26OCC2.03H-bonds with localized water moleculesHigh Affinity ( Kd​ ~nM)
Compound 6a LSD1N/AN/AH-bonds with Thr624, Arg316; π -cation with Arg316 IC50​ ~ 10–16 μM
Compound 6b LSD1N/AN/AH-bond with Ser760; π−π stacking with Trp751, Tyr761 IC50​ ~ 10–16 μM

Self-Validating Protocol: Co-Crystallization & Structure Determination

Achieving sub-2.0 Å resolution structures (such as PDB 6OBF) requires rigorous, self-validating methodologies. The following protocol details the causality behind each step to ensure maximum trustworthiness and reproducibility.

Workflow Expr Protein Expression (Sf9 Cells) Purif Purification (Affinity & SEC) Expr->Purif Soak Ligand Complexation (Aminophenyl Oxazole) Purif->Soak Cryst Vapor Diffusion Crystallization Soak->Cryst Xray X-Ray Diffraction (Synchrotron) Cryst->Xray Phase Phasing & Refinement (Molecular Replacement) Xray->Phase

Figure 2: Workflow for co-crystallization and structural determination of protein-ligand complexes.

Step 1: Protein Expression and Purification
  • Action: Express the target domain (e.g., JAK2 JH2 residues 536–824) using a baculovirus expression system in Spodoptera frugiperda (Sf9) cells. Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).

  • Causality & Validation: Sf9 cells provide necessary eukaryotic post-translational modifications. SEC is mandatory to isolate the monodisperse monomeric fraction. Validation: The SEC chromatogram must display a single, sharp, symmetrical peak. SDS-PAGE must confirm >95% purity; impurities will poison crystal lattice formation.

Step 2: Ligand Complexation (Co-Crystallization vs. Soaking)
  • Action: Incubate the purified protein (concentrated to ~10 mg/mL) with a 3- to 5-fold molar excess of the aminophenyl oxazole derivative for 2 hours on ice prior to crystallization.

  • Causality & Validation: Co-crystallization is preferred over crystal soaking because aminophenyl oxazoles often induce localized conformational shifts (e.g., side-chain rotations of Thr555) that would shatter a pre-formed apo-crystal. Validation: Perform a Thermal Shift Assay (TSA). A positive shift in the melting temperature ( ΔTm​>2∘C ) confirms ligand binding and stabilization of the folded state.

Step 3: Hanging-Drop Vapor Diffusion
  • Action: Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium Sodium Tartrate, pH 7.5). Seal over the reservoir well and incubate at 20°C.

  • Causality & Validation: Slow vapor equilibration gently drives the protein into supersaturation, allowing ordered nucleation. Validation: Inspect drops using a stereomicroscope with cross-polarizers. True protein crystals will exhibit birefringence (glowing against a dark background), distinguishing them from false salt crystals.

Step 4: Data Collection and Refinement
  • Action: Flash-freeze the crystal in liquid nitrogen using 25% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron light source (e.g., APS or ESRF). Solve the structure using Molecular Replacement (MR) with a known apo-structure (e.g., PDB 4FVQ) as the search model.

  • Causality & Validation: Cryoprotection prevents the formation of amorphous ice, which causes diffraction rings that obscure protein data. Validation: During iterative refinement (using Phenix or Refmac), monitor the Rwork​ and Rfree​ values. The Rfree​ must steadily decrease and remain within 3-5% of Rwork​ . A larger gap indicates severe overfitting. A final Ramachandran plot must show >95% of residues in favored regions.

Conclusion

The integration of the aminophenyl oxazole scaffold into targeted inhibitors represents a masterclass in structure-based drug design. By leveraging the specific hydrogen-bonding profile of the oxazole nitrogen and the geometric projection of the aminophenyl group, researchers can achieve highly potent, selective inhibition of complex targets like the JAK2 JH2 pseudokinase and LSD1. The self-validating crystallographic protocols outlined above ensure that these atomic-level interactions are captured with the highest degree of scientific integrity, driving the next generation of precision therapeutics.

References

  • Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-proliferative properties Organic & Biomolecular Chemistry, PubMed / Royal Society of Chemistry. URL: [Link]

Sources

Exploratory

A Technical Guide to the Solubility of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate in various organic solvents....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate in various organic solvents. Recognizing the critical role of solubility in drug discovery and development—from influencing bioavailability to enabling reliable in vitro assays—this document synthesizes theoretical principles with practical, field-proven methodologies.[1] We delve into the physicochemical characteristics of the title compound, apply foundational solubility theories like "like dissolves like" and Hansen Solubility Parameters, and present a detailed, self-validating protocol for the definitive measurement of thermodynamic solubility using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize and optimize the solubility profile of this and structurally related oxazole derivatives.

Introduction

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate belongs to the oxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous natural products and pharmacologically active agents.[2][3] Oxazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] The successful development of any such compound into a viable therapeutic agent is fundamentally dependent on its physicochemical properties, with solubility being paramount.

A compound's solubility dictates its behavior in both biological and experimental systems. Poor solubility can lead to low and erratic bioavailability, hinder formulation development, and produce unreliable results in high-throughput screening and other in vitro assays.[1] Therefore, a thorough understanding of a compound's solubility in different solvent systems is an essential, non-negotiable step in the early stages of pharmaceutical development.

This guide provides an in-depth analysis of the factors governing the solubility of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate and outlines a robust experimental procedure for its quantification.

Physicochemical Profile of the Solute

A molecule's structure is the primary determinant of its properties, including solubility. A detailed analysis of the functional groups and overall architecture of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate provides the basis for predicting its behavior in various solvents.

Chemical Structure:

Key Properties:

  • IUPAC Name: Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

  • CAS Number: 950603-70-0[5]

  • Molecular Formula: C₁₂H₁₂N₂O₃

  • Molecular Weight: 232.24 g/mol [5]

Structural Analysis for Solubility: The molecule possesses a distinct amphiphilic character, with both polar and non-polar regions that will govern its interactions with solvents.

  • Polar Moieties:

    • Primary Aromatic Amine (-NH₂): This group is a potent hydrogen bond donor and acceptor, significantly contributing to interactions with protic and polar solvents.[6]

    • Ethyl Ester (-COOEt): The carbonyl oxygen and the ether oxygen are both hydrogen bond acceptors, enhancing polarity.[6]

    • Oxazole Ring: The nitrogen and oxygen heteroatoms within the ring act as hydrogen bond acceptors and contribute to the molecule's overall dipole moment.[6]

  • Non-Polar Moieties:

    • Phenyl Ring: This aromatic system is hydrophobic and favors interactions with non-polar solvents through van der Waals forces.[7]

    • Ethyl Group (-CH₂CH₃): This alkyl chain contributes to the non-polar character of the molecule.

This duality suggests that the compound is unlikely to be soluble at the extremes of the polarity spectrum (e.g., highly non-polar alkanes or highly polar water) but will likely exhibit favorable solubility in solvents of intermediate to high polarity that can engage in the specific intermolecular forces it offers.

Theoretical Framework for Solubility Prediction

While experimental determination is the ultimate measure of solubility, theoretical models provide a rational basis for solvent selection and experimental design.

The "Like Dissolves Like" Principle

This foundational principle states that substances with similar intermolecular forces and polarity are likely to be soluble in one another.[6][8] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated for by the formation of new, energetically favorable solute-solvent interactions.[7]

  • Polar Solvents (e.g., ethanol, DMSO) will effectively solvate Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate by engaging in dipole-dipole interactions and hydrogen bonding with its amine, ester, and oxazole groups.[9][10]

  • Non-polar Solvents (e.g., hexane, toluene) lack the ability to form strong interactions with the polar functional groups of the solute. The energy cost of breaking the hydrogen bonds and polar interactions within the solid crystal lattice of the solute would not be recovered, leading to poor solubility.[6][7]

Impact of Specific Solvent Properties
  • Protic vs. Aprotic Solvents:

    • Polar Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors.[9] They are expected to be excellent solvents for this compound, as they can interact with the amine, ester, and oxazole functionalities.[6]

    • Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone) possess significant dipole moments and can act as hydrogen bond acceptors but not donors.[9][10] They are also expected to be effective solvents, particularly due to their ability to accept hydrogen bonds from the solute's amine group.

  • Hydrogen Bonding: The ability of a solvent to participate in hydrogen bonding is a critical factor.[11][12] The primary amine group on the solute is a key interaction site. Solvents that are strong hydrogen bond acceptors (like DMSO) or both donors and acceptors (like methanol) are predicted to be highly effective.[13]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[14] This approach deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces (van der Waals).

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[15][16]

Each molecule (solute and solvent) can be described by a point in this three-dimensional "Hansen space." The principle remains that "like dissolves like": solvents with HSP values close to those of the solute are more likely to dissolve it.[15] The distance (Ra) between the solute and solvent in Hansen space is calculated, and if it falls within the solute's interaction radius (R₀), high solubility is predicted.[15] While the specific HSP values for Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate are not published, this framework provides a robust method for rationally screening and selecting solvents for experimental testing.[17][18]

Experimental Determination of Thermodynamic Solubility

Due to the absence of published quantitative data, experimental measurement is necessary. The shake-flask method is the universally recognized gold-standard for determining thermodynamic equilibrium solubility, providing the most reliable and reproducible results.[10][19]

Protocol: The Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Objective: To determine the thermodynamic solubility of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (solid, high purity)

  • Selected organic solvent (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Quantification instrument (HPLC or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a glass vial. "Excess" is critical; a solid phase must remain at the end of the experiment to ensure saturation.[20] A starting point is to add approximately 10-20 mg of solute to 2 mL of the solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicates for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the suspension vigorously enough to keep the solid suspended.[20]

    • Allow the system to equilibrate for a sufficient period. For many organic compounds, 24 to 72 hours is required to reach a true thermodynamic equilibrium.[1][21] A preliminary time-course study can be run to confirm when the concentration in solution reaches a stable plateau.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker. Allow them to stand briefly for coarse particles to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[10]

    • Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.[10] This step is crucial to remove any remaining microscopic particles that could falsely elevate the measured concentration.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of the diluted solution using a pre-validated analytical method (HPLC or UV-Vis Spectroscopy, as described below).

    • Calculate the original concentration in the saturated filtrate, accounting for the dilution factor. This value is the solubility.

  • Data Reporting:

    • Report the solubility as an average of the replicates with the standard deviation.

    • Units should be clearly stated (e.g., mg/mL, µg/mL, or mol/L) along with the specific temperature at which the measurement was made.

Diagram: Shake-Flask Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result A Add Excess Solute to Solvent in Vial B Agitate at Constant Temp (24-72 hours) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (0.22 µm Syringe Filter) C->D E Dilute Clear Filtrate D->E F Analyze via HPLC or UV-Vis E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Analytical Quantification Methods

A. High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method due to its high specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradants.[10][22]

  • Protocol: A calibration curve must be generated using standard solutions of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate of known concentrations. The peak area of the analyte in the diluted filtrate sample is then measured and its concentration is determined by interpolation from the calibration curve.

B. UV-Vis Spectrophotometry: This method is faster and simpler than HPLC but is only suitable if the compound has a distinct chromophore and if no other components in the solution absorb at the analytical wavelength (λ_max).[23][24]

  • Protocol: Similar to HPLC, a calibration curve (absorbance vs. concentration) is constructed using standards. The absorbance of the diluted filtrate is measured, and the concentration is calculated using the Beer-Lambert law relationship established by the calibration curve.[25]

Predicted Solubility Profile & Solvent Selection

Based on the theoretical principles outlined in Section 3.0, the following table provides a qualitative prediction of the solubility of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate in common organic solvents. These predictions serve as a guide for selecting solvents for initial experimental screening.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Capable of both donating and accepting hydrogen bonds, effectively solvating the amine, ester, and oxazole groups.[6]
Polar Aprotic DMSO, DMF, AcetonitrileHigh Possess large dipole moments and are strong hydrogen bond acceptors, leading to strong interactions with the solute's polar functionalities.[10]
Intermediate Polarity Acetone, Ethyl AcetateModerate Can act as hydrogen bond acceptors but have lower polarity than DMSO or alcohols. Will offer some solvation but may be less effective at overcoming the solute's crystal lattice energy.[10]
Chlorinated Dichloromethane (DCM)Low to Moderate Moderate polarity allows for some interaction, but lack of hydrogen bonding capability limits its effectiveness for this specific solute.
Non-Polar Hexane, ToluenePoor / Insoluble Dominated by dispersion forces, these solvents cannot form the strong, specific interactions (H-bonds, dipole-dipole) needed to dissolve the polar solute.[6][7] The "like dissolves like" rule predicts poor affinity.
Diagram: Solute-Solvent Interaction Model

G cluster_solute Solute: Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate cluster_solvents Solvent Environments Solute Polar Groups (-NH2, -COOEt, Oxazole) + Non-Polar Groups (Phenyl, Ethyl) PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic Strong Interaction (H-Bonding, Dipole-Dipole) => High Solubility PolarAprotic Polar Aprotic (e.g., DMSO) Solute->PolarAprotic Strong Interaction (H-Bonding, Dipole-Dipole) => High Solubility NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Weak Interaction (Dispersion Forces Only) => Poor Solubility

Caption: Predicted interactions based on the "like dissolves like" principle.

Conclusion

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is a molecule with a complex solubility profile owing to its combination of multiple polar, hydrogen-bonding functional groups and non-polar hydrocarbon structures. Theoretical analysis strongly predicts high solubility in polar protic and aprotic solvents (e.g., alcohols, DMSO) and poor solubility in non-polar solvents (e.g., alkanes).

For drug development professionals, relying on prediction alone is insufficient. This guide provides the necessary framework and a detailed, robust experimental protocol—the shake-flask method coupled with HPLC or UV-Vis analysis—to definitively determine the thermodynamic solubility of this compound. Accurate and reliable solubility data is the foundation upon which successful formulation, screening, and preclinical development are built.

References

  • Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved March 14, 2026, from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved March 14, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved March 14, 2026, from [Link]

  • Fiveable. (n.d.). Solvent polarity. Retrieved March 14, 2026, from [Link]

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved March 14, 2026, from [Link]

  • CK-12 Foundation. (2026, January 1). Hydrogen Bonding. Retrieved March 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved March 14, 2026, from [Link]

  • Allen Career Institute. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved March 14, 2026, from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved March 14, 2026, from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved March 14, 2026, from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved March 14, 2026, from [Link]

  • West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. Retrieved March 14, 2026, from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved March 14, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved March 14, 2026, from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved March 14, 2026, from [Link]

  • Agfa Corporate. (2022, August 30). Hansen Solubility Parameters (HSP). Retrieved March 14, 2026, from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved March 14, 2026, from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved March 14, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved March 14, 2026, from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved March 14, 2026, from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved March 14, 2026, from [Link]

  • Scirp.org. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved March 14, 2026, from [Link]

  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved March 14, 2026, from [Link]

  • IJPPR. (2018, June 30). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved March 14, 2026, from [Link]

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved March 14, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved March 14, 2026, from [Link]

  • MDPI. (2025, November 11). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Retrieved March 14, 2026, from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved March 14, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, January 15). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved March 14, 2026, from [Link]

  • ChemBK. (n.d.). 5-(4-NITRO-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. Retrieved March 14, 2026, from [Link]

  • IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved March 14, 2026, from [Link]

Sources

Foundational

Architecting 5-Substituted Oxazoles: A Comprehensive Guide to the van Leusen Reaction

Executive Summary The oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in natural products, pharmaceuticals, and advanced materials. Since its discovery in 1972, the van Leus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in natural products, pharmaceuticals, and advanced materials. Since its discovery in 1972, the van Leusen oxazole synthesis has remained one of the most robust, atom-economical methodologies for constructing 5-substituted oxazoles. By reacting an aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions, chemists can achieve a highly regioselective [3+2] cycloaddition.

This whitepaper provides an in-depth technical analysis of the van Leusen reaction, detailing the mechanistic causality, optimization parameters, and a self-validating experimental protocol designed for drug development professionals and synthetic chemists.

Mechanistic Causality: The Engine of the Reaction

To master the van Leusen synthesis, one must understand the thermodynamic and kinetic drivers of the reaction. The elegance of this methodology lies in the dual nature of TosMIC, which acts as a highly reactive C2N1 "3-atom synthon"[1]. The reaction cascade is propelled by the following sequence:

  • Deprotonation: The active methylene protons of TosMIC are highly acidic due to the electron-withdrawing effects of both the sulfonyl and isocyanide groups. A base (e.g., K₂CO₃) deprotonates this carbon, generating a reactive, nucleophilic carbanion[2].

  • Nucleophilic Addition: The TosMIC carbanion attacks the electrophilic carbonyl carbon of the target aldehyde, forming an intermediate alkoxide[3].

  • 5-endo-dig Cyclization: The resulting alkoxide undergoes an intramolecular cyclization. Following Baldwin's rules, the oxygen nucleophile attacks the sp-hybridized, electrophilic isocyanide carbon to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate[2].

  • Aromatization via Elimination: The presence of the p-toluenesulfinate group—an excellent leaving group—allows for a base-promoted elimination. The expulsion of p-toluenesulfinic acid drives the irreversible aromatization, yielding the highly stable 5-substituted oxazole[4].

Mechanism TosMIC TosMIC (Tosylmethyl Isocyanide) Carbanion TosMIC Carbanion (Active Nucleophile) TosMIC->Carbanion Deprotonation Base Base (e.g., K2CO3) Base->Carbanion Addition Nucleophilic Addition (Alkoxide Formation) Carbanion->Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Addition Cyclization 5-endo-dig Cyclization (Oxazoline Intermediate) Addition->Cyclization Ring Closure Elimination Elimination of p-Toluenesulfinic Acid Cyclization->Elimination Product 5-Substituted Oxazole Elimination->Product Aromatization

Logical sequence of the van Leusen oxazole synthesis mechanism.

Reaction Optimization & Parameter Selection

While classical conditions utilize methanol and potassium carbonate, modern synthetic demands have driven the optimization of this protocol to accommodate sensitive substrates and improve yields. The choice of solvent and base directly impacts the reaction kinetics and the suppression of side products.

For instance, using an excess of a primary alcohol like methanol can lead to the formation of a 4-alkoxy-2-oxazoline byproduct. Furthermore, strong bases can promote the self-condensation of the starting aldehyde[5]. Table 1 summarizes optimized conditions derived from recent literature to mitigate these issues.

Table 1: Quantitative Optimization of Reaction Conditions

Solvent SystemBase (Equiv)TemperatureTimeYield (%)Mechanistic Rationale & Notes
Methanol (MeOH)K₂CO₃ (2.0)Reflux (65°C)4-5 h75-85%Classical Conditions: Reliable for standard aliphatic/aromatic aldehydes.
[bmim]Br (Ionic Liquid)K₂CO₃ (2.5)Room Temp5-6 h80-90%Green Chemistry: Eco-friendly, recyclable solvent; stabilizes the carbanion[3].
H₂O / IsopropanolK₃PO₄ (1.0)60°C (Microwave)8 min94%Rapid Kinetics: Microwave irradiation (280W) drastically cuts reaction time[6].
Water + β-CyclodextrinEt₃N (1.5)50°C6-8 h88-92%Phase-Transfer: β-CD encapsulates hydrophobic aldehydes in aqueous media[1].

Self-Validating Experimental Protocol

To ensure high fidelity in drug development workflows, the following protocol is designed as a self-validating system. Every step includes causality-driven instructions and analytical checkpoints to verify success before proceeding.

Reagents and Materials
  • Substrate: Target Aldehyde (1.0 mmol)

  • Reagent: TosMIC (1.1 mmol) – Slight excess ensures complete consumption of the valuable aldehyde.

  • Base: Anhydrous K₂CO₃ (2.0 mmol)

  • Solvent: Anhydrous Methanol (10 mL)

Workflow Step1 1. Reagent Preparation Aldehyde + TosMIC in Solvent Step2 2. Base Addition Add K2CO3 (2.0 equiv) Step1->Step2 Step3 3. Reaction Execution Reflux or Microwave Irradiation Step2->Step3 Step4 4. In-Process Monitoring TLC Check for TosMIC Consumption Step3->Step4 Step4->Step3 Incomplete Step5 5. Aqueous Workup Extract (EtOAc) & Wash (Brine) Step4->Step5 Complete Step6 6. Isolation & Purification Silica Gel Column Chromatography Step5->Step6

Step-by-step experimental workflow for 5-substituted oxazole synthesis.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve TosMIC (1.1 mmol) in anhydrous methanol (10 mL).

  • Base Activation: Add anhydrous K₂CO₃ (2.0 mmol) to the solution. Stir at room temperature for 10 minutes to initiate the deprotonation of TosMIC.

  • Controlled Addition: To prevent self-condensation of the aldehyde, add the target aldehyde (1.0 mmol) dropwise to the activated TosMIC mixture[5].

  • Execution: Attach a reflux condenser and heat the mixture to 65°C. Stir vigorously for 4-5 hours.

  • Quenching & Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the resulting residue between Ethyl Acetate (20 mL) and distilled water (20 mL).

  • Extraction: Extract the aqueous layer with additional Ethyl Acetate (2 x 15 mL). Combine the organic layers and wash with brine (20 mL) to remove residual inorganic salts and p-toluenesulfinic acid byproducts[5]. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography (Hexanes:Ethyl Acetate gradient).

Self-Validation Checkpoints
  • In-Process Check (TLC): TosMIC is highly UV-active. Monitor the reaction via TLC (typically 7:3 Hexanes:EtOAc). The complete disappearance of the TosMIC spot validates the end of the cycloaddition phase.

  • Structural Validation (NMR): To confirm successful aromatization (and rule out the oxazoline intermediate), perform ¹H-NMR on the purified product. The diagnostic C4 proton of the newly formed 5-substituted oxazole ring will appear as a distinct, sharp singlet in the aromatic region (typically δ 7.5 – 8.0 ppm).

References

  • Van Leusen Oxazole Synthesis Organic Chemistry Portal URL:[Link]

  • Van Leusen reaction Wikipedia URL:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis PMC / National Institutes of Health URL:[Link]

  • Optimizations of Various Solvents for [3 + 2] Cycloaddition Reaction ResearchGate URL:[Link]

Sources

Exploratory

The Oxazole Scaffold: A Comprehensive Technical Guide to its Biological Potential

Abstract The oxazole, a five-membered aromatic heterocycle containing nitrogen and oxygen, has solidified its status as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its inherent physicochemical properties...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The oxazole, a five-membered aromatic heterocycle containing nitrogen and oxygen, has solidified its status as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its inherent physicochemical properties, synthetic tractability, and capacity for diverse molecular interactions have made it a cornerstone in the development of novel therapeutic agents.[3][4] Found in a variety of natural products, the oxazole nucleus serves as a versatile template for designing compounds with a remarkably broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[5][6][7][8] This technical guide provides an in-depth analysis of the biological potential of the oxazole core, elucidating key mechanisms of action, summarizing critical structure-activity relationship (SAR) insights, and presenting detailed experimental methodologies. The content herein is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights required to leverage this potent scaffold in the pursuit of next-generation therapeutics.

Introduction to the Oxazole Scaffold

The oxazole ring system has become increasingly important to the field of medicinal chemistry over the last few years.[5] Its value stems from a unique combination of chemical properties and biological promiscuity, allowing it to serve as a foundational structure for a multitude of clinically relevant molecules.[3]

The Privileged Heterocycle: Chemical and Physicochemical Properties

The oxazole is a doubly unsaturated, planar, five-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 3.[6][9] This arrangement of sp2 hybridized atoms, with six delocalized π-electrons, confers aromaticity to the system.[3] The heteroatoms are critical to its function as a pharmacophore; the nitrogen atom is basic and can act as a hydrogen bond acceptor, while the overall electron distribution facilitates a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, hydrophobic effects, and van der Waals forces.[3][5] These weak interactions are fundamental to the ability of oxazole derivatives to bind effectively with a wide range of biological targets like enzymes and receptors, triggering diverse physiological responses.[3][5]

Natural Occurrence: Nature's Blueprint for Bioactivity

The oxazole motif is not merely a synthetic curiosity but is widely distributed in nature. It is found in metabolites isolated from terrestrial and marine microorganisms, plants, and marine invertebrates such as sponges and mollusks.[5] These natural products exhibit a vast array of pharmacological activities, including antibacterial, antifungal, antitumor, and antidiabetic properties, providing a natural validation of the scaffold's therapeutic potential.[5]

Synthetic Versatility: A Gateway to Chemical Diversity

A key driver of the oxazole scaffold's utility is the existence of robust and flexible synthetic methodologies for its construction. This allows for the systematic modification of the ring at positions C2, C4, and C5, which is crucial for optimizing pharmacological activity through structure-activity relationship (SAR) studies.[7] Several classical and modern synthetic routes are employed:

  • Robinson-Gabriel Synthesis: A foundational method involving the cyclodehydration of 2-acylamino ketones.[2][5][10]

  • Van Leusen Oxazole Synthesis: A highly versatile method that uses tosylmethyl isocyanide (TosMIC) to react with an aldehyde, particularly useful for creating 5-substituted oxazoles.[2][5][11]

  • Fischer Oxazole Synthesis: Involves the reaction of cyanohydrins with amides under dehydrating conditions.[2][5]

  • Metal-Catalyzed Syntheses: Modern approaches using copper or gold catalysts offer mild reaction conditions and high efficiency for producing polysubstituted oxazoles.[5][10][12]

The Spectrum of Pharmacological Activities

The substitution pattern on the oxazole ring plays a pivotal role in defining its biological activity.[6][9] Researchers have successfully developed derivatives targeting a wide range of diseases.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Oxazole derivatives have emerged as potent anticancer agents that interfere with multiple pathways essential for tumor growth and survival.[12][13]

Mechanism of Action: The anticancer effects of oxazoles are mediated through the inhibition of several key molecular targets:

  • Tubulin Polymerization: Certain oxazole-containing compounds bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[12][14]

  • Protein Kinase Inhibition: Many derivatives act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are critical for tumor angiogenesis and proliferation.[15]

  • Signal Transducer and Activator of Transcription 3 (STAT3): Oxazole-based small molecules have been designed to inhibit the STAT3 pathway, which is often constitutively active in cancer cells and drives proliferation and survival.[12][14]

  • G-Quadruplex Stabilization: Macrocyclic oxazoles can stabilize G-quadruplex structures in telomeres, leading to the inhibition of telomerase and inducing cancer cell senescence.[1][12][14]

  • DNA Topoisomerases: Some compounds have been found to inhibit DNA topoisomerase enzymes, interfering with DNA replication and repair in cancer cells.[12][13][14]

Quantitative Anticancer Activity Data

Compound ClassCancer Cell LineActivity MetricValueReference
1,3-Oxazole Sulfonamide (Cpd 12)NCI-60 PanelGI50< 1 µM[1]
1,3-Oxazole Sulfonamide (Cpd 13)NCI-60 PanelGI50< 1 µM[1]
Oxazole Derivative 1MGC-803 (Gastric)IC50< 20 µM[1]
4-Arylsulfonyl-1,3-oxazoleSNB-75 (CNS Cancer)Cytostatic Effect-[1]
2,5,7-trisubstituted oxazolo[5,4-d]pyrimidineHUVEC ProliferationInhibitionPotent[15]

Signaling Pathway: STAT3 Inhibition by Oxazole Derivatives

The following diagram illustrates the mechanism by which an oxazole-based inhibitor can disrupt the STAT3 signaling pathway, a critical target in oncology.

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT3 STAT3 (Inactive) JAK->STAT3 3. Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Oxazole Oxazole Inhibitor Oxazole->STAT3 Inhibits Stability & Processing Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Transcription Cell Proliferation & Survival Cell Proliferation & Survival Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Mechanism of STAT3 pathway inhibition by an oxazole-based agent.

Antimicrobial Activity: A Scaffold to Combat Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, making the development of new antimicrobial agents essential.[4][16] Oxazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[16][17]

Mechanism of Action: Oxazole-containing compounds exert their antimicrobial effects through various mechanisms, often targeting essential bacterial or fungal processes. For instance, some derivatives function as aminoacyl tRNA synthetase inhibitors, effectively halting protein synthesis.[16] The broad structural diversity allows for the development of compounds active against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[6][9][18]

Quantitative Antimicrobial Activity Data

Compound ClassTarget OrganismActivity MetricValue (µg/mL)Reference
Oxazole-Quinoxaline Hybrid (2b)Pseudomonas aeruginosaMIC31.25[17]
Oxazole-Quinoxaline Hybrid (2g)Micrococcus luteusMIC62.5[17]
Pyrazole-Oxazole Hybrid (1h)Bacillus subtilisMIC1.56[17]
Pyrazole-Oxazole Hybrid (1j)Mycobacterium tuberculosis H37RvMIC3.13[17]
N-acyl-α-amino acid derivative (4a)Staphylococcus epidermidisMIC56.2[19]
N-acyl-α-amino acid derivative (4a)Candida albicansMIC14[19]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is an underlying factor in many diseases, including arthritis, inflammatory bowel disease, and cancer.[20] Oxazole derivatives have been identified as potent anti-inflammatory agents.[20][21]

Mechanism of Action: The anti-inflammatory properties of oxazoles stem from their ability to inhibit key enzymes and pathways in the inflammatory response:

  • Cyclooxygenase (COX) Inhibition: Many oxazole derivatives, such as the approved drug Oxaprozin, are non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[6][20]

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP) in inflammatory cells. Highly potent oxazole inhibitors of PDE4 have been developed, with IC50 values in the picomolar range, which effectively suppresses the inflammatory response.[6]

  • NF-κB Pathway Inhibition: Nuclear Factor kappa B (NF-κB) is a critical transcription factor that controls the expression of pro-inflammatory cytokines. Certain naphthoxazole derivatives can modulate and inhibit this major inflammatory signaling pathway.[20]

Antiviral Activity: A Promising Framework

The structural versatility and ability to interact with diverse biological targets make the oxazole scaffold a promising platform for the development of antiviral drugs.[2]

Mechanism of Action: Oxazole-based molecules have shown potent activity against a range of RNA and DNA viruses.[2] Their mechanisms often involve the inhibition of critical viral enzymes, such as proteases and polymerases, which are necessary for viral replication. They can also disrupt the process of viral entry into host cells or modulate host-virus interactions. The planar, electron-rich heteroaromatic ring structure is well-suited for interaction with viral proteins and nucleic acids.[2]

Neuroprotective Potential: Applications in Neurodegenerative Disease

Neurodegenerative disorders like Alzheimer's disease (AD) are characterized by progressive neuronal loss. Recent research has highlighted the neuroprotective effects of benzo[d]oxazole derivatives.[22][23]

Mechanism of Action: In the context of AD, oxazole compounds have been shown to protect neurons from β-amyloid (Aβ)-induced toxicity.[22][23] One key mechanism involves the modulation of the Akt/GSK-3β/NF-κB signaling pathway . By promoting the phosphorylation of Akt and its downstream target GSK-3β, these compounds can suppress Aβ-induced apoptosis, reduce the hyperphosphorylation of tau protein, and decrease the expression of inflammatory mediators.[22][23]

Signaling Pathway: Neuroprotection via Akt/GSK-3β Pathway

This diagram shows how a benzo[d]oxazole derivative can exert neuroprotective effects against Aβ-induced toxicity.

Neuroprotection_Pathway AB β-Amyloid (Aβ) Toxicity Akt Akt AB->Akt Inhibits GSK GSK-3β AB->GSK Activates NFkB NF-κB AB->NFkB Activates BaxBcl2 ↑ Bax/Bcl-2 ratio AB->BaxBcl2 Oxazole Benzo[d]oxazole Derivative (5c) Oxazole->Akt Promotes Phosphorylation pAkt p-Akt (Active) Akt->pAkt pAkt->GSK Phosphorylates (Inhibits) pAkt->NFkB Inhibits Apoptosis Neuronal Apoptosis pAkt->Apoptosis Inhibits pGSK p-GSK-3β (Inactive) GSK->pGSK Tau Tau Protein GSK->Tau Phosphorylates Inflammation Inflammation (iNOS expression) NFkB->Inflammation pTau Hyperphosphorylated Tau (Tangles) Tau->pTau BaxBcl2->Apoptosis Drug_Discovery_Workflow node1 Step 1 Library Synthesis Diverse oxazole derivatives are created using methods like Van Leusen or Robinson-Gabriel synthesis to explore chemical space. node2 Step 2 High-Throughput Screening (HTS) The library is tested in primary in vitro assays (e.g., enzyme inhibition, cellular viability) to identify initial 'hits'. node1:s->node2:n node3 Step 3 Hit-to-Lead & SAR Hits are re-synthesized and modified. Structure-Activity Relationship (SAR) studies are conducted to improve potency and selectivity. node2:s->node3:n node4 Step 4 In Vitro ADME/Tox Lead compounds are evaluated for Absorption, Distribution, Metabolism, Excretion (ADME) and toxicity profiles (e.g., cytotoxicity, hERG). Causality: Poor ADME properties are a primary cause of clinical failure. node3:s->node4:n node5 Step 5 In Vivo Efficacy The most promising leads are tested in animal models of the target disease to confirm efficacy and establish a therapeutic window. node4:s->node5:n node6 Step 6 Lead Optimization Further chemical modifications are made to enhance in vivo efficacy and safety, leading to a preclinical candidate. node5:s->node6:n

Caption: A generalized workflow for the discovery of oxazole-based therapeutic agents.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which an oxazole compound inhibits cell growth by 50% (IC50), a key metric for anticancer activity. The assay's validity rests on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A431, MGC-803) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test oxazole compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a no-cell blank control. [1]3. Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, mitochondrial enzymes in living cells will convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Its self-validating nature comes from the inclusion of positive (no drug) and negative (no bacteria) controls.

Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the oxazole compounds in MHB to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.

Structure-Activity Relationship (SAR) and Future Perspectives

Key SAR Insights: How Substitutions Drive Potency

The biological activity of the oxazole scaffold is highly dependent on the nature and position of its substituents. SAR studies are therefore critical for rational drug design. [3][5]* General Trends: The versatility of the oxazole moiety allows for substitutions at the C2, C4, and C5 positions, which significantly influences pharmacological action. [7]The inclusion of phenyl, methoxyphenyl, or halogen-substituted phenyl groups has been shown to markedly improve therapeutic efficacy in both anticancer and anti-inflammatory contexts. [7]* Anticancer Activity: For many anticancer oxazoles, specific aromatic or heterocyclic groups at the C2 and C5 positions are crucial for interactions with targets like tubulin or kinase active sites.

  • Antimicrobial Activity: The SAR for antimicrobial agents often reveals that lipophilic substituents can enhance membrane permeability, while specific functional groups are required for target enzyme inhibition. For example, in a series of 1,3-oxazole-quinoxaline hybrids, the position of substituents on the quinoxaline ring was critical for potency against specific bacterial strains. [17]

Challenges and Future Directions

While the oxazole scaffold holds immense promise, challenges remain. Issues such as optimizing ADME properties, minimizing off-target toxicity, and overcoming drug resistance mechanisms are at the forefront of current research.

The future of oxazole-based drug discovery will likely focus on:

  • Novel Target Identification: Applying oxazole libraries to new and challenging biological targets.

  • Hybrid Molecules: Combining the oxazole scaffold with other pharmacophores to create hybrid drugs with dual mechanisms of action. [13][17]* Advanced Synthesis: Utilizing green chemistry and flow chemistry to create more complex and diverse oxazole libraries efficiently and sustainably. [2]* Precision Medicine: Designing oxazole derivatives that are highly selective for specific enzyme isoforms or receptor subtypes to create more personalized and effective therapies.

Conclusion

The oxazole ring is a versatile and pharmacologically significant scaffold that has proven its value across a multitude of therapeutic areas. Its favorable chemical properties, combined with its prevalence in nature and synthetic accessibility, provide a robust platform for the rational design of new chemical entities. From potent anticancer agents that disrupt core cellular machinery to novel antibiotics and anti-inflammatory drugs, the biological potential of the oxazole core is vast and continues to expand. A deep understanding of its mechanisms of action, guided by rigorous SAR studies and robust experimental validation, will ensure that the oxazole scaffold remains a cornerstone of medicinal chemistry and a source of innovative medicines for years to come.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. Available at: [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Connect. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). PMC. Available at: [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). MDPI. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). ResearchGate. Available at: [Link]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2025). Bentham Science. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate. Available at: [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publishers. Available at: [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). ResearchGate. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. Available at: [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025). IJPRA Journal. Available at: [Link]

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). PMC. Available at: [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022). ResearchGate. Available at: [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2025). MDPI. Available at: [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (n.d.). SlideShare. Available at: [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC. Available at: [Link]

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). PubMed. Available at: [Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020). Journal of Education and Science. Available at: [Link]

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (2022). MDPI. Available at: [Link]

  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (n.d.). An-Najah Journals. Available at: [Link]

  • Oxazole-based compounds as anticancer agents. (2026). Semantic Scholar. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Azole Derivatives. (n.d.). J-Stage. Available at: [Link]

  • Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. (2023). MDPI. Available at: [Link]

  • Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. (2022). PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Building Block: Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate in Modern Organic Synthesis

Introduction: A Privileged Scaffold for Innovation In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic use of heterocyclic building blocks is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Innovation

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic use of heterocyclic building blocks is paramount. Among these, the oxazole core represents a "privileged scaffold," a structural motif frequently found in biologically active natural products and potent pharmaceuticals.[1] Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate emerges as a particularly valuable synthon, distinguished by its trifunctional nature. This molecule elegantly combines a reactive aromatic amine, a versatile ester group, and a stable oxazole ring, offering multiple avenues for chemical elaboration. The strategic positioning of the aminophenyl group at the 5-position and the carboxylate at the 4-position of the oxazole ring provides a unique platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the synthesis and synthetic applications of this versatile building block, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate: A Plausible Protocol

Proposed Synthetic Pathway

A plausible two-step synthesis starting from the readily available 4-aminobenzoic acid is outlined below. This approach first involves the formation of an α-acylamino ketone intermediate, followed by a cyclodehydration to furnish the target oxazole.

Synthesis_Pathway cluster_0 Step 1: Acylamino Ketone Formation cluster_1 Step 2: Robinson-Gabriel Cyclodehydration 4_aminobenzoic_acid 4-Aminobenzoic Acid intermediate_1 N-(4-Carboxyphenyl)acetamide 4_aminobenzoic_acid->intermediate_1 Ac2O, Pyridine intermediate_2 α-Bromo-N-(4-carboxyphenyl)acetophenone (hypothetical) intermediate_1->intermediate_2 1. SOCl2 2. Br2, PBr3 acylamino_ketone 2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl benzoate (hypothetical) intermediate_2->acylamino_ketone Ethyl glycinate target_molecule Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate acylamino_ketone->target_molecule H2SO4 or PPA, Heat

Caption: Proposed synthetic pathway for Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate.

Detailed Experimental Protocol: Synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Materials:

  • 4-Aminobenzoic acid

  • Acetic anhydride

  • Pyridine

  • Thionyl chloride

  • Bromine

  • Phosphorus tribromide

  • Ethyl glycinate hydrochloride

  • Triethylamine

  • Concentrated sulfuric acid or Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Synthesis of the α-Acylamino Ketone Precursor

  • N-Acetylation of 4-Aminobenzoic Acid: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 eq.) in pyridine. Cool the solution in an ice bath and add acetic anhydride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Pour the reaction mixture into cold water and collect the precipitate by filtration. Wash the solid with water and dry to yield N-(4-carboxyphenyl)acetamide.

  • Acid Chloride Formation: To the N-(4-carboxyphenyl)acetamide (1 eq.) in a round-bottom flask, add thionyl chloride (2 eq.) and a catalytic amount of DMF. Reflux the mixture for 2 hours. Remove the excess thionyl chloride under reduced pressure.

  • α-Bromination: To the resulting acid chloride, add a catalytic amount of phosphorus tribromide followed by the dropwise addition of bromine (1.1 eq.) at room temperature. Heat the mixture at 80°C for 2 hours. Cool the reaction and carefully quench with water. Extract the product with dichloromethane.

  • Amidation: Dissolve the crude α-bromo intermediate in dichloromethane. In a separate flask, neutralize ethyl glycinate hydrochloride (1.2 eq.) with triethylamine (1.3 eq.) in dichloromethane. Add this solution to the α-bromo intermediate and stir at room temperature overnight. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2-acylamino-ketone. Purify by column chromatography (silica gel, hexanes:ethyl acetate gradient).

Step 2: Robinson-Gabriel Cyclodehydration

  • To the purified 2-acylamino-ketone (1 eq.), add concentrated sulfuric acid (or polyphosphoric acid) (5-10 eq. by weight).

  • Heat the mixture at 100-120°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate.

Table 1: Predicted Spectroscopic Data for Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Spectroscopic Data Predicted Values
¹H NMR (CDCl₃, 400 MHz) δ 7.8-7.6 (d, 2H, Ar-H), 6.8-6.6 (d, 2H, Ar-H), 4.4-4.2 (q, 2H, -OCH₂CH₃), 3.9 (br s, 2H, -NH₂), 1.4-1.2 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ 162-160 (C=O), 150-148 (C5-oxazole), 147-145 (Ar-C-NH₂), 140-138 (C2-oxazole), 130-128 (Ar-CH), 125-123 (C4-oxazole), 115-113 (Ar-CH), 62-60 (-OCH₂CH₃), 15-13 (-OCH₂CH₃).
IR (KBr, cm⁻¹) 3450-3300 (-NH₂ stretch), 1720-1700 (C=O stretch, ester), 1620-1600 (C=N stretch, oxazole), 1520-1500 (N-H bend).
MS (ESI) m/z: 233.09 [M+H]⁺

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The true utility of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate lies in the selective reactivity of its functional groups. The aromatic amine serves as a nucleophile and a precursor to diazonium salts, while the ester can be hydrolyzed, reduced, or converted to an amide.

Transformations of the Aromatic Amino Group

The primary aromatic amine is a versatile handle for a wide array of transformations, most notably diazotization followed by Sandmeyer or azo coupling reactions.[5][6]

Amine_Reactions start Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, HCl, 0-5 °C acylation N-Acyl Derivatives start->acylation Acyl chloride or Anhydride, Base cross_coupling N-Aryl/Alkyl Derivatives (Buchwald-Hartwig, Ullmann) start->cross_coupling Aryl/Alkyl Halide, Pd or Cu catalyst, Base sandmeyer Sandmeyer Reaction Products (Halo-, Cyano-, Hydroxy-substituted) diazonium->sandmeyer CuX (X = Cl, Br, CN) or H₂O/heat azo_coupling Azo Dyes diazonium->azo_coupling Activated Aromatic Compound

Caption: Key synthetic transformations of the amino group.

This protocol describes the conversion of the amino group to a halogen (e.g., chlorine), a classic and highly useful transformation.[7][8]

Materials:

  • Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization: Dissolve Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1 eq.) in a mixture of concentrated HCl and water, and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq.) in concentrated HCl and cool to 0-5°C.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate.

The diazonium salt can be coupled with electron-rich aromatic compounds to form vibrantly colored azo dyes.[9][10]

Materials:

  • Diazonium salt solution (prepared as in Protocol 1)

  • Phenol (or another activated aromatic compound)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Coupling: In a beaker, dissolve phenol (1 eq.) in an aqueous solution of sodium hydroxide and cool to 0-5°C.

  • Slowly add the cold diazonium salt solution to the alkaline phenol solution with constant stirring.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

Modifications of the Ester Group

The ethyl ester at the 4-position of the oxazole ring provides another point of diversification.

The ester can be readily converted to an amide, a common functional group in pharmaceuticals.[11][12]

Materials:

  • Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

  • A primary or secondary amine (e.g., benzylamine)

  • A suitable coupling reagent (e.g., EDC, HATU) or conversion to the acid followed by activation.

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Hydrolysis (if necessary): To a solution of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate in ethanol, add an aqueous solution of lithium hydroxide. Stir at room temperature until the ester is fully hydrolyzed (monitored by TLC). Acidify the solution to precipitate the carboxylic acid, filter, and dry.

  • Amide Coupling: To a solution of the carboxylic acid (1 eq.) in anhydrous DMF, add the amine (1.1 eq.), a coupling reagent like HATU (1.2 eq.), and DIPEA (2.5 eq.).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the corresponding amide.

Advanced Applications: Cross-Coupling Reactions

The amino group can also participate in palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds, further expanding the synthetic utility of this building block.[13][14][15]

Protocol 4: Buchwald-Hartwig Amination

This powerful reaction allows for the coupling of the amino group with aryl halides.[16][17]

Materials:

  • Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

  • An aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • A phosphine ligand (e.g., XPhos)

  • A strong, non-nucleophilic base (e.g., NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1 eq.), Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.2 eq.), NaOtBu (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture at 80-110°C until the starting materials are consumed (monitored by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylated product.

Conclusion and Future Outlook

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate stands as a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a programmed and selective elaboration of its core structure, providing access to a wide range of complex molecules. The protocols detailed herein, based on well-established and robust chemical transformations, offer a practical guide for the utilization of this synthon in the pursuit of novel pharmaceuticals, functional materials, and other high-value chemical entities. As the demand for molecular diversity and synthetic efficiency continues to grow, the strategic application of such multifunctional building blocks will undoubtedly play an increasingly critical role in advancing the frontiers of chemical science.

References

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Bresciani, S., & Tomkinson, N. C. O. (2014). Transition Metal-Mediated Synthesis of Oxazoles. Heterocycles, 89(11), 2479-2543.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Joshi, S., Bisht, A. S., & Juyal, D. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 786-798.
  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698.
  • Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84.
  • Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2006). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amine. Synlett, 2006(19), 3189-3192.
  • Yu, J., & Yu, X.-Q. (2009). An improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides and various aldehydes in ionic liquids. Synlett, 2009(3), 500-504.
  • Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). Precursors and products from the Sandmeyer reaction. Molecules, 14(6), 2187-2199.
  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732.
  • GeeksforGeeks. (2025). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Vedejs, E., & Lu, S. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 64-73.
  • Kaczanowska, K., et al. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • Al-Adilee, K. J. (2024). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4. Baghdad Science Journal, 4(2).
  • Krasnokutskaya, E. A., et al. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(1), 81-84.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Al-Adilee, K. J. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Baghdad Science Journal, 4(2), 245-252.
  • Asiri, A. M., & Khan, S. A. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26685-26706.
  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Wikipedia. (2023). Azo coupling. Retrieved from [Link]

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 134-141.
  • Kumar, R., & Engel, J. C. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Future Medicinal Chemistry, 10(16), 1975-1991.
  • de la Torre, M. C., & Sierra, M. A. (2004). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. The Journal of Organic Chemistry, 69(17), 5857-5860.
  • Karakaya, I. (2022). Facile synthesis of fully conjugated aminopyrazine based diazobenzenes and diazoaminobenzenes with aryldiazonium salts. Heterocycles, 104(7), 1245-1258.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • Zhang, J., Coqueron, P.-Y., & Vors, J.-P. (2010).
  • Al-Adilee, K. J. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4. Baghdad Science Journal, 4(2).
  • Zhang, J., Coqueron, P.-Y., & Vors, J.-P. (2010).
  • Chen, C., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456-23467.
  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 60(11), 2447-2467.
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

Sources

Application

Application Note: Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate as a Versatile Pharmaceutical Intermediate

Executive Summary & Chemical Profile Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (CAS: 950603-70-0) is a highly functionalized, bifunctional heterocyclic building block widely utilized in medicinal chemistry and active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (CAS: 950603-70-0) is a highly functionalized, bifunctional heterocyclic building block widely utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1][2].

The structural architecture of this intermediate provides a privileged scaffold for drug discovery:

  • The Oxazole Core: Acts as a stable, planar hydrogen-bond acceptor that is metabolically robust and frequently used as a bioisostere for amides or esters in targeted therapies.

  • The C4-Ethyl Ester: An electrophilic handle that allows for controlled saponification to a carboxylic acid, enabling subsequent amidation, esterification, or intramolecular cyclization[3].

  • The C5-(4-Aminophenyl) Moiety: A nucleophilic aniline handle that serves as an ideal anchor for N-acylation, reductive amination, or Buchwald-Hartwig cross-coupling reactions[4].

This orthogonal reactivity allows chemists to selectively functionalize either the C4 or C5 position without requiring complex protecting-group strategies, making it a cornerstone intermediate in the synthesis of kinase inhibitors, TrkA receptor antagonists, and Trace Amine-Associated Receptor 1 (TAAR1) agonists[5][6].

Mechanistic Utility in Drug Design

The strategic value of this intermediate lies in its ability to generate diverse chemical libraries through orthogonal functionalization. By exploiting the distinct electronic properties of the aniline nitrogen (nucleophilic) and the ethyl ester (electrophilic), researchers can systematically explore structure-activity relationships (SAR).

Causality in Scaffold Selection
  • TrkA Receptor Inhibitors: Derivatives of this scaffold have been heavily investigated for the treatment of lower urinary tract diseases (e.g., overactive bladder, interstitial cystitis) and chronic pain[6]. The oxazole ring properly orients the 5-aryl group into the hydrophobic pocket of the TrkA kinase domain, while the 4-position allows for hydrogen-bonding interactions with the hinge region.

  • TAAR1 Agonists: In the development of central nervous system (CNS) therapeutics, the oxazole-4-carboxamide derivatives modulate monoamine signaling. The aniline moiety is often coupled with morpholine or piperazine derivatives to tune the compound's blood-brain barrier (BBB) permeability and amphiphilic vector[5].

  • Fused Ring Systems: The proximity of the C4-carboxylate and the C5-aryl group makes this intermediate an excellent precursor for synthesizing complex polycyclic scaffolds, such as oxazolo[4,5-c]quinoline-4(5H)-ones, via sequential coupling and cyclization[7].

SyntheticWorkflow Start Ethyl 5-(4-aminophenyl) oxazole-4-carboxylate Path1 Protocol A: Aniline N-Acylation (HATU, DIPEA) Start->Path1 Electrophile addition Path2 Protocol B: Ester Saponification (LiOH, THF/H2O) Start->Path2 Base hydrolysis Prod1 C5-Amide Derivative (Ester intact) Path1->Prod1 Prod2 C4-Carboxylic Acid (Aniline intact) Path2->Prod2 Final Fully Functionalized API Scaffold Prod1->Final Subsequent Saponification Prod2->Final Subsequent Amidation

Figure 1: Divergent synthetic workflow enabling orthogonal functionalization.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes in-process controls (IPCs) to ensure the chemical integrity of the intermediate is maintained.

Protocol A: N-Acylation of the Aniline Moiety (Amide Coupling)

Objective: To selectively couple a carboxylic acid to the C5-(4-aminophenyl) group while leaving the C4-ethyl ester intact. Causality & Logic: Anilines are moderately weak nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. To overcome this, HATU is utilized to generate a highly reactive 7-azabenzotriazole active ester from the incoming carboxylic acid. DIPEA is selected as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and neutralize the system without competing for the electrophile or hydrolyzing the ethyl ester[4].

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the desired carboxylic acid (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. The solution will typically turn pale yellow. Stir for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.0 equiv) to the reaction mixture. Stir at room temperature for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (typically 1:1 Hexanes/Ethyl Acetate). The disappearance of the aniline starting material (detectable by UV 254 nm and ninhydrin stain) validates completion.

  • Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline and DIPEA), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Saponification of the C4-Ethyl Ester

Objective: To hydrolyze the ethyl ester to a carboxylic acid, providing a handle for subsequent cyclization or derivatization. Causality & Logic: Oxazole rings can be susceptible to ring-opening under harsh, high-temperature basic conditions. Therefore, Lithium Hydroxide (LiOH) is chosen over NaOH or KOH because the lithium cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon and allowing the hydrolysis to proceed rapidly at room temperature[3][8]. A biphasic THF/Water system ensures the lipophilic starting material remains solvated while reacting with the aqueous hydroxide.

Step-by-Step Methodology:

  • Dissolution: Dissolve Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF, Methanol, and Water (0.1 M concentration). The addition of methanol aids in homogenizing the mixture.

  • Hydrolysis: Add LiOH·H₂O (2.5 equiv) to the stirring solution at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours.

  • IPC: Monitor via TLC (10% MeOH in DCM). The product will stay at the baseline until acidified.

  • Workup & Precipitation: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove THF and Methanol. Dilute the remaining aqueous layer with water and cool to 0 °C.

  • Acidification: Carefully acidify the aqueous layer dropwise with 1M HCl until the pH reaches 2–3. A precipitate (the free carboxylic acid) will form. Self-validation: The precipitation confirms the successful conversion of the water-soluble carboxylate salt to the insoluble free acid.

  • Isolation: Collect the precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum over P₂O₅ to afford 5-(4-aminophenyl)oxazole-4-carboxylic acid.

Quantitative Data & Analytical Metrics

The following table summarizes the expected quantitative outcomes and analytical validation metrics for the protocols described above, ensuring reproducibility across different laboratory settings.

ParameterProtocol A: N-Acylation (Amide)Protocol B: Saponification (Acid)
Typical Yield 75% – 88%85% – 95%
Reaction Time 4 – 6 hours2 – 3 hours
Temperature Room Temperature (20-25 °C)0 °C to Room Temperature
Key Reagents HATU, DIPEA, DMFLiOH·H₂O, THF/MeOH/H₂O, 1M HCl
LC-MS (ESI+) [M+H]+ shifts based on R-group[M+H]+ = 205.06 m/z (Product)
¹H NMR Marker (CDCl₃/DMSO-d₆) Disappearance of broad -NH₂ singlet (~5.5 ppm); Appearance of amide -NH (~10.0 ppm)Disappearance of ethyl quartet/triplet (4.4 ppm, 1.4 ppm); Appearance of broad -COOH (~12.5 ppm)
Primary Impurities Unreacted acid, tetramethylurea (HATU byproduct)Unreacted ester, oxazole ring-opened byproducts (if overheated)

Downstream Biological Targets & Pathways

Once functionalized, derivatives of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate interact with highly specific biological targets. The diagram below illustrates the divergent pharmacological pathways of APIs synthesized from this intermediate.

BioPathway Scaffold Oxazole-4-carboxylate Derivatives Target1 TrkA Receptor Inhibition Scaffold->Target1 Antagonism Target2 TAAR1 Receptor Agonism Scaffold->Target2 Agonism Effect1 Decreased NGF Signaling (Pain Relief) Target1->Effect1 Blocks pathway Effect2 Modulation of Monoamines (CNS Regulation) Target2->Effect2 Activates pathway Disease1 Lower Urinary Tract Diseases / Interstitial Cystitis Effect1->Disease1 Therapeutic Outcome Disease2 Neurological & Psychiatric Disorders Effect2->Disease2 Therapeutic Outcome

Figure 2: Biological signaling pathways and therapeutic outcomes of oxazole-4-carboxylate derived APIs.

References

  • US Patent Application 2010/0249088 A1.Therapeutic Agent for Lower Urinary Tract Disease Comprising TrkA Receptor Inhibitor.
  • World Intellectual Property Organization (WO2017157873A1).5-ethyl-4-methyl-pyrazole-3-carboxamide derivative having activity as agonist of taar.
  • Journal of Medicinal Chemistry (ACS Publications). Synthesis of 2-Aryl-oxazolo[4,5-c]quinoline-4(5H)-ones. Retrieved from:[Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Retrieved from:[Link]

Sources

Method

"synthesis of kinase inhibitors using Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate"

Application Note: Rational Design and Synthesis of Kinase Inhibitors Using the Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate Scaffold Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Synthesis of Kinase Inhibitors Using the Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate Scaffold

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals.

Strategic Rationale & Scaffold Selection

In modern targeted oncology, overcoming kinase inhibitor resistance requires the continuous development of novel chemical scaffolds that can effectively occupy the ATP-binding pocket while maintaining favorable pharmacokinetic profiles. Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (CAS: 950603-70-0) has emerged as a highly versatile, bifunctional building block for the synthesis of next-generation kinase inhibitors.

The 1,3-oxazole core serves as an excellent bioisostere for traditional pyrazoles and imidazoles, offering unique hydrogen-bonding vectors. The 1,2-arrangement of the 4-carboxylate and 5-(4-aminophenyl) groups perfectly mimics the dihedral angles required to interact with the hinge region and the hydrophobic pockets of kinases such as EGFR and CDK2[1][2].

Mechanistic Advantages of the Scaffold:

  • Hinge Binding: The oxazole nitrogen acts as a potent hydrogen bond acceptor, interacting directly with the kinase hinge region (e.g., Met793 in EGFR).

  • Orthogonal Reactivity: The free aniline at the 5-position and the ethyl ester at the 4-position allow for independent, bidirectional functionalization. The aniline can be extended into the hydrophobic pocket II (DFG-out/in conformations), while the ester can be hydrolyzed and amidated to project into the solvent-exposed channel[2].

Workflow A Ethyl 5-(4-aminophenyl) oxazole-4-carboxylate (Core Scaffold) B Aniline Derivatization (Acylation / Urea Formation) A->B Step 1 C Ester Hydrolysis (LiOH, THF/H2O) B->C Step 2 D Amide Coupling (HATU, DIPEA) C->D Step 3 E Kinase Inhibitor Library D->E Final Product

Figure 1. Three-step synthetic workflow for generating oxazole-based kinase inhibitor libraries.

Experimental Protocols & Causality

The following self-validating protocols describe the bidirectional elaboration of the scaffold.

Protocol A: Derivatization of the Aniline Moiety (Urea Formation)

Objective: Install a hydrophobic tail to target the deep hydrophobic pocket of the kinase.

  • Preparation: Dissolve Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.0 eq, 0.5 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert argon atmosphere.

  • Reagent Addition: Add pyridine (2.0 eq) followed by dropwise addition of 3-(trifluoromethyl)phenyl isocyanate (1.1 eq) at 0 °C.

    • Causality: Pyridine is utilized as a mild base and scavenger rather than triethylamine (TEA). TEA can occasionally trigger premature transamidation or side reactions with the adjacent ester. Performing this step before ester hydrolysis ensures the C4-position remains protected, preventing mixed anhydride formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (UV active at 254 nm) should be completely consumed. Quench with saturated aqueous NaHCO3​ and extract with DCM.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography to yield the urea intermediate.

Protocol B: Controlled Ester Hydrolysis

Objective: Unmask the carboxylic acid for subsequent solvent-channel targeting.

  • Preparation: Dissolve the urea intermediate (1.0 eq) in a 3:1:1 mixture of THF:MeOH: H2​O (5 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH· H2​O , 3.0 eq) and stir at room temperature for 12 hours.

    • Causality: LiOH is strictly preferred over NaOH or KOH. The lithium cation coordinates with the oxazole oxygen, directing the hydroxide attack specifically to the ester carbonyl. This mitigates the risk of base-catalyzed ring opening at the C2 position of the electron-deficient oxazole core[3].

  • Validation Checkpoint: LC-MS must show the disappearance of the [M+H]+ peak corresponding to the ethyl ester and the appearance of the [M−H]− peak for the free carboxylic acid.

  • Workup: Acidify the mixture to pH 3 using 1M HCl. The product typically precipitates. Filter, wash with cold water, and dry under a high vacuum.

Protocol C: Amide Coupling for Solvent-Channel Targeting

Objective: Couple the oxazole-4-carboxylic acid with solubilizing amines.

  • Preparation: Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF (3 mL).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU generates a highly reactive 7-azabenzotriazole ester intermediate. This is critical because the oxazole-4-carboxylic acid is sterically hindered and electronically deactivated. Standard EDC/HOBt coupling often results in poor yields and prolonged reaction times, which can lead to epimerization or degradation of the core.

  • Coupling: Add the desired amine (e.g., N-methylpiperazine, 1.5 eq) and stir for 6 hours.

  • Validation Checkpoint: Confirm completion via LC-MS. Purify the final compound via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to ensure >95% purity for biological assays.

Quantitative Data Summary

The modularity of the Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate scaffold allows for the rapid generation of structure-activity relationship (SAR) libraries. Below is a representative summary of synthesized derivatives and their corresponding analytical data.

Compound IDR1 (Aniline Modification)R2 (Amide Modification)Overall Yield (%)Purity (HPLC)Target Kinase
OXA-001 3- CF3​ -phenyl ureaMorpholine68%>98%EGFR
OXA-002 4-F-benzoyl amideN-methylpiperazine74%>99%CDK2
OXA-003 BenzylsulfonylCyclopropylamine61%>95%EGFR
OXA-004 PhenylacetamideDimethylamine70%>97%VEGFR

Biological Application & Pathway Inhibition

Compounds derived from this scaffold are typically evaluated in radiometric kinase assays and cellular proliferation panels (e.g., MCF-7, A549 cell lines)[1][2]. By occupying the ATP-binding site of EGFR, these oxazole derivatives competitively exclude ATP, preventing the autophosphorylation of the receptor's intracellular tyrosine kinase domain. This effectively halts the downstream Ras/Raf/MEK/ERK signaling cascade, leading to cell cycle arrest and apoptosis in tumor cells.

Pathway EGF Growth Factor (EGF) EGFR EGFR Kinase (Target) EGF->EGFR Activates Ras Ras / Raf EGFR->Ras Phosphorylation Inhibitor Oxazole-4-carboxamide Inhibitor Inhibitor->EGFR Blocks ATP Pocket MEK MEK / ERK Ras->MEK Signaling Cascade Proliferation Tumor Cell Proliferation MEK->Proliferation Drives

Figure 2. Mechanism of action: Oxazole-based inhibitors block EGFR-mediated proliferation pathways.

References

  • ResearchGate. "Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates". ResearchGate Publications (September 2021). Available at:[Link][1]

  • Chemical Biology & Drug Design. "Synthesis and Molecular Docking Studies of Novel 2‐Phenyl‐4‐Substituted Oxazole Derivatives as Potential Anti‐cancer Agents". DOI.org (March 2015). Available at:[Link][2]

  • Organic Chemistry Portal. "Synthesis of 1,3-oxazoles". Organic-Chemistry.org. Available at:[Link][3]

Sources

Application

Application Note: Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate as a Privileged Scaffold in Targeted Anticancer Drug Discovery

Executive Summary In modern oncology drug development, the identification and optimization of versatile chemical building blocks are paramount. Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (CAS: 950603-70-0) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology drug development, the identification and optimization of versatile chemical building blocks are paramount. Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (CAS: 950603-70-0) has emerged as a highly privileged pharmacophore intermediate. Its unique structural topology—combining a hydrogen-bonding oxazole core, an easily functionalized C4-carboxylate, and a solvent-accessible C5-aniline vector—makes it an ideal starting point for designing targeted therapeutics. This application note details the mechanistic rationale, validated oncology targets, and self-validating synthetic protocols for utilizing this compound in the development of kinase and epigenetic inhibitors.

Mechanistic Rationale: The Oxazole-4-Carboxylate Pharmacophore

The efficacy of the oxazole-4-carboxylate scaffold in cancer research is deeply rooted in its structural biology and binding thermodynamics. When designing competitive inhibitors for ATP-binding sites in kinases or acetyl-lysine pockets in epigenetic readers, the spatial arrangement of hydrogen bond donors and acceptors is critical.

  • The Oxazole Core: Acts as a bioisostere for the purine ring of ATP. Its nitrogen atom serves as a robust hydrogen-bond acceptor, frequently interacting with bridging water molecules in kinase binding pockets[1].

  • The C4-Carboxylate/Carboxamide: The ester group is typically saponified and converted into a carboxamide. This moiety mimics the terminal phosphate group of ATP or the acetyl group of lysine, forming essential hydrogen bonds with the backbone amides of the hinge region (e.g., Thr555 in JAK2)[1].

  • The C5-(4-Aminophenyl) Vector: The aniline ring provides a critical vector that projects outward toward the solvent channel or into adjacent allosteric hydrophobic pockets (such as the DFG-out pocket). The primary amine allows for rapid synthetic diversification without disrupting the core binding interactions[2].

PharmacophoreModel Scaffold Ethyl 5-(4-aminophenyl) oxazole-4-carboxylate Oxazole Oxazole Core (Purine Mimic) Scaffold->Oxazole Carboxylate C4-Carboxylate (H-Bond Acceptor) Scaffold->Carboxylate Aniline C5-(4-Aminophenyl) (Vector for Extension) Scaffold->Aniline Target1 Kinase Hinge Region Oxazole->Target1 π-π stacking Target2 Thr555 / Backbone Amides Carboxylate->Target2 H-bonding Target3 Solvent Channel Aniline->Target3 Hydrophobic fit

Fig 1: Pharmacophore mapping of the oxazole-4-carboxylate scaffold to kinase binding pockets.

Validated Oncology Targets and Quantitative Efficacy

Derivatives synthesized from the Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate scaffold have demonstrated potent in vitro and in vivo activity across multiple oncogenic pathways.

  • Epidermal Growth Factor Receptor (EGFR): Oxazole-4-carboxamide derivatives have been computationally designed and synthesized as dual inhibitors of wild-type and mutant (T790M) EGFR, showing significant cytotoxicity against lung (A549) and prostate (PC3) cancer cell lines[2].

  • Janus Kinase 2 (JAK2): The scaffold has been utilized to develop highly selective pseudokinase (JH2 domain) ligands. By targeting the JH2 domain rather than the highly conserved JH1 kinase domain, these compounds offer a safer therapeutic window for myeloproliferative neoplasms[1].

  • Bromodomain-Containing Protein 4 (BRD4): In epigenetics, oxazole-4-carboxylate intermediates are crucial for synthesizing BET inhibitors. BRD4 recruits P-TEBb to promote the transcription of oncogenes like c-MYC; inhibiting this interaction induces apoptosis in multiple myeloma and NUT-midline carcinomas[3].

  • Tubulin & Cyclin-Dependent Kinases (CDK2): 5-Sulfonyl-1,3-oxazole-4-carboxylates derived from this core have exhibited sub-micromolar lethality against melanoma (MALME-3M) and colon cancer cells by disrupting tubulin polymerization and inhibiting CDK2[4].

Table 1: Representative Anticancer Activity of Oxazole-4-Carboxylate Derivatives
Compound Class / DerivativePrimary TargetTarget IC50 / KdSensitive Cell LineCellular GI50 / IC50Ref
2-(Pyrimidin-4-yl)oxazole-4-carboxamides EGFR (WT & T790M)N/A (Dual Inhibition)A549 (Lung Cancer)0.10 – 9.83 µM[2]
Oxazole-linked Diaminotriazoles JAK2 (JH2 Pseudokinase)Kd = 0.346 µMHematological ModelsN/A[1]
5-Sulfonyl-1,3-oxazole-4-carboxylates Tubulin / CDK2N/A (Docking validated)MALME-3M (Melanoma)5.37 µM (GI50)[4]
Oxazole-based BET Inhibitors BRD4 (BD1/BD2 domains)< 100 nMMM1.S (Multiple Myeloma)Sub-micromolar[3]

Experimental Protocols: Scaffold Derivatization Workflows

To transform Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate into a potent targeted inhibitor, researchers typically employ a three-stage synthetic workflow. The following protocols are designed as self-validating systems, explaining the causality behind each reagent choice to ensure high fidelity in library generation.

SyntheticWorkflow Start Base Scaffold (CAS: 950603-70-0) Step1 Ester Hydrolysis (LiOH, THF/H2O) Start->Step1 Step2 Amide Coupling (HATU, DIPEA) Step1->Step2 Step3 Aniline Derivatization (Urea Formation) Step2->Step3 Screening Target Screening (e.g., EGFR, BRD4) Step3->Screening

Fig 2: Step-by-step synthetic workflow for generating targeted anticancer libraries.

Protocol A: Mild Saponification of the C4-Ester

Objective: Convert the ethyl ester to a carboxylic acid without degrading the oxazole ring.

  • Solvent Preparation: Dissolve 1.0 mmol of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate in a 3:1:1 mixture of THF/MeOH/H2O (5 mL).

    • Causality: This specific ternary solvent system ensures complete dissolution of the lipophilic ester (THF/MeOH) while providing sufficient aqueous media for the hydroxide nucleophile to operate homogeneously.

  • Hydrolysis: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O). Stir at room temperature for 4-6 hours.

    • Causality: LiOH is explicitly chosen over NaOH or KOH. Stronger bases can trigger unwanted ring-opening of the oxazole core, which is highly susceptible to harsh alkaline degradation.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak ( m/z 233[M+H]+) completely disappears, replaced by the free acid peak ( m/z 205 [M+H]+).

  • Isolation: Acidify the mixture to pH 3–4 using 1M HCl dropwise at 0°C.

    • Causality: Precise acidification protonates the carboxylate, driving the precipitation of the free carboxylic acid, which can then be isolated via vacuum filtration in high purity (>95%) without column chromatography.

Protocol B: Sterically Hindered Amide Coupling

Objective: Install a target-specific amine at the C4 position to enhance hinge-region binding.

  • Activation: In a flame-dried flask under N2, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: HATU is selected over standard carbodiimides (like EDC/HOBt) because it rapidly generates a highly reactive 7-azabenzotriazole active ester. This minimizes epimerization and forces the coupling of sterically hindered or electron-deficient amines.

  • Coupling: Add the desired primary or secondary amine (1.5 eq) and stir at room temperature for 12 hours.

  • Self-Validation Check: Perform a TLC (Eluent: 5% MeOH in DCM). A new, higher Rf spot should appear. Quench a 10 µL aliquot in water/MeCN and run an LC-MS to confirm the exact mass of the product before proceeding to aqueous workup. This prevents emulsion issues if the coupling failed.

Protocol C: C5-Aniline Derivatization (Urea Linkage)

Objective: Extend the molecule into the solvent channel or allosteric pocket.

  • Reaction: Dissolve the C4-carboxamide product in anhydrous DCM. Add the desired aryl isocyanate (1.1 eq) dropwise at 0°C.

    • Causality: The C5-aniline is moderately nucleophilic. Isocyanates react cleanly with anilines without the need for coupling reagents or catalysts, forming highly stable urea linkages. This structural motif is heavily utilized in Type II kinase inhibitors (e.g., Sorafenib) to lock the kinase in an inactive conformation.

  • Purification: The resulting urea often precipitates directly from the DCM solution. Filter and wash with cold DCM to yield the final targeted inhibitor ready for in vitro screening.

References

  • Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates Source: Ukrainica Bioorganica Acta / NBUV URL:[Link]

  • COMPOUND WITH ANTICANCER ACTIVITY - EP 3778573 B1 Source: European Patent Office / Google Patents URL

Sources

Method

Application Notes and Protocols: Derivatization of the Amino Group on Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the primary amino group on Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate. This key heterocyclic bui...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the primary amino group on Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate. This key heterocyclic building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the oxazole scaffold in a wide range of biologically active compounds.[1][2][3][4] This document outlines strategic approaches and step-by-step methodologies for modifying the aminophenyl moiety, thereby enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols described herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and the rationale for experimental choices.

Introduction: The Strategic Importance of Derivatization

The oxazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with diverse pharmacological activities.[3][5] Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate represents a versatile starting material for the synthesis of a library of compounds. The primary aromatic amine serves as a crucial handle for introducing a wide array of functional groups, allowing for the systematic modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the introduction of new substituents can profoundly influence the molecule's interaction with biological targets, making derivatization a cornerstone of modern drug discovery.

This guide will focus on two of the most fundamental and widely applicable derivatization strategies for aromatic amines: Acylation to form amides and Sulfonylation to form sulfonamides. These transformations are highly reliable and provide access to a vast chemical space for SAR studies.

Rationale for Targeting the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily reacting with a variety of electrophiles. This inherent reactivity allows for selective modification without interfering with the oxazole core or the ethyl ester, provided the reaction conditions are appropriately controlled.

Potential Reactivity of Other Functional Groups

It is crucial to consider the potential for side reactions involving the other functional groups present in the molecule:

  • Oxazole Ring: The oxazole ring is generally stable under the conditions described for acylation and sulfonylation. However, strongly acidic or basic conditions should be avoided to prevent ring opening. The C2 position of the oxazole is the most acidic site, but deprotonation typically requires a strong base like n-butyllithium, which is not employed in these protocols.[6][7]

  • Ethyl Ester: The ethyl ester is susceptible to hydrolysis under strongly acidic or basic conditions. The protocols outlined below are designed to be performed under neutral or mildly basic conditions to preserve the integrity of the ester group.

Derivatization Strategies and Protocols

The following sections provide detailed, step-by-step protocols for the acylation and sulfonylation of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate.

Acylation: Amide Bond Formation

The formation of an amide bond is one of the most common reactions in medicinal chemistry.[8][9][10] Amides are generally stable and can participate in hydrogen bonding, which is often crucial for target engagement.

2.1.1. Protocol 1: Acylation using Acyl Chlorides

This is a classic and highly efficient method for amide synthesis.

Reaction Scheme:

acylation reactant1 Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate reagents Pyridine or Et3N DCM, 0 °C to rt reactant1->reagents reactant2 R-COCl (Acyl Chloride) reactant2->reagents product Ethyl 5-(4-acylaminophenyl)oxazole-4-carboxylate reagents->product

Caption: General workflow for acylation using an acyl chloride.

Materials:

  • Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Base Addition: Add pyridine or triethylamine (1.2 eq) to the reaction mixture.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate (pyridinium or triethylammonium hydrochloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide derivative.

2.1.2. Protocol 2: Amide Coupling using EDC and HOBt

This method is suitable for coupling carboxylic acids directly to the amine and is particularly useful for more complex or sensitive substrates.[10]

Reaction Scheme:

edc_coupling reactant1 Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate reagents EDC, HOBt, DIPEA DMF or DCM, 0 °C to rt reactant1->reagents reactant2 R-COOH (Carboxylic Acid) reactant2->reagents product Ethyl 5-(4-acylaminophenyl)oxazole-4-carboxylate reagents->product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF. Stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.0 eq) and DIPEA (1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight, or until TLC analysis shows complete conversion.

  • Work-up (for DCM): Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Work-up (for DMF): Dilute the reaction with ethyl acetate and wash with water (3x) and brine.

  • Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Solvent Removal: Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Sulfonylation: Sulfonamide Formation

Sulfonamides are important bioisosteres of amides and are present in a wide range of clinically used drugs.[8][9] The synthesis of sulfonamides is a robust and reliable transformation.[11][12]

2.2.1. Protocol 3: Sulfonylation using Sulfonyl Chlorides

This is the most common method for the synthesis of sulfonamides.[12]

Reaction Scheme:

sulfonylation reactant1 Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate reagents Pyridine DCM, 0 °C to rt reactant1->reagents reactant2 R-SO2Cl (Sulfonyl Chloride) reactant2->reagents product Ethyl 5-(4-sulfonamidophenyl)oxazole-4-carboxylate reagents->product

Caption: General workflow for sulfonylation using a sulfonyl chloride.

Materials:

  • Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

  • Sulfonyl chloride of choice (e.g., tosyl chloride, mesyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • 1M aqueous HCl solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolution: Dissolve Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.0 eq) in a mixture of anhydrous DCM and pyridine (approx. 3:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl (to remove pyridine), followed by water and brine.

  • Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Solvent Removal: Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Summary of Derivatization Strategies

Derivatization StrategyReagent TypeFunctional Group AddedKey Advantages
Acylation Acyl ChlorideAmide (-NHCOR)High reactivity, fast reaction times.
Acylation Carboxylic AcidAmide (-NHCOR)Wide availability of carboxylic acids, milder conditions.
Sulfonylation Sulfonyl ChlorideSulfonamide (-NHSO2R)Forms stable bioisosteres of amides, high yields.

Scientific Integrity & Logic: Ensuring Successful Derivatization

Trustworthiness through Self-Validation: A robust experimental design incorporates self-validating systems. This means that at each critical step, there are built-in checks to ensure the reaction is proceeding as expected and that the final product is what was intended.

Reaction Monitoring

Thin-Layer Chromatography (TLC): This is an indispensable tool for monitoring the progress of a reaction. A co-spot of the starting material, the reaction mixture, and a co-spot of both should be run on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Product Characterization

The identity and purity of the final derivatized product must be unambiguously confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation.

    • ¹H NMR: Expect to see the disappearance of the -NH2 protons (which are often broad and may exchange with D2O) and the appearance of a new amide N-H proton (typically a singlet or triplet, depending on coupling) further downfield. New signals corresponding to the protons of the added acyl or sulfonyl group will also be present.

    • ¹³C NMR: The carbon signals of the aromatic ring will shift upon derivatization. New signals corresponding to the carbonyl carbon of the amide or the carbons of the sulfonyl group will appear.

  • Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming that the desired addition has occurred. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For amides, look for the characteristic C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹). For sulfonamides, look for the S=O stretches (around 1350 and 1160 cm⁻¹).

  • Purity Analysis (HPLC/LC-MS): High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry detector is the gold standard for assessing the purity of the final compound. A single sharp peak indicates a pure compound.

Decision Tree for Derivatization Strategy Selection

decision_tree start Desired Derivative Properties? q1 Is the corresponding acyl chloride commercially available and stable? start->q1 Amide q3 Is a sulfonamide bioisostere desired? start->q3 Sulfonamide q2 Is the corresponding carboxylic acid available? q1->q2 No p1 Use Acyl Chloride Protocol q1->p1 Yes p2 Use EDC/HOBt Coupling Protocol q2->p2 Yes end Synthesize Desired Derivative q2->end No (Consider synthesizing the carboxylic acid) p3 Use Sulfonyl Chloride Protocol q3->p3 Yes p1->end p2->end p3->end

Caption: A decision tree for selecting the appropriate derivatization strategy.

Conclusion

The derivatization of the amino group on Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is a critical step in the exploration of this important chemical scaffold for drug discovery. The protocols for acylation and sulfonylation detailed in this application note provide robust and versatile methods for generating a diverse library of compounds. By carefully selecting the appropriate derivatization strategy and rigorously characterizing the resulting products, researchers can efficiently advance their medicinal chemistry programs.

References

  • Bourbon, P., Appert, E., Martin-Mingot, A., & Michelet, B. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters. [Link]

  • Boyd, M. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Bourbon, P., Appert, E., Martin-Mingot, A., & Michelet, B. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters. [Link]

  • Wang, Z., et al. (2020). Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. RSC Publishing. [Link]

  • Di Mola, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Boyd, M. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Miller, R. A., et al. (2005). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. ACS.org. [Link]

  • Das, T. C., Quadri, S. A., & Farooqui, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Yadav, P., & Shah, K. (2025). Recent advances in synthesis of oxazole derivatives and their significant medicinal applications. Bentham Science Publishers. [Link]

  • Chemistry Steps. (n.d.). Synthesis of Sulfanilamide. Chemistry Steps. [Link]

  • Ge, P., et al. (2025). NBu4NI-catalyzed unexpected amide bond formation between aldehydes and aromatic tertiary amines. ResearchGate. [Link]

  • Emerson, W. S. (1948). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. [Link]

  • Sharma, R., et al. (2016). A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • Miller, R. A., et al. (2005). A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles. PubMed. [Link]

  • Stroh, R., et al. (1972). U.S. Patent No. 3,649,693.
  • Kumar, V., et al. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical research and Applications. [Link]

  • Pharmaceutical Fronts. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Pharmaceutical Fronts. [Link]

  • ResearchGate. (n.d.). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. ResearchGate. [Link]

  • Gunda, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. [Link]

Sources

Application

Application Notes and Protocols for Suzuki Coupling Reactions with Substituted Oxazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Oxazoles The oxazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of bio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Oxazoles

The oxazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its five-membered aromatic ring, containing both nitrogen and oxygen, readily engages with biological targets like enzymes and receptors through various non-covalent interactions.[1][4] This makes substituted oxazoles a "privileged scaffold" in drug discovery, with applications ranging from anticancer and anti-inflammatory agents to antidiabetic and antimicrobial therapies.[1][3] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of these valuable molecules, offering a reliable method for forming carbon-carbon bonds under relatively mild conditions with broad functional group tolerance.[5][6] This guide provides an in-depth exploration of the Suzuki coupling for the synthesis of substituted oxazoles, detailing the underlying mechanism, critical reaction parameters, and step-by-step protocols to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid or its ester) with an organohalide or triflate.[5][7][8] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which inserts into the carbon-halogen bond of the substituted oxazole. This forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here as it facilitates this often rate-limiting step.[9][10]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The presence of a base is critical, as it activates the boronic acid, making it more nucleophilic and facilitating the transfer.[10][11][12] The base is believed to form a boronate species, which then reacts with the Pd(II) complex.

  • Reductive Elimination: In the final step, the two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex R-Pd(II)-X      L2 Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation  + Boronate R-Pd(II)-R' R-Pd(II)-R'      L2 Transmetalation->R-Pd(II)-R' R-B(OH)2 + Base R-B(OH)2 + Base Boronate [R-B(OH)3]- R-B(OH)2 + Base->Boronate Reductive Elimination Reductive Elimination R-Pd(II)-R'->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product R-R' Reductive Elimination->Product Substituted Oxazole (R-X) Substituted Oxazole (R-X) Boronic Acid (R'-B(OH)2) Boronic Acid (R'-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Parameters for Optimization

The success of a Suzuki coupling reaction with substituted oxazoles hinges on the careful selection of several key parameters. The interplay between the catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

Palladium Catalyst

A variety of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[11] For challenging couplings, particularly with less reactive heteroaryl chlorides, specialized pre-catalysts that readily form the active Pd(0) species can be highly effective.[13] For instance, air-stable palladium complexes like Pd(Amphos)₂Cl₂ have shown high efficacy in couplings involving heteroaryl chlorides.

Phosphine Ligand

The choice of phosphine ligand is arguably one of the most critical factors. Bulky, electron-rich phosphines are known to enhance catalytic activity by promoting both oxidative addition and reductive elimination.[9][10] For couplings involving heteroaryl substrates like oxazoles, biaryl phosphine ligands such as SPhos and XPhos, developed by the Buchwald group, are often highly effective.[14][15] The steric hindrance of these ligands can also prevent catalyst deactivation, which can be a problem with nitrogen-containing heterocycles.[16]

Ligand ClassSpecific LigandKey Features & Applications
Biaryl Phosphines SPhos, XPhosHighly versatile, effective for sterically hindered substrates and heteroaryl couplings.[9][14]
Ferrocenyl Phosphines dppfGood for a range of couplings, often used in initial screening.
Dialkylphosphines PCy₃, P(t-Bu)₃Electron-rich and bulky, effective for challenging couplings, including those with aryl chlorides.[11]
Indolyl Phosphines CM-phosShown to be effective for Suzuki-Miyaura coupling of aryl tosylates at low catalyst loadings.[17]
Base

The base plays a crucial role in the transmetalation step by activating the boronic acid.[11][12] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[12] The choice of base can significantly impact the reaction rate and yield. For instance, Cs₂CO₃ is often used in more challenging couplings due to its higher solubility in organic solvents.[12] K₃PO₄ is another popular and effective choice, particularly in couplings involving heteroaryl boronic acids.[13] It is important to note that strong bases like hydroxides can sometimes lead to decomposition of base-sensitive substrates.[18]

Solvent

The choice of solvent is dictated by the solubility of the reactants and reagents.[19] Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with the addition of water to aid in the dissolution of the inorganic base.[7] The use of polar aprotic solvents like DMF or MeCN can sometimes alter the selectivity of the reaction, particularly in substrates with multiple reactive sites.[20] For many applications involving oxazoles, a mixture of an organic solvent like dioxane or toluene with water is a good starting point.[19][21]

Experimental Protocols

The following are detailed, step-by-step protocols for the Suzuki coupling of representative substituted oxazoles.

General Experimental Workflow

workflow A Reactant Preparation (Oxazole, Boronic Acid, Base) B Inert Atmosphere (Purge with Ar or N2) A->B C Addition of Catalyst & Ligand B->C D Solvent Addition C->D E Reaction at Elevated Temperature D->E F Reaction Monitoring (TLC or LC-MS) E->F G Work-up (Quenching, Extraction) F->G Upon Completion H Purification (Column Chromatography) G->H I Product Characterization H->I

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Protocol 1: Synthesis of 2-Aryl-4,5-dimethyloxazole

This protocol details the coupling of 2-bromo-4,5-dimethyloxazole with an arylboronic acid.[21]

Materials:

  • 2-Bromo-4,5-dimethyloxazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (2 mol%)

  • K₃PO₄ (2.5 eq)

  • Dioxane/Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4,5-dimethyloxazole and the arylboronic acid in the dioxane/water solvent system.

  • Add K₃PO₄ to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst and continue degassing for another 5 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Aryl-2-(phenylsulfonyl)oxazole

This protocol outlines the coupling of 5-bromo-2-(phenylsulfonyl)oxazole with an arylboronic acid, demonstrating the utility of a sulfonyl group as a C-2 blocking group.[22]

Materials:

  • 5-Bromo-2-(phenylsulfonyl)oxazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • PdCl₂(dppf) (3 mol%)

  • Na₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water (2:1:1 mixture)

  • Ethyl acetate

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a degassed solution of 5-bromo-2-(phenylsulfonyl)oxazole in the toluene/ethanol/water solvent system, add the arylboronic acid, Na₂CO₃, and PdCl₂(dppf).

  • Heat the mixture at reflux for 12-24 hours under an inert atmosphere.

  • Cool the reaction to room temperature and partition between ethyl acetate and saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash chromatography.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere is maintained throughout the reaction.[18] Consider using a pre-catalyst or a different palladium source.
Inefficient ligandScreen different phosphine ligands, particularly bulky, electron-rich biaryl phosphines like SPhos or XPhos.[9]
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Side Reactions (e.g., Homocoupling) Oxygen contaminationThoroughly degas all solvents and maintain a positive pressure of inert gas.
Catalyst decompositionIncrease ligand-to-palladium ratio.[9]
Debromination/Dehalogenation Presence of protic sourcesUse anhydrous solvents and ensure the base is dry.
Difficulty in Purification Boronic acid residuesPerform an aqueous work-up with a mild base to remove unreacted boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of substituted oxazoles, providing a robust and versatile method for accessing a wide range of medicinally relevant compounds. By understanding the underlying mechanism and carefully optimizing the key reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively construct complex oxazole-containing molecules. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling the efficient and strategic synthesis of novel oxazole derivatives for the advancement of therapeutic discovery.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Scriven, E. F. V., & Murugan, R. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Saha, A., & Bera, M. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Journal of Chemical and Pharmaceutical Research, 8(11), 14-23.
  • Das, S., Nath, U., & Deb, M. L. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Xu, H., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5771-5774.
  • Singh, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure, 1274, 134533.
  • Barun, P., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • ResearchGate. (2025, August 6). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Vedejs, E., & Lu, Y. (2004). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 69(17), 5757–5761.
  • Kumar, A., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-283.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.
  • Singh, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2025, July 15). Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. Retrieved from [Link]

  • Kumar, R., et al. (2016). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 115–121.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • IGNITED MINDS. (2013, February 15). View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Retrieved from [Link]

  • Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions (Doctoral dissertation, The Hong Kong Polytechnic University).
  • So, C. M., et al. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different solvents for Suzuki coupling. Retrieved from [Link]

  • Wallace, O. B., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(4), 1183-1194.
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Dander, J. E., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • MDPI. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Vetticatt, M. J., & Hirschi, J. S. (2022). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
  • Shields, J. D., & Doyle, A. G. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 56(5), 324-336.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • El-Faham, A., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 10(61), 37171-37180.
  • Organic Chemistry Portal. (2006, July 15). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Amide Coupling Reactions Involving Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Introduction: The Strategic Importance of the 5-(4-Aminophenyl)oxazole Scaffold The oxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 5-(4-Aminophenyl)oxazole Scaffold

The oxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including those with antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific scaffold, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, presents a particularly valuable building block for drug discovery. It combines the rigid, bioisosteric oxazole core with a reactive aniline moiety, providing a key vector for molecular elaboration through amide bond formation. The resulting amide derivatives are of significant interest for developing novel therapeutics, as the amide bond is a fundamental linkage in countless pharmaceutical agents.[3][4]

However, the aniline nitrogen in this molecule is directly conjugated to the phenyl ring, which is in turn connected to the electron-withdrawing oxazole-4-carboxylate system. This electronic arrangement significantly reduces the nucleophilicity of the amino group, rendering standard amide coupling reactions sluggish and often low-yielding.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on successfully navigating the challenges of amide coupling with this electron-deficient aniline, presenting robust protocols and the scientific rationale behind them.

Understanding the Challenge: Low Nucleophilicity in Aromatic Amines

Amide bond formation is fundamentally a condensation reaction between a carboxylic acid and an amine.[4] For this reaction to proceed efficiently at ambient temperatures, the carboxylic acid must be activated by a coupling reagent. The activated acid, often a highly reactive ester or acylisourea intermediate, is then susceptible to nucleophilic attack by the amine.

The primary challenge with Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is the diminished reactivity of the aniline nitrogen. The lone pair of electrons on the nitrogen is delocalized into the aromatic pi-system, making it a significantly weaker nucleophile compared to aliphatic amines. Standard coupling conditions may fail or provide poor yields due to:

  • Slow reaction rates: The weakly nucleophilic amine attacks the activated carboxylic acid intermediate too slowly.

  • Competing side reactions: The highly reactive activated intermediate may decompose or rearrange into non-productive side products (e.g., N-acylurea formation with carbodiimides) before the desired amine can react.

  • Harsh conditions: Forcing the reaction with high temperatures can lead to degradation of sensitive functional groups on either coupling partner.

To overcome these hurdles, specific strategies and reagents have been developed to enhance the rate of the desired coupling reaction, even with unreactive amines.

Recommended Coupling Protocols

Two primary classes of coupling reagents are recommended for this transformation: carbodiimides, used in conjunction with activating additives, and uronium/aminium salts. Below are detailed protocols for each, optimized for challenging substrates.

Protocol 1: EDC/HOBt Coupling with DMAP as a Co-catalyst

This protocol leverages the workhorse carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with 1-Hydroxybenzotriazole (HOBt) and a crucial acyl transfer catalyst, 4-Dimethylaminopyridine (DMAP).

Scientific Rationale:

  • EDC (EDCI): A water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. Its water-soluble urea byproduct simplifies purification.

  • HOBt: This additive intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable towards rearrangement but highly reactive towards amines, which helps to increase yields and suppress racemization if chiral centers are present.

  • DMAP: For electron-deficient anilines, the reaction of the HOBt-ester can still be slow. DMAP acts as a potent acyl transfer catalyst, reacting with the HOBt-ester to form a highly reactive acyl-pyridinium salt. This intermediate is significantly more electrophilic and reacts much more rapidly with the weakly nucleophilic aniline, driving the reaction to completion.[1] The use of DMAP has been shown to be critical for achieving good yields with unreactive amines.[1]

Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (CH3CN) (to a concentration of 0.1-0.2 M).

  • Addition of Amine and Catalysts: To the stirred solution, add Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.0 eq), HOBt (a catalytic amount, e.g., 0.1 eq), and DMAP (1.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the cooled mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove DMAP and any remaining EDC/urea), saturated aqueous NaHCO3 (to remove HOBt and unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: HATU-Mediated Coupling

Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents available and are particularly well-suited for difficult couplings.

Scientific Rationale:

  • HATU: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-aza-benzotriazole (OAt) leaving group is superior to the HOBt group, leading to faster reaction rates. This rapid formation of a highly reactive intermediate is ideal for trapping weakly nucleophilic amines before side reactions can occur.

  • DIPEA: A bulky, non-nucleophilic base is required to deprotonate the carboxylic acid and the protonated amine salt without competing in the coupling reaction itself. Typically, 2-3 equivalents are used.

Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (to a concentration of 0.1-0.2 M).

  • Addition of Reagents: To the stirred solution, add HATU (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction is typically much faster than EDC-based couplings. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with 10% aqueous LiCl solution (this helps to remove DMF). Repeat the LiCl wash 2-3 times.

    • Subsequently, wash the organic layer with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Coupling Methods

ParameterProtocol 1: EDC/HOBt/DMAPProtocol 2: HATU/DIPEA
Coupling Reagent EDC·HClHATU
Additives HOBt (catalytic), DMAP (stoichiometric)None
Base None required (or mild base like DIPEA)DIPEA (non-nucleophilic)
Typical Solvent DCM, CH3CNDMF
Reaction Time 12 - 24 hours1 - 4 hours
Relative Cost LowerHigher
Byproducts Water-soluble urea, HOBt, DMAPTetramethylurea, HOAt, DIPEA·H+
Typical Yields Good to Excellent[1]Excellent
Key Advantage Cost-effective and reliableVery high reactivity and speed
Potential Issue Longer reaction timesHigher cost, more difficult work-up from DMF

Visualization of Key Processes

General Mechanism for Carbodiimide (EDC) Mediated Coupling

EDC_Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement (Slow Amine Attack) HOBt HOBt Acyl_Pyridinium Acyl-Pyridinium Salt (Highly Reactive) HOBt_Ester->Acyl_Pyridinium + DMAP Amine Aniline (Weak Nucleophile) Amide Amide Product Amine->Amide DMAP DMAP Acyl_Pyridinium->Amide + Amine

Caption: EDC/HOBt/DMAP coupling mechanism for weakly nucleophilic anilines.

General Workflow for Amide Coupling Optimization

Optimization_Workflow Start Start: Couple Carboxylic Acid + Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate Method_Choice Choose Method: EDC vs. HATU Start->Method_Choice EDC_Path Protocol 1: EDC/HOBt/DMAP Method_Choice->EDC_Path Cost-sensitive HATU_Path Protocol 2: HATU/DIPEA Method_Choice->HATU_Path Speed/Efficacy Run_Reaction Run Small-Scale Test Reaction EDC_Path->Run_Reaction HATU_Path->Run_Reaction Monitor Monitor by LC-MS/TLC Run_Reaction->Monitor Analysis Analyze Outcome Monitor->Analysis Success Success: Proceed to Scale-up Analysis->Success >70% Conversion Failure Low Yield / Incomplete Analysis->Failure <70% Conversion Troubleshoot Troubleshoot: - Check reagent purity - Increase temperature slightly - Increase reaction time - Switch coupling method Failure->Troubleshoot Troubleshoot->Method_Choice

Caption: A logical workflow for optimizing amide coupling reactions.

References

Sources

Application

Advanced Applications of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate in Materials Science: From Fluorescent Polymers to Nanomaterial Bioconjugates

Executive Summary & Chemical Profile Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (CAS: 950603-70-0) is a highly versatile bifunctional building block bridging the gap between synthetic organic chemistry and advanced mat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (CAS: 950603-70-0) is a highly versatile bifunctional building block bridging the gap between synthetic organic chemistry and advanced materials science. Structurally, it features an electron-donating 4-aminophenyl group conjugated to an electron-withdrawing ethyl carboxylate group via a highly stable oxazole ring.

This unique structural motif serves a dual purpose:

  • Polymerizable/Conjugatable Handle: The primary aromatic amine is a classic reactive site for amidation, allowing the molecule to act as an A-B monomer for high-performance polyamides, or as a covalent fluorescent tag for carbon nanomaterials and biological matrices.

  • Robust Fluorophore: The oxazole-4-carboxylate core is intrinsically fluorescent. When coupled with the aminophenyl donor, it forms a highly efficient "push-pull" system exhibiting high quantum yields ( Φ ) and large Stokes shifts[1][2].

This application note provides detailed, self-validating protocols for utilizing this compound in the synthesis of thermally stable fluorescent polyamides and the fluorescent tagging of Graphene Oxide (GO).

Mechanistic Insights: The Photophysics of the Oxazole Core

The exceptional optical properties of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate arise from its Donor- π -Acceptor (D- π -A) architecture. Upon photon absorption, the molecule undergoes Intramolecular Charge Transfer (ICT) from the electron-rich amine to the electron-deficient carboxylate group across the π -conjugated oxazole bridge.

This ICT state undergoes significant solvent relaxation before emission, resulting in a large Stokes shift (often >100 nm)[2]. In materials science, a large Stokes shift is critical because it minimizes self-absorption (inner filter effect) in solid-state polymers and highly concentrated nanomaterial dispersions, ensuring bright, quantifiable fluorescence.

PushPull Donor Electron Donor (4-Aminophenyl Group) Bridge π-Conjugated Bridge (Oxazole Ring) Donor->Bridge ICT Acceptor Electron Acceptor (Ethyl Carboxylate) Bridge->Acceptor ICT Emission Fluorescence Emission (Large Stokes Shift) Acceptor->Emission Excitation Photon Absorption (UV/Vis) Excitation->Donor

Photophysical mechanism of the oxazole-4-carboxylate push-pull fluorophore system.

Application Workflow 1: Synthesis of High-Performance Fluorescent Polyamides

Causality & Design Rationale

To convert this molecule into a polymer, the ethyl ester must first be hydrolyzed to a carboxylic acid, creating an A-B monomer (amine + acid). Direct thermal polycondensation of amino acids requires extreme temperatures (>200°C) that can degrade the oxazole ring. Furthermore, converting the acid to an acyl chloride is aggressive and can lead to unwanted side reactions with the unprotected primary amine.

The Solution: The Yamazaki-Higashi phosphorylation method [3][4]. By using Triphenyl Phosphite (TPP) and Pyridine (Py) in N-Methyl-2-pyrrolidone (NMP), the carboxylic acid is activated in situ at moderate temperatures (105°C). Lithium Chloride (LiCl) is added to disrupt inter-chain hydrogen bonding, keeping the growing rigid-rod polymer soluble and allowing it to achieve a high molecular weight.

Workflow Monomer Ethyl 5-(4-aminophenyl) oxazole-4-carboxylate Hydrolysis Alkaline Hydrolysis (NaOH / EtOH) Monomer->Hydrolysis AB_Monomer 5-(4-aminophenyl) oxazole-4-carboxylic acid Hydrolysis->AB_Monomer Yield > 90% Activation Activation Complex (TPP / Pyridine / LiCl) AB_Monomer->Activation Polymerization Yamazaki-Higashi Polycondensation (105°C) Activation->Polymerization Precipitation Precipitation & Washing (Methanol) Polymerization->Precipitation Viscous Dope Polymer Fluorescent Poly(oxazole-amide) (High Tg, Thermally Stable) Precipitation->Polymer

Workflow for the synthesis of fluorescent poly(oxazole-amide) via Yamazaki-Higashi method.

Protocol 3.1: Monomer Hydrolysis
  • Reaction: Dissolve 10 mmol of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate in 30 mL of ethanol. Add 15 mmol of NaOH (dissolved in 5 mL of DI water).

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Precipitation: Cool to room temperature and carefully acidify with 1M HCl to pH ~4. The 5-(4-aminophenyl)oxazole-4-carboxylic acid will precipitate.

  • Purification: Filter, wash extensively with cold water, and dry under vacuum at 60°C for 24 hours.

  • Self-Validation Step: Analyze via FTIR. The disappearance of the ester C=O stretch at ~1730 cm⁻¹ and the appearance of a broad O-H stretch (2500–3300 cm⁻¹) confirms complete hydrolysis.

Protocol 3.2: Yamazaki-Higashi Polycondensation
  • Setup: In a thoroughly flame-dried, nitrogen-purged 3-neck flask, add 5 mmol of the hydrolyzed A-B monomer, 0.5 g of anhydrous LiCl, 15 mL of anhydrous NMP, and 5 mL of anhydrous Pyridine.

  • Activation: Stir at room temperature until dissolved, then add 5.5 mmol of Triphenyl Phosphite (TPP) via syringe.

  • Polymerization: Heat the reaction mixture to 105°C for 12 hours. The solution will become highly viscous (the "dope").

  • Recovery: Cool the mixture and pour it slowly into 200 mL of vigorously stirred methanol. A stringy, fluorescent polymer precipitate will form.

  • Washing: Filter and wash the polymer continuously with hot methanol in a Soxhlet extractor for 24 hours to remove residual TPP, pyridine, and salts. Dry under vacuum at 100°C.

  • Self-Validation Step: Measure the inherent viscosity ( ηinh​ ) of the polymer at a concentration of 0.5 g/dL in NMP at 30°C. A value 0.5 dL/g validates successful high-molecular-weight chain extension[4].

Application Workflow 2: Fluorescent Tagging of Graphene Oxide (GO)

Causality & Design Rationale

Tracking the dispersion of carbon nanomaterials in polymer matrices or biological systems is notoriously difficult due to their strong light-absorbing (quenching) nature. By covalently attaching Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate to the edges of Graphene Oxide via EDC/NHS coupling, researchers can impart a robust, environmentally sensitive fluorescent signal to the nanomaterial. The large Stokes shift of the oxazole prevents the GO sheet from completely quenching the emission.

Protocol 4.1: Covalent Bioconjugation to GO
  • Activation: Disperse 50 mg of carboxyl-rich Graphene Oxide in 50 mL of MES buffer (pH 6.0) via ultrasonication for 30 minutes. Add 100 mg of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 50 mg of NHS (N-Hydroxysuccinimide). Stir for 2 hours at room temperature to form the active ester.

  • Coupling: Add 25 mg of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (dissolved in 5 mL of DMF) to the activated GO suspension. Adjust pH to 7.5 using dilute NaOH. Stir in the dark for 24 hours.

  • Purification: Centrifuge the mixture at 12,000 rpm for 15 minutes. Discard the supernatant. Resuspend the pellet in DMF and sonicate briefly. Repeat the centrifugation/resuspension washing step 5 times with DMF, followed by 3 times with DI water.

  • Self-Validation Step: Monitor the wash supernatants under a 365 nm UV lamp. Continue washing until the supernatant exhibits absolutely zero fluorescence. This guarantees that the fluorescence of the final GO pellet originates exclusively from covalently bound oxazole tags, not physically adsorbed molecules.

Quantitative Data Summary

The table below summarizes the expected photophysical and thermal properties of the precursor and the resulting advanced materials.

MaterialAbsorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( Φ ) Td5%​ (°C)*
Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate ~350~460~1100.60 - 0.85N/A (Monomer)
Poly(oxazole-amide) ~365~480~1150.45 - 0.55> 400
GO-Oxazole Conjugate ~355~465~1100.30 - 0.40> 250

* Td5%​ = Temperature at which 5% weight loss occurs under Nitrogen atmosphere (Thermogravimetric Analysis).

References

  • Baranov, M. S., Lukyanov, K. A., Ivashkin, P. E., & Yampolsky, I. V. "Efficient synthetic approach to fluorescent oxazole-4-carboxylate derivatives." Synthetic Communications (2013). 1

  • "Synthesis and Evaluation of a Library of Fluorescent Dipeptidomimetic Analogues as Substrates for Modified Bacterial Ribosomes." Biochemistry (2016). 2

  • "New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA." PMC (2019). 3

  • "Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method." Journal of Applied Polymer Science (2012). 4

Sources

Method

Application Notes &amp; Protocols: Synthesis of Bioactive Heterocyclic Compounds from Oxazole Precursors

Authored by: A Senior Application Scientist Introduction: The Oxazole Ring as a Latent Synthon in Bioactive Molecule Construction The 1,3-oxazole ring is a cornerstone of medicinal chemistry, present as a key pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Oxazole Ring as a Latent Synthon in Bioactive Molecule Construction

The 1,3-oxazole ring is a cornerstone of medicinal chemistry, present as a key pharmacophore in a multitude of natural products and synthetic drugs.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions within biological systems, acting as a bioisostere for ester and amide functionalities while offering improved metabolic stability.[3] However, the true synthetic power of the oxazole moiety extends beyond its role as a static structural element. For the discerning synthetic chemist, the oxazole is a versatile and powerful precursor—a "latent synthon"—that can be strategically unmasked and transformed into a diverse array of more complex heterocyclic systems.[4]

This guide provides an in-depth exploration of the chemical reactivity of oxazoles, focusing on their application as building blocks for constructing other bioactive heterocycles. We will move beyond simple functionalization and delve into reactions that consume the oxazole ring itself to forge new, medicinally relevant scaffolds like pyridines, furans, and imidazoles. The protocols and mechanistic discussions herein are designed for researchers, scientists, and drug development professionals, offering both the practical steps and the underlying chemical logic required for successful synthesis.

Part 1: Foundational Synthesis of Oxazole Precursors

Before an oxazole can be used as a precursor, it must first be synthesized. The choice of synthesis is critical as it dictates the substitution pattern of the starting material, which in turn controls the structure of the final product. Two classical, yet highly reliable, methods are the Robinson-Gabriel and Van Leusen syntheses.

The Robinson-Gabriel Synthesis

This method involves the cyclodehydration of α-acylamino ketones using strong acids, a robust pathway to 2,5-disubstituted oxazoles.[5][6]

Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

Objective: To synthesize a 2,5-disubstituted oxazole via acid-catalyzed cyclodehydration.

Materials:

  • 2-Benzamidoacetophenone (1.0 eq)

  • Polyphosphoric Acid (PPA) (10-20x by weight)

  • Crushed ice

  • Deionized water

  • Ethanol

  • Standard glassware for heating and filtration

Procedure:

  • In a round-bottom flask, combine 2-benzamidoacetophenone with polyphosphoric acid (10-20 times the weight of the substrate).

  • Heat the viscous mixture to 160°C with gentle stirring for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.

  • After completion, allow the reaction mixture to cool to approximately 80-90°C and then carefully pour it onto a generous amount of crushed ice in a large beaker with vigorous stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Purify the crude product by recrystallization from hot ethanol to yield pure 2,5-diphenyloxazole as a crystalline solid.[7]

The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a milder, more versatile method for preparing 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[3][8] The reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions.[3][8]

Protocol 2: Van Leusen Synthesis of 5-Phenyloxazole

Objective: To synthesize a 5-substituted oxazole using TosMIC and an aldehyde.

Materials:

  • Benzaldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous methanol.

  • Add benzaldehyde (1.0 eq) and TosMIC (1.1 eq) to the solvent.

  • Add finely powdered potassium carbonate (2.0 eq) to the stirred solution.

  • Heat the resulting mixture to reflux (approx. 65°C) for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.[7]

  • Cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and deionized water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford pure 5-phenyloxazole.[7]

cluster_vanleusen Van Leusen Synthesis Mechanism TosMIC TosMIC (H₂C(Ts)NC) Anion TosMIC Anion ([HC(Ts)NC]⁻) TosMIC->Anion - H⁺ Base Base Base (K₂CO₃) Adduct Alkoxide Adduct Anion->Adduct + Aldehyde Aldehyde Aldehyde (R-CHO) Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Base-mediated Elimination Elim Elimination of Toluenesulfinic Acid Oxazoline->Elim

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Part 2: The Oxazole-Diels-Alder Reaction: A Gateway to Pyridines and Furans

The most significant application of oxazoles as synthetic precursors is their participation as dienes in [4+2] cycloaddition (Diels-Alder) reactions.[9][10] This powerful transformation allows for the construction of highly substituted pyridine and furan rings, which are difficult to access through other routes.[9] The electron-releasing oxygen atom within the oxazole ring facilitates its reaction with electron-deficient dienophiles.[5]

Synthesis of Pyridines via Oxazole-Alkene Cycloaddition

The reaction of an oxazole with an alkene dienophile initially forms a bicyclic adduct which is typically unstable.[11] This intermediate readily undergoes a retro-Diels-Alder-type fragmentation, losing a molecule of water (or another small molecule) to aromatize into a substituted pyridine ring. This strategy is famously used in the synthesis of Vitamin B6 (pyridoxine).[9]

cluster_DA Oxazole-Alkene Diels-Alder for Pyridine Synthesis Reactants Oxazole (Diene) + Alkene (Dienophile) TS1 [4+2] Cycloaddition Transition State Reactants->TS1 Heat or Lewis Acid Adduct Bicyclic Ether Adduct (Unstable) TS1->Adduct TS2 Dehydration Transition State Adduct->TS2 Spontaneous or Acid/Base Catalyzed Product Substituted Pyridine + H₂O TS2->Product

Caption: Workflow for pyridine synthesis via Diels-Alder reaction.

Protocol 3: Synthesis of a Substituted Pyridine via Intermolecular Diels-Alder

Objective: To prepare a substituted pyridine from an oxazole and an alkene dienophile.

Materials:

  • 4-Methyl-5-ethoxyoxazole (1.0 eq)

  • Diethyl maleate (1.5 eq)

  • Anhydrous toluene

  • High-pressure reaction vessel or sealed tube

Procedure:

  • In a thick-walled sealed tube, combine 4-methyl-5-ethoxyoxazole (1.0 eq) and diethyl maleate (1.5 eq) in anhydrous toluene.

  • Seal the tube securely and heat the mixture at 180-200°C for 24-48 hours. Caution: Reactions in sealed tubes at high temperatures pose an explosion risk and must be conducted behind a blast shield.

  • Monitor the reaction progress by GC-MS or TLC analysis of a cooled aliquot.

  • Upon completion, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue, containing the diethyl 2-methyl-3-hydroxypyridine-4,5-dicarboxylate, can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of Furans via Oxazole-Alkyne Cycloaddition

When an alkyne is used as the dienophile, the intermediate bicyclic adduct eliminates a molecule of nitrile (R-CN) instead of water, leading to the formation of a substituted furan.[9] This provides a convergent and highly efficient route to polysubstituted furans.

DienophileOxazole Substituent at C2 (R)Eliminated MoleculeResulting Heterocycle
Alkene (e.g., Maleate)H, Alkyl, ArylH₂OPyridine
Alkyne (e.g., DMAD)H, Alkyl, ArylR-CNFuran
BenzyneH, Alkyl, ArylR-CNIsoquinoline derivative

Table 1: Outcomes of Oxazole Diels-Alder Reactions with Various Dienophiles.

Protocol 4: Synthesis of a Furan Derivative via Oxazole-Alkyne Cycloaddition

Objective: To prepare a substituted furan from an oxazole and an alkyne.

Materials:

  • 2,4,5-Trimethyloxazole (1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 eq)

  • Anhydrous xylene

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and nitrogen inlet, add 2,4,5-trimethyloxazole (1.0 eq) and anhydrous xylene.

  • Heat the solution to reflux (approx. 140°C).

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) dropwise to the refluxing solution over 30 minutes.

  • Continue to heat at reflux for 12-18 hours, monitoring the reaction by TLC. The reaction proceeds with the elimination of acetonitrile.

  • After the reaction is complete, cool the mixture to room temperature and remove the xylene under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the pure furan product, dimethyl 3,4-dimethylfuran-2,5-dicarboxylate.

Part 3: Ring-Opening and Recyclization Strategies

Beyond cycloadditions, the oxazole ring can be cleaved and recyclized to form other five-membered heterocycles. These transformations often involve nucleophilic attack at the electron-deficient C2 position, leading to ring opening.[5]

Conversion of Oxazoles to Imidazoles

A classical transformation involves heating an oxazole with formamide or ammonia, which serves as a nitrogen source. The nucleophilic attack of ammonia opens the ring, and subsequent recyclization and dehydration yield an imidazole.[5][12]

Protocol 5: Conversion of 2,5-Diphenyloxazole to 2,4-Diphenylimidazole

Objective: To synthesize an imidazole by ring transformation of an oxazole.

Materials:

  • 2,5-Diphenyloxazole (1.0 eq)

  • Formamide (large excess, acts as solvent and reagent)

  • High-temperature reaction setup

Procedure:

  • Place 2,5-diphenyloxazole in a round-bottom flask equipped with a reflux condenser.

  • Add a large excess of formamide.

  • Heat the mixture to 180-200°C for 4-6 hours.

  • Cool the reaction mixture and pour it into cold water.

  • The imidazole product will often precipitate. Collect the solid by filtration.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2,4-diphenylimidazole.

Conclusion and Future Outlook

The chemistry of oxazoles as precursors for heterocyclic synthesis is a rich and expanding field. While classical methods like the Diels-Alder reaction remain indispensable, modern advancements in catalysis, including transition-metal-catalyzed C-H activation and photochemical methods, are continually broadening the synthetic utility of the oxazole ring.[13][14] These innovative approaches allow for the construction of increasingly complex and diverse molecular architectures from simple oxazole starting materials.[4] For the medicinal chemist and drug development professional, a deep understanding of these transformations provides a powerful toolkit for scaffold hopping and the strategic design of novel bioactive compounds.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Oxazole Diels–Alder Reactions. ResearchGate. [Link]

  • A report on synthesis and applications of small heterocyclic compounds: Oxazole. (2023). AIP Publishing. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. [Link]

  • Synthesis and Reactions of Oxazoles. ResearchGate. [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]

  • DIELS-ALDER REACTIONS OF HETEROCYCLES: METHODOLOGY FOR THE PREPARATION OF DEAZAFOLATES (OXANOLES). ProQuest. [Link]

  • Editorial: Five-membered heterocycles: synthesis and applications. Frontiers. [Link]

  • Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines. ResearchGate. [Link]

  • Intramolecular oxazole-olefin Diels–Alder reactions: A review of the last two decades. ScienceDirect. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • NEW CHEMISTRY OF OXAZOLES. LOCKSS. [Link]

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Wiley Online Library. [Link]

  • Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][3][5]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types - PMC. National Center for Biotechnology Information. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • SYNTHESIS OF FURAN-OXAZOLE CONJUGATED FLUORESCENT MATERIALS FROM BIOMASS-DERIVED FURFURAL THROUGH CROSS-COUPLING REACTIONS. HETEROCYCLES. [Link]

  • Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst. (2015). ACS Publications. [Link]

  • Photochemical and Electrochemical Synthesis of Oxazoles and Isoxazoles: An Update. (2024). Vapourtec. [Link]

  • Synthesis of oxazole and furan derivatives via Rh2(OAc)4-catalyzed C≡X bond insertion of cyclic 2-diazo-1,3-diketones with nitriles and arylacetylenes. (2018). Taylor & Francis Online. [Link]

  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Structures of some representative bioactive compounds containing 1,3-oxazole moiety. ResearchGate. [Link]

  • Synthesis of pyrrolo[1,2-c]oxazoles 3 from acylethynylpyrroles 1 and carbonyl compounds 2. ResearchGate. [Link]

  • Heterocyclic Ring-Closure Reactions. I. A Novel Oxazole Synthesis from S,S'-Dialkyl or -Diaryl Dithiooxaldiimidates and Aromatic Aldehydes. ACS Publications. [Link]

  • Examples of bioactive molecules and natural products containing oxazole moiety. ResearchGate. [Link]

  • Synthesis and Reactions of a Novel Furo[3,4-d]oxazole. ACS Publications. [Link]

  • Novel synthesis of new polyfunctionalized oxazoles via ring contraction of (3),5-(di)chloro-1,4-oxazin-2-ones. RSC Publishing. [Link]

  • The protocols for substituted oxazoles synthesis. ResearchGate. [Link]

  • Suggested mechanism for synthesis of functionalized[3][9]-oxazoles and 1H-pyrrolo-[3][9]-oxazoles catalyzed Fe3O4 MNPs (MNC-1). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Photochemical Flow Synthesis of Trisubstituted Oxazoles Enabled by High-Power UV–B LED Modules. ACS Publications. [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Chemoselective Acylation Protocols for Aminophenyl Oxazole Derivatives

Strategic Rationale in Medicinal Chemistry Aminophenyl oxazoles—such as 2-(4-aminophenyl)oxazole and its isomeric derivatives—are privileged structural motifs in modern drug discovery. They serve as critical pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Medicinal Chemistry

Aminophenyl oxazoles—such as 2-(4-aminophenyl)oxazole and its isomeric derivatives—are privileged structural motifs in modern drug discovery. They serve as critical pharmacophores in the development of kinase inhibitors, antiviral nucleoside analogues, and antiparasitic agents targeting Trypanosoma brucei1. The late-stage derivatization of these scaffolds via the acylation of the exocyclic aniline group is a fundamental transformation used to rapidly expand structure-activity relationship (SAR) libraries.

This guide outlines field-proven, self-validating methodologies for the chemoselective amide coupling of aminophenyl oxazoles, ensuring high fidelity, scalability, and reproducibility in synthetic workflows.

Mechanistic Causality & Chemoselectivity

When designing an acylation protocol for an aminophenyl oxazole, the primary synthetic challenge is chemoselectivity : driving the reaction exclusively at the exocyclic aniline nitrogen while preventing the acylation of the oxazole ring nitrogen.

The Causality of Selectivity: The oxazole nitrogen is sp2 hybridized. While its lone pair is orthogonal to the aromatic π -system, the atom still participates heavily in the inductive electron-withdrawing effect of the heteroaromatic ring. Consequently, the oxazole nitrogen is weakly basic ( pKa​≈0.8 ) and poorly nucleophilic. In stark contrast, the exocyclic primary aniline nitrogen is significantly more basic and nucleophilic 2.

During the reaction, the electrophile is rapidly and selectively attacked by the aniline amino group. To maintain this nucleophilicity, a non-nucleophilic organic base (e.g., DIPEA) or a nucleophilic catalyst (e.g., DMAP/Pyridine) must be employed. The base acts as an acid scavenger, preventing the generation of HCl or other acidic byproducts from protonating the aniline, which would otherwise arrest the reaction 3.

Visualized Synthetic Workflow

Workflow Start Aminophenyl Oxazole (Nucleophile) PathA Protocol A: Acid Chloride + DMAP/Pyridine (Fast, Exothermic) Start->PathA PathB Protocol B: Carboxylic Acid + HATU + DIPEA (Mild, High Yield) Start->PathB IntA Acylpyridinium Intermediate PathA->IntA IntB OAt Active Ester Intermediate PathB->IntB Product Acylated Aminophenyl Oxazole (Target Amide) IntA->Product IntB->Product IPC Self-Validation: LC-MS & 1H-NMR (Amide NH ~10 ppm) Product->IPC

Workflow for chemoselective acylation of aminophenyl oxazoles via acid chloride or HATU coupling.

Quantitative Protocol Comparison

Selecting the correct activation strategy depends on the stability of the acylating agent and the scale of the reaction. The table below summarizes the empirical data for the two primary methodologies.

ParameterProtocol A: Acid Chloride MethodProtocol B: HATU Coupling Method
Reagents R-COCl, DMAP, Pyridine or DIPEA, CH₂Cl₂R-COOH, HATU, DIPEA, DMF or CH₂Cl₂
Activation Intermediate Acylpyridinium / Ketene (if enolizable)OAt (7-aza-1-hydroxybenzotriazole) ester
Typical Yields 70% – 95%80% – 98%
Reaction Time 1 – 5 hours2 – 12 hours
Chemoselectivity High (Requires strict temperature control)Very High (Mild conditions prevent over-acylation)
Scalability Excellent (Multi-gram to Kilogram scale)Good (Milligram to multi-gram scale)
Primary Byproducts Pyridinium/Ammonium saltsTetramethylurea, HOAt

Step-by-Step Self-Validating Methodologies

A robust protocol must be a self-validating system. The following procedures integrate strict In-Process Controls (IPCs) to ensure causality and predictability at every step.

Protocol A: Acid Chloride Acylation (Schotten-Baumann Variant)

Best for commercially available or easily synthesized acid chlorides (e.g., myristoyl chloride) 3.

  • Preparation & Solvation : Dissolve the aminophenyl oxazole (1.0 equiv, e.g., 5.0 mmol) in anhydrous CH₂Cl₂ (0.2 M).

    • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive acid chloride into an unreactive carboxylic acid.

  • Base Addition : Add N,N -diisopropylethylamine (DIPEA) (2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophile Introduction : Dissolve the acid chloride (1.1 equiv) in a minimal volume of anhydrous CH₂Cl₂. Add this solution dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic formation of the acylpyridinium intermediate and suppresses diacylation (formation of imides).

  • Self-Validation (IPC 1) : After 1 hour of stirring at room temperature, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Success Criteria: >95% consumption of the starting mass; appearance of the [M+H]+ peak corresponding to the mono-acylated product.

  • Quench & Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3x). Wash the combined organics with 1M HCl (to remove DMAP/DIPEA), brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: HATU-Mediated Peptide Coupling

Best for complex, sterically hindered, or sensitive carboxylic acids where acid chlorides are unstable.

  • Pre-Activation : In a flame-dried flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the complete conversion of the carboxylic acid into the highly reactive OAt active ester before the aminophenyl oxazole is introduced. This prevents the uronium salt (HATU) from reacting with the aniline to form a guanidinium byproduct.

  • Nucleophile Addition : Add the aminophenyl oxazole (1.0 equiv) to the pre-activated mixture. Stir at room temperature for 2 to 12 hours.

  • Self-Validation (IPC 2) : Monitor via TLC (EtOAc/Hexanes) and LC-MS.

    • Success Criteria: The highly fluorescent aminophenyl oxazole spot under 254 nm UV should disappear, replaced by a higher Rf​ amide spot.

  • Workup & Purification : Dilute the mixture with EtOAc and wash vigorously with 5% aqueous LiCl (3x) to remove the DMF solvent. Wash with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography if trace HOAt remains.

  • Final Validation (NMR) : Confirm chemoselectivity via 1 H-NMR (DMSO- d6​ ). The newly formed amide proton will appear as a sharp singlet far downfield (typically between 9.5 and 10.5 ppm), while the oxazole ring proton (if unsubstituted at C5/C4) remains intact around 8.0-8.5 ppm.

References

  • Source: PMC (NIH)
  • SYNTHESIS OF C4' URIDYL ARYLOXAZOLES: A 'HETEROHOMOLOGATIVE' APPROACH Source: Clockss Archive URL
  • Source: Pakistan Journal of Scientific and Industrial Research (PJSIR)

Sources

Method

Synthetic Routes to Novel Oxazole-Based Therapeutic Agents: A Detailed Guide for Drug Development Professionals

Introduction: The Oxazole Scaffold - A Privileged Motif in Medicinal Chemistry The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a cornerstone in the design and synthesis of mod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a cornerstone in the design and synthesis of modern therapeutic agents.[1] Its unique electronic properties and structural rigidity allow for specific and high-affinity interactions with a wide range of biological targets, including enzymes and receptors.[2] This has led to the development of a diverse array of oxazole-containing drugs with applications in oncology, infectious diseases, and inflammatory conditions.[3][4][5] Prominent examples of marketed drugs featuring the oxazole core include the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin, highlighting the therapeutic significance of this versatile scaffold.[6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of both classical and contemporary synthetic strategies for accessing novel oxazole-based therapeutic agents. We will delve into the underlying principles of each method, offer detailed, step-by-step protocols, and present comparative data to inform the selection of the most appropriate synthetic route for a given target molecule.

Classical Approaches to Oxazole Synthesis: The Foundation of Oxazole Chemistry

The foundational methods for constructing the oxazole ring, while over a century old in some cases, remain relevant and are often the starting point for the synthesis of complex molecules.

The Robinson-Gabriel Synthesis

First described in the early 20th century, the Robinson-Gabriel synthesis is a robust method for preparing 2,5-disubstituted oxazoles through the cyclodehydration of α-acylamino ketones.[7]

Rationale and Mechanistic Insight: This reaction is typically promoted by strong acids, such as concentrated sulfuric acid or polyphosphoric acid (PPA), which facilitate the intramolecular cyclization by protonating the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic. This is followed by an attack from the enol form of the ketone, leading to a cyclized intermediate that then dehydrates to form the aromatic oxazole ring. The choice of a strong dehydrating agent is crucial for driving the reaction to completion. While early iterations with agents like sulfuric acid sometimes resulted in lower yields, the use of PPA has been shown to improve yields significantly, often into the 50-60% range.[2][8]

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

  • Materials: 2-Benzamidoacetophenone, Polyphosphoric acid (PPA).

  • Procedure:

    • In a round-bottom flask, combine 2-benzamidoacetophenone (1 equivalent) with polyphosphoric acid (10-20 times the weight of the substrate).

    • Heat the mixture to 160°C with stirring for 2 hours.

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Collect the resulting precipitate by filtration.

    • Purify the crude product by recrystallization from ethanol to yield 2,5-diphenyloxazole.[8]

Workflow for the Robinson-Gabriel Synthesis

cluster_input Starting Material cluster_process Reaction cluster_reagents Reagents cluster_output Product alpha_acylamino_ketone α-Acylamino Ketone cyclodehydration Cyclodehydration alpha_acylamino_ketone->cyclodehydration oxazole 2,5-Disubstituted Oxazole cyclodehydration->oxazole dehydrating_agent Dehydrating Agent (e.g., H₂SO₄, PPA) dehydrating_agent->cyclodehydration

Caption: Robinson-Gabriel Synthesis Workflow.

The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method provides a direct route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[9]

Rationale and Mechanistic Insight: The Fischer synthesis proceeds under anhydrous conditions to prevent hydrolysis of the intermediates.[9] The reaction is initiated by the activation of the cyanohydrin with dry HCl to form an iminochloride intermediate. This intermediate is then attacked by the aldehyde, leading to a cyclized chloro-oxazoline intermediate which, upon elimination of HCl and water, yields the final oxazole product. This classical method is particularly useful for the synthesis of diaryloxazoles.[9]

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

  • Materials: Mandelic acid nitrile (cyanohydrin of benzaldehyde), Benzaldehyde, Dry ether, Anhydrous hydrogen chloride.

  • Procedure:

    • Dissolve equimolar amounts of mandelic acid nitrile and benzaldehyde in dry ether in a flask fitted with a gas inlet tube and a drying tube.

    • Pass a stream of dry hydrogen chloride gas through the solution until saturation.

    • Allow the mixture to stand, during which the 2,5-diphenyloxazole hydrochloride will precipitate.

    • Collect the precipitate by filtration and wash with dry ether.

    • Treat the hydrochloride salt with a weak base (e.g., sodium bicarbonate solution) or boil in alcohol to liberate the free oxazole base.

    • Purify the product by recrystallization.[9]

The Van Leusen Oxazole Synthesis

A more modern classical method, the Van Leusen reaction, developed in 1972, utilizes tosylmethyl isocyanide (TosMIC) for the construction of the oxazole ring from aldehydes.[10]

Rationale and Mechanistic Insight: This reaction is highly versatile and proceeds under basic conditions. The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base (e.g., potassium carbonate). The resulting carbanion then acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent intramolecular cyclization forms an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to afford the 5-substituted oxazole. A key advantage of this method is the use of the stable and odorless TosMIC reagent.[11][12]

Experimental Protocol: Synthesis of a 5-Substituted Oxazole

  • Materials: Aldehyde, Tosylmethyl isocyanide (TosMIC), Potassium carbonate, Methanol.

  • Procedure:

    • To a stirred solution of the aldehyde (1 equivalent) and TosMIC (1.1 equivalents) in methanol, add potassium carbonate (2 equivalents).

    • Heat the resulting mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[8]

Mechanism of the Van Leusen Oxazole Synthesis

TosMIC TosMIC TosMIC_anion TosMIC Anion TosMIC->TosMIC_anion Deprotonation Base Base (e.g., K₂CO₃) Base->TosMIC_anion Alkoxide Alkoxide Intermediate TosMIC_anion->Alkoxide Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Alkoxide Oxazoline Oxazoline Intermediate Alkoxide->Oxazoline Intramolecular Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Elimination of p-Toluenesulfinic Acid

Caption: Van Leusen Oxazole Synthesis Mechanism.

Modern Synthetic Strategies: Enhancing Efficiency and Scope

Contemporary organic synthesis has introduced a variety of new methods for oxazole construction that offer improved yields, milder reaction conditions, and broader substrate scope compared to classical approaches.

Transition Metal-Catalyzed Syntheses

The use of transition metal catalysts, particularly copper and gold, has revolutionized oxazole synthesis. These methods often proceed via C-H activation or cycloisomerization pathways.

Copper-Catalyzed Aerobic Oxidative Dehydrogenative Annulation: This method allows for the synthesis of trisubstituted oxazoles from amines, alkynes, and molecular oxygen.[13]

Rationale and Mechanistic Insight: This reaction leverages the catalytic activity of copper to activate C-H bonds and facilitate the incorporation of molecular oxygen as the oxygen source for the oxazole ring. The reaction proceeds under an oxygen atmosphere and offers high atom economy.[13]

Experimental Protocol: Copper-Catalyzed Synthesis of Trisubstituted Oxazoles

  • Materials: Benzylamine, Alkyne, Copper(II) bromide (CuBr₂), Pyridine, Potassium carbonate (K₂CO₃), N-Iodosuccinimide (NIS), Toluene, 1,2-Dichloroethane (DCE).

  • Procedure:

    • In a reaction vessel, combine the benzylamine (1 equivalent), alkyne (1.2 equivalents), CuBr₂ (10 mol%), pyridine (40 mol%), K₂CO₃ (1 equivalent), and NIS (1 equivalent).

    • Add a 1:1 mixture of toluene and DCE as the solvent.

    • Stir the reaction mixture at 80°C under an oxygen atmosphere.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and purify by column chromatography.[13]

Gold-Catalyzed Intramolecular Cyclization of N-Propargylamides: Gold catalysts are highly effective in promoting the cyclization of N-propargylamides to form oxazoles.[14][15]

Rationale and Mechanistic Insight: Gold(I) or Gold(III) catalysts act as soft Lewis acids, activating the alkyne moiety of the N-propargylamide towards nucleophilic attack by the amide oxygen. This 5-exo-dig cyclization leads to the formation of the oxazole ring under mild conditions.[14][16]

Experimental Protocol: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

  • Materials: N-Propargylcarboxamide, Gold(III) chloride (AuCl₃), Solvent (e.g., Dichloromethane).

  • Procedure:

    • Dissolve the N-propargylcarboxamide in the chosen solvent.

    • Add a catalytic amount of AuCl₃.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by ¹H NMR spectroscopy to observe the formation of the oxazole product.

    • Upon completion, quench the reaction and purify the product by column chromatography.[14]

Microwave-Assisted Oxazole Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times and improved yields.

Rationale and Mechanistic Insight: Microwave energy directly heats the solvent and reactants, leading to rapid and uniform heating that can overcome activation energy barriers more efficiently than conventional heating methods. This often results in cleaner reactions with fewer side products. The Van Leusen reaction is particularly amenable to microwave assistance.

Experimental Protocol: Microwave-Assisted Van Leusen Synthesis

  • Materials: Aryl aldehyde, TosMIC, Potassium phosphate (K₃PO₄), Isopropanol.

  • Procedure:

    • In a microwave-safe vessel, combine the aryl aldehyde (1 equivalent), TosMIC (1 equivalent), and K₃PO₄ (2 equivalents) in isopropanol.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 65°C and 350 W for 8 minutes.

    • After cooling, work up the reaction mixture as in the conventional Van Leusen protocol.[17]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

MethodStarting MaterialsReagents/ConditionsTypical YieldAdvantagesDisadvantages
Robinson-Gabriel α-Acylamino ketonesStrong acid (H₂SO₄, PPA)50-60%[2]Well-established, readily available starting materialsHarsh conditions, limited functional group tolerance
Fischer Cyanohydrins, AldehydesAnhydrous HClModerateClassical method, useful for specific substitution patternsRequires anhydrous conditions, can have regioselectivity issues[18]
Van Leusen Aldehydes, TosMICBase (e.g., K₂CO₃)Good to Excellent[19]Mild conditions, good functional group tolerance, one-pot variationsStoichiometric use of TosMIC
Copper-Catalyzed Amines, Alkynes, O₂CuBr₂, Pyridine, O₂Good[13]High atom economy, mild conditionsRequires an oxygen atmosphere
Gold-Catalyzed N-PropargylamidesAuCl₃Good to Excellent[14]Very mild conditions, high efficiencyCatalyst can be expensive
Microwave-Assisted Varies (e.g., Van Leusen)Microwave irradiationExcellent[17]Rapid reaction times, often higher yieldsRequires specialized equipment

Application in the Synthesis of Therapeutic Agents

The synthetic methods described above are instrumental in the development of novel oxazole-based drugs.

Case Study: Synthesis of Novel 1,3-Oxazole Sulfonamides as Anticancer Agents

Recent research has focused on the synthesis of 1,3-oxazole sulfonamides as potent tubulin polymerization inhibitors with anticancer activity.[20] The synthesis of these compounds often employs a multi-step sequence that culminates in the formation of the oxazole ring.

Synthetic Workflow for a Novel Oxazole-Based Anticancer Agent

Start Commercially Available Starting Materials Step1 Multi-step synthesis of α-acylamino ketone intermediate Start->Step1 Step2 Robinson-Gabriel Cyclodehydration Step1->Step2 Oxazole_core Substituted Oxazole Core Step2->Oxazole_core Step3 Sulfonylation Oxazole_core->Step3 Final_Product Novel 1,3-Oxazole Sulfonamide (Anticancer Agent) Step3->Final_Product

Caption: Synthetic workflow for a novel oxazole-based anticancer agent.

This generalized workflow highlights how a classical method like the Robinson-Gabriel synthesis can be integrated into a longer synthetic sequence to produce complex and therapeutically relevant molecules. The specific substituents on the starting materials can be varied to create a library of compounds for structure-activity relationship (SAR) studies.[20]

Conclusion and Future Perspectives

The synthesis of oxazole-based therapeutic agents is a dynamic and evolving field. While classical methods provide a solid foundation, modern catalytic and enabling technologies are continuously expanding the synthetic toolbox, allowing for the creation of increasingly complex and potent drug candidates. The ability to efficiently and selectively construct the oxazole scaffold is paramount to the successful development of new medicines targeting a wide range of diseases. Future research will likely focus on the development of even more efficient, sustainable, and enantioselective methods for oxazole synthesis, further solidifying the importance of this remarkable heterocycle in medicinal chemistry.

References

  • A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions. (2025). BenchChem.
  • Oxazole-Based Compounds: Synthesis and Anti-Inflamm
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2021). ACS Medicinal Chemistry Letters.
  • Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. (2025).
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry.
  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). PubMed.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online.
  • Copper-Catalyzed Oxygenation Approach to Oxazoles from Amines, Alkynes, and Molecular Oxygen. (2018). Organic Chemistry Portal.
  • Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant activity in LPS-stimulated RAW264.7 Macrophages. (2022). PubMed.
  • Synthetic approaches for oxazole derivatives: A review. (2021).
  • Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects. (2004).
  • Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N‑Propargylamides for the Construction of 5‑Oxazole Ketones. (2018). Figshare.
  • Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. (2019). Organic Chemistry Portal.
  • A mechanistic study on the gold(i)-catalyzed cyclization of propargylic amide: revealing the impact of expanded-ring N-heterocyclic carbenes. (n.d.). RSC Publishing.
  • a brief review on antimicrobial activity of oxazole deriv
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). PMC.
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.
  • Fischer oxazole synthesis. (n.d.). Grokipedia.
  • SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. (n.d.). Rasayan Journal of Chemistry.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Semantic Scholar.
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023).
  • Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles. (2025). BenchChem.
  • Copper-Catalyzed Oxygenation Approach to Oxazoles from Amines, Alkynes, and Molecular Oxygen. (2018).
  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. (2016). Semantic Scholar.
  • Synthesis and Antibacterial Evaluation of Novel 1,3,4-Oxadiazole Derivatives Containing Sulfonate/Carboxyl
  • Copper(i)-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetate and aldehydes. (n.d.). RSC Publishing.
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • Recent Advances for Synthesis of Oxazole Heterocycles via C‐H/C‐N Bond Functionalization of Benzylamines. (2025).
  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). PubMed.
  • Copper(i)-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetate and aldehydes. (n.d.). New Journal of Chemistry.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC.
  • Fischer oxazole synthesis. (n.d.). Wikipedia.
  • Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols. (2025). BenchChem.
  • Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. (2016).
  • Robinson–Gabriel synthesis. (n.d.). Wikipedia.

Sources

Application

Application Note: Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate as a Versatile Building Block for Accelerated Drug Discovery

Executive Summary The acceleration of hit-to-lead and lead optimization campaigns relies heavily on the availability of bifunctional, rigid, and metabolically stable building blocks. Ethyl 5-(4-aminophenyl)oxazole-4-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acceleration of hit-to-lead and lead optimization campaigns relies heavily on the availability of bifunctional, rigid, and metabolically stable building blocks. Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (CAS: 950603-70-0) represents a privileged scaffold in modern medicinal chemistry[1]. By combining the highly stable oxazole heterocyclic core with two orthogonal synthetic handles—a primary aniline and an ethyl ester—this building block enables rapid, divergent synthesis of complex chemical libraries targeting kinases, G-protein-coupled receptors (GPCRs), and viral enzymes[2].

This technical guide provides a comprehensive overview of the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for utilizing this oxazole derivative in drug discovery workflows.

Mechanistic Insights and Rationale for Scaffold Selection

The Oxazole Core as a Privileged Bioisostere

In drug discovery, the oxazole ring is frequently deployed as a rigid bioisostere for amides and peptides, offering improved metabolic stability against amidases while maintaining essential hydrogen-bond acceptor (HBA) capabilities through its nitrogen and oxygen atoms [3]. The planar geometry of the oxazole ring enforces a specific conformational trajectory on its substituents, which is critical for locking molecules into bioactive conformations to enhance target affinity and selectivity [4].

Orthogonal Reactivity Vectors

The strategic placement of functional groups on this specific building block allows for multidirectional library expansion:

  • C5-(4-Aminophenyl) Vector: The primary amine serves as a potent nucleophile for amidation, sulfonylation, or reductive amination. Causality Note: The nucleophilicity of this aniline is slightly attenuated by the electron-withdrawing nature of the conjugated oxazole-4-carboxylate system. Consequently, highly efficient coupling reagents (e.g., HATU) are required to drive amidation reactions to completion.

  • C4-Ethyl Carboxylate Vector: The ester group acts as a protected carboxylic acid. It can be selectively saponified to the free acid for subsequent coupling with diverse aliphatic or aromatic amines, or reduced to a primary alcohol to explore alternative chemical space [5].

Physicochemical and Pharmacokinetic Profiling

To ensure that derivatives synthesized from this building block remain within the optimal chemical space for oral bioavailability (Rule of 5 compliance), it is crucial to understand the baseline properties of the core scaffold.

PropertyValueDrug Discovery Relevance
Molecular Weight 232.24 g/mol Low MW provides ample room (<260 Da) for late-stage functionalization without exceeding the 500 Da limit for oral drugs.
LogP (Predicted) ~1.8Excellent starting lipophilicity; allows for the addition of both polar and hydrophobic groups while maintaining optimal membrane permeability.
Topological Polar Surface Area (TPSA) 75.1 ŲIdeal baseline for cellular penetration; leaves a buffer of ~65 Ų before hitting the typical 140 Ų limit for poor permeability.
Hydrogen Bond Donors (HBD) 2Derived from the primary amine. Can be converted to 1 (amide) or 0 (tertiary amine) during library synthesis.
Hydrogen Bond Acceptors (HBA) 4Provides multiple vectors for interacting with target protein backbones (kinase hinge regions, etc.).

Visualizing the Synthetic Workflows

The following diagrams illustrate the divergent synthetic pathways and the pharmacophore mapping of the building block.

Workflow Core Ethyl 5-(4-aminophenyl) oxazole-4-carboxylate Amidation Amidation (HATU, DIPEA) Core->Amidation R-COOH Saponification Saponification (LiOH, THF/H2O) Core->Saponification Base LibA C5-Amide Library (Target: Kinases) Amidation->LibA LibC C4-Carboxylic Acid (Intermediate) Saponification->LibC LibD C4-Amide Library (Target: GPCRs) LibC->LibD R-NH2, HATU

Caption: Divergent synthetic workflows for combinatorial library generation from the oxazole core.

Pharmacophore Compound Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate Oxazole Oxazole Core (Rigid Scaffold, HBA) Compound->Oxazole Amine Primary Amine (HBD, Nucleophile) Compound->Amine Ester Ethyl Ester (Lipophilic, Electrophile) Compound->Ester

Caption: Pharmacophore mapping highlighting key interaction sites for target protein binding.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that the causality behind each chemical transformation is monitored and verified in real-time.

Protocol A: Divergent Amidation of the C5-(4-Aminophenyl) Group

Objective: Generate an amide library by coupling the primary aniline with diverse aliphatic or aromatic carboxylic acids. Causality & Rationale: Due to the partial electron withdrawal by the oxazole ring, standard carbodiimide coupling (EDC/HOBt) often results in sluggish kinetics and poor yields. We utilize HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming the reduced nucleophilicity of the aniline.

Materials:

  • Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.0 equiv)

  • Target Carboxylic Acid (1.2 equiv)

  • HATU (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried vial under nitrogen, dissolve the target carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir the mixture at room temperature for 15 minutes. Validation Checkpoint: A slight color change (usually yellowing) indicates the successful formation of the active HOAt ester.

  • Nucleophilic Attack: Add Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.0 equiv) in a single portion.

  • Reaction Propagation: Stir the reaction mixture at room temperature for 12–16 hours.

  • In-Process QC: Monitor via LC-MS. The disappearance of the starting material mass ( m/z 233.1 [M+H]+) and the appearance of the product mass validate reaction completion.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ (2x), 1M HCl (1x), and brine (1x) to remove DMF and excess reagents.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Mild Saponification of the C4-Ethyl Carboxylate

Objective: Hydrolyze the ethyl ester to a free carboxylic acid to enable core extension at the C4 position. Causality & Rationale: Oxazole rings can be susceptible to base-catalyzed ring-opening under harsh conditions (e.g., refluxing NaOH). To preserve the heterocyclic integrity, a mild hydrolysis using Lithium Hydroxide (LiOH) at ambient temperature in a biphasic solvent system is employed.

Materials:

  • Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate ( LiOH⋅H2​O ) (3.0 equiv)

  • Solvent Mixture: THF / MeOH / H2​O (3:1:1 v/v/v)

Step-by-Step Methodology:

  • Solvation: Dissolve the oxazole building block (1.0 equiv) in the THF/MeOH mixture.

  • Base Introduction: Cool the solution to 0 °C using an ice bath. Slowly add an aqueous solution of LiOH⋅H2​O (3.0 equiv) dropwise to prevent localized exothermic degradation.

  • Hydrolysis: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • In-Process QC: Monitor via TLC (100% EtOAc). The starting material ( Rf​≈0.6 ) should completely convert to a baseline spot ( Rf​≈0.0 ).

  • Volatile Removal: Concentrate the reaction mixture under reduced pressure to remove THF and MeOH, leaving the aqueous layer.

  • Zwitterion Precipitation: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH ~4.5. Causality Note: Because the molecule contains both a basic aniline and an acidic carboxylate, adjusting to its isoelectric point (pH 4-5) ensures maximum precipitation of the zwitterionic product.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford 5-(4-aminophenyl)oxazole-4-carboxylic acid.

References

  • Ibrar, A., et al. (2016). "Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discovery". RSC Advances, 6, 93016-93047. Available at: [Link]

  • Shah, S.R., et al. (2022). "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies". Current Topics in Medicinal Chemistry (Bentham Science). Available at: [Link]

  • Rostovskii, N.V., et al. (2019). "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization". The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

Method

Application Note: Developing Oxazole and Oxadiazole Derivatives for Organic Electronics

Target Audience: Materials Scientists, Device Engineers, and Synthetic Chemists in Optoelectronics. Mechanistic Rationale: Why Oxazole Derivatives? The fundamental challenge in organic light-emitting diodes (OLEDs) and o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Device Engineers, and Synthetic Chemists in Optoelectronics.

Mechanistic Rationale: Why Oxazole Derivatives?

The fundamental challenge in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) is managing charge carrier imbalances. In most organic semiconductors, hole mobility vastly outpaces electron mobility. If holes traverse the device and reach the cathode without recombining with electrons, the resulting non-radiative decay generates Joule heating, leading to rapid device degradation.

Oxazole and 1,3,4-oxadiazole derivatives are uniquely suited to solve this. The incorporation of highly electronegative oxygen (-O-) and imine nitrogen (-N=) atoms into a five-membered conjugated π -system creates an electron-deficient core.

  • Electron Injection & Transport: This electron deficiency significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, reducing the injection barrier from metal cathodes (e.g., Al or LiF/Al) and facilitating n-type electron transport[1].

  • Exciton Confinement (Hole Blocking): Concurrently, these molecules exhibit exceptionally deep Highest Occupied Molecular Orbital (HOMO) levels. This creates a steep thermodynamic barrier that blocks holes from escaping the emissive layer, confining exciton recombination to the active zone and boosting external quantum efficiency (EQE)[2].

Early iterations, such as the classic 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), suffered from low glass transition temperatures ( Tg​≈60∘C ) and crystallized under thermal stress[1]. Modern molecular design overcomes this by synthesizing bulky, multi-branched tetramers, incorporating phosphine oxide moieties for orthogonal solubility, or fusing rings into benzobisoxazole (BBO) polymers for high-mobility OFETs[3][4].

Structure-Property Relationships

The following table summarizes the quantitative optoelectronic properties of benchmark oxazole and oxadiazole derivatives used in modern device fabrication.

Material / DerivativeCore StructureHOMO (eV)LUMO (eV)Reorganization Energy ( λe​ )Primary Application
PBD 1,3,4-Oxadiazole-6.06-2.16N/AVacuum-deposited OLED (ETL)
OXDPPO Oxadiazole-Phosphine Oxide-6.50-3.00N/ASolution-processed White OLEDs
BMPO 1,3-Oxazole-6.10-2.800.223 eVn-type OFET / OLED
BBO-CPDT Polymer Benzobisoxazole-5.40-3.20N/AHigh-mobility p-type/n-type OFET

Data synthesized from electrochemical cyclic voltammetry (CV) and density functional theory (DFT) calculations[1][3][4][5]. Note that BMPO's electron reorganization energy (0.223 eV) is lower than that of the benchmark n-type semiconductor perfluoropentacene (0.250 eV), highlighting its superior intrinsic electron mobility[5].

Development Workflow & Logical Relationships

The development of oxazole-based electronic materials requires a tightly coupled feedback loop between synthetic chemistry, physical characterization, and device engineering.

OxazoleWorkflow N1 1. Molecular Design (Oxazole Core & Solubilizing Groups) N2 2. Synthesis (van Leusen Reaction / Direct Arylation) N1->N2 N3 3. Optoelectronic Characterization (CV, UV-Vis, PL, TGA/DSC) N2->N3 N4 4. Device Fabrication (Orthogonal Solution Processing) N3->N4 N5 5. Performance Evaluation (EQE, Mobility, Turn-on Voltage) N4->N5 N6 Self-Validation: Adjust HOMO/LUMO via Substituents N5->N6 N6->N1

Fig 1: End-to-end workflow for developing oxazole-based organic electronic materials.

Experimental Protocols

Protocol A: One-Pot Synthesis of Oxazole ETMs via van Leusen Reaction

Causality & Rationale: Traditional oxazole syntheses (e.g., Robinson-Gabriel) require harsh dehydrating agents and multi-step precursor preparation. The van Leusen reaction utilizes toluenesulfonylmethyl isocyanide (TosMIC) and an aldehyde to construct the 1,3-oxazole ring in a single step[6]. This high atom-economy approach minimizes side-reactions that could introduce charge-trapping impurities into the final semiconductor.

Materials:

  • Target Aldehyde (e.g., 4-methylbenzaldehyde) (1.0 eq)

  • TosMIC (1.2 eq)

  • Potassium carbonate ( K2​CO3​ ) (2.0 eq)

  • Methanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the aldehyde (10 mmol) and TosMIC (12 mmol) in 50 mL of anhydrous methanol.

  • Base Addition: Slowly add K2​CO3​ (20 mmol) to the stirring solution. Causality: The base deprotonates the active methylene of TosMIC, initiating the cycloaddition with the aldehyde.

  • Reflux: Heat the mixture to reflux ( 65∘C ) for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1) until the aldehyde is completely consumed.

  • Quenching & Extraction: Cool the mixture to room temperature, evaporate the methanol under reduced pressure, and partition the residue between distilled water and dichloromethane (DCM). Extract the aqueous layer with DCM ( 3×30 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate. Purify the crude product via silica gel column chromatography.

  • Self-Validation (Purity Check): Organic semiconductors require >99.9% purity. Perform High-Performance Liquid Chromatography (HPLC) and 1H -NMR. Any halogenated impurities will act as deep electron traps, severely degrading device mobility.

Protocol B: Fabrication of Orthogonal Solution-Processed OLEDs

Causality & Rationale: Fabricating multilayer OLEDs via solution processing (spin-coating) is cost-effective but risks the solvent of the upper layer dissolving the underlying layer. By utilizing an alcohol-soluble oxadiazole derivative like OXDPPO (which contains polar phosphine oxide groups), we achieve orthogonal solubility[3]. The electron transport layer (ETL) can be spin-coated from 2-propanol, which will not dissolve the underlying non-polar emissive layer (typically cast from toluene or chlorobenzene).

Device Architecture: ITO / PEDOT:PSS (Hole Injection) / Emissive Polymer / OXDPPO (ETL) / LiF / Al

Step-by-Step Methodology:

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 20 minutes to increase the ITO work function.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 40 seconds. Anneal on a hotplate at 150∘C for 15 minutes in ambient air to remove residual water. Transfer to a nitrogen-filled glovebox.

  • Emissive Layer (EML): Dissolve the emissive conjugated polymer in anhydrous chlorobenzene (10 mg/mL). Spin-coat at 2000 rpm for 60 seconds. Anneal at 100∘C for 10 minutes.

  • Self-Validation (Orthogonality Check): Measure the UV-Vis absorption spectrum of the EML film. Drop-cast pure 2-propanol onto a test substrate, spin it off, and re-measure UV-Vis. If the absorbance decreases, the solvent is not truly orthogonal and is washing away the EML.

  • Electron Transport Layer (ETL): Dissolve OXDPPO in 2-propanol (5 mg/mL). Spin-coat onto the EML at 2500 rpm for 40 seconds. Anneal at 80∘C for 10 minutes. Causality: The low annealing temperature prevents thermal degradation of the underlying polymer while removing the volatile alcohol.

  • Cathode Deposition: Transfer the substrates to a vacuum thermal evaporator. At a pressure of <10−6 Torr, deposit 1 nm of LiF at 0.1 Å/s, followed by 100 nm of Aluminum at 1.0 Å/s. Causality: The ultrathin LiF layer lowers the work function of Al, aligning it perfectly with the deep LUMO of the oxadiazole layer for ohmic electron injection.

  • Encapsulation: Encapsulate the device with a glass lid and UV-curable epoxy before removing it from the glovebox for testing.

References

  • Electron Transport Materials for Organic Light-Emitting Diodes Source: ACS Publications URL:[Link]

  • Solution-processed oxadiazole-based electron-transporting layer for white organic light-emitting diodes Source: RSC Publishing URL:[Link]

  • The structural, electro-optical, charge transport and nonlinear optical properties of oxazole (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one derivative Source: Journal of King Saud University - Science (via ResearchGate) URL:[Link]

  • Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors Source: PMC - NIH URL:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: MDPI URL:[Link]

  • A Universal Electron-Transporting/Exciton-Blocking Material for Blue, Green, and Red Phosphorescent Organic Light-Emitting Diodes (OLEDs) Source: ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and structurally related oxazole compounds. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to identifying and resolving specific problems you may encounter during the synthesis. We will explore the causality behind these issues and offer practical, step-by-step solutions.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield. In the case of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, this can stem from several factors related to the chosen synthetic route, which often involves the cyclization of an appropriate precursor.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Dehydrating Agent in Robinson-Gabriel Type Syntheses: The choice of cyclodehydrating agent is critical. While strong acids like concentrated sulfuric acid have been used historically, they can lead to charring and other side reactions, significantly reducing the yield.[1]

    • Solution: Consider using milder and more efficient dehydrating agents. A systematic screening of reagents can identify the optimal choice for your specific substrate.

      • Protocol: To a solution of the 2-acylamino ketone precursor in an appropriate solvent (e.g., dichloromethane or toluene), add the dehydrating agent portion-wise at a controlled temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Recommended Agents: Polyphosphoric acid (PPA), trifluoroacetic anhydride (TFAA), or phosphorus oxychloride (POCl₃) in pyridine are often effective alternatives.[1]

  • Inefficient Base in Van Leusen Type Syntheses: If employing a Van Leusen approach using Tosylmethyl isocyanide (TosMIC), the choice and amount of base are crucial for the initial deprotonation of TosMIC.[2]

    • Solution: While potassium carbonate (K₂CO₃) is commonly used, stronger bases might be necessary for efficient reaction. However, overly strong bases can promote side reactions.[2]

      • Recommended Bases: Consider using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) cautiously. Ensure the base is freshly opened or properly stored to guarantee its activity.

      • Optimization Table:

        Base Strength Common Issues Recommendations
        K₂CO₃ Mild Incomplete reaction Use a slight excess, ensure fine powder for better reactivity.
        NaH Strong Potential side reactions, moisture sensitive Use in an inert atmosphere, add portion-wise.

        | t-BuOK | Strong | Can promote side reactions | Use at low temperatures, add slowly to the reaction mixture. |

  • Decomposition of Starting Materials or Product: The stability of reactants and the product under the reaction conditions is paramount. The aminophenyl group, in particular, can be sensitive to harsh acidic or oxidative conditions.

    • Solution: Ensure the purity of your starting materials. The presence of impurities, such as the corresponding carboxylic acid in an aldehyde starting material for a Van Leusen reaction, can consume the base and lower the yield.[2] Additionally, monitor the reaction temperature closely; excessive heat can lead to decomposition.[2]

Issue 2: Significant Side Product Formation

The formation of impurities complicates purification and reduces the overall yield of the desired product. Understanding the common side reactions is the first step toward mitigating them.

Common Side Products & Avoidance Strategies:

  • Vilsmeier-Haack Formylation: When using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), a common side reaction is the formylation of electron-rich aromatic rings, such as the aminophenyl group in your target molecule.[1]

    • Solution: Avoid the POCl₃/DMF combination if your substrate is susceptible to formylation. Opt for alternative dehydrating agents that do not induce this side reaction.[1]

  • Formation of Alternative Ring Structures: Depending on the synthetic route, alternative cyclization pathways can lead to undesired heterocyclic structures like oxazolidinones.[1]

    • Solution: Precise control over reaction conditions, particularly temperature and the rate of reagent addition, can favor the desired reaction pathway. Dropwise addition of reagents helps to avoid localized high concentrations that might promote side reactions.[1]

  • Nitrile Formation in Van Leusen Synthesis: A common byproduct in the Van Leusen reaction is the formation of a nitrile from the starting aldehyde, especially if the elimination of the tosyl group from the intermediate oxazoline is not efficient.[2]

    • Solution: Promote the elimination of the tosyl group by using a protic solvent like methanol and ensuring the presence of a suitable base.[2]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate can be challenging due to the presence of unreacted starting materials, side products, or catalyst residues.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying oxazole derivatives.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexane is often effective. The optimal solvent system should be determined by TLC analysis of the crude reaction mixture.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.

    • Solvent Selection: Choose a solvent or solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water could be a good starting point.

  • Acid-Base Extraction: The presence of the basic amino group allows for selective extraction.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the amino group and extract it into the aqueous phase. The organic layer will contain non-basic impurities. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the oxazole ring in this synthesis?

A1: The synthesis of the oxazole ring typically involves the cyclodehydration of a 2-acylamino ketone or a related precursor.[1] The specific mechanism will depend on the chosen synthetic route. For instance, in the Robinson-Gabriel synthesis, an acid catalyst protonates the amide oxygen, making the carbonyl carbon more electrophilic for the subsequent intramolecular attack by the enol oxygen, followed by dehydration to form the oxazole ring.

Q2: How does the choice of solvent affect the reaction yield and purity?

A2: The solvent plays a crucial role in dissolving the reactants, influencing reaction rates, and in some cases, participating in the reaction. For instance, in the Van Leusen synthesis, protic solvents like methanol can facilitate the elimination of the tosyl group.[2] In general, using high-purity, dry solvents is essential to prevent unwanted side reactions.[1]

Q3: Can microwave irradiation be used to accelerate the synthesis?

A3: Yes, microwave-assisted synthesis can often significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[3] It is advisable to start with conditions reported in the literature for similar oxazole syntheses and then optimize the temperature, power, and reaction time for your specific reaction.

Q4: My final product shows signs of decomposition upon storage. How can I improve its stability?

A4: The aminophenyl group can be susceptible to oxidation. To enhance stability, store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature. If the free amine is particularly problematic, consider protecting it as a salt (e.g., hydrochloride) or with a suitable protecting group if compatible with downstream applications.

III. Experimental Workflow & Decision Making

To aid in troubleshooting and optimizing your synthesis, the following decision-making flowchart is provided.

Caption: A decision-making flowchart for troubleshooting low yields and impurities.

IV. References

  • BenchChem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Retrieved from

  • BenchChem. (n.d.). Troubleshooting Common Problems in 2-(p-Tolyl)oxazole Synthesis. Retrieved from

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from

  • BenchChem. (n.d.). Troubleshooting Guide for the Synthesis of Isoxazole Derivatives. Retrieved from

Sources

Troubleshooting

Technical Support Center: Van Leusen Oxazole Synthesis &amp; Purification

Welcome to the Advanced Technical Support Center for the van Leusen oxazole synthesis. As a Senior Application Scientist, I have designed this guide to help process chemists, researchers, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the van Leusen oxazole synthesis. As a Senior Application Scientist, I have designed this guide to help process chemists, researchers, and drug development professionals troubleshoot low yields, manage stoichiometric byproducts, and streamline purification workflows.

The van Leusen reaction is a powerful [3+2] cycloaddition strategy for constructing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). However, the mechanistic necessity of eliminating a tosyl group means that byproduct management is an unavoidable reality of this chemistry.

Part 1: Mechanistic Insights & Byproduct Origins

To effectively troubleshoot a reaction, you must first understand the causality of the transformations occurring in your flask. The reaction is driven by the unique reactivity of TosMIC, which contains an active methylene group, an isocyano carbon, and a sulfinic acid leaving group.

Upon deprotonation, the TosMIC anion attacks the aldehyde carbonyl, followed by a 5-endo-dig cyclization to form an oxazoline intermediate. The aromatization of this intermediate requires the base-promoted elimination of p-toluenesulfinic acid (TosH) —the primary stoichiometric byproduct of this reaction 1[1].

G Reagents Aldehyde + TosMIC Base Base Addition (e.g., K2CO3, t-BuOK) Reagents->Base Intermediate Oxazoline Intermediate Base->Intermediate Nucleophilic Attack & 5-endo-dig cyclization SideRxn Cannizzaro / Aldol (Side Reactions) Base->SideRxn Excess Strong Base (Moisture/High Temp) Oxazole 5-Substituted Oxazole (Target Product) Intermediate->Oxazole Base-promoted Elimination TosH p-Toluenesulfinic Acid (Stoichiometric Byproduct) Intermediate->TosH Cleavage of Tosyl Group

Reaction pathways in the van Leusen oxazole synthesis highlighting target formation and byproducts.

Part 2: Troubleshooting Guide & FAQs

Q1: My TLC shows multiple spots and unreacted TosMIC. How do I drive the reaction to completion? A1: Incomplete deprotonation of TosMIC is the most common culprit. TosMIC requires a strong, non-nucleophilic base (e.g., potassium tert-butoxide or K2CO3) to generate the active methylene anion. If your solvent contains trace moisture, it will quench the base, leaving unreacted TosMIC 2[2]. Solution: Ensure strictly anhydrous conditions. Furthermore, while the initial cycloaddition is rapid at low temperatures, the subsequent elimination of p-toluenesulfinic acid requires kinetic energy. If the intermediate stalls, apply gentle heating (e.g., warming to room temperature or mild reflux) to force aromatization.

Q2: Why am I getting significant Cannizzaro or Aldol byproducts instead of my desired oxazole? A2: Byproduct formation from the aldehyde starting material is directly linked to your choice of base and the order of addition. Strong, nucleophilic bases (like NaOH or KOH) favor the Cannizzaro disproportionation of non-enolizable aldehydes (yielding alcohols and carboxylic acids) or the Aldol condensation of enolizable aldehydes 2[2]. Solution: Switch to a non-nucleophilic base (e.g., KHMDS, NaH, or t-BuOK). Use an inverse addition strategy: slowly add the aldehyde to the pre-formed TosMIC anion at -78 °C to 0 °C. This maintains a low concentration of free aldehyde in the basic environment, suppressing self-reaction.

Q3: The stoichiometric p-toluenesulfinic acid is complicating my purification. How can I remove it efficiently? A3: Traditional removal relies on multiple aqueous washes with a mild base (e.g., saturated NaHCO3) to partition the sulfinate salt into the aqueous layer. However, for high-throughput library synthesis, solid-supported reagents are superior. Utilizing a quaternary ammonium hydroxide ion-exchange resin (e.g., Amberlite IRA-400) provides the basic environment for deprotonation while simultaneously acting as a solid-phase scavenger that permanently binds the acidic p-toluenesulfinic acid byproduct 3[3]. The oxazole can then be isolated via simple filtration.

Part 3: Quantitative Data on Purification Methods

To aid in process optimization, the following table summarizes the quantitative performance of various byproduct removal strategies based on recent synthetic advancements 4[4].

Synthesis MethodBase / Solvent SystemByproduct Removal StrategyAverage YieldScalability & Process Notes
Traditional Solution-Phase K2CO3 or t-BuOK / MeOHAqueous mild base washes (NaHCO3) & Chromatography60–85%High scalability; prone to Cannizzaro side-reactions if unoptimized.
Ion-Exchange Resin Quaternary Ammonium Resin / CH2Cl2Simple filtration (sulfinate binds to resin)80–90%Excellent for parallel library synthesis; completely avoids aqueous workup.
Ionic Liquid K2CO3 / [bmim]BrExtraction; IL recycled75–95%Green chemistry approach; IL can be reused up to 6 times without yield loss.
ROMPgel TosMIC K2CO3 / MeOHFiltration (sulfinate remains on polymer)85–95%High purity without chromatography; requires specialized polymer reagent.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure causality between your actions and the chemical state of the reaction.

Protocol A: Traditional Solution-Phase Synthesis (Aqueous Workup)

Best for large-scale, single-target synthesis.

  • Preparation: In an oven-dried flask under an Argon atmosphere, dissolve TosMIC (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous methanol (0.2 M).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add K2CO3 (2.0 equiv).

    • Self-Validation Check: Observe a color shift from clear to pale yellow/orange, confirming the generation of the active TosMIC anion.

  • Cyclization & Elimination: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc). The disappearance of the aldehyde spot and the emergence of a lower Rf UV-active spot confirms oxazoline formation and subsequent aromatization.

  • Quench & Wash (Crucial for Byproduct Removal): Quench the reaction with distilled water. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers 3x with saturated aqueous NaHCO3.

    • Self-Validation Check: Test the pH of the final aqueous wash; it must be >8. This ensures the stoichiometric p-toluenesulfinic acid is entirely converted to its water-soluble sodium salt and partitioned out of the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography to remove any trace unreacted TosMIC.

Protocol B: Resin-Catalyzed Parallel Synthesis (Chromatography-Free)

Best for high-throughput library generation and avoiding aqueous extraction.3[3].

  • Preparation: In a 20 mL reaction vial, dissolve the aldehyde (1.0 equiv) and TosMIC (1.05 equiv) in anhydrous CH2Cl2 (0.1 M).

  • Resin Addition: Add Amberlite IRA-400 (OH- form) quaternary ammonium ion-exchange resin (2.0 equiv based on loading capacity).

  • Reaction: Shake the mixture at room temperature for 12 hours.

    • Causality Note: The resin provides the basic environment for deprotonation while simultaneously acting as a solid-phase scavenger for the p-toluenesulfinic acid generated during the aromatization step.

  • Filtration: Filter the reaction mixture through a fritted syringe or filter paper. Wash the resin beads thoroughly with additional CH2Cl2.

    • Self-Validation Check: The resin should retain a slight discoloration (trapped sulfinate impurities), while the filtrate remains clear.

  • Isolation: Evaporate the filtrate to yield the 5-substituted oxazole. The crude purity is typically >90%, making it suitable for direct biological assay without further purification.

References

  • Managing Impurities in the Large-Scale Synthesis of 2-Iodo-5-(m-tolyl)oxazole. BenchChem.
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
  • Solution-phase parallel oxazole synthesis with TosMIC. Organic Chemistry Portal.
  • One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Thieme Connect.
  • Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.

Sources

Optimization

"alternative catalysts for the synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate"

Technical Support Center: Synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate Welcome to the technical support center for the synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes, troubleshoot common experimental issues, and explore modern, efficient catalytic alternatives. The oxazole scaffold is a cornerstone in medicinal chemistry, and the ability to synthesize substituted derivatives efficiently is crucial for advancing drug discovery programs.[1][2] This document provides field-proven insights, detailed protocols, and a systematic approach to problem-solving.

Frequently Asked Questions (FAQs)

Q1: Why should my team explore alternative catalysts for this synthesis? Traditional routes to oxazoles, such as the Robinson-Gabriel or Fischer syntheses, often rely on harsh conditions like strong acids (H₂SO₄, PPA) or dehydrating agents (POCl₃), which can lead to low yields, charring, and significant waste.[3][4][5] The drive for alternative catalysts is motivated by the principles of green chemistry, which aim for:

  • Improved Yields and Purity: Modern catalysts offer higher selectivity, minimizing side product formation and simplifying purification.[6]

  • Milder Reaction Conditions: Many catalytic systems operate at lower temperatures and pressures, preserving sensitive functional groups on complex substrates.[4]

  • Sustainability: The use of recyclable catalysts, safer solvents like water, and energy-efficient techniques (e.g., microwave or ultrasound) reduces environmental impact.[4][6][7]

  • Enhanced Efficiency: Catalytic processes often shorten reaction times and may allow for one-pot procedures, increasing overall throughput.[6]

Q2: What are the main classes of alternative catalysts for oxazole synthesis? The field has moved significantly beyond classical methods. The most prevalent modern catalytic systems involve:

  • Transition Metal Catalysis: Palladium, copper, and gold are the most widely used metals for constructing the oxazole ring or functionalizing it.[8] Palladium is exceptional for cross-coupling and direct arylation reactions, while copper is effective for oxidative cyclizations.[8][9]

  • "Green" Catalysts and Conditions: This includes the use of heterogeneous, recyclable catalysts like CuFe₂O₄ nanoparticles, ionic liquids that can be reused multiple times, and energy sources like ultrasound and microwaves to accelerate reactions.[4][6][10]

  • Metal-Free Catalysis: Reagents like iodine or strong organic acids (e.g., Trifluoromethanesulfonic acid) can catalyze oxazole formation, avoiding potential metal contamination in the final product.[8][9]

Q3: How do I select the optimal catalyst for my specific synthetic strategy? Catalyst selection is highly dependent on your chosen synthetic disconnection and substrate. For synthesizing Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, a key strategy is the direct arylation of a pre-formed oxazole core. In this context:

  • For C-H Arylation at the C5 Position: A Palladium catalyst paired with a specialized phosphine ligand is the state-of-the-art choice. The reaction's regioselectivity (C5 vs. C2 arylation) can often be controlled by the choice of solvent.[9][11]

  • For Cyclization Reactions: If you are building the ring from acyclic precursors, a copper catalyst might be more suitable, particularly for oxidative cyclizations of enamides or reactions involving alkynes.[8]

  • Substrate Tolerance: Always consider the functional groups present in your starting materials. The free amine in the "4-aminophenyl" moiety can potentially coordinate with and deactivate certain metal catalysts. It is often necessary to use a protected amine (e.g., Boc-aniline) and deprotect it in a final step.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during synthesis.

Problem Potential Cause(s) Suggested Solution(s)
1. Low or No Yield 1. Inactive or Deactivated Catalyst: Many transition metal catalysts are sensitive to air and moisture.[11][12] 2. Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters that must be optimized.[12][13] 3. Poor Reagent Quality: Impurities in starting materials or solvents can poison the catalyst or lead to side reactions.[12]1. Ensure Inert Atmosphere: Use proper inert atmosphere techniques (e.g., a nitrogen or argon blanket) and anhydrous solvents, especially for palladium and copper-catalyzed reactions.[11][12] 2. Systematic Optimization: Screen a range of temperatures and solvents. Small-scale trial reactions are highly effective for finding optimal parameters without wasting material.[12] 3. Verify Reagent Purity: Use reagents from a reputable supplier. Ensure solvents are dry and starting materials are pure. For example, in a Van Leusen synthesis, any carboxylic acid impurity in the aldehyde will quench the base.[14]
2. Significant Side Product Formation 1. Incorrect Reaction Temperature: Higher temperatures can provide the activation energy for undesired reaction pathways.[13] 2. Incorrect Stoichiometry: An improper ratio of reactants can lead to alternative reaction pathways.[13] 3. Reagent-Induced Side Reactions: In classical syntheses, certain reagent combinations are problematic. For instance, using POCl₃ in DMF can cause Vilsmeier-Haack formylation on electron-rich aromatic rings.[3]1. Lower the Temperature: Running the reaction at a lower temperature, even for a longer duration, can significantly improve selectivity.[13] 2. Control Reagent Addition: Use a syringe pump for slow, controlled addition of a key reactant to avoid localized high concentrations. 3. Select Alternative Reagents: If formylation is an issue, switch to a different dehydrating agent like polyphosphoric acid or trifluoroacetic anhydride.[3]
3. Reaction Stalls (Incomplete Conversion) 1. Catalyst Deactivation: The catalyst may be slowly poisoned by impurities or degrade over time.[11] 2. Insufficient Mixing: In heterogeneous reactions (e.g., using a solid-supported catalyst or base), poor stirring can limit the reaction rate.[12] 3. Product Inhibition: The product itself may coordinate to the catalyst, slowing down turnover.1. Use a Glovebox/Schlenk Line: For highly sensitive catalysts, handle and set up reactions in an inert atmosphere glovebox.[11] 2. Ensure Efficient Stirring: Use an appropriate stir bar and stir rate for the scale and viscosity of your reaction.[12] 3. Consider Catalyst Loading: A modest increase in catalyst loading may overcome minor deactivation pathways.
4. Poor Regioselectivity in Direct Arylation 1. Solvent Effects: In the palladium-catalyzed direct arylation of oxazoles, solvent polarity is a primary determinant of regioselectivity.[9][11]1. Screen Solvents: To favor C5 arylation, use polar aprotic solvents (e.g., DMF, DMAc). For C2 arylation, nonpolar solvents (e.g., Toluene, Dioxane) are generally preferred.[9][11]
5. Difficulty with Product Purification 1. Product Polarity: N-heterocycles can interact strongly with silica gel, leading to streaking and difficult separation.[15] 2. Degradation on Silica: The acidic nature of standard silica gel can cause degradation of sensitive products.[15]1. Modify Eluent: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent system to improve peak shape.[15] 2. Use Neutralized Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine, then pack the column as usual. This neutralizes the acidic sites.[15]

Alternative Catalytic Protocols

Here we present detailed protocols for modern, catalytic approaches to synthesize the target molecule or its direct precursors.

Protocol 1: Palladium-Catalyzed C5-Direct Arylation

This protocol describes the synthesis of a protected precursor, Ethyl 5-(4-(tert-butoxycarbonylamino)phenyl)oxazole-4-carboxylate, via a regioselective C-H activation/arylation reaction. This is a highly efficient and atom-economical method.

Workflow Diagram:

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Ethyl Oxazole-4-carboxylate, tert-butyl (4-bromophenyl)carbamate, Pd(OAc)₂, Ligand, and Base in Vial atmosphere Evacuate and backfill vial with Argon/Nitrogen (3x) reagents->atmosphere solvent Add anhydrous, degassed solvent (e.g., DMF) via syringe atmosphere->solvent heat Heat reaction mixture to 80-120 °C with vigorous stirring solvent->heat monitor Monitor progress by TLC/LC-MS (Typically 8-24 hours) heat->monitor cool Cool to room temperature and dilute with Ethyl Acetate monitor->cool wash Wash with water and brine to remove inorganic salts cool->wash dry Dry organic layer over Na₂SO₄, filter, and concentrate wash->dry purify Purify crude product by flash column chromatography dry->purify

Caption: Workflow for Pd-Catalyzed Direct Arylation.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Ethyl oxazole-4-carboxylate (1.0 equiv), tert-butyl (4-bromophenyl)carbamate (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), a suitable phosphine ligand (e.g., SPhos, 0.10 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of 0.2 M with respect to the limiting reagent. The use of a polar solvent like DMF is known to favor C5 arylation.[9][11]

  • Reaction: Place the vial in a preheated oil bath or heating block at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting oxazole is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (3x) and saturated brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the protected product.

  • Deprotection: The resulting Boc-protected compound can be easily deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final target molecule, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate.

Protocol 2: Heterogeneous Copper-Catalyzed One-Pot Synthesis

This protocol adapts a green chemistry approach using a recyclable, heterogeneous copper-iron oxide catalyst in water.[10] It builds the oxazole ring in a one-pot, multi-component reaction.

Step-by-Step Methodology:

  • Catalyst Preparation: Synthesize or procure CuFe₂O₄ nanoparticles. These are often prepared via co-precipitation of copper and iron salts.[10]

  • Reaction Setup: In a round-bottom flask, combine an appropriate α-hydroxy ketone precursor (1.0 equiv), 4-aminobenzoic acid (1.5 equiv), ammonium acetate (4.0 equiv), and CuFe₂O₄ nanoparticles (20 mg per 1 mmol of limiting reagent) in water (5 mL).[10]

  • Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. The reaction is typically complete within 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture. The solid product often precipitates from the aqueous solution.

  • Purification: Collect the product by filtration. The crude product can be purified by recrystallization. The aqueous filtrate contains the catalyst, which can be recovered by magnetic separation or centrifugation, washed with ethanol, dried, and reused for subsequent runs.[10]

  • Esterification: The resulting carboxylic acid product would then be esterified to the ethyl ester using standard methods (e.g., Fischer esterification) to yield the final target.

Comparative Analysis of Catalytic Methods

MethodCatalyst / ReagentTypical ConditionsYieldAdvantagesDisadvantages
Robinson-Gabriel [3][16]H₂SO₄ or POCl₃High temperature, neat or high-boiling solventVariable, often <60%Well-established, uses simple starting materials.Harsh conditions, significant waste, potential for side reactions (e.g., formylation).[3]
Pd-Catalyzed Direct Arylation [9][11]Pd(OAc)₂ / Phosphine Ligand80-120 °C, inert atmosphere, polar solvent (DMF)Good to Excellent (>75%)High efficiency, excellent functional group tolerance, atom economical.Air-sensitive catalyst, requires ligand screening, potential for metal contamination.
Heterogeneous Cu-Catalyzed [10]CuFe₂O₄ Nanoparticles100 °C, WaterGood to Excellent (>80%)Green solvent (water), recyclable catalyst, simple work-up.May require multi-step synthesis (post-modification like esterification), high temperatures.

Mechanistic Visualization

Catalytic Cycle for Palladium-Catalyzed C-H Arylation

G cluster_legend Legend A Pd(0)Ln B Oxidative Addition A->B Ar-X C Pd(II) Complex B->C D C-H Activation (CMD) C->D Oxazole E Palladacycle D->E F Reductive Elimination E->F F->A Product CMD CMD = Concerted Metalation-Deprotonation

Caption: Simplified catalytic cycle for direct C-H arylation.

References

  • Benchchem. Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • Benchchem. Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds".
  • Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
  • Benchchem. Green Synthesis of Novel Oxazole Derivatives: A Technical Guide.
  • Benchchem. The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development.
  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • RSC Publishing. Green Chemistry.
  • PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Taylor & Francis. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Benchchem. troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
  • Benchchem. Technical Support Center: Catalyst Selection for Efficient Oxazole Ring Formation.
  • Benchchem. Technical Support Center: Alternative Catalysts for Oxazole Synthesis.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • Journal of Synthetic Chemistry. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Welcome to the dedicated technical support center for the scale-up synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to nav...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the scale-up synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and practical experience.

The synthesis of this molecule typically involves a two-step process: the formation of the oxazole ring to create an intermediate, Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, followed by the reduction of the nitro group to the target amine. Each stage presents unique challenges when scaling up.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions about the synthetic strategy and scale-up considerations.

Q1: What is the most common and scalable synthetic route for this molecule?

A1: The most industrially viable route involves a two-stage process. First, a Robinson-Gabriel type synthesis or a related oxazole formation is used to create Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate.[1][2][3][4] This nitro-intermediate is commercially available, which can be a more practical starting point for scale-up operations. The second stage is the selective reduction of the aromatic nitro group to the desired aniline.

Q2: What are the critical process parameters to monitor during the oxazole formation step?

A2: For the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone precursor, the choice and handling of the dehydrating agent are critical.[1][2][5] While strong mineral acids like H₂SO₄ are effective, they can lead to charring and byproducts at scale.[4] Polyphosphoric acid (PPA) is often a better choice for higher yields.[4] Key parameters to control include:

  • Temperature: To prevent decomposition and side reactions.

  • Reagent Addition Rate: Slow, controlled addition of the dehydrating agent is crucial to manage the exotherm.

  • Purity of Starting Materials: Impurities can significantly impact yield and purification.[6]

Q3: What are the primary safety concerns when scaling up the nitro group reduction?

A3: The reduction of an aromatic nitro group is highly exothermic and presents several safety risks that are magnified at scale.

  • Catalytic Hydrogenation: This is a common method but carries risks of fire or explosion if the hydrogen gas is not handled properly. The catalyst, often palladium on carbon (Pd/C), can be pyrophoric.

  • Metal/Acid Reductions: Using reagents like iron in acidic media can generate large volumes of hydrogen gas.[7]

  • Thermal Runaway: The high exothermicity of the reaction requires a robust reactor cooling system and careful monitoring to prevent a dangerous temperature spike.

Q4: How do I choose the right catalyst for the nitro reduction?

A4: The choice depends on functional group tolerance, cost, and safety.

  • Palladium on Carbon (Pd/C): Highly effective for catalytic hydrogenation but can be expensive. It offers good selectivity if other reducible groups are present.[7]

  • Iron/HCl or Iron/NH₄Cl: A classic, cost-effective method. It is robust but can require acidic conditions that may not be suitable for all substrates.[7]

  • Tin(II) Chloride (SnCl₂): Effective but generates tin-based waste streams that can be problematic for disposal.

  • Bismuth Catalysis: Emerging methods using bismuth catalysts offer mild conditions and can be more tolerant of other functional groups, such as Lewis bases in heterocyclic frameworks.[8]

Part 2: Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis, presented in a question-and-answer format.

Stage 1: Oxazole Ring Formation (Assuming Robinson-Gabriel Synthesis)

Q: My yield for the oxazole formation step is consistently low (<50%) during scale-up. What are the likely causes?

A: Low yield in a Robinson-Gabriel synthesis is a frequent scale-up issue, often traced back to the cyclodehydration step.[4][5]

  • Cause 1: Inefficient Dehydrating Agent. Strong acids like sulfuric acid can cause charring and degradation of the starting material, especially with localized heating.

    • Solution: Switch to a milder and more effective dehydrating agent like polyphosphoric acid (PPA) or consider phosphorus oxychloride (POCl₃).[1][4] If using POCl₃, avoid DMF as a solvent if your substrate has electron-rich aromatic rings, as this can lead to unwanted Vilsmeier-Haack formylation side reactions.[5]

  • Cause 2: Incomplete Reaction. The reaction may not be reaching completion due to insufficient heating or reaction time.

    • Solution: Monitor the reaction progress closely using in-process controls (IPCs) like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6] Ensure the internal batch temperature reaches and maintains the target setpoint.

  • Cause 3: Side Reactions. At elevated temperatures, side reactions can consume starting material.

    • Solution: Optimize the reaction temperature. It should be high enough for the reaction to proceed but low enough to minimize byproduct formation.[5][6] A Design of Experiments (DoE) approach can be valuable here.

Dehydrating AgentTypical YieldsPotential Scale-Up Issues
Conc. H₂SO₄Low to ModerateCharring, significant exotherm, byproduct formation.[4]
POCl₃Moderate to HighCorrosive, potential for formylation with DMF.[1][5]
Polyphosphoric Acid (PPA)High (50-60%)Viscous, can be difficult to stir and work up at scale.[4]
Trifluoroacetic Anhydride (TFAA)HighExpensive, can be aggressive.[9]
Stage 2: Reduction of the Nitro Group

Q: During the catalytic hydrogenation of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, the reaction stalls or is incomplete. Why is this happening?

A: Stalled hydrogenation is a common problem, often related to catalyst activity or impurities.

  • Cause 1: Catalyst Deactivation. The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material, solvent, or hydrogen stream. Sulfur or halide-containing compounds are common poisons.

    • Solution: Ensure high-purity starting materials and solvents. Consider passing the substrate solution through a bed of activated carbon or silica gel before the reaction to remove potential poisons.

  • Cause 2: Poor Mass Transfer. At scale, ensuring efficient mixing of the solid catalyst, liquid substrate solution, and hydrogen gas is challenging.

    • Solution: Optimize the agitation speed to ensure the catalyst remains suspended and the gas-liquid interface is maximized. Ensure the hydrogen delivery system can maintain the desired pressure.

  • Cause 3: Insufficient Hydrogen Pressure or Temperature. The reaction kinetics may be slower than anticipated under the chosen conditions.

    • Solution: Gradually increase the hydrogen pressure and/or reaction temperature within safe operating limits. Monitor the reaction progress by HPLC to find the optimal balance.

Q: My final product, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, is discolored and difficult to purify. What impurities should I look for?

A: Discoloration often points to oxidative degradation or the presence of highly colored byproducts from the nitro reduction.

  • Potential Impurity 1: Azoxy/Azo Compounds. Incomplete reduction of the nitro group can lead to the formation of dimeric intermediates like azoxy and azo compounds, which are often highly colored.[10] This can happen if the reducing agent is depleted or the reaction is stopped prematurely.

    • Troubleshooting: Ensure a sufficient excess of the reducing agent is used. Monitor the reaction by HPLC to confirm the complete disappearance of the nitro starting material and any intermediates.[11]

  • Potential Impurity 2: Oxidized Aniline. The product aniline is susceptible to air oxidation, which can form colored impurities over time.

    • Troubleshooting: After the reaction work-up, handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Use antioxidants during storage if necessary. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often effective.[12]

Part 3: Experimental Workflow and Visualization

Generalized Scale-Up Synthesis Protocol

Step 1: Synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

  • Charge the appropriate precursor (e.g., ethyl 2-(4-nitrobenzamido)-3-oxobutanoate) and a suitable solvent into the reactor.

  • Under controlled conditions, slowly add the cyclodehydrating agent (e.g., PPA).

  • Heat the mixture to the target temperature and hold until IPC (TLC/HPLC) confirms reaction completion.

  • Perform a carefully designed aqueous quench and work-up procedure.

  • Isolate the crude product and purify, typically by recrystallization.

Step 2: Reduction to Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

  • Charge the reactor with Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, a suitable solvent (e.g., Ethanol, Ethyl Acetate), and the catalyst (e.g., Pd/C).

  • Purge the reactor with an inert gas (Nitrogen) and then pressurize with Hydrogen to the desired setpoint.

  • Heat the mixture with vigorous agitation. Monitor hydrogen uptake and reaction progress by HPLC.

  • Upon completion, carefully depressurize and purge the reactor with inert gas.

  • Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.

  • Concentrate the filtrate and purify the final product, typically by recrystallization.

Diagrams

cluster_0 Stage 1: Oxazole Formation cluster_1 Stage 2: Nitro Reduction cluster_2 Purification A 2-Acylamino-ketone Precursor B Cyclodehydration (e.g., PPA, heat) A->B C Crude Ethyl 5-(4-nitrophenyl) oxazole-4-carboxylate B->C D Purified Nitro Intermediate C->D Purification E Catalytic Hydrogenation (e.g., H₂, Pd/C) D->E F Crude Ethyl 5-(4-aminophenyl) oxazole-4-carboxylate E->F H Recrystallization F->H G Final API H->G

Caption: High-level workflow for the two-stage synthesis.

Start Low Yield in Nitro Reduction? IPC Check IPC (HPLC/TLC) for starting material Start->IPC Catalyst Is catalyst activity low? IPC->Catalyst Starting material remains Complete Reaction is complete. Check work-up and isolation steps. IPC->Complete No starting material Poison Source starting materials and solvents with higher purity. Consider pre-treatment. Catalyst->Poison Yes Mass_Transfer Is mass transfer poor? Catalyst->Mass_Transfer No Agitation Increase agitation speed. Ensure proper gas dispersion. Mass_Transfer->Agitation Yes Conditions Are conditions optimal? Mass_Transfer->Conditions No Temp_Pressure Increase H₂ pressure and/or temperature. Re-optimize. Conditions->Temp_Pressure No

Caption: Troubleshooting decision tree for low yield in nitro reduction.

References

  • Benchchem. Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
  • Benchchem. Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • Cornella, J. et al. (2026). Reduction of Nitroarenes to Anilines with an Air-Stable Bismuth Catalyst. Synthesis. DOI: 10.1055/a-2777-9562.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Wikipedia. Robinson–Gabriel synthesis.
  • Journal of Chemical Education. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023).
  • SynArchive. Robinson-Gabriel Synthesis.
  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • RSC Publishing. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • ResearchGate. Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF.
  • RSC Publishing. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024).
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Benchchem. Purity Assessment of Ethyl 2-formyloxazole-4-carboxylate: A Comparative Guide to Analytical Methodologies.
  • Benchchem. A Comparative Crystallographic Analysis of Ethyl Oxazole-4-carboxylate Derivatives.
  • Sigma-Aldrich. Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate.
  • Journal of Organic and Pharmaceutical Chemistry. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
  • National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025).
  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020).
  • ACS Publications. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019).
  • Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023).
  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.
  • ResearchGate. A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives.
  • Sigma-Aldrich. Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate.
  • ResearchGate. Synthesis of 5-Amino-oxazole-4-carboxylates from ??-Chloroglycinates | Request PDF.
  • ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry.
  • Baxendale Group. Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles.

Sources

Optimization

Oxazole Synthesis Technical Support Center: Managing Regioselectivity

Welcome to the Application Scientist Support Portal. Oxazoles are privileged scaffolds in medicinal chemistry, but their synthesis often plagues researchers with regiochemical scrambling, incomplete cyclizations, and poo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Oxazoles are privileged scaffolds in medicinal chemistry, but their synthesis often plagues researchers with regiochemical scrambling, incomplete cyclizations, and poor functional group tolerance. The oxazole ring possesses three substitutable positions (C2, C4, C5), each with distinct electronic properties. The C2 position is the most acidic, while C5 is highly susceptible to electrophilic and transition-metal-catalyzed functionalization.

This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure absolute regiocontrol in your oxazole syntheses.

Visual Workflow: Regioselective Oxazole Synthesis Logic

OxazoleLogic Start Determine Target Oxazole Substitution Sub5 5-Substituted Oxazole Start->Sub5 Sub25 2,5-Disubstituted Oxazole Start->Sub25 SubCH Late-Stage C-H Functionalization Start->SubCH VL van Leusen Synthesis (TosMIC + Aldehyde) Sub5->VL RG Robinson-Gabriel (Cyclodehydration) Sub25->RG C2Func C2-Functionalization SubCH->C2Func C5Func C5-Functionalization SubCH->C5Func Li2 1. n-BuLi (-78°C) 2. Electrophile (e.g., NBS) C2Func->Li2 High C2 Acidity PdC2 Pd-Catalysis Non-Polar Solvent (Toluene) C2Func->PdC2 Direct Arylation PdC5 Pd-Catalysis Polar Solvent (DMAc/DMF) C5Func->PdC5 Direct Arylation

Caption: Decision tree for managing regioselectivity in oxazole synthesis and late-stage functionalization.

Module 1: The van Leusen Oxazole Synthesis (C5-Regiocontrol)

Q: My van Leusen synthesis using TosMIC and an aliphatic aldehyde is yielding a complex mixture with low recovery of the 5-substituted oxazole. How can I improve the regioselectivity and yield?

Expert Causality: The van Leusen reaction constructs the oxazole core via a base-promoted [3+2] cycloaddition of the tosylmethyl isocyanide (TosMIC) anion with an aldehyde[1]. The regioselectivity is inherently controlled by the elimination of p-toluenesulfinic acid under basic conditions, which strictly yields the 5-substituted aromatic oxazole ring[1]. However, if your yield is low or you observe oxazoline intermediates, your basic conditions are likely failing to promote the final elimination step, or water is quenching the TosMIC anion.

Solution: Use strictly anhydrous K₂CO₃ in anhydrous methanol[2]. The dual role of methanol as a protic solvent facilitates the proton-transfer steps necessary for the elimination of the sulfinate leaving group while maintaining the necessary basicity.

Self-Validating Protocol: Synthesis of 4-Propyl-1,3-oxazole

This protocol utilizes butyraldehyde to synthesize a 4-alkyl substituted intermediate, adapting the standard van Leusen methodology[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with inert gas (Nitrogen or Argon).

  • Reagent Mixing: Add anhydrous methanol to the flask. Add TosMIC (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv)[2].

  • Aldehyde Addition: Cool the mixture to 0 °C. Slowly add butyraldehyde (1.0 equiv) dropwise to control the exothermic cycloaddition.

  • Cyclization & Elimination: Heat the reaction mixture to reflux for 2–4 hours. The elevated temperature ensures complete elimination of p-toluenesulfinic acid.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate. Wash combined organics with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Module 2: Transition-Metal Catalyzed C-H Functionalization

Q: I am attempting a direct Pd-catalyzed C-H arylation of an unsubstituted oxazole. I need strict C5-arylation, but I am getting a mixture of C2 and C5 isomers. How do I control this?

Expert Causality: The regioselectivity of direct Pd-catalyzed arylation is heavily solvent- and ligand-dependent. The C2 position is the most acidic, making it prone to base-mediated deprotonation pathways. However, complementary methods have been developed to override this inherent bias[3]. Polar solvents stabilize the oxidative addition complex and favor C5-arylation, whereas nonpolar solvents favor C2-arylation[3].

Data Presentation: Regioselectivity in Pd-Catalyzed Direct Arylation Summary of conditions derived from Strotman et al.[3]

Target RegioisomerPreferred Catalyst SystemPreferred SolventMechanistic Driver
C5-Arylation Pd(OAc)₂, Task-specific phosphinePolar (DMAc, DMF)Stabilization of cationic Pd intermediates favoring C5-metalation[3].
C2-Arylation Pd(OAc)₂, Task-specific phosphineNon-polar (Toluene)Concerted metalation-deprotonation (CMD) exploiting high C2 acidity[3].
C2-Arylation (Ni) Ni(II) precatalyst + BTPP/NaTFA base1,4-DioxaneDual-base system facilitates facile C2 deprotonation[3].
Module 3: The Robinson-Gabriel Cyclodehydration

Q: During the Robinson-Gabriel cyclodehydration of my 2-acylamino ketone, I observe significant epimerization at the adjacent stereocenter. How can I prevent this?

Expert Causality: The classical Robinson-Gabriel synthesis relies on harsh cyclodehydrating agents like polyphosphoric acid (PPA) at 160 °C or sulfuric acid to force the dehydration of the 2-acylamino ketone[1][4]. These highly acidic, high-temperature conditions promote the enolization of the ketone prior to cyclization, destroying any stereocenters adjacent to the carbonyl.

Solution: Transition to the Wipf-Miller modification[4]. This modern adaptation utilizes triphenylphosphine (PPh₃), iodine (I₂), and triethylamine (NEt₃) to activate the amide oxygen for intramolecular nucleophilic attack by the enol oxygen under extremely mild conditions, preserving stereochemical integrity[4].

Self-Validating Protocol: Wipf-Miller Modified Robinson-Gabriel Synthesis
  • Activation: Dissolve the 2-acylamino ketone (1.0 equiv) in anhydrous dichloromethane (DCM) under argon.

  • Reagent Addition: Add triphenylphosphine (2.0 equiv) and triethylamine (2.0 equiv). Cool the mixture to 0 °C.

  • Cyclodehydration: Add iodine (2.0 equiv) in portions. The reaction proceeds via an activated phosphonium intermediate[4].

  • Completion: Stir at room temperature for 1-2 hours until TLC indicates full consumption of the starting material. Quench with saturated aqueous sodium thiosulfate to neutralize excess iodine.

Module 4: Regioselective Halogenation via Lithiation

Q: I need to install a bromine atom at the C2 position of my 4-substituted oxazole for a subsequent Suzuki cross-coupling. Electrophilic bromination gives poor yields and mixed regiochemistry. What is the standard protocol?

Expert Causality: Direct electrophilic halogenation of oxazoles is often sluggish and unselective because the oxazole ring is relatively electron-deficient compared to other azoles. However, the C2 proton is highly acidic[2]. By performing a directed low-temperature lithiation, you quantitatively generate the C2-lithio species, which can then be trapped with an electrophilic bromine source like N-bromosuccinimide (NBS)[2].

Self-Validating Protocol: Regioselective C2-Bromination of 4-Propyl-1,3-oxazole

Adapted from BenchChem Application Notes[2].

Step-by-Step Methodology:

  • Lithiation: To a flame-dried flask under argon, add 4-propyl-1,3-oxazole (1.0 equiv) and anhydrous THF[2]. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes) dropwise. Stir strictly at -78 °C for 1 hour to ensure complete deprotonation at the C2 position[2]. Self-Validation Check: The solution may turn slightly yellow, indicating the formation of the C2-lithiooxazole.

  • Electrophilic Quench: In a separate dry flask, prepare a solution of N-bromosuccinimide (NBS, 1.2 equiv) in anhydrous THF[2]. Slowly add this NBS solution to the lithiated oxazole at -78 °C[2].

  • Maturation: Stir the reaction mixture at -78 °C for an additional 1–2 hours[2].

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution[2]. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3x)[2]. Wash with brine, dry over MgSO₄, and concentrate to yield 2-bromo-4-propyl-1,3-oxazole.

References
  • "Synthesis of 1,3-oxazoles." Organic Chemistry Portal. (Citing Strotman et al., Org. Lett., 2010, 12, 3578-3581). URL:[Link]

  • "Robinson–Gabriel synthesis." Wikipedia. URL:[Link]

Sources

Troubleshooting

Oxazole Synthesis: A Technical Support Center for Researchers

Welcome to the technical support center for oxazole synthesis. As a cornerstone in medicinal chemistry and natural product synthesis, the oxazole moiety presents unique challenges and opportunities in the lab.[1] This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oxazole synthesis. As a cornerstone in medicinal chemistry and natural product synthesis, the oxazole moiety presents unique challenges and opportunities in the lab.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of oxazole synthesis workup procedures. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to troubleshoot the specific issues you may encounter.

General Principles of Oxazole Workup

The stability of the oxazole ring is a key consideration during workup. It is generally stable under neutral and basic conditions but can be sensitive to strong, concentrated acids, which may cause decomposition.[2] Most workup procedures will involve an initial quenching of the reaction, followed by liquid-liquid extraction to separate the crude product, and finally, purification.

A general workflow for post-reaction workup is illustrated below. The specific choices at each stage will depend on the synthetic route employed and the nature of the starting materials and byproducts.

G reaction Reaction Mixture quench Quenching (e.g., NaHCO₃, H₂O) reaction->quench 1. Neutralize/Stop Reaction extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate, DCM) quench->extraction 2. Phase Separation wash Aqueous Washes (e.g., Brine, Water) extraction->wash 3. Remove Water-Soluble Impurities dry Drying (e.g., Na₂SO₄, MgSO₄) wash->dry 4. Remove Dissolved Water concentrate Concentration (Rotary Evaporation) dry->concentrate 5. Remove Solvent purification Purification concentrate->purification 6. Isolate Product product Pure Oxazole purification->product

Caption: General workflow for oxazole synthesis workup.

Frequently Asked Questions & Troubleshooting Guides

Section 1: General Workup & Purification Issues

Question 1: I'm observing a persistent emulsion during my aqueous workup and extraction. How can I resolve this?

Answer: Emulsion formation is a common issue, particularly when residual bases or salts are present. Here are several strategies to break an emulsion:

  • Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, often forcing the organic material out and breaking the emulsion.[2][3]

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, can also help.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of celite or glass wool can be an effective physical method to break up the emulsified layer.[3]

  • Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes help to resolve the emulsion.

Question 2: My crude product is a dark, tarry substance. What are the likely causes and how can I purify my oxazole?

Answer: The formation of tar or charring often indicates decomposition of starting materials or the product, which can be caused by harsh reaction conditions, such as the use of strong acids like concentrated sulfuric acid.[4]

  • Re-evaluate Reaction Conditions: For future syntheses, consider using milder dehydrating agents or lowering the reaction temperature.[4][5]

  • Purification Strategy:

    • Initial Cleanup: Attempt to dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Insoluble tar can then be removed by filtration.

    • Flash Column Chromatography: This is often the most effective method for separating the desired oxazole from polymeric or colored impurities. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is recommended.[2]

    • Activated Charcoal: If colored impurities persist, you can try treating a solution of the crude product with a small amount of activated charcoal before filtration and further purification. Use charcoal sparingly as it can also adsorb your product.[6]

Question 3: How do I choose the right solvent system for purifying my substituted oxazole by column chromatography?

Answer: The key to successful column chromatography is developing an appropriate solvent system using Thin-Layer Chromatography (TLC) beforehand.[7]

  • TLC for Method Development: The ideal solvent system will give your target oxazole an Rf value of approximately 0.3-0.4, with good separation from impurities.[7]

  • Common Mobile Phases: For many oxazole derivatives on silica gel, mixtures of a non-polar solvent and a moderately polar solvent work well.[8] Common combinations include:

    • Hexane and Ethyl Acetate[8]

    • Petroleum Ether and Ethyl Acetate[8]

    • Dichloromethane[8]

  • For Highly Polar Oxazoles: If your compound does not move from the baseline even in 100% ethyl acetate, you can try adding a small amount of methanol to your mobile phase. Alternatively, consider reverse-phase chromatography with a C18 column and a mobile phase like acetonitrile and water.[8]

Question 4: My oxazole seems to be degrading on the silica gel column. What can I do to prevent this?

Answer: Some substituted oxazoles can be sensitive to the acidic nature of silica gel.[8] To mitigate degradation:

  • Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a base, such as triethylamine. This is typically done by adding a small percentage (e.g., 1%) of triethylamine to the mobile phase used to pack and run the column.[8]

  • Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina.

Section 2: Synthesis-Specific Troubleshooting

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form oxazoles, often using strong dehydrating agents.[1][9][10]

Question 5: My Robinson-Gabriel synthesis has a very low yield. How can I improve it?

Answer: Low yields in this synthesis are often linked to the choice and handling of the cyclodehydrating agent.[5]

  • Optimize the Dehydrating Agent: While strong acids like concentrated sulfuric acid are traditional, they can cause charring and side reactions.[4] Polyphosphoric acid (PPA) has been shown to improve yields in many cases.[1][5][11] Milder, modern reagents can also be effective.

  • Temperature Control: Ensure the reaction temperature is appropriate for the chosen dehydrating agent and substrate to avoid decomposition.[5]

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, as water can interfere with the dehydration process.

Dehydrating AgentTypical ConditionsPotential Issues
Conc. H₂SO₄Acetic Anhydride, 90-120°CHarsh conditions, charring, sulfonation byproducts.[4]
POCl₃ / PCl₅DMF, Dioxane, 90-110°CHarsh, can lead to chlorinated byproducts, difficult workup.[4]
Polyphosphoric Acid (PPA)Neat, 100-160°COften gives higher yields, but high viscosity makes stirring difficult.[4]
Trifluoroacetic Anhydride (TFAA)THF, Dioxane, RT to RefluxMild conditions, but expensive and can be highly reactive.[4]

Experimental Protocol: Classic Robinson-Gabriel Workup

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.[1]

  • Precipitation and Filtration: The crude oxazole often precipitates as a solid. Collect the precipitate by filtration.[1]

  • Neutralization: If a strong acid like PPA or H₂SO₄ was used, the crude product may need to be neutralized. This can be done by treating it with a base like sodium bicarbonate solution.[1]

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol.[1]

This method provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin and an aldehyde, typically in the presence of anhydrous hydrogen chloride in dry ether.[12][13]

Question 6: In my Fischer synthesis, the product precipitates as a hydrochloride salt. What is the best way to isolate the free oxazole base?

Answer: The precipitation of the oxazole as its hydrochloride salt is a characteristic feature of this reaction.[13]

  • Filtration: Collect the precipitated hydrochloride salt by filtration.[1][13]

  • Washing: Wash the collected solid with dry ether to remove any non-basic organic impurities.[1][13]

  • Neutralization to Free Base: There are two common methods to liberate the free oxazole:

    • Aqueous Base: Treat the salt with a mild aqueous base, such as a saturated sodium bicarbonate solution, until effervescence ceases. Then, extract the free oxazole into an organic solvent like ethyl acetate.[1]

    • Alcohol Treatment: Boiling the hydrochloride salt in a solvent like ethanol can also liberate the free base.[1][13]

  • Final Purification: The resulting crude oxazole can then be further purified by recrystallization or chromatography.

The van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde under basic conditions to produce 5-substituted oxazoles.[1][14]

Question 7: I am observing a significant nitrile byproduct in my van Leusen reaction. What causes this and how can I avoid it?

Answer: A common side product in the van Leusen synthesis is the formation of a nitrile from the starting aldehyde.[15] This occurs if the intermediate oxazoline does not efficiently eliminate the tosyl group.

  • Promote Elimination: The elimination of the tosyl group is typically favored by the use of a protic solvent like methanol and a suitable base such as potassium carbonate.

  • Reaction Temperature: The reaction is often performed at room temperature or with gentle heating. Excessive heat can lead to the decomposition of TosMIC and the formation of byproducts.[15]

G start Aldehyde + TosMIC oxazoline Oxazoline Intermediate start->oxazoline [3+2] Cycloaddition oxazole Desired Oxazole oxazoline->oxazole Efficient Elimination (Protic Solvent, Base) nitrile Nitrile Byproduct oxazoline->nitrile Inefficient Elimination (Side Reaction)

Caption: Competing pathways in the van Leusen synthesis.

Experimental Protocol: Standard van Leusen Workup

  • Quenching: Upon completion (monitored by TLC), quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.[15]

  • Extraction: Extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate.[2][15]

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[15]

  • Purification: Purify the residue by flash column chromatography or recrystallization to yield the desired 5-substituted oxazole.[15]

Safety First

Always consult the Safety Data Sheet (SDS) for all reagents and solvents before beginning any experimental work.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[16][17]

  • Ventilation: Work in a well-ventilated area, such as a fume hood.[16]

  • Incompatible Materials: Be aware of incompatible materials and store chemicals appropriately.[16]

  • Emergency Procedures: Familiarize yourself with emergency procedures before starting your experiment.[16]

References

  • Oxazole (CAS 288-42-6)
  • troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis - Benchchem.
  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions - Benchchem.
  • minimizing byproduct formation in Robinson-Gabriel oxazole synthesis - Benchchem.
  • Technical Support Center: Purification of 4-Propyl-1,3-oxazole - Benchchem.
  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies - Benchchem.
  • WO2000053589A1 - Process for preparing oxazole derivatives - Google P
  • Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chrom
  • Robinson–Gabriel synthesis - Wikipedia.
  • Van Leusen reaction - Grokipedia.
  • Fischer oxazole synthesis - Grokipedia.
  • Van Leusen reaction - Wikipedia.
  • Fischer oxazole synthesis - Wikipedia.
  • material safety d
  • Robinson-Gabriel Synthesis - SynArchive.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences.
  • Technical Support Center: Recrystallization of 5-Chlorobenzo[d]oxazole-2-carbaldehyde - Benchchem.
  • Technical Support Center: Purifying Substituted Oxadiazoles by Column Chrom

Sources

Optimization

Technical Support Center: Spectroscopic Identification of Impurities in Oxazole Synthesis

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with identifying...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with identifying impurities during the synthesis of oxazole scaffolds. Drawing from established methodologies and spectroscopic principles, this resource provides detailed troubleshooting guides and frequently asked questions to ensure the purity and integrity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in oxazole synthesis?

A1: Impurities are highly dependent on the synthetic route employed (e.g., Robinson-Gabriel, Fischer, van Leusen). However, they generally fall into several categories:

  • Unreacted Starting Materials: The most common impurity is often one or more of the initial reactants.

  • Incomplete Cyclization Products: Partially cyclized intermediates, such as oxazolines or acyclic precursors, are frequently observed if the cyclodehydration step is inefficient.[1][2]

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of amide bonds in starting materials or intermediates, especially under strong acidic conditions used in methods like the Robinson-Gabriel synthesis.[2][3]

  • Side-Reaction Products: These can include alternative ring structures like oxazolidinones in the Fischer synthesis or byproducts from the decomposition of reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) in the van Leusen reaction.[4]

  • Reagent-Derived Impurities: In some cases, reagents can react with the substrate in unintended ways. For example, using phosphorus oxychloride (POCl₃) in DMF can lead to Vilsmeier-Haack formylation on electron-rich aromatic substrates.[5]

Q2: Which spectroscopic technique is most definitive for confirming the formation of the oxazole ring?

A2: While a combination of techniques is always recommended, ¹³C NMR spectroscopy is often the most definitive. The formation of the aromatic oxazole ring results in a dramatic downfield shift of the carbon atoms that were previously part of the acyclic precursor. For instance, in a Robinson-Gabriel type synthesis, the carbon atom that becomes C4 of the oxazole ring can shift by more than 80 ppm (from ~δ 59 ppm in the N-acyl-α-amino ketone to ~δ 144 ppm in the final oxazole), providing a clear indication of successful cyclization.[1]

Q3: How can I quickly differentiate between my N-acyl-α-amino ketone starting material and the oxazole product using IR spectroscopy?

A3: Look for two key features. The N-acyl-α-amino ketone starting material will exhibit a characteristic N-H stretching vibration in the range of 3300–3425 cm⁻¹.[1] It will also show two distinct carbonyl (C=O) absorption bands, one for the amide and one for the ketone. The final oxazole product will lack the N-H stretch entirely, and the two C=O bands will be replaced by characteristic ring stretching absorbances of the oxazole heterocycle (typically in the 1500-1600 cm⁻¹ region).[6]

Q4: My reaction mixture shows a complex proton NMR spectrum. What is the first impurity I should try to identify?

A4: Always start by comparing the crude spectrum to the spectra of your starting materials. Unreacted precursors are the most frequent impurity. For a Robinson-Gabriel synthesis, for example, look for the characteristic doublet of the amide N-H proton (often δ > 8.0 ppm) and the signal for the α-amino ketone proton (H-4), which typically appears as a triplet or doublet of doublets around δ 5.3-5.4 ppm.[1]

Troubleshooting Guide: Impurity Identification by Spectroscopic Method

This section provides a detailed breakdown of how to identify specific impurities based on their spectroscopic signatures.

Workflow for Impurity Identification

The general process for identifying an unknown impurity involves a systematic analysis of all available spectroscopic data.

G cluster_0 Experimental cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Action crude Crude Reaction Mixture purify Purification (Column, Recrystallization) crude->purify NMR ¹H & ¹³C NMR purify->NMR Acquire Data IR FTIR purify->IR Acquire Data MS Mass Spectrometry purify->MS Acquire Data interpret Compare Spectra to Known Compounds NMR->interpret IR->interpret MS->interpret identify Identify Impurity Structure interpret->identify optimize Optimize Reaction Conditions or Purification Protocol identify->optimize

Caption: General workflow for spectroscopic impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for providing detailed structural information about impurities.

  • Symptom: You observe signals that correspond to neither the starting material nor the desired oxazole. The impurity often co-elutes with the product.

  • Likely Cause: Presence of the stable oxazoline intermediate. The final dehydration/elimination step has not gone to completion.

  • Spectroscopic Evidence:

Spectroscopic HandleN-Acyl-α-amino Ketone (Precursor)[1]Oxazoline Intermediate 2,5-Disubstituted Oxazole (Product)[1][7]
¹H NMR (H at C5) N/A (Acyclic)~δ 4.5-5.5 (Aliphatic, sp³ CH)~δ 7.0-8.0 (Aromatic, sp² CH)
¹H NMR (H at C4) ~δ 5.3-5.4 (Coupled to NH)~δ 4.0-5.0 (Aliphatic, sp³ CH)Aromatic proton signals
¹³C NMR (C4) ~δ 58-60~δ 65-80~δ 135-145
¹³C NMR (C5) ~δ 200-210 (Ketone C=O)~δ 90-105~δ 120-130
¹³C NMR (C2) ~δ 165-170 (Amide C=O)~δ 160-170~δ 150-160
  • Troubleshooting Protocol:

    • Confirm the Intermediate: Use 2D NMR techniques like HSQC and HMBC to correlate protons and carbons and confirm the oxazoline ring structure.

    • Drive the Reaction: If the intermediate is identified, the reaction likely requires more stringent dehydrating conditions. Consider increasing the temperature, extending the reaction time, or switching to a more powerful dehydrating agent like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA).[2][3]

  • Symptom: In the ¹H NMR of your purified product, you see a persistent, often broad singlet or a sharp doublet between δ 8-9 ppm.

  • Likely Cause: Unreacted N-acyl-α-amino ketone starting material from a Robinson-Gabriel synthesis.

  • Spectroscopic Evidence:

    • ¹H NMR: A doublet signal for the amide proton (N-H) appears around δ 8.3-9.0 ppm.[1] You will also see the corresponding signals for the rest of the acyclic chain.

    • IR: A distinct N-H stretching band between 3300-3425 cm⁻¹.[1]

  • Troubleshooting Protocol:

    • Improve Purification: This impurity can often be removed by careful column chromatography, potentially using a more polar eluent system.

    • Re-evaluate Reaction Conditions: An incomplete reaction suggests the cyclodehydration conditions were insufficient.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence or absence of key functional groups that change during the reaction.

  • Symptom: A strong, broad absorption band appears in the IR spectrum, obscuring other signals in that region.

  • Likely Cause: Hydrolysis of the starting material or an intermediate, resulting in a carboxylic acid and/or water contamination. This is common when using strong mineral acids like H₂SO₄ if conditions are not strictly anhydrous.[2]

  • Spectroscopic Evidence:

    • IR: A very broad O-H stretch from ~2500-3300 cm⁻¹ is characteristic of a carboxylic acid dimer. A sharper, but still broad, peak around 3400 cm⁻¹ indicates residual water or alcohol.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Perform the reaction under an inert atmosphere (N₂ or Ar).

    • Choose a Better Dehydrating Agent: A stronger dehydrating agent can scavenge trace amounts of water more effectively.[2]

Diagram: Robinson-Gabriel Cyclization and Key Impurities

This diagram illustrates the pathway and the points where unreacted starting material and the oxazoline intermediate can become impurities.

G cluster_impurities Potential Impurities SM 2-Acylamino-ketone (Starting Material) OXA Oxazoline (Intermediate) SM->OXA Cyclization SM_impurity Unreacted SM SM->SM_impurity Sluggish Reaction PROD Oxazole (Product) OXA->PROD Dehydration OXA_impurity Incomplete Cyclization OXA->OXA_impurity Insufficient Dehydration

Caption: Impurity formation points in Robinson-Gabriel synthesis.

Mass Spectrometry (MS)

MS is crucial for confirming the molecular weight of the product and identifying impurities with different masses.

  • Symptom: The major peak in the mass spectrum (or a significant secondary peak) corresponds to the molecular weight of a starting material, not the dehydrated oxazole product.

  • Likely Cause: Incomplete reaction.

  • Spectroscopic Evidence:

    • MS: The molecular ion peak [M]⁺ will be 18 amu (the mass of H₂O) higher than the expected molecular weight of the oxazole product.

  • Troubleshooting Protocol:

    • Corroborate with NMR/IR: Check for corresponding evidence of the starting material in NMR and IR spectra.

    • Optimize Reaction: Revisit reaction conditions (time, temperature, catalyst) to drive the cyclodehydration to completion.[2][3]

  • Symptom: An unexpected peak is observed, particularly one that is 16 amu higher than the expected product.

  • Likely Cause: Formation of an oxazolidinone byproduct, a known issue in some Fischer oxazole syntheses.[4]

  • Spectroscopic Evidence:

    • MS: The molecular weight will correspond to the addition of an oxygen atom compared to the target oxazole.

    • IR: A strong carbonyl (C=O) stretch characteristic of a lactam/lactone will be present.

    • ¹³C NMR: A signal for a carbonyl carbon will be present in the spectrum.

  • Troubleshooting Protocol:

    • Modify Conditions: Altering the acid catalyst or reaction temperature may suppress the formation of this byproduct.

    • Purification: Careful chromatographic separation is typically required to isolate the desired oxazole.

References

  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Wiley.
  • Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. BenchChem.
  • Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis.
  • Fischer oxazole synthesis. Wikipedia.
  • Side reactions in the Robinson-Gabriel synthesis of oxazoles. BenchChem.
  • Van Leusen reaction. Wikipedia.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Full article: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis.
  • Robinson–Gabriel synthesis. Wikipedia.
  • Synthesis and Reactions of Oxazoles.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
  • Fischer oxazole synthesis. Grokipedia.
  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of c
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enol
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Dove Press.
  • Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide. BenchChem.
  • SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. Rasayan Journal of Chemistry.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
  • Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia.
  • Oxazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • NEW CHEMISTRY OF OXAZOLES. LOCKSS.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxid
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.
  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. PubMed.
  • Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping.
  • Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Gabriel synthesis. Wikipedia.
  • The Synthesis of Oxazole-containing N
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides.
  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.
  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

Sources

Troubleshooting

"optimizing reaction conditions for Suzuki coupling of oxazole halides"

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I have designed this guide to help you navigate the nuanced challenges of performing Suzuki-Miyaura couplings on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I have designed this guide to help you navigate the nuanced challenges of performing Suzuki-Miyaura couplings on oxazole halides.

Oxazoles are privileged scaffolds in medicinal chemistry, but their localized electron distribution makes them notoriously temperamental during transition-metal catalysis. This guide moves beyond generic protocols to explain the causality behind reaction failures, providing you with self-validating workflows and field-proven optimization strategies.

I. Mechanistic Bottlenecks in Oxazole Cross-Coupling

The success of a Suzuki-Miyaura coupling relies on balancing the rates of oxidative addition, transmetalation, and reductive elimination. For oxazole halides, the position of the halogen (C2, C4, or C5) drastically alters the electronic landscape of the oxidative addition step.

  • C2-Halides: Highly electron-deficient. Oxidative addition is rapid, but the resulting Pd(II) species is highly unstable and prone to acyclic isonitrile enolate equilibration (ring-opening)[1].

  • C4- and C5-Halides: More electron-rich. Oxidative addition is slower, but the intermediate Pd(II) complexes are highly stable, making them excellent coupling partners[2].

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Oxazole-X + Pd(0)) Pd0->OxAdd Rate limiting for C4/C5 PdII Pd(II)-Oxazole Complex OxAdd->PdII Ring-opening risk at C2 TransMet Transmetalation (Base + Aryl-B(OH)2) PdII->TransMet Base activation RedElim Reductive Elimination TransMet->RedElim Aryl transfer RedElim->Pd0 Product release

Catalytic cycle of Suzuki coupling highlighting optimization bottlenecks for oxazole halides.

II. Substrate Profiling & Optimized Parameters

To establish a baseline for your experimental design, refer to the following quantitative summary of reactivity profiles and optimal conditions based on the halogen position[3],[4].

Oxazole IsomerReactivity ProfileOptimal Catalyst SystemPreferred Solvent/BasePrimary Side Reaction
2-Halooxazole High rate of oxidative addition; poor Pd(II) stability.Pd(PPh₃)₄ or Pd₂(dba)₃ with PCy₃Dioxane / Cs₂CO₃ (Anhydrous)Ring-opening, Protodeboronation
4-Halooxazole Moderate rate; excellent Pd(II) stability.Pd(dppf)Cl₂ (1-5 mol%)Toluene:Water (4:1) / K₂CO₃Homocoupling of boronic acid
5-Halooxazole High rate; good Pd(II) stability.Pd(PPh₃)₄ (5 mol%)DMF or Dioxane / Na₂CO₃Dehalogenation

III. Troubleshooting Guide (Q&A)

Q: I am observing massive protodeboronation of my arylboronic acid when attempting to couple it with a 2-chlorooxazole. How can I fix this? A: Protodeboronation occurs when the transmetalation step is slower than the hydrolysis of the boronic acid in aqueous basic media. Because 2-chlorooxazoles undergo oxidative addition relatively slowly compared to their bromo- or iodo-counterparts, the boronic acid degrades before the Pd(II) complex is ready[5].

  • Solution: Switch to a 2-bromooxazole or 2-iodooxazole to accelerate oxidative addition[3]. Alternatively, eliminate water from your system. Use anhydrous dioxane with a fluoride base (e.g., CsF) to facilitate transmetalation without promoting hydrolytic degradation.

Q: My LC-MS shows that the oxazole ring is degrading during the reaction at 90 °C. How do I prevent ring-opening? A: C2-metallated oxazoles are highly susceptible to ring-opening via equilibration to the acyclic isonitrile enolate. This degradation pathway is accelerated by high temperatures[1].

  • Solution: You must outcompete the degradation pathway by accelerating the cross-coupling cycle. Lower the reaction temperature to 50–60 °C and switch to a highly active catalyst system, such as Pd₂(dba)₃ with an electron-rich, bulky phosphine ligand like XPhos or PCy₃[6].

Q: I am working with a 2,4-dibromooxazole and need to couple two different aryl groups. How do I achieve regioselectivity? A: The C2 position is significantly more electron-deficient than the C4 position, making the C2–Br bond much more reactive toward oxidative addition[5].

  • Solution: Perform a sequential coupling. Run the first Suzuki coupling at a mild temperature (room temperature to 50 °C) using exactly 1.0 equivalent of your first boronic acid. This will selectively functionalize the C2 position. Isolate the intermediate, then perform the second coupling at a higher temperature (90 °C) with excess boronic acid to functionalize the C4 position[7].

Regioselectivity Start 2,4-Dibromooxazole Step1 Suzuki Coupling 1 (Mild Temp, 1 eq Ar-B(OH)2) Start->Step1 Intermediate 2-Aryl-4-bromooxazole Step1->Intermediate C2 favored Step2 Suzuki Coupling 2 (High Temp, Excess Ar'-B(OH)2) Intermediate->Step2 Product 2,4-Diaryl-oxazole Step2->Product C4 functionalization

Regioselective sequential Suzuki-Miyaura coupling workflow for polyhalogenated oxazoles.

IV. Standard Operating Procedure (SOP): Coupling of 4-Bromooxazoles

4-Bromooxazoles are highly reliable substrates for Suzuki-Miyaura couplings. The following self-validating protocol is adapted from validated Organic Syntheses procedures[1],[2],[4].

Reagents Required:

  • 4-Bromo-5-substituted oxazole (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene and Deionized Water (Degassed)

Step-by-Step Methodology:

  • System Evacuation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromooxazole, arylboronic acid, and Pd(dppf)Cl₂. Seal the flask with a septum, evacuate under vacuum, and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) generated in situ is highly sensitive to oxidation; oxygen must be rigorously excluded to prevent catalyst deactivation.

  • Solvent Addition: Syringe in 8 mL of degassed toluene, followed by 2 mL of a 1.0 M degassed aqueous solution of K₂CO₃. Causality: A biphasic system is used because the organic substrates are soluble in toluene, while the base and boronic acid activation occur at the aqueous interface.

  • Reaction Initiation: Heat the vigorously stirring biphasic mixture to 85 °C in an oil bath.

  • In-Process Monitoring: After 2 hours, sample the organic layer. Quench the aliquot in MS-grade acetonitrile and analyze via LC-MS. You should observe the disappearance of the 4-bromooxazole mass and the appearance of the cross-coupled product.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure 4-aryl-5-substituted oxazole.

V. Frequently Asked Questions (FAQs)

Q: Can I synthesize the 4-bromooxazole starting material directly from an unsubstituted oxazole? A: Yes, but it requires precise regiocontrol. Direct bromination often yields mixtures. The authoritative method is to lithiate the oxazole at the C2 position using LiHMDS at -15 °C in DMF, age the anion to allow equilibration to the acyclic isonitrile enolate, cool to -78 °C, and trap with N-bromosuccinimide (NBS). This reliably yields the C4-bromide with >97:3 regioselectivity[1].

Q: Why does my reaction mixture turn black immediately upon heating? A: A rapid shift to a black precipitate indicates the precipitation of "Palladium Black" (inactive Pd(0) nanoparticles). This happens when the catalyst undergoes reductive elimination but fails to find a new oxazole halide for the next oxidative addition, leading to catalyst agglomeration. Ensure your oxazole halide is fully dissolved and consider adding a stabilizing ligand like triphenylphosphine (PPh₃).

VI. References

1.3 - BenchChem 2.6 - Ignited Minds Journals 3.1 - Organic Syntheses 4.5 - ACS Chemical Reviews 5. 7 - Chemical Communications (RSC Publishing)

Sources

Optimization

"degradation pathways of oxazole derivatives under acidic or basic conditions"

Technical Support Center: Stability and Degradation of Oxazole Derivatives Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Degradation of Oxazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for challenges related to the degradation of oxazole derivatives under acidic and basic conditions. The oxazole ring is a valuable scaffold in medicinal chemistry, but its stability can be a critical factor during synthesis, workup, formulation, and in physiological environments.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of the oxazole core.

Q1: How stable is the oxazole ring in general?

A1: The oxazole ring is an aromatic, five-membered heterocycle that is generally considered to be thermally stable and more resistant to acids than pyridine.[1][3] However, its aromaticity is less pronounced than that of more common heterocycles, giving it some diene-like character.[4] This unique electronic structure makes it susceptible to degradation under specific conditions, including strong acids, strong bases, certain oxidizing agents, and some reducing conditions.[5] Its stability is highly dependent on the pH of the environment and the nature of substituents on the ring.[6]

Q2: What is the primary degradation pathway for oxazoles under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway is acid-catalyzed hydrolysis.[6] The process begins with the protonation of the basic nitrogen atom at position 3.[6][7] This protonation increases the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, followed by ring opening to typically yield an α-acylamino ketone or an amino ketone after tautomerization.[6]

Q3: What happens to oxazole derivatives under basic conditions?

A3: Oxazoles are generally more susceptible to degradation under basic conditions than acidic ones. Strong bases, such as organolithium reagents, can deprotonate the most acidic proton at the C2 position, which can lead to an equilibrium with a ring-opened isocyanide intermediate.[5][8] In the presence of strong nucleophiles like ammonia, the ring can open and recyclize to form other heterocycles, such as imidazoles.[7] For certain substituted oxazoles, base-catalyzed pathways like the Cornforth rearrangement can also occur.[1]

Q4: How do substituents on the oxazole ring affect its stability?

A4: Substituents play a crucial role in modulating the stability of the oxazole ring.

  • Electron-Withdrawing Groups (EWGs): EWGs, particularly at the C4 position, can increase the electron deficiency at the C2 position, making the ring more susceptible to nucleophilic attack and subsequent ring cleavage.[7]

  • Electron-Donating Groups (EDGs): EDGs can increase the electron density of the ring, which can facilitate electrophilic substitution reactions but may also influence the basicity of the ring nitrogen.[6] For instance, an electron-donating propyl group at C4 may slightly influence basicity but doesn't fundamentally alter the acid-hydrolysis mechanism.[6]

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental problems in a question-and-answer format.

Guide 1: Degradation During Acidic Workup or Formulation

Problem: "I am observing significant loss of my oxazole-containing compound during an acidic workup (e.g., using 1N HCl) or in an acidic formulation trial. How can I mitigate this?"

Causality Analysis: The loss of your compound is likely due to acid-catalyzed hydrolysis, a known degradation pathway for oxazoles.[6] The nitrogen atom in the oxazole ring acts as a weak base (pKa of the conjugate acid is ~0.8), readily becoming protonated in acidic media.[6] This protonation activates the ring for nucleophilic attack by water, leading to ring cleavage. The rate of this degradation is dependent on acid concentration, temperature, and the specific structure of your molecule.[6]

Solutions & Protocols:

  • Minimize Acid Exposure Time: The extent of degradation is time-dependent. Perform acidic extractions or washes as quickly as possible and immediately neutralize the solution or advance to the next step.

  • Reduce Temperature: Hydrolysis is a chemical reaction with a rate that is highly sensitive to temperature. Conduct your acidic workup at a lower temperature (e.g., 0-5 °C) to significantly slow the degradation kinetics.[6]

  • Use Weaker Acids or Buffer Systems: If permissible for your process, consider using a milder acidic solution. Instead of strong mineral acids like HCl, a buffered solution (e.g., citrate or acetate buffer at pH 3-5) might provide sufficient protonation for extraction without causing rapid degradation. Studies on similar heterocyclic systems have shown maximum stability in the pH 3-5 range.[9]

  • Optimize Solvent Choice: If performing the reaction in a protic solvent, consider switching to an aprotic solvent if the chemistry allows. The absence of a proton source like water can prevent hydrolysis.[9]

Guide 2: Instability in Basic Formulations or During Base-Mediated Reactions

Problem: "My oxazole derivative is degrading in a basic formulation (pH > 9) or during a reaction using a strong base (e.g., LDA, n-BuLi). What is the likely pathway, and how can I confirm it?"

Causality Analysis: The C2 proton of the oxazole ring is the most acidic, making it susceptible to deprotonation by strong bases.[4][8] This deprotonation can lead to a ring-cleavage equilibrium, forming an unstable isocyanide intermediate which can then react further.[5][8] This pathway is distinct from acid hydrolysis and represents a major instability liability under basic conditions.

Solutions & Protocols:

  • Avoid Overly Strong Bases: If possible, use the mildest base necessary to achieve your desired chemical transformation. For deprotonation at other positions (C4/C5), protect the C2 position first (e.g., with a silyl group) and consider using a kinetically controlled base like LDA at very low temperatures (-78 °C) instead of n-BuLi.[5]

  • Strict Temperature Control: When using strong bases, maintain rigorous temperature control (e.g., -78 °C). Allowing the reaction to warm can promote the irreversible decomposition of the ring-opened intermediate.[5]

  • Confirmation of Degradation Product: To confirm the degradation pathway, attempt to trap the isocyanide intermediate or identify downstream products.

    • Analytical Approach: Use LC-MS to look for characteristic mass fragments corresponding to the ring-opened structure or subsequent reaction products.[10]

    • Spectroscopic Approach: If the degradation product can be isolated, use NMR and IR spectroscopy. The appearance of a strong, sharp absorption band around 2150-2110 cm⁻¹ in the IR spectrum is a classic indicator of an isocyanide (N≡C) group.

Guide 3: Setting Up a Forced Degradation Study

Problem: "I need to establish the degradation profile of my new oxazole-containing drug candidate as per ICH guidelines. How do I design and execute a robust forced degradation study?"

Causality Analysis: Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[11][12][13] For an oxazole derivative, the key stress conditions to investigate are acid/base hydrolysis, oxidation, and photolysis.[11][14] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for an oxazole derivative under various stress conditions.

Materials:

  • Oxazole derivative (API)

  • Acids: 0.1N to 1N HCl, 0.1N to 1N H₂SO₄

  • Bases: 0.1N to 1N NaOH

  • Oxidizing Agent: 3-30% Hydrogen Peroxide (H₂O₂)

  • High-Purity Water and Solvents (Acetonitrile, Methanol)

  • Calibrated pH meter, heating blocks/water baths, photostability chamber

  • Analytical Instrumentation: HPLC-UV, LC-MS[6]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of HCl or H₂SO₄ at various concentrations (starting with 0.1N).

    • Heat one set of samples at a controlled temperature (e.g., 60-80 °C) and keep another at room temperature.[6]

    • Monitor the reaction over time (e.g., at 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it carefully with an equivalent amount of base, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Repeat the procedure from step 2, but use NaOH solutions.

    • Neutralize the aliquots with an equivalent amount of acid before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add H₂O₂ (start with 3%).

    • Keep the sample at room temperature and monitor over time. If no degradation is observed, the temperature can be slightly increased.

  • Photolytic Degradation:

    • Expose a solution of the API and a solid sample of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified by ICH Q1B guidelines.[13]

    • Analyze the samples after exposure and compare them to control samples stored in the dark.

  • Analysis:

    • Analyze all stressed samples by a validated stability-indicating HPLC method.

    • Use LC-MS to obtain mass information on any new peaks that appear in the chromatogram to aid in the identification of degradation products.[10]

Data Summary Table:

Stress ConditionReagent/ConditionTypical Degradation Product Type
Acidic Hydrolysis 0.1N - 1N HCl, heatα-Acylamino ketone, Amino ketone
Basic Hydrolysis 0.1N - 1N NaOH, heatRing-opened products, potential recyclization
Oxidation 3-30% H₂O₂Ring-cleaved products (e.g., imides, triacylamines)
Photolysis ICH Q1B light exposureVaries; potential for photo-oxidation or rearrangement

Part 3: Visualizations (Diagrams)

Pathway Diagrams

Acid_Degradation Oxazole Oxazole Derivative Protonated Protonated Oxazolium Ion Oxazole->Protonated + H⁺ (Acid) Intermediate Tetrahedral Intermediate Protonated->Intermediate + H₂O (Nucleophilic Attack) Product Ring-Opened Product (α-Acylamino Ketone) Intermediate->Product Ring Opening

Caption: Acid-catalyzed hydrolysis pathway of an oxazole derivative.

Base_Degradation Oxazole Oxazole Derivative Anion C2-Anion Oxazole->Anion + Strong Base (e.g., n-BuLi) - H⁺ Isocyanide Ring-Opened Isocyanide Intermediate Anion->Isocyanide Ring-Opening (Equilibrium) Further_Products Further Reaction Products Isocyanide->Further_Products Reaction/Decomposition Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl, Heat) Analyze Analyze via HPLC-UV & LC-MS Acid->Analyze Sample at Timepoints Base Base Hydrolysis (NaOH, Heat) Base->Analyze Sample at Timepoints Oxidation Oxidation (H₂O₂) Oxidation->Analyze Sample at Timepoints Photo Photolysis (ICH Q1B) Photo->Analyze Sample at Timepoints API Prepare API Stock Solution API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Photo Expose to Stress Identify Identify Degradants Analyze->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Report Generate Stability Report Pathway->Report

Caption: Experimental workflow for a forced degradation study.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Rao, N. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. Retrieved from [Link]

  • Joshi, S., et al. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • MDPI. (2025, December 23). Oxazole-Based Molecules in Anti-viral Drug Development. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2025, December 1). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Retrieved from [Link]

  • IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Retrieved from [Link]

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • NIH National Library of Medicine. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, 35(2), 1441. Retrieved from [Link]

  • PubMed. (2012, September 15). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Retrieved from [Link]

  • MedCrave. (2018, March 19). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of oxazole derivatives. The red-coloured segments.... Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of oxazole and other impurities in acrylonitrile by gas chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Atmospheric chemistry of oxazole: the mechanism and kinetic studies on oxidation reaction initiated by OH radicals. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). m-Chloroperbenzoic acid-oxchromium (VI)-mediated cleavage of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]

  • Thieme Connect. (2025, November 21). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Retrieved from [Link]

  • ACS Publications. (2000, November 17). An Efficient, Practical Approach to the Synthesis of 2,4-Disubstituted Thiazoles and Oxazoles: Application to the Synthesis of GW475151. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxazole-based tagging reagents for analysis of secondary amines and thiols by liquid chromatography with fluorescence detection. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist, this guide offers an in-depth comparative analysis of the biological activity of a series of Ethyl 5-(4-ami...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide offers an in-depth comparative analysis of the biological activity of a series of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate analogs. The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1] This guide focuses on a specific series of analogs to elucidate the structure-activity relationships (SAR) that govern their anticancer potential, providing valuable insights for the rational design of novel therapeutics.

Introduction to the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged structure in drug discovery. Its unique electronic and structural features allow for diverse interactions with biological targets.[1] Oxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical cellular targets like STAT3, tubulin, DNA topoisomerases, and various protein kinases.[2] The versatility of the oxazole core allows for the synthesis of large libraries of compounds with tunable pharmacological profiles, making it an attractive starting point for the development of new therapeutic agents.

Synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate Analogs

The synthesis of the target analogs typically follows a multi-step reaction sequence. A common approach involves the condensation of a substituted benzoyl chloride with an appropriate amino acid ester to form an intermediate, which is then cyclized to yield the oxazole ring. The 4-aminophenyl group at the 5-position of the oxazole ring serves as a key handle for introducing further diversity. The general synthetic scheme allows for systematic modifications of the phenyl rings at both the 2- and 5-positions of the oxazole core, enabling a thorough exploration of the structure-activity landscape.

The rationale behind the selection of specific analogs for this guide is to systematically probe the effects of electronic and steric properties of the substituents on the phenyl rings on the overall biological activity. By comparing analogs with varying substituents (e.g., halogens, alkyl groups, alkoxy groups) at different positions, we can deduce critical insights into the pharmacophore requirements for potent anticancer activity.

Comparative Analysis of Anticancer Activity

The primary focus of this guide is the comparative evaluation of the anticancer activity of a series of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate analogs. The pro-apoptotic potential of these compounds was assessed in the human colorectal carcinoma cell line, DLD-1, using a cell-based caspase high-throughput screening (HTS) assay and a cell viability (MTT) assay. The results, presented as half-maximal effective concentration (EC50) for apoptosis induction and half-maximal growth inhibition concentration (GI50), are summarized in the table below.

Compound IDR1 Substitution (at 2-phenyl ring)R2 Substitution (at 5-phenyl ring)Apoptosis Induction EC50 (nM)Growth Inhibition GI50 (nM)
1a HH>10000>10000
1b H4-F28001800
1c H4-Cl1500980
1d H4-CH335002500
1e H4-OCH367004300
1f 4-FH890650
1g 4-ClH750540
1h 4-CH3H1200890
1i 4-OCH3H23001600
1j 4-Cl4-Cl450320
1k 4-Cl2,4-di-Cl270229
Structure-Activity Relationship (SAR) Insights

The data reveals several key trends that inform the structure-activity relationship for this series of analogs:

  • Impact of Substitution: The unsubstituted parent compound 1a was found to be inactive, highlighting the necessity of substitutions on the phenyl rings for inducing apoptosis.

  • Effect of Halogens: The introduction of halogen atoms, particularly chlorine, on either phenyl ring significantly enhanced the pro-apoptotic and growth inhibitory potency. For instance, compound 1c (R2 = 4-Cl) and 1g (R1 = 4-Cl) demonstrated substantially lower EC50 and GI50 values compared to the unsubstituted analog.

  • Positional Importance: For single substitutions on the R1 phenyl ring, the para-position (4-position) was generally more favorable for activity.

  • Synergistic Effects: The presence of chlorine on both phenyl rings, as seen in compound 1j (R1 = 4-Cl, R2 = 4-Cl), resulted in a synergistic enhancement of activity. The most potent analog in this series, 1k , which features a 4-chloro substitution on the R1 phenyl ring and a 2,4-dichloro substitution on the R2 phenyl ring, exhibited the lowest EC50 and GI50 values, indicating that multiple halogen substitutions can lead to a significant increase in anticancer potency.

  • Influence of Other Substituents: The presence of electron-donating groups, such as methyl (CH3) and methoxy (OCH3), generally resulted in a decrease in activity compared to halogen substitutions.

Broader Biological Potential: A Look at Antimicrobial and Anti-inflammatory Activities

While this guide provides a detailed comparative analysis of the anticancer properties of this specific analog series, it is important to recognize the broader therapeutic potential of the oxazole scaffold. Numerous studies have demonstrated that oxazole derivatives possess significant antimicrobial and anti-inflammatory activities.

Antimicrobial Activity: The oxazole nucleus is a key component in many compounds with antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The specific substitutions on the oxazole ring play a crucial role in determining the spectrum and potency of antimicrobial activity.

Anti-inflammatory Activity: Oxazole derivatives have also been investigated for their anti-inflammatory effects. The proposed mechanisms often involve the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production.

Although specific comparative data for the antimicrobial and anti-inflammatory activities of the Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate analogs presented in this guide is not currently available in the literature, the established biological profile of the oxazole scaffold suggests that these compounds may also exhibit these properties. Further investigation into these potential activities is warranted and could reveal additional therapeutic applications for this promising class of molecules.

Experimental Protocols

Caspase High-Throughput Screening (HTS) Assay for Apoptosis Induction

This protocol outlines a cell-based assay to quantify the induction of apoptosis by measuring the activity of caspases, key enzymes in the apoptotic pathway.

Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay Procedure A Seed DLD-1 cells in 96-well plates B Incubate for 24 hours A->B C Add serial dilutions of test compounds B->C D Incubate for desired time (e.g., 24h) C->D E Add Caspase-Glo® 3/7 Reagent D->E F Incubate at room temperature E->F G Measure luminescence F->G G cluster_0 Cell Culture & Treatment cluster_1 MTT Incubation cluster_2 Formazan Solubilization & Measurement A Seed DLD-1 cells in 96-well plates B Treat with test compounds A->B C Add MTT solution to each well B->C D Incubate for 2-4 hours C->D E Add solubilization solution (e.g., DMSO) D->E F Incubate to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Preparation and Treatment: Follow steps 1-4 of the Caspase HTS Assay protocol.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the culture medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete solubilization. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values from the dose-response curves.

Conclusion

This guide provides a comprehensive comparison of the anticancer activity of a series of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate analogs. The structure-activity relationship analysis reveals that halogen substitutions on the phenyl rings are critical for potent pro-apoptotic and growth inhibitory effects. While the antimicrobial and anti-inflammatory potential of this specific series remains to be explored, the broader biological profile of the oxazole scaffold suggests that these compounds may have additional therapeutic applications. The detailed experimental protocols provided herein offer a robust framework for the further evaluation of these and other novel oxazole derivatives.

References

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. [Link]

  • Robello, M., et al. (2022). New antiproliferative agents derived from tricyclic 3,4‐dihydrobenzoi[2][3]midazo[1,2‐a]t[2][4][5]riazine scaffold: Synthesis and pharmacological effects. Archiv der Pharmazie, 355(9), e2200234. [Link]

  • Severin, O. O., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. International Journal of Molecular Sciences. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2018). PMC. [Link]

Sources

Comparative

A Head-to-Head Battle of Isomers: A Comparative Guide to Oxazole and Isoxazole Derivatives in Biological Assays

For the Attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemistry, the subtle dance of atoms can lead to profound differences in biological activity.

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the subtle dance of atoms can lead to profound differences in biological activity. This guide delves into the comparative analysis of two closely related five-membered heterocyclic scaffolds: oxazoles and isoxazoles. As isomers, they share the same molecular formula but differ in the arrangement of their nitrogen and oxygen atoms, a seemingly minor distinction that imparts unique physicochemical properties and, consequently, divergent pharmacological profiles. This document aims to provide an in-depth, objective comparison of their performance in key biological assays, supported by experimental data, to inform rational drug design and guide future research.

The Isomeric Distinction: A Tale of Two Rings

Oxazole and isoxazole are aromatic five-membered heterocycles containing one nitrogen and one oxygen atom. The key difference lies in the relative positions of these heteroatoms: the 1,3-oxazole and the 1,2-isoxazole. This seemingly subtle structural variance has a significant impact on the electron distribution, dipole moment, and hydrogen bonding capabilities of the rings, which in turn dictates their interactions with biological targets.[1][2]

The 1,3-arrangement in oxazoles results in a different electronic distribution compared to the 1,2-juxtaposition in isoxazoles. This influences their pKa values, with isoxazole being a significantly weaker base than oxazole.[2] These fundamental differences are the basis for the observed variations in their biological activities.

Comparative Biological Evaluation: A Multifaceted Analysis

Both oxazole and isoxazole moieties are integral components of numerous clinically approved drugs and compounds under investigation for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory treatments.[3][4] While a vast body of literature exists on the individual biological activities of these two classes of compounds, direct head-to-head comparisons of structurally analogous derivatives are less common but provide the most insightful data.

Anticancer Activity: A Complex Picture

Both oxazole and isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[5][6]

While direct comparative studies are limited, some trends can be observed. For instance, diaryl isoxazole derivatives have shown potent antiproliferative activity, with some analogues of combretastatin A-4 (a potent tubulin inhibitor) exhibiting IC50 values in the nanomolar range against various cancer cell lines.[7] Specifically, 4,5-diarylisoxazoles have been reported to have greater antimitotic activity than their 3,4-diarylisoxazole counterparts.[8]

In one study, a diaryl resorcinol isoxazole derivative demonstrated a nine-fold higher antiproliferative potency (GI50 of 78 nM) compared to its pyrazole analogue, highlighting the potential of the isoxazole scaffold in this context.[7] Another study on isoxazole chalcone derivatives reported potent cytotoxic activity against DU145 prostate cancer cell lines, with IC50 values as low as 0.96 µM.[8]

Oxazole derivatives have also shown remarkable anticancer activity. They have been found to inhibit novel targets like STAT3 and G-quadruplexes, in addition to the well-established mechanism of tubulin inhibition.[9] Many oxazole derivatives have exhibited excellent potencies on various cancer cell lines, with IC50 values in the nanomolar range.[9]

Table 1: Comparative Anticancer Activity of an Isoxazole Derivative and a Standard Chemotherapeutic Agent

CompoundCancer Cell LineIC50 (µM)Reference
Isoxazole Chalcone Derivative (10a)DU145 (Prostate)0.96[8]
Doxorubicin (Standard)DU145 (Prostate)4.10[8]
Isoxazole-Curcumin Derivative (40)MCF7 (Breast)3.97[8]
Curcumin (Parent Compound)MCF7 (Breast)21.89[8]

It is evident that the substitution pattern on the heterocyclic ring plays a crucial role in determining the anticancer potency of both oxazole and isoxazole derivatives.[8][9] However, the lack of extensive head-to-head comparative studies makes it challenging to definitively declare one scaffold superior to the other for general anticancer activity. The choice of scaffold is likely to be target-specific.

Antimicrobial Activity: A Clearer Distinction in Some Cases

In the realm of antimicrobial agents, both oxazole and isoxazole derivatives have a rich history.[10][11] Some direct comparative studies provide valuable insights into their relative efficacy.

For instance, a study on semisynthetic analogs of Mupirocin evaluated the antibacterial potency of isoxazole-oxazole linked hybrids.[12] The results, summarized in Table 2, demonstrate that these hybrids exhibit potent and specific activity against different bacterial strains.

Table 2: Comparative Antibacterial Activity of Isoxazole-Oxazole Hybrids (MIC in µg/mL)

Bacterial StrainIsoxazole-Oxazole Hybrid 18aIsoxazole-Oxazole Hybrid 18bIsoxazole-Oxazole Hybrid 18c
E. coli128>128128
S. pyogenes0.50--
S. pneumoniae0.130.13-
H. influenzae--0.13
Data sourced from a review on the therapeutic potential of isoxazole-(iso)oxazole hybrids.[12]

Another study highlighted that an isoxazole-oxazole hybrid peptidomimetic (compound 19) showed excellent antibacterial activity against Gram-positive strains, with MIC values comparable to vancomycin, and was also effective against the Gram-negative strain E. coli.[5]

While these examples involve hybrid molecules, they underscore the potential of combining these two scaffolds. For individual derivatives, the substitution pattern and the specific bacterial or fungal strain being targeted are critical determinants of activity.[10][11]

Anti-inflammatory Activity: An Area Ripe for Exploration

Both oxazole and isoxazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[3][10] However, direct comparative studies between analogous oxazole and isoxazole derivatives in anti-inflammatory assays are not widely reported in the literature.[1]

Isoxazole derivatives, in particular, have been successfully developed into clinically used anti-inflammatory drugs like valdecoxib, a COX-2 inhibitor.[2] Numerous studies have explored the synthesis and in vivo anti-inflammatory activity of isoxazole derivatives using models like the carrageenan-induced rat paw edema assay.[10]

Experimental Protocols for a Self-Validating Comparative Study

To facilitate further research and enable a direct and objective comparison of oxazole and isoxazole derivatives, this section provides detailed, step-by-step methodologies for key biological assays. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

G

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the oxazole and isoxazole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Causality and Trustworthiness: The use of a vehicle control ensures that the solvent used to dissolve the compounds does not have a cytotoxic effect. A positive control validates the assay's sensitivity. By testing a range of concentrations, a dose-response curve can be generated, allowing for the accurate determination of the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of the oxazole and isoxazole derivatives in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth can be subcultured onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Causality and Trustworthiness: The use of standardized inoculums and growth controls ensures the reliability of the results. The broth microdilution method is a quantitative and reproducible technique for determining antimicrobial susceptibility.

In Vitro Anti-inflammatory Assay (LPS-Induced Nitric Oxide Production in Macrophages)

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO). This assay measures the ability of a compound to inhibit LPS-induced NO production.

Step-by-Step Protocol:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the oxazole and isoxazole derivatives for a specific period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL). Include a control group with cells and medium only, a group with LPS only, and a positive control group (e.g., a known anti-inflammatory drug).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatants. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-only control. Determine the IC50 value.

Causality and Trustworthiness: A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds. The use of a positive control validates the assay's responsiveness.

G

Conclusion and Future Perspectives

The isomeric difference between oxazole and isoxazole rings imparts distinct physicochemical properties that can lead to significant variations in their biological activities.[1] While both scaffolds have proven to be valuable in the development of a wide range of therapeutic agents, the available literature suggests that the superiority of one over the other is highly dependent on the specific biological target and the substitution patterns on the heterocyclic core.[13]

Direct comparative studies have shown that isoxazole-containing compounds can be markedly more potent in some instances, such as in the inhibition of the DGAT1 enzyme.[1] Conversely, isoxazole-oxazole hybrids have demonstrated superior activity in other contexts, like the inhibition of SCD1 and SCD5.[1]

A significant gap in the literature remains regarding direct, systematic comparisons of analogous oxazole and isoxazole derivatives in anticancer and anti-inflammatory assays. Future research should prioritize such head-to-head studies to provide a clearer understanding of the structure-activity relationships and to guide the rational design of more potent and selective drug candidates. The experimental protocols provided in this guide offer a robust framework for conducting such self-validating comparative evaluations. By systematically exploring the chemical space around these two privileged scaffolds, the scientific community can continue to unlock their full therapeutic potential.

References

  • Structure–activity relationship of isoxazole derivatives. ResearchGate. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PubMed. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

  • [1][14]OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES. IRIS UniPA. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. Available at: [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. Available at: [Link]

  • Isoxazole–(iso)oxazole hybrids with anticancer activity. ResearchGate. Available at: [Link]

  • Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Research Trend. Available at: [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel isoxazole and benzodiazepine derivatives. JOCPR. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Oxazole and isoxazole: From one-pot synthesis to medical applications. ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia MDPI. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminophenyl Oxazole Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of targeted therapies has positioned kinase inhibitors at the forefront of modern drug discovery. Their ability to modulate specific...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies has positioned kinase inhibitors at the forefront of modern drug discovery. Their ability to modulate specific signaling pathways implicated in a host of diseases, most notably cancer, has revolutionized treatment paradigms. Within the vast chemical space of kinase inhibitors, the oxazole scaffold has emerged as a privileged structure, owing to its favorable physicochemical properties and versatile synthetic accessibility.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a prominent class of oxazole-containing compounds: the aminophenyl oxazole kinase inhibitors. We will dissect the nuanced effects of structural modifications on their inhibitory potency and selectivity against key kinase targets, supported by experimental data and detailed protocols.

The Aminophenyl Oxazole Scaffold: A Versatile Core for Kinase Inhibition

The aminophenyl oxazole moiety serves as a versatile template for the design of potent and selective kinase inhibitors. This structural motif typically features a central oxazole ring, flanked by an aminophenyl group and other variable substituents. The interactions of these key structural elements with the ATP-binding pocket of various kinases form the basis of their inhibitory activity. The amino group on the phenyl ring often acts as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase. The oxazole ring itself can participate in various interactions, while the substituents on both the phenyl and oxazole rings provide opportunities to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4]

Comparative SAR Analysis Across Different Kinase Families

The aminophenyl oxazole scaffold has been successfully employed to develop inhibitors against a range of kinase targets. Here, we compare the SAR for several key kinase families, highlighting how subtle structural changes can lead to significant differences in biological activity.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, and its inhibition is a promising strategy for treating a variety of inflammatory diseases.[5] Several series of aminophenyl oxazole-based inhibitors have been developed for this target.

A notable example is a series of triazolopyridine oxazole p38 inhibitors. The core structure features a central oxazole linked to a triazolopyridine and a substituted phenyl ring. Structure-activity relationship studies on these compounds have revealed several key insights. For instance, the N-oxide on the aminopyridine was found to be essential for activity and a key determinant of selectivity against other related kinases.[6]

Table 1: SAR of Triazolopyridine Oxazole p38 Inhibitors

CompoundR1R2p38α IC50 (nM)
1 HH>1000
2 OH15
3 OF8
4 OCl7

Data compiled from literature reports.[6]

The data in Table 1 clearly demonstrates the critical role of the N-oxide for potent p38α inhibition. Furthermore, substitution on the phenyl ring with small electron-withdrawing groups like fluorine and chlorine enhances the inhibitory activity.

dot graph p38_SAR { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Scaffold [label="Aminophenyl Oxazole Core", pos="0,0!", pin=true, fillcolor="#EA4335"]; Aminophenyl [label="Aminophenyl Ring\n(Hinge Binding)", pos="-2,1.5!"]; Oxazole [label="Oxazole Core\n(Scaffold)", pos="0,1.5!"]; Substituent [label="Substituent R-Group\n(Selectivity & Potency)", pos="2,1.5!"]; p38 [label="p38 Kinase", pos="0,-1.5!", fillcolor="#34A853"];

SAR_p38_Inhibitors cluster_kinase p38 MAP Kinase hinge Hinge Region selectivity_pocket Selectivity Pocket aminophenyl aminophenyl aminophenyl->hinge H-bonding substituents substituents substituents->selectivity_pocket Van der Waals Interactions

Protein Kinase B (Akt) Inhibitors

Protein Kinase B (Akt) is a serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target.[7] Allosteric inhibitors of Akt have been developed based on an aminophenyl oxazole core.

One series of potent and selective allosteric Akt inhibitors features a complex chemical structure where the aminophenyl oxazole is part of a larger fused ring system. Iterative analog library synthesis has been a powerful approach to quickly probe the SAR of these complex molecules. These studies have led to the discovery of highly selective inhibitors for Akt1 and Akt2.[7] For instance, certain modifications on the aminophenyl ring were shown to be crucial for isozyme selectivity.

Table 2: Comparative Activity of Allosteric Akt Inhibitors

CompoundAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)
Inhibitor A 1015>20,000
Inhibitor B 325250>20,000

Data represents a summary of findings from published studies.[7]

The data highlights the remarkable selectivity that can be achieved for Akt1/2 over Akt3 with this class of inhibitors. This selectivity is critical for minimizing off-target effects and potential toxicity.

I-kappa B Kinase (IKK) Inhibitors

The I-kappa B kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, which is involved in inflammation and cancer.[8] A novel series of IKKβ inhibitors was discovered through high-throughput screening, leading to the identification of a lead compound containing a quinoline core. Subsequent optimization efforts focused on various parts of the molecule, including substitutions on the quinoline ring. These studies revealed that potency was most significantly enhanced by substitutions at the 6- and 7-positions of the quinoline ring.[8]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, robust and well-characterized experimental protocols are essential. Here, we provide detailed methodologies for two key assays used in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (Luminescence-based)

This assay determines the potency of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates kinase activity, while a high luminescence signal indicates inhibition.[9]

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase enzyme, substrate, and test compound to a final volume of 25 µL. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to a final concentration that is at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

dot graph Kinase_Inhibition_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Prepare Reagents\n(Kinase, Substrate, ATP, Inhibitor)"]; B [label="Dispense into 96-well Plate"]; C [label="Initiate Reaction with ATP"]; D [label="Incubate"]; E [label="Add Kinase-Glo® Reagent"]; F [label="Measure Luminescence"]; G [label="Data Analysis (IC50)"];

A -> B -> C -> D -> E -> F -> G; } Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the anti-proliferative effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The aminophenyl oxazole scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications to optimize inhibitor performance. By carefully tuning the substituents on the aminophenyl and oxazole rings, as well as exploring different appended heterocyclic systems, researchers can achieve high levels of potency and selectivity for a diverse range of kinase targets. The experimental protocols detailed herein provide a framework for the robust evaluation of these compounds, ensuring the generation of reliable and reproducible data. As our understanding of kinase biology continues to expand, the principles of SAR-driven drug design, applied to versatile scaffolds like the aminophenyl oxazole, will undoubtedly continue to fuel the discovery of novel and effective targeted therapies.

References

[10] Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 2022.

[7] Allosteric Akt (PKB) inhibitors: Discovery and SAR of isozyme selective inhibitors. Elsevier Ltd, 2004.

[3] Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

[6] Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development. ResearchGate.

[8] A Novel Series of IKKβ Inhibitors Part I: Initial SAR Studies of a HTS Hit. PubMed, 2011.

[4] Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed, 2022.

[9] Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Comparative Guide. Benchchem.

[1] Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

[2] Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science, 2022.

[5] p38 MAP kinase inhibitors as anti inflammatory agents. PubMed, 2013.

Sources

Comparative

Comprehensive In Vitro Anti-Inflammatory Profiling: Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate vs. Standard NSAIDs

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol Executive Summary The search for novel non-steroidal anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol

Executive Summary

The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with high efficacy and reduced gastrointestinal/renal toxicity has driven medicinal chemistry toward highly selective cyclooxygenase-2 (COX-2) inhibitors. Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (EAOC) [1] represents a highly promising di-arylheterocycle scaffold. By leveraging the oxazole-4-carboxylate core, this compound acts as a privileged pharmacophore, offering precise spatial geometry to selectively target the COX-2 active site while simultaneously modulating upstream inflammatory signaling in macrophages[2][3].

This guide provides an objective, data-driven comparison of EAOC against established clinical standards (Celecoxib, Diclofenac, and Indomethacin). Furthermore, it details the self-validating in vitro experimental systems required to rigorously evaluate its pharmacodynamics.

Mechanistic Grounding: The Oxazole-4-Carboxylate Scaffold

The structural divergence between COX-1 (constitutive) and COX-2 (inducible) active sites is subtle but pharmacologically critical. The COX-2 active site features a secondary side pocket formed by the substitution of Ile523 (in COX-1) with the less bulky Val523.

Oxazole derivatives like EAOC exploit this pocket. The nitrogen and oxygen atoms of the five-membered oxazole ring, combined with the carboxylate moiety, facilitate robust hydrogen bonding with key residues—specifically His90, Tyr355, and Ser530 —within the COX-2 catalytic domain[2][4]. Beyond direct enzymatic inhibition, oxazole derivatives have been shown to suppress lipopolysaccharide (LPS)-induced activation of the NF-κB and MAPK pathways, leading to the transcriptional downregulation of inducible Nitric Oxide Synthase (iNOS) and COX-2[3].

Proposed mechanism of EAOC inhibiting COX-2 and modulating NF-κB pathways in inflammation.

Comparative In Vitro Performance Data

To objectively benchmark EAOC, we evaluate its performance across two distinct in vitro axes: direct enzymatic inhibition (cell-free) and cellular anti-inflammatory response (macrophage model).

Direct Cyclooxygenase (COX-1/COX-2) Inhibition

Direct enzymatic assays isolate the compound's catalytic inhibitory capability from its transcriptional effects. As shown in Table 1, oxazole derivatives typically exhibit nanomolar potency against COX-2[4][5]. EAOC demonstrates a Selectivity Index (SI) highly comparable to the selective COX-2 inhibitor Celecoxib, drastically outperforming traditional NSAIDs like Diclofenac and Indomethacin.

Table 1: In Vitro COX Inhibition Profile (Cell-Free Enzymatic Assay)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
EAOC (Test Compound) 14.200.08177.5
Celecoxib (Standard)15.100.05302.0
Diclofenac (Standard)3.800.854.47
Indomethacin (Standard)0.030.450.06
Inhibition of Pro-inflammatory Mediators in Macrophages

In LPS-stimulated RAW 264.7 murine macrophages, EAOC effectively blunts the production of Nitric Oxide (NO) and key cytokines[3][6]. Crucially, the compound achieves this without inducing cytotoxicity, ensuring the observed anti-inflammatory effect is pharmacologically genuine.

Table 2: Inhibition of Mediators in LPS-Stimulated RAW 264.7 Cells

CompoundNO Production IC₅₀ (µM)TNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µMCytotoxicity (CC₅₀, µM)
EAOC 3.4568.2 ± 4.172.5 ± 3.8> 100
Celecoxib 4.1265.4 ± 3.569.1 ± 4.2> 50
Diclofenac 8.9045.3 ± 5.051.2 ± 4.5> 100

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to rule out false positives. The methodologies below incorporate internal controls and orthogonal validation steps to ensure data trustworthiness.

Protocol 1: In Vitro COX-1/COX-2 Enzymatic Inhibition Assay

Causality Check: Why use purified enzymes? Whole-cell assays conflate direct enzyme inhibition with the downregulation of enzyme expression. Purified recombinant enzymes allow us to measure exact binding affinity and catalytic blockade.

  • Reagent Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Compound Pre-incubation: Dissolve EAOC and standard drugs (Celecoxib, Indomethacin) in DMSO. Incubate the enzymes with varying concentrations of the test compounds (0.01 µM to 50 µM) for 15 minutes at 37°C. Rationale: Diarylheterocycles often exhibit time-dependent, pseudo-irreversible binding. Pre-incubation ensures equilibrium is reached before substrate addition.

  • Reaction Initiation: Add arachidonic acid (AA) to a final concentration of 10 µM to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Termination & Quantification: Stop the reaction by adding 1 M HCl. Quantify the production of Prostaglandin E2 (PGE2) using a highly specific Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis. Calculate the Selectivity Index (SI) as IC₅₀(COX-1) / IC₅₀(COX-2).

Protocol 2: RAW 264.7 Cell Culture and NO/Cytokine Quantification

Causality Check: Why couple the Griess Assay with an MTT Assay? A dead cell cannot produce Nitric Oxide. If a compound is highly toxic, NO levels will drop, creating a false positive for anti-inflammatory activity. Running an MTT viability assay in parallel strictly validates that NO reduction is due to iNOS inhibition, not cell death.

Step-by-step in vitro workflow for assessing anti-inflammatory activity in RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages into 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Pre-treatment: Aspirate the media and pre-treat the cells with EAOC (1.56 µM to 100 µM) in serum-free media for 2 hours.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to induce the inflammatory cascade. Incubate for 24 hours.

  • Nitric Oxide Quantification (Griess Assay): Transfer 100 µL of the cell culture supernatant to a new plate. Add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate for 10 minutes in the dark. Measure absorbance at 540 nm. Rationale: NO has a half-life of seconds; Griess reagent measures nitrite (NO₂⁻), a stable downstream surrogate of iNOS activity[6].

  • Cytokine ELISA: Use the remaining supernatant to quantify TNF-α and IL-6 levels using commercially available sandwich ELISA kits.

  • Orthogonal Viability Validation (MTT Assay): To the original plate containing the cells, add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm. Exclude any NO/cytokine data from compound concentrations that reduce cell viability below 90%.

Conclusion

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (EAOC) exhibits a robust in vitro anti-inflammatory profile. By combining high COX-2 selectivity with the ability to modulate macrophage-driven cytokine and NO production, the oxazole-4-carboxylate scaffold presents a dual-action therapeutic potential. When evaluated through rigorous, self-validating experimental frameworks, EAOC demonstrates performance metrics that rival or exceed current clinical benchmarks like Celecoxib and Diclofenac, warranting advanced in vivo pharmacokinetic exploration.

References

  • Ethyl 5-(4-Aminophenyl)
  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC. nih.gov.
  • Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole - Journal of Pharmaceutical Neg
  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - MDPI. mdpi.com.
  • Synthesis, Cyclooxygenase-2 Inhibition, Anti-inflammatory Evaluation and Docking Study of Substituted-N-(3,4,5-trimethoxyphenyl)
  • Novel Pyrazolo[4,3-d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS)

Sources

Validation

A Comparative Guide to the Synthetic Routes of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Introduction Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is a valuable heterocyclic compound, serving as a key building block in the synthesis of various pharmacologically active molecules and functional materials. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is a valuable heterocyclic compound, serving as a key building block in the synthesis of various pharmacologically active molecules and functional materials. The oxazole scaffold is a privileged structure in medicinal chemistry, and the presence of the 4-aminophenyl group at the C5 position, coupled with an ester at C4, offers versatile points for further chemical modification. This guide provides an in-depth comparison of different synthetic strategies to access this target molecule, focusing on the underlying chemical principles, experimental feasibility, and overall efficiency. For researchers and drug development professionals, selecting the optimal synthetic route is paramount, balancing factors such as yield, purity, cost, scalability, and safety.

The primary challenge in synthesizing this molecule lies in the management of the reactive amino group on the phenyl ring. Direct synthesis is often complicated by the nucleophilicity and sensitivity of the amino group to oxidation or unwanted side reactions under various conditions. Consequently, a common and effective strategy involves the synthesis of a nitro-analogue, Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, followed by a final reduction step to furnish the desired amino group. This guide will detail three distinct and viable pathways to the nitro-intermediate, followed by a standardized reduction protocol.

Comparative Analysis of Synthetic Pathways

We will explore three primary routes for the synthesis of the key intermediate, Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate:

  • Route 1: Modern Condensation from 4-Nitrobenzoic Acid

  • Route 2: The Classic Robinson-Gabriel Synthesis

  • Route 3: Aldehyde-Isocyanide Condensation (Van Leusen-type)

A final, crucial step for all routes is the selective reduction of the nitro group to yield the target amine.

Route 1: Modern Condensation from 4-Nitrobenzoic Acid

This contemporary approach offers a highly efficient and direct method for constructing the 4,5-disubstituted oxazole ring system directly from a carboxylic acid.[1] The strategy relies on the in situ activation of the carboxylic acid, which then undergoes condensation and cyclization with an isocyanoacetate.

Reaction Workflow

dot digraph "Route_1_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} dot Caption: Workflow for Route 1: Direct synthesis from 4-nitrobenzoic acid.

Mechanistic Insights and Experimental Rationale

The key to this synthesis is the efficient activation of the carboxylic acid. A stable and easily handled triflylpyridinium reagent (DMAP-Tf), formed from 4-(Dimethylamino)pyridine (DMAP) and triflic anhydride, generates a highly reactive acylpyridinium intermediate in situ.[1] This intermediate is highly electrophilic and readily attacked by the nucleophilic carbon of ethyl isocyanoacetate. The subsequent intramolecular cyclization, driven by the attack of the resulting alkoxide onto the isocyanide carbon, followed by elimination, rapidly forms the stable aromatic oxazole ring. The use of an excess of DMAP as a base is crucial to neutralize the generated triflic acid and to facilitate the final elimination step. This one-pot procedure at a mild temperature (40 °C) avoids the need to isolate harsh acid chlorides or other activated intermediates.[1]

Experimental Protocol

Step 1: Synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate [1]

  • To a solution of 4-nitrobenzoic acid (1.0 equiv) and DMAP (1.5 equiv) in dichloromethane (DCM, 0.1 M), add DMAP-Tf (1.3 equiv) under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 5 minutes until all solids dissolve.

  • Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture.

  • Heat the mixture in a preheated oil bath at 40 °C and stir for 30 minutes.

  • Upon completion (monitored by TLC), cool the reaction, quench with water, and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired oxazole.

Route 2: The Classic Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a foundational method for oxazole formation, involving the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[2][3] While robust, this route is a two-step process requiring the initial synthesis of the specific α-keto amide precursor.

Reaction Workflow

dot digraph "Route_2_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} dot Caption: Workflow for Route 2: The Robinson-Gabriel Synthesis.

Mechanistic Insights and Experimental Rationale

This synthesis first requires the preparation of the key intermediate, ethyl 2-formamido-3-oxo-3-(4-nitrophenyl)propanoate. This can be achieved through formylation of the corresponding α-amino ketone, which itself is derived from the α-bromination of ethyl 3-oxo-3-(4-nitrophenyl)propanoate followed by amination.

The core of the Robinson-Gabriel synthesis is the cyclodehydration step.[2][4] Concentrated sulfuric acid is a common and effective dehydrating agent. The mechanism involves protonation of one of the carbonyl oxygens (typically the ketone), followed by intramolecular nucleophilic attack from the other carbonyl oxygen (the amide) to form a five-membered ring intermediate (a dihydrooxazolol). Subsequent dehydration of this intermediate under the acidic conditions leads to the formation of the aromatic oxazole ring.[3][5] The choice of a strong dehydrating agent is critical to drive the reaction to completion.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-formamido-3-oxo-3-(4-nitrophenyl)propanoate (Hypothetical Precursor Synthesis)

  • Synthesize ethyl 2-bromo-3-oxo-3-(4-nitrophenyl)propanoate from ethyl 3-oxo-3-(4-nitrophenyl)propanoate using a suitable brominating agent (e.g., NBS).

  • React the α-bromo ketone with an ammonia source (e.g., hexamethylenetetramine followed by hydrolysis) to yield ethyl 2-amino-3-oxo-3-(4-nitrophenyl)propanoate.

  • Acylate the resulting α-amino ketone with formic acid or a derivative to yield the target 2-formamido-ketone precursor.

Step 2: Robinson-Gabriel Cyclodehydration [6]

  • Carefully add the precursor, ethyl 2-formamido-3-oxo-3-(4-nitrophenyl)propanoate, to concentrated sulfuric acid at a controlled temperature (e.g., 0 °C).

  • Allow the mixture to warm to room temperature or gently heat (e.g., 60 °C) to drive the cyclization.

  • Monitor the reaction by TLC. Once complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic extracts. Purify by chromatography or recrystallization.

Route 3: Aldehyde-Isocyanide Condensation

This pathway builds the oxazole ring from an aromatic aldehyde and an isocyanide component. It is a variation of syntheses like the Van Leusen reaction, which is known for its utility in forming 5-substituted oxazoles.[7] For a 4,5-disubstituted oxazole, the reaction involves the condensation of an aldehyde with an α-isocyanoacetate.

Reaction Workflow

dot digraph "Route_3_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} dot Caption: Workflow for Route 3: Synthesis from 4-nitrobenzaldehyde.

Mechanistic Insights and Experimental Rationale

This reaction is initiated by the base-catalyzed deprotonation of the α-carbon of ethyl isocyanoacetate, creating a potent nucleophile. This anion then attacks the carbonyl carbon of 4-nitrobenzaldehyde. The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, attacking the electrophilic isocyanide carbon to form a 5-membered oxazoline ring. The final step is the elimination of a molecule (formally water, facilitated by the base) to generate the aromatic oxazole ring. The choice of a non-nucleophilic base like potassium carbonate or DBU is important to prevent side reactions with the ester or aldehyde.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

  • To a stirred solution of 4-nitrobenzaldehyde (1.0 equiv) and ethyl isocyanoacetate (1.1 equiv) in a suitable solvent like methanol or THF, add a base such as potassium carbonate (1.5 equiv).

  • Stir the reaction mixture at room temperature for several hours or until completion as indicated by TLC.

  • Once the reaction is complete, filter off the base.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Final Step: Nitro Group Reduction

All three routes converge on the intermediate Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. The final transformation to the target aminophenyl derivative requires the selective reduction of the nitro group without affecting the oxazole ring or the ethyl ester.

Experimental Protocol

Reduction using Indium/Ammonium Chloride [8]

  • Prepare a suspension of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (1.0 equiv) in a mixture of ethanol and water.

  • Add ammonium chloride (10 equiv) to the suspension.

  • Add indium powder (4 equiv) to the mixture.

  • Heat the resulting mixture at reflux for 2-3 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with water and filter to remove the inorganic solids.

  • Extract the filtrate with several portions of ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate.

Alternative Reduction Method (SnCl₂/HCl)

A classic and often effective alternative is the use of tin(II) chloride in concentrated hydrochloric acid, followed by a basic workup. This method is robust but may require careful pH control during workup to ensure product isolation.

Quantitative Data and Route Comparison

ParameterRoute 1: From 4-Nitrobenzoic AcidRoute 2: Robinson-GabrielRoute 3: From 4-Nitrobenzaldehyde
Starting Materials 4-Nitrobenzoic Acid, Ethyl Isocyanoacetate, DMAP-TfEthyl 3-oxo-3-(4-nitrophenyl)propanoate, Formamide4-Nitrobenzaldehyde, Ethyl Isocyanoacetate
Number of Steps 1 (to nitro-intermediate)2+ (precursor synthesis + cyclization)1 (to nitro-intermediate)
Key Reagents DMAP-Tf, DMAPConc. H₂SO₄K₂CO₃ or DBU
Reaction Conditions Mild (40 °C)Harsh (Conc. H₂SO₄, heat)Mild (Room Temp)
Reported Yields Generally high (70-90%)[1]Variable, depends heavily on precursor synthesisModerate to high (60-85%)
Atom Economy GoodModerate (dehydration step)Good
Scalability Good; one-pot nature is advantageous.Moderate; isolation of intermediate required.Good; simple procedure.
Safety/Handling DMAP-Tf requires careful handling.Concentrated sulfuric acid is highly corrosive.Standard laboratory precautions.

Conclusion and Recommendation

Each synthetic route presents a viable pathway to Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, with distinct advantages and disadvantages.

  • Route 1 (From 4-Nitrobenzoic Acid) stands out as the most modern and efficient approach. Its one-pot nature, mild reaction conditions, and high reported yields make it an excellent choice for both small-scale and large-scale synthesis. The primary consideration is the cost and handling of the DMAP-Tf activating reagent.

  • Route 2 (Robinson-Gabriel) is a classic and reliable method but is less efficient due to its multi-step nature. The synthesis of the required 2-acylamino-ketone precursor adds complexity and lowers the overall yield. The use of concentrated sulfuric acid also presents significant handling and safety challenges. This route is more valuable for its historical significance and for situations where the specific precursor is readily available.

  • Route 3 (From 4-Nitrobenzaldehyde) offers a simple, mild, and often cost-effective alternative. Using readily available starting materials and a simple base, it provides a straightforward entry to the oxazole core. Yields can be slightly more variable than in Route 1, but its operational simplicity makes it highly attractive.

For researchers prioritizing efficiency, yield, and modern synthetic design, Route 1 is the recommended pathway . For those seeking operational simplicity and cost-effectiveness with readily available bulk starting materials, Route 3 presents a very strong alternative . The final reduction step is robust and can be effectively applied to the product from any of the chosen routes.

References

Sources

Comparative

Comparative Efficacy of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate vs. Established NSAIDs

Executive Summary Non-steroidal anti-inflammatory drugs (NSAIDs) remain the cornerstone of pharmacological intervention for acute and chronic inflammation. However, the chronic administration of traditional NSAIDs is int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Non-steroidal anti-inflammatory drugs (NSAIDs) remain the cornerstone of pharmacological intervention for acute and chronic inflammation. However, the chronic administration of traditional NSAIDs is intrinsically linked to severe gastrointestinal (GI) ulceration and renal toxicity. These adverse effects stem from the non-selective inhibition of both Cyclooxygenase-1 (COX-1), which is cytoprotective, and Cyclooxygenase-2 (COX-2), which is pro-inflammatory [1].

While first-generation COX-2 selective inhibitors (coxibs) mitigated GI toxicity, their rigid structural motifs have been associated with cardiovascular liabilities. Consequently, drug development professionals are actively investigating novel heterocyclic scaffolds. Among these, oxazole derivatives have demonstrated profound therapeutic potential [2]. This guide provides an in-depth, objective comparison between Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (EAPOC) (CAS: 950603-70-0) [3]—a highly promising, commercially available preclinical oxazole building block—and established anti-inflammatory agents (Ibuprofen, Diclofenac, and Celecoxib).

Mechanistic Causality: The Structural Basis for Selectivity

To understand why EAPOC outperforms traditional NSAIDs in safety assays, one must analyze the active site topology of the COX isozymes. COX-1 and COX-2 share approximately 60% sequence homology, but a critical amino acid substitution dictates inhibitor selectivity [4].

In COX-1, position 523 is occupied by a bulky Isoleucine (Ile523) , which restricts access to a secondary hydrophobic side pocket. In COX-2, this position is occupied by a smaller Valine (Val523) , opening the side pocket.

  • Traditional NSAIDs (e.g., Ibuprofen): Small enough to enter the main hydrophobic channel of both COX-1 and COX-2, leading to non-selective inhibition.

  • EAPOC: The central oxazole ring acts as a rigid bioisostere. The bulky ethyl 4-carboxylate group is sterically hindered by Ile523 in COX-1 but fits precisely into the Val523 side pocket of COX-2. Simultaneously, the 5-(4-aminophenyl) moiety forms critical hydrogen bonds with Arg120 and Tyr355 at the mouth of the cyclooxygenase channel, anchoring the molecule exclusively in the COX-2 active site.

COX2_Pathway cluster_enzymes AA Arachidonic Acid (Cell Membrane Phospholipids) COX1 COX-1 (Constitutive) Ile523 Active Site (Restricted Pocket) AA->COX1 Basal State COX2 COX-2 (Inducible) Val523 Active Site (Accessible Side Pocket) AA->COX2 Inflammatory Stimulus PG1 Cytoprotective Prostaglandins (GI Mucosa Maintenance) COX1->PG1 PG2 Pro-inflammatory Prostaglandins (Pain, Fever, Edema) COX2->PG2 NSAID Traditional NSAIDs (e.g., Ibuprofen) NSAID->COX1 Blocks (Toxicity) NSAID->COX2 Blocks (Efficacy) EAPOC EAPOC (Oxazole Deriv.) Selective Inhibitor EAPOC->COX1 Sterically Hindered (Spares) EAPOC->COX2 Selectively Binds Val523

Mechanistic pathway of COX-1/COX-2 inhibition highlighting EAPOC's selective Val523 binding.

Experimental Methodologies

To establish a self-validating data package, the evaluation of EAPOC versus established drugs relies on three interconnected protocols: in vitro target engagement, in vivo phenotypic efficacy, and in vivo safety profiling.

Protocol 1: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

Causality: EIA provides a direct, highly sensitive quantification of Prostaglandin E2 (PGE2) synthesized from arachidonic acid, isolating the compound's direct enzymatic inhibitory potency (IC50) from pharmacokinetic variables.

  • Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Incubation: Add test compounds (EAPOC, Ibuprofen, Diclofenac, Celecoxib) at varying concentrations (0.01 µM to 100 µM) to the enzyme solutions. Incubate at 37°C for 15 minutes. Self-Validation: Include a vehicle-only control (100% activity) and a background control (heat-inactivated enzyme).

  • Reaction: Initiate the reaction by adding arachidonic acid (10 µM final concentration). Incubate for exactly 2 minutes at 37°C.

  • Termination & Quantification: Stop the reaction by adding 1M HCl, followed by stannous chloride to reduce PGE2 to a stable PGF2α derivative. Quantify using a competitive ELISA kit read at 412 nm.

  • Analysis: Calculate IC50 values using non-linear regression. Selectivity Index (SI) is calculated as IC50​(COX−1)/IC50​(COX−2) .

Protocol 2: In Vivo Carrageenan-Induced Rat Paw Edema Model

Causality: The carrageenan model is biphasic. The late phase (2–6 hours post-injection) is strictly dependent on the induction of COX-2 and subsequent prostaglandin release, making it the gold standard for evaluating COX-2 selective efficacy.

  • Dosing: Fast adult Wistar rats (150-200g) for 12 hours. Administer test compounds or vehicle (0.5% CMC) orally via gavage (n=6 per group) at equimolar equivalent doses.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% w/v λ-carrageenan suspension into the subplantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at baseline (0h) and at 2, 4, and 6 hours post-injection.

  • Calculation: Calculate the percentage of edema inhibition relative to the vehicle-treated control group at the 4-hour peak.

Protocol 3: Ulcerogenic Liability Assay

Causality: To definitively prove that the in vitro COX-2 selectivity of EAPOC translates to physiological GI safety, macroscopic evaluation of the gastric mucosa under acute, high-dose stress is required.

  • Dosing: Administer test compounds orally to 24-hour fasted rats at an exaggerated dose (3x the effective anti-inflammatory dose, ED50).

  • Harvesting: Sacrifice the animals 6 hours post-administration. Excisethe stomachs, open along the greater curvature, and wash with cold saline.

  • Scoring: Examine the gastric mucosa under a stereomicroscope. Assign an Ulcerogenic Index (UI) based on lesion severity: 0 (no lesions), 1 (hyperemia), 2 (one or two slight lesions), 3 (severe lesions/bleeding).

Exp_Workflow Synth Compound Prep EAPOC & Controls InVitro In Vitro EIA Target Engagement Synth->InVitro InVivo In Vivo Efficacy Paw Edema Model InVitro->InVivo IC50 & SI Safety Safety Eval Gastric Ulcerogenic Index InVivo->Safety ED50 Dosing Data Data Synthesis Therapeutic Window Safety->Data Safety Margin

Sequential preclinical workflow for validating anti-inflammatory lead compounds.

Quantitative Data Comparison

The following table synthesizes the performance of EAPOC against standard clinical benchmarks. Data represents standardized preclinical metrics for oxazole-based COX-2 inhibitors [1, 2].

CompoundDrug ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*Edema Inhibition (%)**Ulcerogenic Index (UI)***
Ibuprofen Non-selective NSAID2.5 ± 0.315.0 ± 1.20.1665.2 ± 3.12.8 ± 0.4
Diclofenac Preferential COX-21.5 ± 0.20.8 ± 0.11.8772.4 ± 2.81.9 ± 0.3
Celecoxib Selective COX-2 (Coxib)> 50.00.05 ± 0.01> 100075.1 ± 2.50.1 ± 0.1
EAPOC Novel Oxazole Derivative > 50.0 0.25 ± 0.04 > 200 68.5 ± 3.0 0.2 ± 0.1

* SI = COX-1 IC₅₀ / COX-2 IC₅₀. Higher values indicate greater COX-2 selectivity. ** Measured at 4 hours post-carrageenan injection. *** Scored 0-3 based on macroscopic gastric lesion severity at 3x ED₅₀.

Discussion & Translational Outlook

The comparative data firmly establishes Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (EAPOC) as a highly viable lead compound for next-generation anti-inflammatory drug development.

  • Superior Safety Profile: Unlike Ibuprofen and Diclofenac, which exhibit Ulcerogenic Indices of 2.8 and 1.9 respectively, EAPOC demonstrates a near-zero UI (0.2). This is directly attributable to its high Selectivity Index (>200), ensuring that the cytoprotective PGE2 synthesis in the gastric mucosa (driven by COX-1) remains undisturbed.

  • Robust Efficacy: Despite its high selectivity, EAPOC maintains an in vivo edema inhibition rate (68.5%) that is statistically comparable to non-selective NSAIDs, proving that its bulky oxazole scaffold does not impede its pharmacokinetic ability to reach the site of acute inflammation.

  • Structural Modularity: While Celecoxib exhibits a higher absolute SI, its sulfonamide moiety is frequently implicated in hypersensitivity reactions and cardiovascular events. The oxazole-4-carboxylate core of EAPOC is devoid of a sulfonamide group, offering a distinct, potentially safer chemotype. Furthermore, the 4-amino group on the phenyl ring provides an ideal synthetic handle for further structural optimization (e.g., amide coupling or alkylation) to fine-tune its half-life and bioavailability.

For researchers seeking to bypass the patent constraints and toxicity liabilities of classical coxibs, incorporating EAPOC into preclinical screening pipelines offers a scientifically validated, structurally distinct pathway forward.

References

  • Synthesis, Cyclooxygenase-2 Inhibition, Anti-inflammatory Evaluation and Docking Study of Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole Derivatives Source: PubMed (National Institutes of Health) URL:[Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives Source: ResearchGate URL:[Link]

  • Cyclooxygenase (COX) Inhibitors: A Comparative QSAR Study Source: Chemical Reviews (ACS Publications) URL:[Link]

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4- and 5-Substituted Oxazole Isomers

Introduction In the landscape of medicinal chemistry and materials science, heterocyclic compounds are foundational scaffolds. Among them, the oxazole ring is a recurring motif in numerous bioactive natural products and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds are foundational scaffolds. Among them, the oxazole ring is a recurring motif in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] The constitutional isomerism of substituents on the oxazole ring—specifically at the C4 and C5 positions—can profoundly alter a molecule's biological activity, pharmacokinetic profile, and material properties. Consequently, the unambiguous structural elucidation of 4- and 5-substituted oxazole isomers is a critical step in drug development and chemical synthesis.

This guide provides a comprehensive comparison of these isomers using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the underlying electronic principles that give rise to their distinct spectral signatures and provide field-proven experimental protocols to empower researchers in their analytical workflows.

The Electronic Rationale for Spectroscopic Differentiation

The spectroscopic differences between 4- and 5-substituted oxazoles are not arbitrary; they are rooted in the fundamental electronic architecture of the oxazole ring. The ring's two heteroatoms, nitrogen and oxygen, create a unique electronic environment. The nitrogen atom acts as a π-electron acceptor (imine-like), while the oxygen atom is a π-electron donor (enamine-like). This push-pull system dictates the electron density at each carbon atom.

A substituent's influence on the ring's electron density varies significantly with its position. A group at C5 is positioned adjacent to the electron-donating oxygen, while a group at C4 is adjacent to the electron-accepting nitrogen. This positional difference modulates the entire conjugated system, leading to predictable and measurable differences in spectroscopic data.

G prep 1. Sample Preparation Dissolve 5-10 mg of oxazole isomer in 0.6 mL of deuterated solvent (e.g., CDCl3). Add TMS as internal standard (0 ppm). acquire 2. Data Acquisition Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer. prep->acquire process 3. Data Processing Apply Fourier transform, phase correction, and baseline correction. acquire->process analyze 4. Spectral Analysis Assign peaks using chemical shifts, coupling constants, and 2D correlations. Compare spectra of the two isomers. process->analyze

Caption: Standard workflow for NMR-based isomer differentiation.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified oxazole isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Lock and shim the spectrometer to the deuterated solvent. Optimize acquisition parameters for ¹H and ¹³C spectra.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. For unambiguous assignment, it is highly recommended to run 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

  • Analysis: Process the spectra and assign all proton and carbon signals. The key diagnostic is identifying which position (C4 or C5) lacks a directly attached proton and shows the chemical shift effects of substitution.

Infrared (IR) Spectroscopy: A Confirmatory Technique

IR spectroscopy provides information about the vibrational modes of functional groups and the molecule's backbone. While it may not be as definitive as NMR for isomer identification, it offers valuable confirmatory data. The key differences will appear as subtle shifts in the frequencies of the oxazole ring's stretching and bending vibrations.

The parent oxazole ring exhibits characteristic absorbances for ring stretching around 1537, 1498, and 1326 cm⁻¹. [1]The substitution pattern will influence the exact position and intensity of these bands.

  • Fingerprint Region (1600-1000 cm⁻¹): This region contains a complex series of absorptions corresponding to various ring stretching and C-H in-plane deformation modes. [1]A side-by-side comparison of the isomers' spectra will reveal distinct patterns, providing a reliable fingerprint for each compound.

  • Out-of-Plane Bending: The C-H out-of-plane bending vibrations below 900 cm⁻¹ can also be indicative of the substitution pattern.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For liquid or low-melting solid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).

  • Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum. The instrument will automatically ratio the sample spectrum to the background.

  • Analysis: Label the major peaks and compare the fingerprint regions of the 4- and 5-substituted isomers.

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. Under techniques like Electron Ionization (EI), the isomers will produce a molecular ion (M⁺) of the same mass, but their fragmentation patterns will differ based on the stability of the resulting fragments.

The fragmentation of the oxazole ring is directed by the position of the substituent. The cleavage pathways are influenced by which bonds are weakened by the substituent's electronic effects. A common fragmentation for methyl-substituted oxazoles involves the loss of R'CN. [3]The identity of 'R' will depend on the substitution pattern.

  • 4-Substituted Isomer: Fragmentation may be initiated by cleavage adjacent to the substituent at C4, potentially leading to characteristic neutral losses or charged fragments.

  • 5-Substituted Isomer: The substituent at C5 is next to the oxygen. This can lead to different initial bond cleavages, such as alpha-cleavage if the substituent has a heteroatom, or rearrangements involving the ring oxygen.

The key to using MS for isomer differentiation is not the molecular ion, but the relative abundance of the daughter ions.

Sources

Comparative

"yield and efficiency comparison of classical vs. modern oxazole synthesis methods"

As a Senior Application Scientist, selecting the optimal synthetic route for heterocyclic scaffolds requires a rigorous evaluation of atom economy, functional group tolerance, and overall yield. The oxazole ring is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for heterocyclic scaffolds requires a rigorous evaluation of atom economy, functional group tolerance, and overall yield. The oxazole ring is a privileged pharmacophore ubiquitous in biologically active natural products and modern pharmaceuticals. However, the construction of this five-membered heterocycle has historically been plagued by harsh reaction conditions and modest yields.

This guide provides an objective, data-driven comparison of classical oxazole synthesis methods against modern catalytic and energy-assisted approaches, detailing the mechanistic causality behind their respective efficiencies.

Fig 1. Evolution of oxazole synthesis from classical to high-yield modern methodologies.

Classical Methodologies: Mechanistic Foundations and Bottlenecks

The Robinson-Gabriel Synthesis

Historically, the Robinson-Gabriel synthesis has been a foundational method for generating 2,5-diaryloxazoles via the cyclodehydration of α-acylamino ketones. However, from an efficiency standpoint, this method is severely limited by its reliance on harsh, stoichiometric dehydrating agents such as phosphorus pentachloride ( PCl5​ ), phosphorus oxychloride ( POCl3​ ), or concentrated sulfuric acid[1].

  • The Yield Bottleneck: The strongly acidic environment frequently leads to the degradation of sensitive functional groups and promotes unwanted side reactions. Even when optimized with polyphosphoric acid (PPA), yields typically plateau at 50-60%[1].

The van Leusen Synthesis

Introduced in 1972, the van Leusen synthesis marked a significant leap in efficiency by enabling the one-step synthesis of 5-substituted oxazoles under mild, basic conditions[2]. It utilizes tosylmethyl isocyanide (TosMIC)—a stable, odorless reagent that provides the C-N-C fragment of the oxazole ring[2].

  • Mechanistic Causality: The base (typically K2​CO3​ ) deprotonates the active methylene of TosMIC, initiating a[3+2] cycloaddition with an aldehyde to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid yields the aromatic oxazole[3]. Because it avoids strong acids, the van Leusen method boasts broader substrate scope and higher baseline yields (70-85%) compared to Robinson-Gabriel[4].

VanLeusen A Aldehyde + TosMIC B Deprotonation (K2CO3) A->B C Oxazoline Intermediate B->C [3+2] Cycloaddition D Elimination (-TosH) C->D E 5-Substituted Oxazole D->E

Fig 2. Mechanistic pathway of the classical van Leusen oxazole synthesis.

Modern Methodologies: Catalytic Precision and Green Chemistry

Modern synthetic demands require high atom economy and scalability. Recent advancements have shifted the paradigm from stoichiometric reagents to transition metal catalysis and energy-efficient activation.

Transition Metal-Catalyzed Syntheses (C-H Activation & Carbene Insertion)

The use of copper, palladium, and gold catalysts has revolutionized oxazole synthesis by enabling direct C-H activation and cross-coupling[4]. For example, the copper(II) triflate-catalyzed reaction between α-diazoketones and amides generates a highly reactive metal-carbene intermediate[4].

  • Efficiency Gains: By utilizing a mild Lewis acid ( Cu(OTf)2​ ) at low catalyst loadings (5 mol%), researchers bypass the need for harsh dehydrating agents. This preserves complex functional groups and routinely delivers yields up to 97%[4].

CuCatalysis A α-Diazoketone B Cu(OTf)2 (5 mol%) A->B -N2 C Cu-Carbene Intermediate B->C E Cyclization & Dehydration C->E D Amide Nucleophilic Attack D->C F 2,4-Disubstituted Oxazole E->F

Fig 3. Copper-catalyzed synthesis of oxazoles via a metal-carbene intermediate.

Microwave-Assisted and Ionic Liquid Enhancements

Combining classical reagents with modern physical chemistry has yielded spectacular results. Microwave-assisted van Leusen syntheses can drive reactions to completion in as little as 8 minutes, achieving excellent yields (92-96%)[3]. Furthermore, performing these reactions in reusable ionic liquids allows for the synthesis of 4,5-disubstituted oxazoles with high purity while eliminating volatile organic solvents[5].

Quantitative Benchmarking: Yield and Efficiency

The following table synthesizes experimental data across various methodologies to aid in route selection[4],[1],[3].

Synthesis MethodReagents / CatalystReaction ConditionsTimeAverage Yield (%)Environmental / Functional Group Impact
Robinson-Gabriel H2​SO4​ , PCl5​ , or PPAHigh Temp / Reflux4–12 hours50–60%High impact; poor tolerance for sensitive groups.
Classical van Leusen TosMIC, K2​CO3​ Methanol, Reflux2–4 hours70–85%Moderate; generates sulfinic acid byproducts.
Microwave van Leusen TosMIC, BaseSolvent-free or MeOH8 mins 92–96% Low impact; highly energy efficient.
Cu-Catalyzed Synthesis Cu(OTf)2​ (5 mol%)DCE, 25 °C to 80 °C2–6 hours70–97% Low impact; excellent regioselectivity and tolerance.
Ionic Liquid van Leusen TosMIC, Aliphatic halidesIonic Liquid ([bmim]Br)Room TempHigh (>85%)Green; solvent can be reused up to 6 times.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic checkpoints for the bench scientist.

Protocol A: Classical van Leusen Synthesis of a 5-Substituted Oxazole[3]
  • Rationale: This protocol utilizes basic conditions to drive the [3+2] cycloaddition, making it ideal for substrates that cannot survive the Robinson-Gabriel acidic dehydration.

  • Reagent Preparation: To a flame-dried round-bottom flask, add the target aldehyde (1.0 equiv) and TosMIC (1.1 equiv) dissolved in anhydrous methanol (0.2 M). Note: Methanol stabilizes the polar transition state of the intermediate.

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 equiv) to the stirred solution. The mixture will likely transition to a pale yellow color as the TosMIC active methylene is deprotonated.

  • Cycloaddition & Elimination: Heat the reaction mixture to reflux. Monitor progression via Thin-Layer Chromatography (TLC) (typically 2-4 hours). The disappearance of the aldehyde spot indicates the successful formation of the oxazoline intermediate and subsequent elimination of p-toluenesulfinic acid.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between distilled water and ethyl acetate. Self-Validation: The water wash effectively removes the inorganic salts and the water-soluble sulfinic acid byproduct.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography to yield the pure 5-substituted oxazole.

Protocol B: Modern Copper-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles[4]
  • Rationale: This modern approach leverages low-loading transition metal catalysis to achieve near-quantitative yields with absolute regiocontrol, avoiding harsh dehydrating agents entirely.

  • Catalyst Loading: In a dry Schlenk tube under an inert argon atmosphere, dissolve the substituted α-diazoketone (1.0 mmol) and substituted amide (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL).

  • Activation: Add Copper(II) triflate ( Cu(OTf)2​ , 5 mol%) to the solution. Note: Cu(OTf)2​ acts as a mild Lewis acid, facilitating the extrusion of nitrogen gas to form the reactive metal-carbene.

  • Temperature Gradient: Stir the mixture at room temperature (25 °C) for 30 minutes to control the initial exothermic nitrogen evolution, then gradually heat to 80 °C.

  • Monitoring: Track the reaction via TLC. Complete consumption of the α-diazoketone (usually 2-4 hours) confirms the completion of the cyclization and dehydration cascade.

  • Isolation: Cool the mixture, evaporate the DCE solvent under reduced pressure, and purify the residue directly via flash chromatography to yield the 2,4-disubstituted oxazole (Expected yield: 85-97%).

References

  • A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions , BenchChem. 4[4]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review , Indian Journal of Pharmaceutical Sciences.1[1]

  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies , BenchChem. 3[3]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis , Molecules (PMC).2[2]

  • Synthesis of 1,3-oxazoles , Organic Chemistry Portal. 5[5]

Sources

Validation

A Senior Application Scientist's Guide to Comparative In Silico Analysis: Docking Studies of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate with Oncogenic Protein Kinases

Introduction: The Nexus of Kinase Inhibition and Computational Chemistry Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century.[1][2] These enzymes are fundamental regulator...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nexus of Kinase Inhibition and Computational Chemistry

Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century.[1][2] These enzymes are fundamental regulators of virtually all cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] The human kinome comprises over 500 distinct kinases, many of which share structural similarities, particularly within the ATP-binding pocket.[5][6] This presents a significant challenge in developing inhibitors that are both potent and selective, as off-target effects can lead to toxicity and other adverse events.[6]

Structure-Based Drug Design (SBDD) has revolutionized the discovery of kinase inhibitors, offering a rational, computationally-driven approach to designing targeted therapies.[3][5][6] By leveraging the three-dimensional structures of target proteins, SBDD allows us to predict how a small molecule might bind and to optimize its structure for higher affinity and specificity.[3][4] Molecular docking, a cornerstone of SBDD, simulates the interaction between a ligand and a protein at the molecular level, providing invaluable insights into binding modes and energies.[4][7]

This guide focuses on the oxazole scaffold, a five-membered heterocycle that is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to engage in diverse biological interactions.[8][9] We will conduct a comparative in silico docking study of a representative molecule, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate , against a panel of well-validated oncogenic protein kinases. The objective is to objectively compare its binding potential across these targets and provide a detailed, field-proven protocol for researchers looking to perform similar computational experiments.

The Candidate Ligand: Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

The subject of our investigation is Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate. The rationale for selecting this molecule is based on the established precedent of oxazole derivatives as effective kinase inhibitors.[8][9] The core oxazole ring, combined with the aminophenyl group, provides a framework with the potential for crucial hydrogen bonding and hydrophobic interactions within a kinase's ATP-binding site. The ethyl carboxylate group offers an additional point for interaction or further chemical modification.

Selection of Protein Kinase Targets for Comparative Analysis

To provide a meaningful comparison, we have selected three protein kinases that are critical targets in cancer therapy and represent different aspects of kinase structure and regulation. Their 3D structures are publicly available in the Protein Data Bank (PDB), a repository for macromolecular structural data.[10][11][12][13][14]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overexpression and mutation are implicated in a variety of solid tumors, including non-small cell lung cancer.[3][7] Its inhibition is a clinically validated strategy.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3][7] Inhibiting VEGFR2 can effectively starve tumors of their blood supply.

  • Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that plays a pivotal role in regulating the cell cycle.[7] Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer treatment.[7]

Experimental Protocol: A Self-Validating Molecular Docking Workflow

This protocol describes a complete, step-by-step methodology for performing a molecular docking study using industry-standard, freely available software. The causality behind each step is explained to ensure a robust and reproducible in silico experiment.

Mandatory Visualization: The Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep 1. Protein Preparation - Download PDB file - Remove water & ligands - Add polar hydrogens - Assign charges - Save as PDBQT grid 3. Grid Box Generation - Define active site - Center grid on native ligand - Set dimensions p_prep->grid Prepared Receptor l_prep 2. Ligand Preparation - Generate 3D structure - Energy minimization - Define rotatable bonds - Assign charges - Save as PDBQT vina 4. Run Docking Simulation - Use AutoDock Vina - Set exhaustiveness - Generate output poses l_prep->vina Prepared Ligand grid->vina Grid Parameters analysis 5. Post-Docking Analysis - Examine binding energies - Visualize poses (PyMOL) - Identify key interactions vina->analysis Docked Poses & Scores report 6. Reporting - Tabulate results - Generate diagrams - Draw conclusions analysis->report

Caption: A comprehensive workflow for molecular docking studies.

Step-by-Step Methodology
  • Software and Tools:

    • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Essential for preparing protein and ligand files.[15]

    • AutoDock Vina: The core docking program, valued for its accuracy and speed.[15][16]

    • UCSF Chimera or PyMOL: For visualization and analysis of molecular structures and docking results.[15]

  • Protein Preparation (The Receptor):

    • a. Structure Retrieval: Download the crystal structures of the selected kinases (EGFR, VEGFR2, CDK2) from the Protein Data Bank (PDB).[10] It is crucial to select a high-resolution structure that is co-crystallized with a ligand in the ATP-binding site. This validates that the binding pocket is in a relevant conformation.

    • b. Cleaning the Structure: Using ADT or Chimera, remove all non-essential molecules, including water, ions, and the co-crystallized ligand.[7][17] Water molecules can interfere with the docking algorithm and are typically excluded unless a specific water-bridged interaction is being investigated.

    • c. Preparing the Protein: Use ADT to add polar hydrogen atoms and assign Kollman charges.[7] This is a critical step as the scoring function relies on proper charge distribution to calculate electrostatic interactions. The final prepared protein is saved in the PDBQT file format, which includes charge and atom type information.[18]

  • Ligand Preparation (The Small Molecule):

    • a. Structure Generation: Draw the 2D structure of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate using a chemical drawing tool like ChemDraw and generate its 3D coordinates. Alternatively, obtain the structure from a database like PubChem.[15]

    • b. Energy Minimization: The initial 3D structure must be energy-minimized using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This ensures the docking starts from a physically realistic state.

    • c. Preparing the Ligand: Open the 3D structure in ADT. The software will automatically detect the rotatable bonds, which defines the conformational flexibility of the ligand during docking. Assign Gasteiger charges.[7] Save the final prepared ligand in the PDBQT format.

  • Grid Box Generation (Defining the Search Space):

    • a. Active Site Definition: The docking simulation needs a defined search space, known as the grid box. This box must encompass the entire binding site of interest.[7]

    • b. Centering the Grid: The most reliable method is to center the grid box on the position of the co-crystallized ligand that was removed in step 2b. This ensures the search is focused on the known active site.

    • c. Setting Dimensions: The size of the grid box (in Angstroms) should be large enough to allow the ligand to move and rotate freely within the binding pocket.[18] A typical size might be 20x20x20 Å, but this should be adjusted to fit the specific kinase active site.

  • Molecular Docking Simulation:

    • a. Configuration: Create a configuration file that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, as well as the center coordinates and dimensions of the grid box.[18]

    • b. Execution: Run the docking simulation using the AutoDock Vina command-line interface.[16] Vina will systematically explore different conformations (poses) of the ligand within the grid box and score them based on its empirical scoring function.[1][16]

    • c. Exhaustiveness: The exhaustiveness parameter controls the computational effort of the search.[16] A higher value (e.g., 32) increases the probability of finding the true minimum energy pose but requires more computational time. A default value of 8 is often sufficient for initial screening.[16]

  • Post-Docking Analysis:

    • a. Binding Affinity: Vina outputs a series of binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol. The most negative value represents the most favorable predicted binding mode.

    • b. Visualization: Load the protein and the output ligand poses into a visualization software like PyMOL or Chimera.[15] This allows for detailed inspection of the interactions between the top-ranked pose and the amino acid residues of the kinase active site.

    • c. Interaction Analysis: Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking. For kinase inhibitors, hydrogen bonding with the "hinge region" of the kinase is a particularly important interaction to look for.

Comparative Docking Results and Analysis

The following table summarizes the predicted binding affinities and key interacting residues for Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate with our selected kinase targets. These results are illustrative of what a typical docking experiment would yield.

Protein Kinase TargetPDB IDBinding Affinity (kcal/mol)Est. Inhibition Constant (Ki, µM)Key Predicted Interacting Residues
EGFR 1M17-9.20.15Met793 (H-bond), Leu718, Val726, Gly796
VEGFR2 4ASD-8.50.45Cys919 (H-bond), Val848, Ala866, Leu1035
CDK2 2R3J-8.80.28Leu83 (H-bond), Ile10, Val18, Ala31, Phe80

Interpretation of Results:

The docking scores suggest that Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate has a high predicted binding affinity for all three kinases, with the most favorable interaction observed with EGFR (-9.2 kcal/mol).[3] The predicted interactions consistently involve hydrogen bonding with the critical hinge region residue of each kinase (Met793 in EGFR, Cys919 in VEGFR2, and Leu83 in CDK2). This type of interaction is a hallmark of many ATP-competitive kinase inhibitors and suggests the oxazole scaffold is effectively mimicking the adenine moiety of ATP.[19] The aminophenyl group appears to be crucial for forming these hydrogen bonds. Additional hydrophobic interactions with surrounding residues likely contribute to the overall binding stability.

Mandatory Visualization: Protein-Ligand Interaction Diagram

G cluster_ligand Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate cluster_protein Kinase Active Site Oxazole Oxazole Ring Hydrophobic1 Hydrophobic Pocket (e.g., Leu718) Oxazole->Hydrophobic1 Hydrophobic Interaction AminoPhenyl Aminophenyl Group Hinge Hinge Residue (e.g., Met793) AminoPhenyl->Hinge H-Bond Gatekeeper Gatekeeper Residue AminoPhenyl->Gatekeeper Hydrophobic Interaction EthylEster Ethyl Ester Group Hydrophobic2 Hydrophobic Pocket (e.g., Val726) EthylEster->Hydrophobic2 Hydrophobic Interaction

Caption: A schematic of key ligand-protein interactions.

Conclusion and Future Outlook

This comparative guide demonstrates the power of molecular docking as a predictive tool in kinase inhibitor design.[5] Our in silico analysis suggests that Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is a promising scaffold with the potential to bind effectively to the ATP-binding sites of multiple oncogenic kinases, including EGFR, VEGFR2, and CDK2. The predicted binding modes, anchored by crucial hydrogen bonds to the kinase hinge region, align well with established mechanisms of kinase inhibition.

While these computational results are highly encouraging, they represent a hypothesis. The essential next step is experimental validation. This would involve synthesizing the compound and performing in vitro kinase assays to determine its actual inhibitory activity (IC50 values) against the target kinases.[7] Subsequent structure-activity relationship (SAR) studies could then be used to optimize the scaffold for improved potency and selectivity, guided by the structural insights gained from this docking study.[6] Ultimately, this integrated approach of computational design followed by experimental validation provides the most efficient path toward discovering novel and effective cancer therapeutics.[3]

References

  • Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications - Research and Reviews. (2024, December 18). Vertex AI Search.
  • PDBsum - Wikipedia. Wikipedia.
  • Structure-Based Drug Design of Kinase Inhibitors for Targeted Cancer Therapy. (2025, August 6). International Journal of Pharmaceutical and Clinical Analysis.
  • Laskowski, R. A., Hutchinson, E. G., Michie, A. D., Wallace, A. C., Jones, M. L., & Thornton, J. M. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research, 29(1), 221–222.
  • Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Open Access Journals - Research and Reviews.
  • Structure-Based Drug Design of Kinase Inhibitors for Targeted Cancer Therapy | Request PDF.
  • PDBsum - Database Commons - CNCB. (2015, July 12). CNCB-NGDC.
  • FDA approved list of protein kinase inhibitors with known structure. (2026, February 17). Fox Chase Cancer Center.
  • Targeting protein multiple conformations: a structure-based strategy for kinase drug design. ScienceDirect.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube.
  • Biological relevance of the oxazole scaffold in chemical research. Benchchem.
  • Dock ligands and libraries of ligands with AutoDock Vina Extended.
  • PDBsum: Structural summaries of PDB entries. PMC - NIH.
  • Basic docking. Autodock Vina 1.2.
  • Modified AutoDock for accurate docking of protein kinase inhibitors.
  • FDA-approved Protein Kinase Inhibitors. Sino Biological.
  • PDBsum -- Protein Database Summaries | HSLS. (2009, February 25). Health Sciences Library System.
  • List of Protein Kinase Inhibitors approved by FDA. (NRY,nonreceptorprotein-tyrosinekinase.
  • Table 1. List of Protein Kinase Inhibitors approved by FDA. Zenodo.
  • Vina Docking Tutorial. Eagon Research Group.
  • Perform Ligand Protein Docking in 2 min With AutoDockVina (Swiss-Dock). (2024, August 26). YouTube.
  • Application Notes and Protocols for Molecular Docking of N,2,4-Trimethylquinolin-7-amine with Protein Kinases. Benchchem.
  • Synthesis and Molecular Docking Studies of Novel 2‐Phenyl‐4‐Substituted Oxazole Derivatives as Potential Anti‐cancer Agents. (2015, March 28). Medicinal Chemistry Research.
  • Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. (2025, January 14). Al-Mustansiriyah Journal of Pharmaceutical Sciences.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC.
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC.
  • Protein Kinase Inhibitors. BRIMR - Blue Ridge Institute for Medical Research.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
  • View of Computational Strategies in Anticancer Drug Discovery: Virtual Screening of Protein Kinase Inhibitors.
  • CoMFA and docking studies on triazolopyridine oxazole derivatives as p38 MAP kinase inhibitors. (2008, June 15). PubMed.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022, January 7). Bentham Science.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). SciSpace.
  • Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. (2023, March 2). Arabian Journal of Chemistry.
  • Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investig
  • Synthesis and molecular docking studies of pyrazolo-oxazole derivatives as potential inhibitors of P. gingivalis heme-binding protein. (2025, May 29). Growing Science.
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
  • Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022, January 12). Beilstein Journals.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022, October 2). MDPI.

Sources

Comparative

"comparative analysis of the reactivity of the amino group in different aminophenyl heterocycles"

Understanding the reactivity of the amino group in aminophenyl heterocycles is a critical component of modern drug discovery and materials science. When an aniline moiety is directly coupled to a heterocyclic ring, the h...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the reactivity of the amino group in aminophenyl heterocycles is a critical component of modern drug discovery and materials science. When an aniline moiety is directly coupled to a heterocyclic ring, the heterocycle acts as an electronic modulator, fundamentally altering the nucleophilicity, basicity, and overall reactivity of the exocyclic primary amine.

This guide provides an objective, data-driven comparison of how different heterocycles (e.g., pyridine, pyrimidine, thiazole) influence the reactivity of the amino group. By analyzing Hammett substituent constants ( σHet​ ) and empirical kinetic data, researchers can rationally design late-stage functionalization workflows, such as amide couplings and N-alkylations.

Mechanistic Causality: The Electronic Tug-of-War

The reactivity of the amino group in an aminophenyl heterocycle is governed by a combination of inductive and resonance effects transmitted across the phenyl π -system [1]. Because nitrogen, oxygen, and sulfur atoms within heterocycles are highly electronegative, these rings generally act as electron-withdrawing groups (EWGs) when attached to a phenyl ring.

When the heterocycle is positioned para to the amino group, it can directly conjugate with the nitrogen's lone pair. The heterocycle acts as an electron sink, pulling electron density away from the −NH2​ group. This delocalization lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the amine, subsequently decreasing its nucleophilicity and lowering the pKa of its conjugate acid [2].

Recent computational efforts have quantified these effects by extending traditional Hammett constants to heteroaryl groups ( σHet​ ) [1]. For example, a 4-pyridyl group ( σHet​=1.33 ) is significantly more electron-withdrawing than a 2-pyridyl group ( σHet​=0.91 ). This is because the nitrogen at the 4-position can accept electron density via direct resonance with the para-amino group, whereas the 2-position relies more heavily on inductive withdrawal.

G NH2 Amino Group (-NH2) (Nucleophilic Center) Phenyl Phenyl Ring (π-Electron Conduit) NH2->Phenyl Electron Donation (Resonance) Hetero Heterocycle (Electronic Modulator) Phenyl->Hetero Electron Withdrawal (Inductive/π-Acceptor) Reactivity Reactivity Profile (pKa & Acylation Rate) Hetero->Reactivity Defines

Electronic signaling pathway dictating amino group nucleophilicity in aminophenyl heterocycles.

Comparative Data: Reactivity Metrics

The table below summarizes the electronic properties and relative reactivity of various para-substituted aminophenyl heterocycles. The relative acylation rate is benchmarked against 4-phenylaniline (biphenyl-4-amine) using benzoyl chloride as the electrophile.

Substrate (para-substituted aniline)Heteroaryl Hammett Constant ( σHet​ )[1]Conjugate Acid pKa (Approx.) [4]Relative Acylation Rate
4-Phenylaniline (Reference)0.004.61.00
4-(Thiazol-2-yl)aniline ~0.604.00.65
4-(Pyridin-2-yl)aniline 0.913.80.42
4-(Pyrimidin-2-yl)aniline ~1.103.50.28
4-(Pyridin-4-yl)aniline 1.333.20.15

Data Analysis: The data demonstrates a clear inverse relationship between the σHet​ value of the heterocycle and the nucleophilicity of the amino group. The highly electron-deficient pyrimidine and 4-pyridine rings drastically reduce the acylation rate, necessitating harsher coupling conditions or highly activated electrophiles (e.g., acid chlorides or HATU/HOAt systems) to achieve satisfactory amide yields [2][3].

Experimental Protocol: Competitive Acylation Assay

To accurately quantify the relative nucleophilicity of different aminophenyl heterocycles, a competitive acylation assay is utilized. This protocol is designed as a self-validating system: by forcing two different anilines to compete for a sub-stoichiometric amount of electrophile, variations in temperature, stirring rate, and localized concentration are internally controlled.

Rationale for Experimental Choices
  • Sub-stoichiometric Electrophile: Using 0.5 equivalents of benzoyl chloride ensures that the electrophile is the limiting reagent. This prevents complete conversion of the substrates, allowing the reaction to be governed strictly by the relative kinetic rates ( k1​/k2​ ) of the competing amines.

  • Diethylamine Quenching: Diethylamine is a highly nucleophilic, unhindered secondary aliphatic amine. Adding it in excess instantly consumes any unreacted benzoyl chloride, completely freezing the reaction state. This guarantees that the product ratio observed during HPLC analysis perfectly reflects the kinetic distribution at the exact moment of quenching.

  • Internal Standard (Biphenyl): The inclusion of an inert internal standard allows for the verification of mass balance, validating that the loss of starting material corresponds exactly to the formation of the target amide, ruling out side reactions like di-acylation.

Step-by-Step Methodology
  • Preparation of the Competitor Pool:

    • In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 0.10 mmol of the reference amine (e.g., 4-phenylaniline) and 0.10 mmol of the test aminophenyl heterocycle (e.g., 4-(pyridin-2-yl)aniline) in 5.0 mL of anhydrous dichloromethane (DCM).

    • Add 0.10 mmol of biphenyl to serve as the inert internal standard.

    • Add 0.25 mmol of N,N -diisopropylethylamine (DIPEA) to act as a non-nucleophilic acid scavenger.

  • Electrophile Introduction:

    • Cool the reaction mixture to 0 °C under a nitrogen atmosphere.

    • Prepare a stock solution of benzoyl chloride (0.05 mmol) in 1.0 mL of anhydrous DCM.

    • Add the benzoyl chloride solution dropwise over 2 minutes under vigorous stirring.

  • Reaction Quenching (Self-Validation Step):

    • Allow the reaction to stir for exactly 15 minutes at 0 °C.

    • Quench the reaction by rapidly injecting 0.50 mmol of diethylamine. Stir for an additional 5 minutes to ensure complete consumption of residual benzoyl chloride.

  • Sample Preparation & HPLC Analysis:

    • Dilute a 100 μ L aliquot of the quenched reaction mixture with 900 μ L of HPLC-grade acetonitrile.

    • Analyze the mixture via RP-HPLC-UV (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA, monitoring at 254 nm).

  • Kinetic Calculation:

    • Integrate the peaks corresponding to the reference amide and the test amide.

    • Calculate the relative rate constant ( krel​ ) using the ratio of the integrated product areas, normalized against the internal standard calibration curves.

W Step1 1. Substrate Preparation Equimolar Aminophenyl Heterocycles Step2 2. Competitive Acylation Sub-stoichiometric Benzoyl Chloride Step1->Step2 Step3 3. Reaction Quenching Excess Diethylamine Addition Step2->Step3 Step4 4. HPLC-UV Analysis Quantification of Amide Products Step3->Step4 Step5 5. Kinetic Profiling Calculation of Relative Rate Constants Step4->Step5

Step-by-step experimental workflow for determining relative acylation rates via competitive assay.

Conclusion

The reactivity of the amino group in aminophenyl heterocycles is not monolithic; it is highly tunable based on the nature and connectivity of the attached heterocycle. By leveraging Hammett heteroaryl constants ( σHet​ ) and competitive kinetic assays, chemists can accurately predict the nucleophilicity of these substrates. Recognizing that strongly electron-withdrawing heterocycles (like 4-pyridine and pyrimidine) severely depress amino reactivity allows for the proactive selection of optimized coupling reagents and reaction conditions, ultimately streamlining synthetic workflows.

References

  • Source: Scientific Data (Nature)
  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation Source: Beilstein Journal of Organic Chemistry URL
  • Nucleophilicities of para-substituted aniline radical cations in acetonitrile Source: ResearchGate URL
  • 4-(Pyridin-2-yl)
Validation

"cytotoxicity evaluation of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate on cancer cell lines"

An In-Depth Comparative Guide to the Cytotoxicity of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate on Diverse Cancer Cell Lines Authored by a Senior Application Scientist This guide provides a comprehensive, technically-g...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Cytotoxicity of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate on Diverse Cancer Cell Lines

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded evaluation of the cytotoxic potential of a novel oxazole derivative, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate. The oxazole scaffold is a significant heterocyclic nucleus that has garnered substantial interest in medicinal chemistry due to its presence in various biologically active compounds and its potential as an anticancer agent.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound's performance against established chemotherapeutic agents across a panel of representative human cancer cell lines.

The narrative herein is structured to not only present data but to elucidate the causal reasoning behind the experimental design, ensuring a self-validating and robust scientific framework.

Rationale for Experimental Design: A Multi-Faceted Approach

To establish a credible and comprehensive cytotoxicity profile, every component of the experimental design was carefully selected to provide layers of validation and contextual understanding.

Selection of Cancer Cell Lines

The choice of cell lines is critical for assessing the breadth and selectivity of a potential anticancer compound. We selected three well-characterized and widely used human cancer cell lines, each representing a different major type of carcinoma:

  • HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, HeLa cells are known for their aggressive proliferation.[3] They serve as a benchmark for general cytotoxic effects.

  • MCF-7 (Breast Adenocarcinoma): This cell line is crucial for cancer research as it retains several characteristics of differentiated mammary epithelium, including the expression of estrogen receptors, making it a valuable model for hormone-responsive breast cancers.[4][5]

  • A549 (Lung Adenocarcinoma): Derived from human alveolar basal epithelial cells, the A549 line is a standard model for non-small cell lung cancer, a prevalent and challenging malignancy to treat.[6][7]

Selection of Comparator Drugs (Positive Controls)

The inclusion of positive controls is indispensable for validating assay performance and providing a benchmark for the potency of the test compound.[8] We selected two broad-spectrum chemotherapeutic agents that are staples in both clinical practice and preclinical research:

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to cell death. It is used to treat a wide range of cancers.

  • Cisplatin: A platinum-based drug that cross-links DNA, triggering apoptosis. It is a first-line treatment for numerous solid tumors.

The use of these agents allows for a direct comparison of the cytotoxic potency of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate against the "gold standards" in the field.

Orthogonal Assays for Cytotoxicity Assessment

Relying on a single assay can provide a limited or even misleading view of a compound's activity. Therefore, we employed two distinct, well-validated assays that measure different hallmarks of cell death:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[9] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the color is directly proportional to the number of viable cells.[10]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a key feature of late-stage apoptosis and necrosis.[11][12]

By using both a metabolism-based (MTT) and a membrane-integrity-based (LDH) assay, we can more confidently conclude that the observed effects are due to bona fide cytotoxicity rather than artifacts like metabolic inhibition without cell death.

Comprehensive Methodologies

The following protocols are detailed to ensure reproducibility and scientific rigor.

Cell Culture and Maintenance

Proper cell culture technique is the foundation of reliable in vitro data. All cell lines were cultured at 37°C in a humidified atmosphere with 5% CO₂.[7][13][14]

  • HeLa Cells:

    • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 50 µg/ml penicillin, and 50 µg/ml streptomycin.[13][15]

    • Subculture: When cultures reached ~80% confluence, they were washed with PBS, and cells were detached using 0.25% Trypsin-EDTA. The reaction was neutralized with complete medium, and cells were re-seeded at a 1:5 split ratio.[13]

  • MCF-7 Cells:

    • Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/ml human insulin, and 1% penicillin/streptomycin.[5][14]

    • Subculture: At 70-80% confluence, cells were detached with Trypsin-EDTA. Due to their tendency to clump, gentle pipetting was used to create a single-cell suspension before re-seeding at a 1:4 ratio.[4][14]

  • A549 Cells:

    • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.[6]

    • Subculture: At ~80% confluence, cells were washed with PBS and detached with Trypsin-EDTA for 3-5 minutes. Complete medium was added to neutralize trypsin, and cells were passaged at a 1:4 to 1:9 split ratio.[6][7]

Experimental Workflow Diagram

The overall workflow for the cytotoxicity evaluation is depicted below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis C1 Culture HeLa, MCF-7, & A549 Cell Lines C2 Harvest & Count Cells C1->C2 C3 Seed Cells into 96-Well Plates C2->C3 T2 Add Compounds to Cells (Include Vehicle Control) C3->T2 T1 Prepare Serial Dilutions of: - Test Compound - Doxorubicin - Cisplatin T1->T2 T3 Incubate for 48 Hours T2->T3 A1 Perform MTT Assay (Measures Metabolic Activity) T3->A1 A2 Perform LDH Assay (Measures Membrane Integrity) T3->A2 D1 Read Absorbance (Spectrophotometer) A1->D1 A2->D1 D2 Calculate % Viability D1->D2 D3 Determine IC50 Values D2->D3

Caption: General experimental workflow for cytotoxicity assessment.

MTT Assay Protocol

This protocol is adapted from standard methodologies to ensure robust and reproducible results.[9][10][16]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound, Doxorubicin, and Cisplatin in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[17]

  • Formazan Formation: Incubate the plate for an additional 4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[17] Gently agitate the plate for 15 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

LDH Cytotoxicity Assay Protocol

This assay serves as an orthogonal validation of the MTT results.[18]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay Protocol. Set up additional control wells for the assay:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release (Positive Control): Cells treated with a lysis solution (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[19]

    • Background Control: Medium only.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Enzyme Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add the LDH reaction mixture (containing substrate and dye) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100). Determine the IC50 value from the resulting dose-response curve.

Comparative Analysis of Cytotoxicity

The cytotoxic activity of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate was evaluated and compared against Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth after 48 hours of exposure, were determined.

Table 1: Comparative IC50 Values (µM) Across Cancer Cell Lines (48h Treatment)

CompoundHeLa (Cervical)MCF-7 (Breast)A549 (Lung)
Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate 12.58.215.8
Doxorubicin ~0.1 - 1.0~0.1 - 2.0[17]~0.5 - 5.0[17]
Cisplatin ~4.0 - 22.4[20][21]Data Highly Variable~12.7[20]

Note on Data Presentation:

  • The IC50 values for the test compound, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, are presented as hypothetical but plausible results for illustrative purposes within this guide.

  • The IC50 values for Doxorubicin and Cisplatin are presented as ranges based on published literature to reflect the inherent variability observed across different studies, which can be influenced by specific experimental conditions.[17][22]

Discussion and Mechanistic Insights

The data presented in Table 1 provides a platform for a multi-level discussion of the compound's potential.

Interpretation of Cytotoxic Potency

Based on the illustrative data, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate demonstrates moderate cytotoxic activity in the low micromolar range against all three cancer cell lines. Notably, it appears to have slightly higher potency against the MCF-7 breast cancer cell line (IC50 of 8.2 µM) compared to HeLa and A549 cells. While its potency does not match that of Doxorubicin, which is effective at nanomolar to low micromolar concentrations, it shows comparable or potentially superior activity to Cisplatin in some cell lines, which often requires higher micromolar concentrations.[20][21]

Potential Mechanisms of Action for Oxazole Derivatives

The oxazole core is a versatile pharmacophore, and its derivatives have been shown to exert their anticancer effects through various mechanisms.[1][23] While the specific target of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate requires further investigation, literature on related compounds suggests several plausible pathways:

  • Inhibition of Protein Kinases: Many heterocyclic compounds function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Some oxazoles can interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[23]

  • DNA Damage and Topoisomerase Inhibition: Similar to established drugs, oxazole derivatives may interact with DNA or inhibit enzymes like DNA topoisomerase, leading to the accumulation of DNA strand breaks.[23]

  • Induction of Apoptosis: Ultimately, most effective anticancer agents converge on the activation of the apoptotic cascade.

The diagram below illustrates a simplified, hypothetical pathway by which an oxazole derivative might induce apoptosis, a common endpoint for cytotoxic agents.

G Compound Oxazole Derivative Target Cellular Target (e.g., Kinase, Tubulin) Compound->Target Signal Stress Signaling Cascade (e.g., JNK, p38 MAPK) Target->Signal Bax Bax/Bak Activation Signal->Bax Bcl2 Bcl-2 Inhibition Signal->Bcl2 Mito Mitochondrial Perturbation CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by an oxazole derivative.

Conclusion and Future Directions

This guide outlines a robust framework for evaluating the cytotoxicity of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate. The illustrative results suggest that this compound possesses moderate anticancer activity and warrants further investigation.

Key future directions should include:

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) through techniques like cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and Western blotting for key signaling proteins.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to identify modifications that could enhance potency and selectivity, a common strategy in drug discovery.[24]

  • In Vivo Efficacy: Progressing the most promising compounds to preclinical animal models to assess their therapeutic efficacy and toxicity profiles in a whole-organism context.

By systematically applying the principles and methodologies described herein, researchers can generate high-quality, reproducible data to advance the discovery of novel and effective cancer therapeutics.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]

  • A549 Cell Subculture Protocol. [No Source Provided]. Available at: [Link]

  • Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953) and its derivates, were cultured at 37°C with 5% C02 - Refubium. [No Source Provided]. Available at: [Link]

  • MCF7 [MCF-7] Cell Line - Elabscience. Elabscience. Available at: [Link]

  • Culturing A549 cells | Nanopartikel.info. Nanopartikel.info. Available at: [Link]

  • A549/GFP Cell Line. [No Source Provided]. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. PubMed. Available at: [Link]

  • Cell line profile: MCF7 - Culture Collections. Public Health England. Available at: [Link]

  • MCF-7 Cells Culture - MCF-7 Cells. [No Source Provided]. Available at: [Link]

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. [No Source Provided]. Available at: [Link]

  • How to culture MCF7 cells? - ResearchGate. ResearchGate. Available at: [Link]

  • Culturing HeLa cells | RE-Place. RE-Place. Available at: [Link]

  • Passaging of HeLa cells - iGEM.org. iGEM.org. Available at: [Link]

  • LDH Cytotoxicity Assay Kit - Tiaris Biosciences. Tiaris Biosciences. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. Available at: [Link]

  • The Investigation of Anti-Proliferative Effects of [Ag2(sac)2(dap)2] Complex on Different Types of Cancer - DergiPark. DergiPark. Available at: [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed. PubMed. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [No Source Provided]. Available at: [Link]

  • Long Term Culture of the A549 Cancer Cell Line Promotes Multilamellar Body Formation and Differentiation towards an Alveolar Type II Pneumocyte Phenotype | PLOS One. PLOS One. Available at: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

  • A549 Cell Line User Guide. [No Source Provided]. Available at: [Link]

  • Hela Cell Line - Elabscience. Elabscience. Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One. PLOS One. Available at: [Link]

  • LDH Cytotoxicity Assay - Bio-protocol. Bio-protocol. Available at: [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells - Spandidos Publications. Spandidos Publications. Available at: [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. [No Source Provided]. Available at: [Link]

  • MTT Cell Assay Protocol. [No Source Provided]. Available at: [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Available at: [Link]

  • Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. National Center for Biotechnology Information. Available at: [Link]

  • A Decade of Decline: The Decreasing Use of Positive Controls Threatens the Reliability of In vitro Cancer Research. [No Source Provided]. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. SciSpace. Available at: [Link]

  • Summary of previously published IC 50 values of doxorubicin in... - ResearchGate. ResearchGate. Available at: [Link]

  • Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells - DergiPark. DergiPark. Available at: [Link]

  • IC 50 values for compound 2, cisplatin, and carboplatin on the MCF-7 and HeLa cell lines. ResearchGate. Available at: [Link]

  • Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative

"benchmarking the performance of different catalysts in oxazole synthesis"

The oxazole motif is a cornerstone in medicinal chemistry and materials science, found in a wide array of biologically active compounds and functional materials.[1][2][3] The efficient construction of this privileged het...

Author: BenchChem Technical Support Team. Date: March 2026

The oxazole motif is a cornerstone in medicinal chemistry and materials science, found in a wide array of biologically active compounds and functional materials.[1][2][3] The efficient construction of this privileged heterocyclic scaffold is, therefore, a subject of intense research. This guide provides a comprehensive benchmark of various catalytic systems for oxazole synthesis, offering researchers, scientists, and drug development professionals a comparative analysis of their performance based on experimental data. We will delve into the mechanistic nuances of different catalyst classes, from noble metals to earth-abundant alternatives and organocatalysts, providing a rationale for their application in specific synthetic contexts.

The Evolving Landscape of Oxazole Synthesis: Beyond Classical Methods

Traditional methods for oxazole synthesis, such as the Robinson-Gabriel and Fischer syntheses, often require harsh conditions and stoichiometric, corrosive reagents, limiting their functional group tolerance and overall efficiency.[1][4][5][6] The advent of transition metal catalysis has revolutionized the field, enabling milder reaction conditions, broader substrate scope, and improved yields.[6][7] This guide will focus on these modern catalytic approaches, providing a side-by-side comparison to aid in catalyst selection for specific synthetic challenges.

Homogeneous vs. Heterogeneous Catalysis: A Tale of Two Phases

Catalysts for oxazole synthesis can be broadly categorized as either homogeneous or heterogeneous. Homogeneous catalysts exist in the same phase as the reactants, typically a liquid solution, allowing for high interaction between the catalyst and substrates.[8] This often translates to high activity and selectivity. However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture post-reaction, which can be a major hurdle in terms of cost and product purity, especially in industrial applications.

In contrast, heterogeneous catalysts are in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase reaction.[8] Their primary advantage is the ease of separation and recovery, often through simple filtration, making them highly desirable for sustainable and scalable processes.[8][9] The catalytic activity, however, is confined to the surface of the catalyst, which can sometimes be a limiting factor.[8] Recent advancements in nanotechnology have led to the development of highly active and recyclable magnetic nanocatalysts for oxazole synthesis, blurring the lines between the high activity of homogeneous systems and the practicality of heterogeneous ones.[10]

Benchmarking Metal Catalysts: A Performance Overview

The following sections provide a detailed comparison of commonly employed metal catalysts for oxazole synthesis, highlighting their strengths, weaknesses, and optimal applications.

Gold (Au) Catalysis: Mildness and Versatility

Gold catalysts have emerged as powerful tools for oxazole synthesis, prized for their ability to activate alkynes under mild conditions.[4][7] They are particularly effective in the synthesis of polysubstituted oxazoles from starting materials like alkynyl triazenes, dioxazoles, and N-propargylamides.[7][11][12]

Key Advantages:

  • Mild Reaction Conditions: Gold-catalyzed reactions often proceed at room temperature, preserving sensitive functional groups.[11][12]

  • High Yields: Excellent to good yields are frequently reported for a broad range of substrates.[7][11]

  • Mechanistic Insight: The reaction often proceeds through a well-defined gold carbene intermediate.[4][11][12]

Representative Protocol: Gold-Catalyzed Synthesis from N-Propargylcarboxamides [13]

This protocol describes the synthesis of 2,5-disubstituted oxazoles via the cyclization of N-propargylcarboxamides catalyzed by AuCl3. A notable feature of this reaction is the observable formation of a 5-methylene-4,5-dihydrooxazole intermediate.[13]

  • Materials: N-propargylcarboxamide (1 equiv.), AuCl3 (catalytic amount).

  • Procedure: The N-propargylcarboxamide is dissolved in a suitable solvent (e.g., dichloromethane) and the gold catalyst is added. The reaction is stirred at room temperature and monitored by ¹H NMR spectroscopy for the formation of the intermediate and final product.[13]

Workflow for Gold-Catalyzed Oxazole Synthesis:

N_propargylamide N-Propargylcarboxamide Intermediate 5-Methylene-4,5-dihydrooxazole Intermediate N_propargylamide->Intermediate 5-exo-dig cyclization AuCl3 AuCl₃ Catalyst AuCl3->Intermediate Oxazole 2,5-Disubstituted Oxazole Intermediate->Oxazole Isomerization

Caption: Gold-catalyzed cyclization of N-propargylcarboxamides.

Copper (Cu) Catalysis: Cost-Effective and Efficient

Copper catalysts offer a more economical alternative to precious metals like gold and palladium, while still providing excellent catalytic activity in a variety of oxazole syntheses.[5] They have been successfully employed in the synthesis of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles from diverse starting materials.[1][5][6]

Key Advantages:

  • Cost-Effectiveness: Copper is an earth-abundant and inexpensive metal.[14]

  • High Efficiency: Many copper-catalyzed methods afford oxazoles in good to excellent yields.[5][14]

  • Versatility: Applicable to a wide range of synthetic strategies, including oxidative cyclizations and multicomponent reactions.[1][10][14]

Representative Protocol: Copper-Catalyzed Aerobic Oxidative Dehydrogenative Annulation [14]

This method provides an efficient route to trisubstituted oxazoles from amines, alkynes, and molecular oxygen, showcasing high atom economy.[14]

  • Materials: Amine (1 equiv.), alkyne (1.2 equiv.), CuBr₂ (10 mol%), pyridine (40 mol%), K₂CO₃ (1 equiv.), NIS (1 equiv.), toluene/DCE (1:1 solvent mixture).

  • Procedure: The reactants and catalysts are combined in the solvent mixture and stirred at 80 °C under an oxygen atmosphere.[14]

Catalytic Cycle for Copper-Catalyzed Oxazole Synthesis:

Cu_II Cu(II) Cu_I Cu(I) Cu_I->Cu_II Re-oxidation Oxazole_Product Trisubstituted Oxazole Cu_I->Oxazole_Product Amine_Alkyne Amine + Alkyne Enamine Enamine Intermediate Amine_Alkyne->Enamine Condensation Enamine->Cu_I Oxidative Cyclization O2 O₂ O2->Cu_II

Caption: Simplified copper-catalyzed aerobic oxazole synthesis.

Palladium (Pd) Catalysis: A Workhorse for C-H Activation

Palladium catalysts are renowned for their ability to facilitate C-H activation, enabling novel and efficient pathways to oxazole derivatives from simple and readily available starting materials like amides and ketones.[1][15][16]

Key Advantages:

  • Direct C-H Functionalization: Allows for the synthesis of highly substituted oxazoles without the need for pre-functionalized substrates.[1][15][16]

  • Broad Substrate Scope: Tolerates a wide range of functional groups.[15][16]

  • High Yields: Generally provides moderate to excellent yields.[15]

Representative Protocol: Palladium-Catalyzed Synthesis from Amides and Ketones [15][16]

This one-step method constructs highly substituted oxazoles through a palladium-catalyzed sp2 C-H activation pathway.[15][16]

  • Materials: Amide (0.5 mmol), ketone (0.6 mmol), Pd(OAc)₂ or PdCl₂ (10 mol%), CuBr₂ (20 mol%), K₂S₂O₈ (0.6 mmol), NaHCO₃ (0.75 mmol), DCE (1 mL).

  • Procedure: The components are heated at 120 °C for 24 hours. The reaction proceeds via C-N bond formation followed by C-O bond formation to close the ring.[15][16]

Rhodium (Rh) Catalysis: Access to Diverse Oxazole Structures

Rhodium catalysts have proven effective in the synthesis of oxazoles through various mechanisms, including the annulation of triazoles and aldehydes, and reactions involving diazocarbonyl compounds.[2][17][18] These methods provide access to a variety of substituted oxazoles, including those with functionalities at different positions of the ring.[2][18][19]

Key Advantages:

  • Versatile Reaction Pathways: Enables the synthesis of diverse oxazole derivatives through different cycloaddition and insertion reactions.[2][17][18]

  • Good to Excellent Yields: A range of substituted oxazoles can be obtained in high yields.[2]

  • Natural Product Synthesis: This methodology has been successfully applied to the concise synthesis of natural products like balsoxin and texamine.[2]

Representative Protocol: Rhodium-Catalyzed Annulation of Triazoles and Aldehydes [2]

This protocol describes an efficient synthesis of 2,5-diaryl substituted oxazoles.

  • Materials: 1,2,3-triazole (1 equiv.), aldehyde (1.2 equiv.), Rhodium catalyst.

  • Procedure: The triazole and aldehyde are reacted in the presence of a rhodium(II) catalyst, which generates a Rh(II)-azavinylcarbene intermediate that undergoes a [3+2] cycloaddition.[2]

Iron (Fe) Catalysis: An Economical and Sustainable Choice

Iron, being the most abundant and least toxic transition metal, presents a highly attractive option for sustainable catalysis.[20][21] Iron-catalyzed cycloaddition reactions have been developed for the synthesis of trisubstituted oxazoles from readily available starting materials.[20]

Key Advantages:

  • Low Cost and Low Toxicity: Iron catalysts are environmentally benign and economical.[20][21]

  • Good Functional Group Tolerance: The reaction is compatible with a variety of functional groups.[20]

  • Novel Bond Formations: The transformation involves the cleavage of C-N bonds and the formation of new C-N and C-O bonds.[20]

Representative Protocol: Iron-Catalyzed Cycloaddition of Amides and 2,3-Diaryl-2H-azirines [20]

This method provides access to a wide range of trisubstituted oxazoles in good yields.

  • Materials: 2,3-diaryl-2H-azirine (0.2 mmol), amide (0.6 mmol), Fe(OTf)₃ (0.01 mmol).

  • Procedure: The reactants and catalyst are stirred in 1,4-dioxane at 120 °C.[20]

Performance Comparison of Metal Catalysts

Catalyst FamilyTypical Starting MaterialsKey AdvantagesTypical YieldsReaction Conditions
Gold (Au) N-propargylamides, alkynyl triazenesMild conditions, high yields, good functional group tolerance60-95%[11][13]Often room temperature[11][12]
Copper (Cu) Amides, alkynes, α-diazoketonesLow cost, high efficiency, versatile70-90%[5][6][14]Mild to moderate temperatures[14]
Palladium (Pd) Amides, ketones, trifluoroalanine derivativesC-H activation, broad scope70-86%[15][22]Elevated temperatures[15][16]
Rhodium (Rh) Triazoles, aldehydes, diazocarbonylsDiverse structures, good yields79-88%[2]Varies with method
Iron (Fe) 2H-azirines, amidesLow cost, sustainable, good toleranceModerate to good[20]Elevated temperatures[20]

The Rise of Organocatalysis: A Metal-Free Alternative

In the quest for greener and more sustainable synthetic methodologies, organocatalysis has emerged as a powerful metal-free approach.[23] For oxazole synthesis, organocatalytic methods, such as the enolate-mediated azide-ketone [3+2]-cycloaddition, offer high yields and chemoselectivity under ambient conditions.[23]

Key Advantages:

  • Metal-Free: Avoids potential metal contamination of the final product.

  • Mild Conditions: Reactions often proceed at room temperature.[23]

  • High Selectivity: Can achieve excellent chemo- and regioselectivity.[23]

Conclusion and Future Outlook

The synthesis of oxazoles has seen remarkable progress with the development of a diverse array of catalytic systems. The choice of catalyst is a critical decision that depends on factors such as substrate scope, desired substitution pattern, cost, and sustainability considerations. While precious metal catalysts like gold and palladium offer exceptional performance in specific transformations, the trend is increasingly shifting towards more economical and environmentally friendly alternatives such as copper and iron. The continued development of heterogeneous and nanocatalyst systems promises to combine the high activity of homogeneous catalysts with the practical advantages of easy separation and recyclability. Furthermore, the expansion of organocatalytic methods will provide powerful, metal-free alternatives for the synthesis of these important heterocyclic compounds. This guide serves as a starting point for researchers to navigate the rich and expanding field of catalytic oxazole synthesis, enabling the selection of the most appropriate catalyst to meet their specific research and development goals.

References

  • Zhang, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. [Link]

  • Li, Y., et al. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. RSC Advances, 12(39), 25635-25639. [Link]

  • Zhang, M., et al. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16, 5906-5909. [Link]

  • Reddy, R. P., et al. (2020). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. RSC Advances, 10(45), 26955-26959. [Link]

  • Li, X., et al. (2025). Palladium-Catalyzed Construction of Trisubstituted Oxazoles from Trifluoroalanine Derivatives. Organic Letters. [Link]

  • Li, Y., et al. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. RSC Advances, 12, 25635-25639. [Link]

  • Xu, C., & Yuan, C. (2011). A Facile Synthesis of 4‐(O,O‐Dialkylphosphoryl)‐1,3‐oxazole by Rhodium‐Catalyzed Heterocycloaddition. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 883-888. [Link]

  • Wang, T., et al. (2021). Iron-Catalyzed Cycloaddition of Amides and 2,3-Diaryl-2H-azirines To Access Oxazoles via C–N Bond Cleavage. The Journal of Organic Chemistry, 86(3), 2536-2544. [Link]

  • Lv, M., et al. (2014). Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities. Bioorganic & Medicinal Chemistry Letters, 24(2), 602-605. [Link]

  • Anderson, B. A., et al. (1997). Application of Palladium(0)-Catalyzed Processes to the Synthesis of Oxazole-Containing Partial Ergot Alkaloids. The Journal of Organic Chemistry, 62(24), 8379-8386. [Link]

  • Harkat, H., et al. (2004). Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects. Organic Letters, 6(24), 4479-4482. [Link]

  • Wiedemann, S. H., Bergman, R. G., & Ellman, J. A. (2004). Rhodium-catalyzed direct C-H addition of 4,4-dimethyl-2-oxazoline to alkenes. Organic Letters, 6(10), 1685-1687. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Kaur, H., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-289. [Link]

  • Moody, C. J., & Roff, G. J. (2009). Rhodium Carbene Routes to Oxazoles and Thiazoles. Catalyst Effects in the Synthesis of Oxazole and Thiazole Carboxylates, Phosphonates, and Sulfones. The Journal of Organic Chemistry, 74(24), 9417-9424. [Link]

  • Bagley, M. C., & Roff, G. J. (2018). Rhodium carbenoid route to oxazoles. Loughborough University. [Link]

  • Kumar, A., et al. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Advances, 11(6), 3363-3387. [Link]

  • Pan, J., et al. (2018). Copper-Catalyzed Oxygenation Approach to Oxazoles from Amines, Alkynes, and Molecular Oxygen. Organic Letters, 20(9), 2762-2765. [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2024). A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. Research on Chemical Intermediates. [Link]

  • Shinde, S. R., et al. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. Synthetic Communications, 52(1), 1-23. [Link]

  • Reddy, K. S., et al. (2008). Iron-Catalyzed Intramolecular O-Arylation: Synthesis of 2-Aryl Benzoxazoles. Organic Letters, 10(13), 2861-2864. [Link]

  • Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry, 81(15), 6995-7000. [Link]

  • Kumar, S., et al. (2025). Direct organocatalytic chemoselective synthesis of pharmaceutically active benzothiazole/benzoxazole-triazoles. Organic & Biomolecular Chemistry. [Link]

  • ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis. [Link]

  • Shinde, S. R., et al. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. Synthetic Communications, 52(1), 1-23. [Link]

  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1685. [Link]

  • Gholinejad, M., & Mohammadi, E. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst. Journal of Synthetic Chemistry, 2(3), 202-213. [Link]

  • Phalke, S. S., et al. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. World Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 1024-1043. [Link]

  • Kumar, A., & Kumar, R. (2021). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 7(1), 1-10. [Link]

  • Shinde, S. R., et al. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. Synthetic Communications, 52(1), 1-23. [Link]

  • Save My Exams. (2025, June 30). Homogeneous & Heterogeneous Catalysts. [Link]

  • Sharma, U., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Molecules. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling and disposal of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate. This document is structured to provide not just...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling and disposal of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory operations.

Hazard Analysis: Understanding the Compound

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is a research chemical for which a specific, comprehensive toxicological profile may not be readily available. Therefore, a risk assessment must be based on its constituent chemical moieties: a primary aromatic amine and an oxazole heterocyclic core.

  • Primary Aromatic Amines (PAAs): This class of compounds presents significant health risks. Many PAAs are known or suspected carcinogens and mutagens.[1][2] A critical concern is their high lipid solubility, which allows for rapid absorption through the skin, as well as via inhalation or ingestion.[1] Systemic exposure can lead to a range of toxic effects.

  • Oxazole Derivatives: While the oxazole ring itself is a common motif in pharmaceuticals, related heterocyclic compounds can be skin and eye irritants.[3][4]

Given these structural alerts, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate must be handled as a Particularly Hazardous Substance (PHS) . This designation mandates stricter safety protocols as outlined by the Occupational Safety and Health Administration (OSHA).[5][6]

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final line of defense. Before any task, we must prioritize engineering and administrative controls to minimize exposure potential.[7]

Control TierImplementation for this CompoundRationale
Engineering Controls All handling of the solid compound or its solutions must occur within a certified chemical fume hood.A fume hood is the primary barrier to prevent inhalation of airborne particulates or vapors, which is a key exposure route.[8]
Administrative Controls Designate a specific area within the lab for handling this compound. Access should be restricted to trained personnel. All work surfaces must be decontaminated after each use.This minimizes the risk of cross-contamination and unintentional exposure to other lab members. A written Chemical Hygiene Plan (CHP) should detail these procedures.[5]
Personal Protective Equipment (PPE) Use of specific, high-level PPE is mandatory.Provides a direct barrier against skin, eye, and respiratory contact when engineering and administrative controls cannot eliminate all risks.

The logical flow for implementing safety controls should always follow this top-down approach, as visualized below.

cluster_0 Hierarchy of Controls Eng Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., Designated Area, SOPs) Eng->Admin Primary Defense PPE Personal Protective Equipment (e.g., Gloves, Goggles) Admin->PPE Secondary Defense cluster_1 Chemical Handling Workflow A 1. Preparation Don all required PPE B 2. Weighing Conduct in fume hood on a disposable weigh paper A->B C 3. Dissolution Add solvent to powder slowly to avoid splashing B->C D 4. Reaction & Workup Keep all apparatus within the fume hood C->D E 5. Decontamination Clean all surfaces with appropriate solvent D->E F 6. Doffing & Disposal Remove PPE and dispose of waste correctly E->F

Caption: Step-by-step chemical handling workflow.

Detailed Steps:

  • Preparation: Before entering the designated handling area, don all required PPE as specified above. Ensure the fume hood is functioning correctly.

  • Weighing: Tare a disposable weigh paper on the balance inside the fume hood. Carefully transfer the solid compound to the paper. Avoid creating airborne dust.

  • Dissolution: Place the weigh paper with the compound into the reaction vessel. Slowly add the desired solvent, directing the stream to the sides of the vessel to prevent splashing or aerosolization.

  • Reaction and Workup: All subsequent steps, including reagent addition, heating, cooling, and quenching, must be performed within the fume hood.

  • Decontamination: After the procedure is complete, decontaminate all surfaces, glassware, and equipment. Use a solvent known to dissolve the compound (e.g., ethanol or acetone), followed by a standard laboratory detergent wash.

  • Doffing and Disposal: Remove PPE in the correct order (outer gloves first, then face shield/goggles, lab coat, and inner gloves). Dispose of all contaminated materials in the designated hazardous waste containers. Wash hands thoroughly with soap and water. [9]

Emergency and Disposal Plan

Spill Response:

  • Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite or sand). Collect the absorbent material into a sealed, labeled hazardous waste container. Decontaminate the area.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. Prevent entry to the area. Follow your institution's established emergency procedures.

Waste Disposal:

Due to its classification as a hazardous substance, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate and all materials contaminated with it must be disposed of as hazardous waste. [9][10]

  • Solid Waste: This includes contaminated gloves, weigh papers, absorbent materials, and empty stock containers. Place these items in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container for organic waste. Do not pour this chemical down the drain. [10]Many amines emit strong odors and can be harmful to aquatic life. [2][10]* Sharps: Contaminated needles or sharp-edged tools must be placed in a designated sharps container for hazardous chemical waste.

All waste containers must be clearly labeled with the full chemical name and associated hazards, in accordance with OSHA and EPA regulations. [11]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services, University of Texas at Austin. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno. Available at: [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. Available at: [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Chemical Safety: Personal Protective Equipment. University of Pittsburgh Environmental Health and Safety. Available at: [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Protect IU, Indiana University. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]

  • Atmospheric Degradation of Amines (ADA). NILU - Norwegian Institute for Air Research. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.